Product packaging for Hexaphenyldisilane(Cat. No.:CAS No. 1450-23-3)

Hexaphenyldisilane

Katalognummer: B072473
CAS-Nummer: 1450-23-3
Molekulargewicht: 518.8 g/mol
InChI-Schlüssel: ZMHATUZXFSOVSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hexaphenyldisilane is a highly valuable organosilicon compound that serves as a fundamental building block in advanced materials research and organic synthesis. Its primary research value lies in its role as a versatile synthon for constructing complex molecular architectures, particularly in the field of organic electronics. The compound is extensively utilized as a precursor for the synthesis of persistent radicals, such as tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, and their derivatives, which are critical for developing organic magnetic materials and molecular spintronic devices. Furthermore, this compound is a key starting material in the preparation of silole-containing polymers and small molecules via salt-metathesis and coupling reactions. These materials exhibit unique photoluminescent and electroluminescent properties, making them promising candidates for Organic Light-Emitting Diodes (OLEDs), chemosensors, and organic photovoltaic cells. The mechanism of action for its utility often involves the cleavage of the silicon-silicon bond under specific reaction conditions, providing a reactive silyl anion or radical species that can be further functionalized. Its symmetric, sterically hindered structure also contributes to enhanced thermal stability and morphological control in thin-film materials. This reagent is essential for researchers exploring next-generation electronic materials, molecular magnetism, and novel synthetic methodologies in organosilicon chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30Si2 B072473 Hexaphenyldisilane CAS No. 1450-23-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

triphenyl(triphenylsilyl)silane
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InChI

InChI=1S/C36H30Si2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
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InChI Key

ZMHATUZXFSOVSC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
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Molecular Formula

C36H30Si2
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DSSTOX Substance ID

DTXSID9061700
Record name Hexaphenyldisilane
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Molecular Weight

518.8 g/mol
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name Hexaphenyldisilane
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CAS No.

1450-23-3
Record name 1,1,1,2,2,2-Hexaphenyldisilane
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Foundational & Exploratory

Introduction: The Significance of Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Hexaphenyldisilane

This document provides a comprehensive, field-proven guide for the synthesis, purification, and detailed characterization of this compound (C₃₆H₃₀Si₂). Designed for researchers, chemists, and materials scientists, this guide moves beyond simple procedural lists to explain the underlying principles and causalities behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

This compound, also known as 1,1,1,2,2,2-hexaphenyldisilane, is a cornerstone organosilicon compound characterized by a direct silicon-silicon bond, with each silicon atom bonded to three phenyl rings.[1][2] This sterically hindered yet remarkably stable white crystalline solid serves as a critical precursor and model compound in organosilicon chemistry.[3] Its structure, featuring a Si-Si bond length of approximately 2.38 Å, provides a unique platform for studying the properties of silicon-silicon single bonds.[4][5] Understanding its synthesis and characterization is fundamental for applications ranging from precursors for silicon-based polymers to reagents in advanced organic synthesis.[6]

Synthesis: Reductive Coupling of Triphenylchlorosilane

The most robust and widely adopted method for preparing this compound is the Wurtz-Fittig type reductive coupling of triphenylchlorosilane using an alkali metal, typically sodium. This method is effective due to the high electropositivity of sodium, which readily reduces the silicon-halide bond.

Underlying Mechanism and Rationale

The reaction proceeds via the reduction of triphenylchlorosilane by sodium metal. While the exact mechanism can be complex, it is generally understood to involve the formation of a highly reactive triphenylsilyl intermediate. Two triphenylsilyl radicals or a related silyl anion species can then couple to form the new, stable silicon-silicon bond of this compound.

Causality Behind Experimental Design:

  • Inert Atmosphere: The use of sodium metal necessitates a strictly anhydrous and oxygen-free environment (e.g., nitrogen or argon). Sodium reacts violently with water and rapidly oxidizes in air, which would quench the reaction and pose a significant safety hazard.

  • Solvent Choice: A high-boiling, non-protic solvent such as xylene or toluene is crucial. The elevated temperature is required to overcome the activation energy of the reaction and ensure a practical reaction rate. The solvent must also be inert to the highly reactive sodium metal.

  • Purification Strategy: The primary byproduct is sodium chloride (NaCl), which is insoluble in the organic solvent and can be easily removed by filtration. The final product is purified by recrystallization, leveraging the difference in solubility between this compound and any minor organic byproducts.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Reagents (Triphenylchlorosilane, Sodium Metal, Xylene) setup 2. Apparatus Setup (3-Neck Flask, Condenser, N2 Inlet) reagents->setup addition 3. Reagent Addition (Under N2 Atmosphere) setup->addition reflux 4. Reflux (Heat to Boiling) addition->reflux cool 5. Cooling & Quenching (Excess Na destruction) reflux->cool filter 6. Filtration (Remove NaCl) cool->filter recrystallize 7. Recrystallization (Purify Product) filter->recrystallize dry 8. Drying (Vacuum Oven) recrystallize->dry product Final Product: This compound dry->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis will yield a product whose analytical data matches the characterization data provided in Section 3.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, place finely cut sodium metal (2.2 equivalents) in anhydrous xylene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Reaction: Allow the sodium dispersion to cool slightly. In a separate flask, dissolve triphenylchlorosilane (1.0 equivalent) in anhydrous xylene.[7] Add this solution dropwise to the stirred sodium dispersion under a positive pressure of nitrogen.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The mixture will typically become cloudy as sodium chloride precipitates.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously add isopropanol or ethanol to the flask to quench any unreacted sodium metal. This should be done slowly and behind a safety shield.

  • Isolation: Add water to dissolve the sodium chloride. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the xylene under reduced pressure. The resulting crude solid is then recrystallized from a suitable solvent system (e.g., toluene or a xylene/ethanol mixture) to yield pure this compound as white crystals.[3]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. The melting point of the pure product should be sharp, around 358-360 °C.[8]

Comprehensive Characterization

Characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques provide a complete analytical profile.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Thermal Analysis product Synthesized This compound NMR NMR (¹H, ¹³C, ²⁹Si) product->NMR IR IR Spectroscopy product->IR MS Mass Spectrometry product->MS XRD X-Ray Crystallography product->XRD TGA Thermal Analysis (TGA/DSC) product->TGA

Caption: The multi-technique workflow for this compound characterization.

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[9][10] It is the gold standard for confirming the Si-Si bond formation and determining precise bond lengths, bond angles, and the conformation of the phenyl rings.

Protocol for Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation or slow cooling.[11]

  • Dissolve the purified this compound in a minimum amount of a hot solvent like toluene.

  • Allow the solution to cool to room temperature undisturbed over several hours to days.

  • Alternatively, leave the saturated solution in a loosely capped vial to allow for slow evaporation of the solvent.

  • Carefully select a well-formed, defect-free crystal for analysis.[10]

Key Crystallographic Data: The crystal structure of this compound has been determined and reported.[4][5]

ParameterValueReference
Crystal SystemOrthorhombic[4][5]
Space GroupP2₁2₁2₁[1][4][5]
a (Å)20.2889[1][4]
b (Å)16.9602[1][4]
c (Å)8.5506[1][4]
Si-Si Bond Length (Å)2.38[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure in solution by probing the local chemical environments of the hydrogen, carbon, and silicon nuclei.[12][13]

NucleusExpected Chemical Shift (ppm)Rationale
¹H NMR ~7.0 - 7.6Complex multiplet corresponding to the 30 aromatic protons of the six phenyl groups.
¹³C NMR ~127 - 138Multiple signals in the aromatic region corresponding to the different carbon environments (ipso, ortho, meta, para) of the phenyl rings.[1]
²⁹Si NMR ~ -20 to -25A single resonance characteristic of a silicon atom in a disilane environment, bonded to another silicon and three phenyl groups.[12]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.[14] For this compound, the spectrum is dominated by the vibrations of the phenyl groups.

Frequency Range (cm⁻¹)Assignment
3000 - 3100Aromatic C-H stretching vibrations.[14]
1400 - 1600Aromatic C=C ring stretching vibrations.
690 - 770Strong bands due to C-H out-of-plane bending for monosubstituted benzene rings.[14]
~1100Si-Ph (silicon-phenyl) stretching vibration.

An evaluated IR spectrum for this compound is available in the Coblentz Society's collection, confirming these assignments.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide insight into its stability and fragmentation patterns.[15][16]

m/z ValueAssignment
518.8[M]⁺, the molecular ion, corresponding to the molecular formula C₃₆H₃₀Si₂.[1][2]
259[M/2]⁺ or [Si(C₆H₅)₃]⁺, a very prominent peak resulting from the homolytic or heterolytic cleavage of the central Si-Si bond. This is a characteristic fragmentation for disilanes.[1]
Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound.

ParameterValueTechnique
Melting Point~358-360 °CDSC/Melting Point Apparatus[8]
Decomposition Temp.> 400 °CTGA[17]

The high melting and decomposition temperatures are indicative of the compound's significant thermal stability.

Safety and Handling

  • This compound: Harmful if swallowed or in contact with skin.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Triphenylchlorosilane: Corrosive. Causes skin and eye burns. Reacts with moisture to release HCl. Handle in a fume hood.

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Must be handled under an inert atmosphere or a layer of mineral oil. All work should be conducted in a fume hood, away from water sources.

Conclusion

The synthesis of this compound via Wurtz-Fittig coupling of triphenylchlorosilane is a classic and reliable method in organosilicon chemistry. This guide provides the necessary procedural details and, more importantly, the rationale behind them. The successful synthesis is validated through a comprehensive suite of analytical techniques, with X-ray crystallography providing the ultimate structural proof. By following this integrated approach of synthesis and characterization, researchers can confidently prepare and verify this important molecule for further study and application.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74059, this compound.
  • Bernert, T., et al. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties. Crystal Growth & Design, 14(6), 2937–.
  • ChemBK (2024). This compound.
  • NIST (National Institute of Standards and Technology). Disilane, hexaphenyl-. NIST Chemistry WebBook, SRD 69.
  • Defense Technical Information Center (1992). Reductive Coupling of Chlorosilanes with Lithium.
  • Gilman, H., & Lichtenwalter, G. D. (1959). Preparation and Properties of Hexaaryldisilanes. Journal of the American Chemical Society, 81(20), 5420–5422.
  • The Royal Society of Chemistry. Supporting Information for a publication containing NMR spectra of this compound.
  • Organic Syntheses. General experimental procedures.
  • Tulane University (2010). X-Ray Crystallography.
  • Bernert, T., et al. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties. ACS Publications.
  • Iowa State University (1995). Novel disilane-induced radical reactions with diphenylacetylene.
  • MDPI (2021). Thermal Analysis of Parylene Thin Films for Barrier Layer Applications.
  • University of Colorado Boulder. Spectroscopy: Infrared Spectra.
  • University of Florida, Center for X-ray Crystallography. Tutorials - How to Grow Crystals.
  • Wiberg, N., et al. (2020). Syntheses and Molecular Structures of Liquid Pyrophoric Hydridosilanes. ChemistryOpen, 9(7), 762-771.
  • Lin, S., et al. (2023). Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis. ACS Catalysis, 13(1), 24-38.
  • ResearchGate (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions.
  • Juneja, S., et al. (2018). Study of Infra-red Spectroscopy on Bonding Environment and Structural Properties of Nanocrystalline Silicon Thin Films Grown by VHF-PECVD Process. Silicon.
  • Martin, G. E., & Crouch, R. C. (2011). X-Ray Crystallography of Chemical Compounds. Journal of Chemical and Pharmaceutical Research, 3(4), 11-21.
  • Reich, H. J. Organic Chemistry Data - 13C NMR Chemical Shifts.
  • Sajewicz, M., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3894.
  • Wikipedia. X-ray crystallography.

Sources

Crystal structure of hexaphenyldisilane analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Hexaphenyldisilane: From Synthesis to Advanced Structural Elucidation

Abstract

This compound (Si₂Ph₆), a cornerstone molecule in organosilicon chemistry, has long presented a significant challenge to structural chemists. For decades, its precise solid-state arrangement remained elusive due to persistent difficulties in growing single crystals of sufficient quality for conventional X-ray diffraction analysis. This guide provides a comprehensive exploration of the definitive crystal structure of this compound, a feat achieved through the application of high-resolution synchrotron X-ray powder diffraction (XRPD). We delve into the causality behind the experimental design, from the choice of analytical techniques to the computational methods used for validation. The structure was determined to be in the noncentrosymmetric orthorhombic space group P2₁2₁2₁, a finding that corrected earlier hypotheses based on spectroscopic data. This guide details the molecular geometry, including the crucial Si-Si bond length of 2.38 Å, the acentric and staggered conformation of the phenyl rings, and the computational insights that corroborate these experimental findings. By integrating experimental protocols, crystallographic data, and theoretical validation, this document serves as an authoritative resource for researchers in materials science, crystallography, and chemical synthesis.

Introduction: The this compound Conundrum

Organosilicon compounds, particularly those with silicon-silicon bonds, are fundamental building blocks in materials science, contributing to the development of novel polymers, semiconductors, and ceramic precursors. This compound, with its sterically hindered Si-Si bond surrounded by six phenyl groups, is a prototypical example. Understanding its three-dimensional structure is paramount for rationalizing its chemical reactivity, physical properties, and potential applications.

The definitive elucidation of the crystal structure required a paradigm shift in analytical strategy. The breakthrough came from abandoning the pursuit of single crystals and instead employing synchrotron X-ray powder diffraction—a technique powerful enough to solve complex structures from microcrystalline samples. This guide illuminates this modern approach, showcasing the synergy between advanced experimental methods and computational chemistry.

Synthesis and Crystallization Challenges

The synthesis of this compound is typically achieved through Wurtz-type coupling of triphenylchlorosilane with an alkali metal, such as sodium or potassium, in an aromatic solvent.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The entire apparatus is thoroughly flame-dried to ensure anhydrous conditions.

  • Reagents: Triphenylchlorosilane is dissolved in dry toluene. Finely dispersed potassium metal is added to the flask under a nitrogen atmosphere.

  • Reaction: The triphenylchlorosilane solution is added dropwise to the stirred potassium suspension at room temperature. The reaction is exothermic and the mixture typically turns dark.

  • Reflux: Following the addition, the reaction mixture is heated to reflux and maintained for several hours to ensure complete reaction.

  • Workup: After cooling to room temperature, the excess potassium is quenched carefully with isopropanol. The mixture is then filtered to remove potassium chloride and other inorganic salts.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting solid is recrystallized from a suitable solvent like hot toluene or benzene to yield this compound as a white, crystalline powder[3][4].

The primary challenge lies not in the synthesis but in the subsequent crystallization. The bulky phenyl groups and the molecule's overall shape hinder the ordered, long-range packing required to form large, defect-free single crystals. This persistent difficulty is the core reason why powder diffraction became the method of choice.

Structural Determination via Synchrotron X-ray Powder Diffraction (XRPD)

The inability to grow single crystals necessitated a more advanced approach. Synchrotron XRPD was selected due to its exceptionally high resolution and intensity, which are critical for solving a crystal structure ab initio (from the beginning) from a powder sample.

Rationale for Method Selection
  • High Resolution: Synchrotron radiation produces a highly collimated and intense X-ray beam, minimizing peak broadening and allowing for the resolution of closely spaced diffraction peaks—a necessity for a large molecule in a low-symmetry unit cell.

  • Overcoming Preferred Orientation: Powder samples can suffer from preferred orientation, where crystallites align non-randomly, distorting the relative intensities of diffraction peaks. Experimental techniques at synchrotron facilities (e.g., sample spinning) mitigate this issue.

  • Advanced Data Analysis: The quality of synchrotron data is suitable for powerful computational analysis methods like Rietveld refinement, which can refine a structural model against the entire diffraction pattern.

Experimental and Analytical Workflow

The process of determining the crystal structure from powder data follows a rigorous, multi-step pathway.

XRPD_Workflow cluster_exp Experimental Stage cluster_analysis Computational Analysis Sample Sample Preparation (Microcrystalline Powder) Data Synchrotron XRPD Data Collection Sample->Data High-intensity X-ray beam Indexing Indexing of Diffraction Pattern (Determine Unit Cell) Data->Indexing SpaceGroup Space Group Determination Indexing->SpaceGroup Solution Structure Solution (Simulated Annealing) SpaceGroup->Solution Refinement Rietveld Refinement Solution->Refinement Validation Structure Validation (SHG & DFT) Refinement->Validation

Caption: Workflow for crystal structure determination from synchrotron XRPD data.

  • Data Collection: A high-quality powder diffractogram was collected at a synchrotron light source[1].

  • Indexing and Space Group Determination: The diffraction peaks were indexed to an orthorhombic unit cell. Systematic absences in the diffraction pattern pointed towards the noncentrosymmetric space group P2₁2₁2₁[1].

  • Structure Solution: The structure was solved using simulated annealing. This computational technique uses a randomized search algorithm to find the optimal position and orientation of the molecule within the unit cell that best fits the experimental diffraction intensities. The starting molecular model was derived from the known structure of a co-crystal[1].

  • Rietveld Refinement: The final step involved Rietveld refinement, a powerful method where the entire calculated powder pattern from the structural model is fitted to the entire experimental pattern. This process refines atomic positions, thermal parameters, and instrumental factors to achieve the best possible fit, confirming the accuracy of the structural solution[1].

The Crystal Structure of this compound: A Detailed Analysis

The successful application of the XRPD workflow yielded the definitive crystal structure of this compound, resolving previous ambiguities.

Crystallographic Data Summary

The key crystallographic parameters are summarized in the table below.

ParameterValueReference(s)
Chemical FormulaC₃₆H₃₀Si₂[5]
Molecular Weight518.81 g/mol [3]
Crystal SystemOrthorhombic[1][2]
Space GroupP 2₁2₁2₁[1][5]
a (Å)20.2889(8)[1][2]
b (Å)16.9602(7)[1][2]
c (Å)8.5506(4)[1][2]
α, β, γ (°)90[5]
Volume (ų)2941.1(2)
Z (Molecules per cell)4[1][5]
Calculated Density (g/cm³)1.171
Molecular Geometry and Conformation

The analysis revealed a molecule with no inversion symmetry, directly contradicting earlier spectroscopic interpretations.

  • Si-Si Bond Length: The combination of experimental refinement and theoretical calculations established the Si-Si bond distance as 2.38 Å[1][2]. This value is consistent with typical Si-Si single bond lengths and indicates that, despite the significant steric bulk of the phenyl groups, there is no unusual elongation or strain along the central bond axis. A computational study of hexaphenylditetrels (compounds with a central M-M bond, where M is a group 14 element) found that this compound is essentially strain-free[2].

  • Phenyl Ring Conformation: The six phenyl rings adopt a staggered conformation, which minimizes steric hindrance between them. The rings are slightly distorted from perfect planarity, contributing to the overall acentric nature of the molecule[1][2]. This staggered arrangement is a key factor in the molecule's stability.

Caption: Simplified molecular structure of this compound.

Validation and Computational Insights

A critical component of modern structural science is the validation of experimental results through independent methods. For this compound, this involved both a physical measurement and theoretical calculations.

Second-Harmonic Generation (SHG)

The choice of the noncentrosymmetric space group P2₁2₁2₁ over a centrosymmetric alternative was a crucial outcome. To validate this, SHG measurements were performed. SHG is a nonlinear optical process where photons interacting with a material are effectively "combined" to form new photons with twice the energy (and thus half the wavelength). This phenomenon can only occur in materials that lack a center of inversion. The detection of a second-harmonic signal from the this compound powder provided unequivocal physical proof of its noncentrosymmetric nature, strongly supporting the P2₁2₁2₁ space group assignment[1].

Density Functional Theory (DFT) Calculations

DFT calculations were employed to further confirm the structure and to understand the electronic factors governing its geometry[1].

  • Structural Corroboration: DFT optimizations of the molecular geometry yielded a Si-Si distance that was in excellent agreement with the experimentally determined value of 2.38 Å[1]. This agreement between a first-principles theoretical calculation and the experimental result provides high confidence in the final structural model.

  • Stability and Intermolecular Forces: Broader computational studies have shed light on why this compound is significantly more stable than its carbon analogue, hexaphenylethane, which readily dissociates[6]. The longer Si-Si bond (compared to a C-C bond) increases the distance between the phenyl groups, alleviating the severe steric repulsion. This leads to stabilizing intramolecular CH−π interactions, where a C-H bond on one phenyl ring interacts favorably with the electron cloud of a phenyl ring on the opposing silicon atom[6]. The calculated distance for these contacts is around 3.1 Å, a significant stabilizing factor that is not possible in the more crowded hexaphenylethane[6].

Conclusion

The determination of the crystal structure of this compound stands as a landmark example of overcoming long-standing experimental challenges through modern analytical science. By leveraging the power of synchrotron X-ray powder diffraction, coupled with robust computational refinement and validation techniques like SHG and DFT, the precise solid-state arrangement of this fundamental molecule was finally revealed. The structure is orthorhombic, belonging to the noncentrosymmetric space group P2₁2₁2₁, with a staggered, acentric conformation that is essentially strain-free. This work not only provides a definitive structural benchmark for this compound but also demonstrates a powerful, integrated workflow for solving the structures of complex materials that resist the growth of single crystals. These findings provide a solid foundation for future research into the material properties and chemical reactivity of sterically demanding organosilicon compounds.

References

  • Bernert, T., Winkler, B., Krysiak, Y., et al. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties. Crystal Growth & Design, 14(6), 2937-2944. [Link]
  • Bernert, T., Winkler, B., Krysiak, Y., et al. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties.
  • National Center for Biotechnology Information (n.d.). This compound.
  • Büttner, K., Rapps, M., & Rösel, S. (2021). Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. Chemistry – A European Journal, 27(56), 14033-14039. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize hexaphenyldisilane (Si₂Ph₆), a pivotal molecule in organosilicon chemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of such compounds is paramount. This document offers not only the fundamental spectroscopic data but also insights into the experimental considerations and interpretation, ensuring a robust analytical foundation for any application involving this compound.

Introduction to this compound and its Spectroscopic Fingerprint

This compound, a white solid, is a cornerstone compound in the study of polysilanes due to its stable Si-Si bond and the influence of its six phenyl substituents.[1][2] The steric and electronic effects of these phenyl groups significantly impact the molecule's conformation and reactivity. Spectroscopic analysis is, therefore, indispensable for confirming its identity, purity, and for elucidating its structural nuances. This guide will delve into the practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility.

Materials and Equipment:

  • High-resolution NMR spectrometer (e.g., Bruker Avance 600 MHz).

  • NMR tubes.

  • Deuterated solvents (e.g., CDCl₃, C₆D₆), stored over 4 Å molecular sieves.[3]

  • This compound sample.

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) to a suitable concentration (typically 5-10 mg/mL).

  • Internal Standard: Add a small amount of TMS to the sample solution.

  • Data Acquisition:

    • Record ¹H, ¹³C, and ²⁹Si NMR spectra at room temperature.[3]

    • Reference the spectra to the TMS signal (δ = 0.00 ppm).[3]

    • For ¹³C and ²⁹Si NMR, proton decoupling is typically employed to simplify the spectra and improve the signal-to-noise ratio.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the phenyl groups.

Data Summary:

SolventChemical Shift (δ) ppmMultiplicityAssignment
CDCl₃~7.2-7.6MultipletPhenyl protons (o, m, p)
C₆D₆~6.95-8.09MultipletPhenyl protons (o, m, p)

Interpretation: The aromatic region of the ¹H NMR spectrum displays a complex multiplet due to the overlapping signals of the ortho, meta, and para protons of the six phenyl rings.[3][4] The exact chemical shifts and splitting patterns can be solvent-dependent. The integration of this region should correspond to 30 protons. The absence of other signals confirms the purity of the sample with respect to proton-containing impurities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Data Summary:

SolventChemical Shift (δ) ppmAssignment
CDCl₃136.6, 134.8, 129.4, 128.0Phenyl carbons (ipso, o, m, p)
C₆D₆137.6, 134.1, 129.3, 128.0Phenyl carbons (ipso, o, m, p)

Interpretation: The proton-decoupled ¹³C NMR spectrum of this compound typically shows four distinct signals for the phenyl carbons.[3] These correspond to the ipso-carbon (the carbon directly attached to the silicon), and the ortho, meta, and para carbons. The specific assignments can be confirmed using two-dimensional NMR techniques, but the pattern is characteristic of a triphenylsilyl group.

²⁹Si NMR Spectroscopy

²⁹Si NMR is a highly diagnostic technique for organosilicon compounds, providing direct information about the silicon environment.

Data Summary:

SolventChemical Shift (δ) ppm
CDCl₃-24.5
C₆D₆-17.1

Interpretation: The proton-decoupled ²⁹Si NMR spectrum of this compound exhibits a single sharp resonance, confirming the presence of a single, symmetrical silicon environment.[3] The chemical shift is in the expected range for a silicon atom bonded to another silicon and three phenyl groups.[5][6] The upfield chemical shift relative to TMS is characteristic of tetracoordinated silicon in this type of compound.

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying characteristic functional groups.

Experimental Protocol: IR Spectroscopy

Materials and Equipment:

  • FTIR spectrometer (e.g., Nicolet Magna-IR 860).[7]

  • Sample preparation accessories (e.g., KBr press for solid samples, or a suitable solvent for solution-phase measurements).

Procedure:

  • Sample Preparation (Solid-State): Prepare a KBr pellet by grinding a small amount of this compound with dry KBr and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with Nujol.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.[8]

    • Acquire a background spectrum of the pure KBr pellet or Nujol to subtract from the sample spectrum.

IR Data and Interpretation

The IR spectrum of this compound is dominated by the vibrations of the phenyl groups and the Si-Ph bonds.

Data Summary:

Wavenumber (cm⁻¹)Assignment
~3070-3050Aromatic C-H stretching
~1430Si-Ph stretching
~1100In-plane C-H bending
~740-700Out-of-plane C-H bending (monosubstituted benzene)

Interpretation: The presence of strong absorptions in the aromatic C-H stretching region confirms the existence of the phenyl rings.[9] A key diagnostic band for the Si-Ph bond appears around 1430 cm⁻¹.[10] The pattern of strong absorptions in the 740-700 cm⁻¹ region is characteristic of monosubstituted benzene rings, providing further evidence for the triphenylsilyl moieties.[11] The absence of a strong Si-H stretch (typically around 2100-2200 cm⁻¹) is a good indicator of the absence of Si-H impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation.

Experimental Protocol: Mass Spectrometry

Materials and Equipment:

  • Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI).

  • GC-MS system for sample introduction.

Procedure:

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via a gas chromatograph for separation from any volatile impurities.

  • Ionization: Ionize the sample using a technique such as Electron Impact (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

MS Data and Interpretation

Data Summary:

m/zAssignment
518[M]⁺ (Molecular ion)
259[SiPh₃]⁺ (Triphenylsilyl cation)
181[SiPh₂-H]⁺

Interpretation: The mass spectrum of this compound should show a molecular ion peak at an m/z corresponding to its molecular weight (approximately 518.8 g/mol ).[1][11] A prominent peak is often observed at m/z 259, which corresponds to the stable triphenylsilyl cation ([SiPh₃]⁺), resulting from the cleavage of the Si-Si bond.[1] Other fragment ions, such as [SiPh₂-H]⁺ at m/z 181, can also be observed.[1] The presence of the molecular ion and the characteristic fragmentation pattern provides strong evidence for the identity of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H, ¹³C, and ²⁹Si NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its identification and characterization. Each technique offers a unique piece of the structural puzzle, and together they form a robust analytical workflow. The data and protocols presented in this guide are intended to equip researchers with the necessary information to confidently work with and characterize this important organosilicon compound.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Contents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). a. 1 H-NMR spectrum of this compound (CDCl 3 ).
  • National Institute of Standards and Technology. (n.d.). Disilane, hexaphenyl-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). The 29 Si NMR chemical shifts of selected chemical species.
  • Bernert, T., et al. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties. Crystal Growth & Design, 14(6), 2937-2942. [Link]
  • Heidelberg University. (2022). Synthesis and Characterization of Silicon Polyoxolenes.
  • National Institute of Standards and Technology. (n.d.). Hexaphenyldisiloxane. NIST Chemistry WebBook.
  • University of Sheffield. (n.d.). ( 29 Si) Silicon NMR.
  • Science and Education Publishing. (n.d.). Synthesis and Characterization of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction.
  • Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Gunter, M. J. (1990). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry, 94(18), 7138-7146. [Link]
  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
  • Man, P. (n.d.). 29Si NMR Some Practical Aspects.
  • NFDI4Chem Search Service. (2023). mass spectrometry (MS).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0059810).
  • Langmuir. (2006).
  • UCLA. (n.d.). Introduction to IR Spectra. WebSpectra.

Sources

An In-Depth Technical Guide to the Thermal Properties and Stability of Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaphenyldisilane (HPDS), a prominent organosilicon compound, is of significant interest across various scientific disciplines, including materials science and drug development, owing to its unique structural and chemical properties. This technical guide provides a comprehensive overview of the thermal properties and stability of this compound. It delves into the theoretical and practical aspects of its thermal behavior, supported by established analytical techniques. Furthermore, this guide outlines the compound's chemical stability, offering insights into its reactivity and best practices for handling and storage to ensure its integrity for research and development applications.

Introduction to this compound

This compound, with the chemical formula (C₆H₅)₃Si-Si(C₆H₅)₃, is a white crystalline solid characterized by a central silicon-silicon single bond sterically shielded by six phenyl groups. This unique molecular architecture imparts notable thermal and chemical stability to the molecule. Its applications are diverse, ranging from a precursor in the synthesis of silicon-containing polymers and materials with enhanced thermal properties to its use in organic synthesis. A thorough understanding of its thermal and chemical stability is paramount for its effective utilization and the development of robust applications.

Thermal Properties of this compound

The thermal properties of a compound are critical indicators of its behavior under the influence of heat. For this compound, these properties dictate its processing parameters and application limits in thermally demanding environments.

Physical and Thermal Data

A summary of the key physical and thermal properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₃₆H₃₀Si₂[1]
Molecular Weight 518.81 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 352-354 °C
Experimental Determination of Thermal Properties

The thermal properties of this compound are experimentally determined using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[2][3] This allows for the determination of thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol for DSC Analysis of this compound:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: The melting point is determined from the peak of the endothermic event on the resulting thermogram.

A typical DSC thermogram for a high-purity crystalline solid like this compound would show a sharp endothermic peak corresponding to its melting point.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol for TGA of this compound:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins. The resulting TGA curve provides information on the decomposition stages and the amount of residual mass.

The thermal stability of polysilanes is influenced by their microstructure, with different architectures exhibiting varying rates of mass loss during pyrolysis.[5]

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its application in high-temperature processes. Its decomposition is primarily governed by the cleavage of the covalent bonds within the molecule.

Decomposition Pathway

The thermal decomposition of polysilanes, including this compound, is generally initiated by the homolytic cleavage of the silicon-silicon (Si-Si) bond, which is typically the weakest bond in the molecule.[6][7] This is followed by the cleavage of silicon-carbon (Si-C) bonds at higher temperatures.

Primary Decomposition Step: (C₆H₅)₃Si-Si(C₆H₅)₃ → 2 (C₆H₅)₃Si•

The resulting triphenylsilyl radicals are highly reactive and can undergo a variety of subsequent reactions, including hydrogen abstraction and rearrangement, leading to the formation of a complex mixture of products. The phenyl substituents contribute to the thermal stability by sterically hindering the approach of reactive species to the Si-Si bond and by delocalizing radical electrons.

The following diagram illustrates the general workflow for assessing the thermal stability of a compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation cluster_results Stability Assessment HPDS This compound Sample TGA Thermogravimetric Analysis (TGA) HPDS->TGA DSC Differential Scanning Calorimetry (DSC) HPDS->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting Point, Phase Transitions) DSC->DSC_Data Thermal_Stability Thermal Stability Profile TGA_Data->Thermal_Stability DSC_Data->Thermal_Stability Decomposition_Mechanism Postulated Decomposition Mechanism Thermal_Stability->Decomposition_Mechanism

Caption: Experimental workflow for thermal analysis.

Chemical Stability and Reactivity

The chemical stability of this compound is influenced by its molecular structure, particularly the central Si-Si bond and the surrounding phenyl groups.

General Stability and Handling

This compound is a relatively stable compound under ambient conditions. However, to maintain its purity and integrity, proper handling and storage are essential.

Storage Recommendations:

  • Store in a tightly sealed container to protect from moisture and air.

  • Keep in a cool, dry, and well-ventilated area.

  • Avoid contact with strong oxidizing agents.

Reactivity of the Silicon-Silicon Bond

The Si-Si bond in this compound is the most reactive site in the molecule and is susceptible to cleavage by both electrophiles and nucleophiles.[6]

The Si-Si bond can be cleaved by strong electrophiles. For instance, reactions with halogens (e.g., Cl₂, Br₂) can lead to the formation of triphenylsilyl halides.

(C₆H₅)₃Si-Si(C₆H₅)₃ + X₂ → 2 (C₆H₅)₃SiX (where X = Cl, Br)

Strong nucleophiles, such as organolithium reagents and silyl anions, can also attack the silicon centers, leading to the cleavage of the Si-Si bond.[6][8] This reactivity is a key aspect of the anionic polymerization of silanes.

(C₆H₅)₃Si-Si(C₆H₅)₃ + R-Li → (C₆H₅)₃Si-R + (C₆H₅)₃Si-Li

The following diagram illustrates the key reactive sites of this compound.

Caption: Reactivity sites of this compound.

Conclusion

This compound exhibits high thermal stability, attributed to its robust molecular structure. Its thermal decomposition is primarily initiated by the cleavage of the Si-Si bond. The compound's reactivity is also centered around this bond, which is susceptible to attack by both strong electrophiles and nucleophiles. A comprehensive understanding of these thermal and chemical properties is crucial for leveraging this compound in the development of advanced materials and in synthetic chemistry. The experimental protocols and stability data presented in this guide provide a foundational framework for researchers and professionals working with this versatile organosilicon compound.

References

  • Synthesis and Characteriz
  • Differential scanning calorimetry of the reaction between silicone...
  • Solid-solid phase transitions determined by differential scanning calorimetry. III. Organosilicon compounds. Inorganic Chemistry.
  • This compound. PubChem.
  • Thermal decomposition studies of the polyhedral oligomeric silsesquioxane, POSSh, and when it is impregn
  • Low-Temperature Differential Scanning Calorimetry of Polysiloxanes. DTIC.
  • Polysilane. Wikipedia.
  • Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI.
  • Catalytic Generation of Silicon Nucleophiles. Wiley-VCH.
  • Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier.
  • Thermal Characterization of Silicone. NETZSCH Analyzing & Testing.
  • Polysilane Polymers. University of Illinois.
  • Differential Scanning Calorimeter. Duke University.
  • Double-Decker-Shaped Polyhedral Silsesquioxanes Reinforced Epoxy/Bismaleimide Hybrids Fe
  • Electrophilic Activation of S-Si Reagents by Silylium Ions for Their Regio- and Diastereoselective Addition Across C-C Multiple Bonds. PubMed.
  • Borane-catalysed postpolymerisation modification of the Si-H bonds in poly(phenylsilane). Dalton Transactions.
  • Thermogravimetric Analysis (TGA). ARDL.
  • Effect of polycyclosilane microstructure on thermal properties. The Royal Society of Chemistry.
  • Silsesquioxane. Wikipedia.
  • Effects of Bio-Based Polyelectrolyte Complex on Thermal Stability, Flammability, and Mechanical Properties Performance Utiliz
  • Silesquiozanes. 2. Polysilsesquioxanes.
  • Thermal stability of p‐phenylene sulphide polymers.
  • Long-Term Thermal Stabiliz
  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succin

Sources

Hexaphenyldisilane: A Comprehensive Technical Guide to its Photophysical and Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the photophysical and electronic properties of hexaphenyldisilane (HPDS), a molecule of significant interest in materials science and organic electronics. Drawing upon a synthesis of theoretical principles and analogous experimental findings for related organosilicon compounds, this document will elucidate the fundamental characteristics of HPDS, offering valuable insights for its application in advanced technologies.

Introduction: The Unique Position of this compound

This compound, with the chemical formula C36H30Si2, is an organosilicon compound featuring a silicon-silicon (Si-Si) single bond with six phenyl group substituents.[1] This structure imparts a unique combination of steric bulk and electronic features, leading to notable thermal stability and reactivity. While its primary applications have been in materials science, including the synthesis of silicon-based polymers and as a precursor for semiconductor manufacturing, its intrinsic photophysical and electronic properties are a subject of growing academic and industrial interest.

This guide will delve into the core electronic structure of HPDS, predict its photophysical behavior based on established principles and computational studies, and outline the experimental methodologies required to validate these properties.

Molecular Structure and Conformation

The foundational understanding of this compound's properties begins with its three-dimensional structure. The molecule consists of two triphenylsilyl (Si(C6H5)3) units linked by a Si-Si bond.[1] The six phenyl rings are not planar with respect to the Si-Si bond axis but are arranged in a propeller-like fashion around each silicon atom. This steric crowding significantly influences the molecule's conformational flexibility and, consequently, its electronic and photophysical behavior.

The crystal structure of this compound has been determined to be orthorhombic.[2][3] Computational studies suggest that in the gas phase, the phenyl moieties are arranged in an off-set T-shape manner, with CH−π interactions between the phenyl groups of the two silyl units contributing to the molecule's stability.[4]

Caption: Ball-and-stick representation of the this compound molecule.

Electronic Properties: The Role of Sigma (σ) and Pi (π) Orbitals

The electronic properties of this compound are governed by the interplay between the σ-electrons of the Si-Si bond and the π-electrons of the phenyl rings.

The Si-Si σ Bond and σ-Conjugation

Unlike carbon-carbon single bonds, silicon-silicon single bonds have a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is a manifestation of σ-conjugation , where the σ-electrons are delocalized along the silicon backbone. This delocalization leads to absorption in the ultraviolet (UV) region of the electromagnetic spectrum.

Interaction with Phenyl π-Systems

The phenyl groups attached to the silicon atoms introduce a π-electron system that can interact with the Si-Si σ-bond. This interaction, often termed σ-π mixing or hyperconjugation , can lead to a further lowering of the HOMO-LUMO gap and a red-shift in the absorption spectrum compared to unsubstituted disilanes.[5] The extent of this mixing is highly dependent on the dihedral angle between the phenyl rings and the Si-Si bond, highlighting the importance of molecular conformation.

Caption: Potential electronic transitions in this compound.

Predicted Photophysical Properties

UV-Visible Absorption

This compound is expected to exhibit absorption in the UV region. The primary absorption bands would likely correspond to:

  • σ → σ* transitions: Originating from the Si-Si bond, these transitions are characteristic of polysilanes.

  • π → π* transitions: Associated with the phenyl rings. The presence of multiple phenyl groups will likely lead to broad and intense absorption bands.

The σ-π mixing is expected to cause a bathochromic (red) shift in the absorption maxima compared to benzene and simple disilanes. The exact position and intensity of these bands will be sensitive to the solvent polarity and the conformational flexibility of the molecule.

Predicted TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)Notes
σ → σ230 - 280ModerateSensitive to Si-Si bond length and conformation.
π → π250 - 300HighCharacteristic of the phenyl chromophores.
Fluorescence Emission

Upon photoexcitation, this compound is expected to exhibit fluorescence. The emission properties will be dictated by the nature of the lowest excited singlet state (S1).

  • Emission Wavelength: The emission is likely to be in the near-UV or blue region of the spectrum, originating from the relaxation of the excited electron from the LUMO to the HOMO. The emission wavelength will be red-shifted compared to the absorption maximum (Stokes shift).

  • Quantum Yield: The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is difficult to predict without experimental data. It will be influenced by non-radiative decay pathways, such as internal conversion and intersystem crossing, which are sensitive to molecular vibrations and conformational changes.

  • Excited State Lifetime: The excited-state lifetime (τ) of the S1 state is also an important parameter. For similar aromatic organosilicon compounds, lifetimes are typically in the nanosecond range.

Experimental Methodologies for Characterization

To empirically determine the photophysical and electronic properties of this compound, a suite of spectroscopic and computational techniques should be employed.

Synthesis and Purification

The first critical step is to obtain high-purity this compound. While commercially available, its purity should be verified using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR to confirm the molecular structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

UV-Visible Absorption Spectroscopy

Protocol:

  • Prepare a series of dilute solutions of this compound in a suitable, transparent solvent (e.g., cyclohexane, tetrahydrofuran).

  • Use a dual-beam UV-Vis spectrophotometer to record the absorption spectra over a range of approximately 200-800 nm.

  • The solvent will be used as a reference.

  • Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Causality: This experiment directly probes the electronic transitions within the molecule. The choice of solvent is crucial as it can influence the position of the absorption bands. Non-polar solvents like cyclohexane are often preferred to minimize solvent-solute interactions and observe the intrinsic electronic properties.

Fluorescence Spectroscopy

Protocol:

  • Using the same solutions prepared for UV-Vis absorption, excite the sample at its λmax using a spectrofluorometer.

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Determine the wavelength of maximum emission (λem).

  • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC).

Causality: This technique provides information about the emissive properties of the molecule from its lowest excited singlet state. The quantum yield and lifetime measurements are essential for understanding the efficiency of light emission and the dynamics of the excited state.

Caption: A typical experimental and computational workflow for characterizing this compound.

Computational Chemistry

Protocol:

  • Perform geometry optimization of the ground state of this compound using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Calculate the energies of the molecular orbitals (HOMO, LUMO) to estimate the electronic band gap.

  • Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum and predict the energies and oscillator strengths of the electronic transitions.

  • Model the potential energy surfaces of the excited states to understand the deactivation pathways.

Causality: Computational modeling provides a theoretical framework to understand and interpret the experimental results. DFT and TD-DFT are powerful tools for predicting the electronic structure and spectroscopic properties of molecules, offering insights that may be difficult to obtain experimentally.

Potential Applications and Future Directions

The unique electronic structure of this compound suggests its potential for use in various organic electronic applications:

  • Host material for phosphorescent organic light-emitting diodes (OLEDs): The high triplet energy that can be inferred from its wide HOMO-LUMO gap could make it a suitable host for phosphorescent emitters.

  • Charge transport layers: The potential for σ-delocalization suggests that it could be explored for charge transport applications in electronic devices.

  • Photostabilizers: The Si-Si bond is known to be susceptible to photodissociation, a property that could be harnessed in specific applications.

Future research should focus on obtaining detailed experimental photophysical data for this compound and its derivatives. Understanding the structure-property relationships will be key to designing new materials with tailored optoelectronic properties for advanced applications.

Conclusion

This compound stands as a molecule with intriguing, yet underexplored, photophysical and electronic properties. Its unique structure, characterized by a Si-Si σ-bond and multiple phenyl π-systems, suggests a rich photochemistry governed by σ-π conjugation. While experimental data remains scarce, theoretical predictions and analogies to related compounds provide a strong foundation for future investigations. The systematic application of the experimental and computational methodologies outlined in this guide will be instrumental in unlocking the full potential of this compound in the realm of materials science and organic electronics.

References

  • Hexaphenylditetrels – When Longer Bonds Provide Higher Stability - PMC. (2021, August 6).
  • This compound - Chem-Impex. (n.d.).
  • Single chain spectroscopy of conformational dependence of conjugated polymer photophysics - PMC. (n.d.).
  • This compound | C36H30Si2 | CID 74059 - PubChem. (n.d.).
  • This compound - ChemBK. (2024, April 10).
  • HYPERCONJUGATION | Sigma electrons in conjugation | Basic organic chemistry. (2020, May 31).
  • Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties - ACS Publications. (n.d.).

Sources

Forging the Silicon-Silicon Bond: A Historical Guide to the Early Synthetic Routes of Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Organosilicon Chemistry and the Significance of Hexaphenyldisilane

In the annals of chemical history, the synthesis of compounds featuring a direct bond between two silicon atoms marks a pivotal moment in the birth of organosilicon chemistry. Among these, this compound, with its six phenyl groups enveloping a Si-Si core, stands as a testament to the early explorations of this fascinating field. Its synthesis was not merely a chemical curiosity but a foundational step that paved the way for the development of polysilanes and other silicon-based polymers, which are now integral to a wide array of advanced materials and electronic applications.[1] This technical guide delves into the seminal early synthetic routes to this compound, offering a detailed examination of the experimental methodologies and the chemical reasoning that guided the pioneers of organosilicon chemistry. We will journey back to the late 19th and early 20th centuries to uncover the ingenuity and perseverance of chemists like A. Polis, Frederic Kipping, and others who first forged this remarkable molecule.

The Pioneering Synthesis: Wurtz-Fittig Type Coupling

The earliest successful approaches to constructing the Si-Si bond in this compound drew inspiration from the well-established Wurtz and Wurtz-Fittig reactions in organic chemistry, which utilize alkali metals to couple alkyl and aryl halides.[2] The application of this methodology to silicon halides was a logical, yet challenging, extension.

Conceptual Framework: The Reductive Coupling of Triorganosilyl Halides

The core principle behind the Wurtz-Fittig approach to this compound synthesis is the reductive coupling of a triphenylsilyl halide, typically triphenylsilyl chloride (Ph₃SiCl), using an alkali metal, most commonly sodium. The reaction can be conceptualized as follows:

Reaction: 2 Ph₃SiCl + 2 Na → Ph₃Si-SiPh₃ + 2 NaCl

This seemingly straightforward reaction is mechanistically complex, with early proposals suggesting the formation of radical intermediates or organosodium species.[2] The highly reactive nature of the alkali metal necessitates the use of an anhydrous, inert solvent, such as dry ether or benzene, to prevent quenching of the reactive intermediates.

Diagram of the Wurtz-Fittig Synthesis of this compound

Wurtz_Fittig_Synthesis cluster_reactants Reactants cluster_products Products Ph3SiCl 2 Ph₃SiCl (Triphenylsilyl chloride) HPD Ph₃Si-SiPh₃ (this compound) Ph3SiCl->HPD Reductive Coupling NaCl 2 NaCl (Sodium chloride) Ph3SiCl->NaCl Halogen Abstraction Na 2 Na (Sodium metal) Na->HPD Na->NaCl

Caption: Wurtz-Fittig type synthesis of this compound.

Early Experimental Protocols: A Glimpse into the Past

Reconstructing the exact experimental procedures from over a century ago requires careful examination of the original literature. The following protocols are based on the pioneering work of early researchers in the field.

Polis's Precursor Work (1886): The First Hint

While not a direct synthesis of this compound, the work of A. Polis in 1886 is a crucial starting point. In his paper "Ueber aromatische Siliciumverbindungen" (On Aromatic Silicon Compounds) published in Berichte der deutschen chemischen Gesellschaft, Polis described the reaction of silicon tetrachloride with chlorobenzene and sodium. Although his primary focus was on tetraphenylsilane, his experiments laid the groundwork for using sodium in the formation of silicon-carbon bonds and hinted at the possibility of Si-Si coupling as a side reaction.

Frederic Kipping's Contributions (Early 1900s): A Systematic Approach

Frederic Kipping, a towering figure in the history of organosilicon chemistry, conducted extensive research on the synthesis and reactions of organosilicon compounds. In a series of papers published in the Journal of the Chemical Society, he and his colleagues detailed the use of the Wurtz reaction for the synthesis of various organosilanes.

Representative Experimental Protocol (Conceptual Reconstruction based on Kipping's work):

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is assembled. All glassware must be rigorously dried to exclude moisture.

  • Reagents:

    • Triphenylsilyl chloride (Ph₃SiCl)

    • Sodium metal (finely divided or as a wire)

    • Anhydrous solvent (e.g., dry benzene or diethyl ether)

  • Procedure:

    • The flask is charged with the anhydrous solvent and the sodium metal under an inert atmosphere (e.g., nitrogen or hydrogen).

    • A solution of triphenylsilyl chloride in the same anhydrous solvent is placed in the dropping funnel.

    • The reaction mixture is heated to reflux with vigorous stirring.

    • The triphenylsilyl chloride solution is added dropwise to the refluxing mixture over a period of several hours.

    • After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

    • The reaction mixture is then cooled, and the excess sodium is carefully quenched (e.g., with ethanol).

    • The resulting mixture is filtered to remove sodium chloride and any unreacted sodium.

    • The solvent is removed from the filtrate by distillation.

    • The solid residue is then purified by recrystallization from a suitable solvent (e.g., benzene or xylene) to yield crystalline this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and the exclusion of atmospheric moisture are critical. Sodium reacts violently with water, and any moisture would consume the sodium and hydrolyze the triphenylsilyl chloride, preventing the desired coupling reaction.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of the highly reactive sodium metal and any organosodium intermediates that may form.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate and helps to maintain the sodium in a molten or highly reactive state, facilitating the reaction with the silyl halide.

  • Vigorous Stirring: Stirring ensures efficient mixing of the reactants, particularly the heterogeneous mixture of solid sodium and the solution of triphenylsilyl chloride.

Quantitative Data from Early Syntheses

Obtaining precise and consistent yield data from the very early literature is challenging due to variations in experimental techniques and reporting standards. However, a general trend of modest to good yields for the Wurtz-type synthesis can be observed in later, more refined procedures.

PrecursorCoupling AgentSolventTemperatureReported YieldReference
Triphenylsilyl chlorideSodiumBenzeneRefluxModerateConceptual reconstruction based on early reports
Triphenylsilyl chlorideSodiumXyleneRefluxGoodLater improvements on the Wurtz method

Evolution of the Synthesis: Later Refinements

While the Wurtz-Fittig type reaction was the foundational method, it was often plagued by side reactions and difficulties in controlling the reaction. Later researchers sought to improve upon this pioneering work.

The Use of Pre-formed Organosodium Reagents

A significant advancement involved the pre-formation of a triphenylsilyl-sodium species (Ph₃SiNa), which could then be reacted with a second equivalent of triphenylsilyl chloride. This two-step approach offered better control over the reaction.

Reaction Pathway:

  • Ph₃SiCl + 2 Na → Ph₃SiNa + NaCl

  • Ph₃SiNa + Ph₃SiCl → Ph₃Si-SiPh₃ + NaCl

Diagram of the Two-Step Synthesis via Triphenylsilylsodium

Two_Step_Synthesis cluster_step1 Step 1: Formation of Triphenylsilylsodium cluster_step2 Step 2: Coupling Reaction Ph3SiCl_1 Ph₃SiCl Ph3SiNa Ph₃SiNa (Triphenylsilylsodium) Ph3SiCl_1->Ph3SiNa Na_1 2 Na Na_1->Ph3SiNa HPD Ph₃Si-SiPh₃ (this compound) Ph3SiNa->HPD + Ph3SiCl_2 Ph₃SiCl Ph3SiCl_2->HPD

Caption: Two-step synthesis of this compound.

This method, while more controlled, still required the handling of highly reactive organosodium compounds.

Conclusion: A Legacy of Innovation

The early synthetic routes to this compound, primarily centered around the Wurtz-Fittig type reaction, represent a cornerstone of organosilicon chemistry. The pioneering work of chemists in the late 19th and early 20th centuries, through their meticulous and often challenging experimental work, not only provided the first access to this intriguing molecule but also laid the fundamental groundwork for the vast and versatile field of silicon chemistry that we know today. These early explorations into the formation of the silicon-silicon bond are a powerful reminder of the enduring spirit of scientific inquiry and the incremental nature of chemical discovery.

References

  • Polis, A. (1886). Ueber aromatische Siliciumverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 1012-1024. [Link]
  • Kipping, F. S., & Lloyd, L. L. (1901). XLVII.—Organic derivatives of silicon. Triphenylsilicol and alkyloxysilicon chlorides. Journal of the Chemical Society, Transactions, 79, 449-459. [Link]
  • Wurtz–Fittig reaction. In Wikipedia.
  • Wurtz-Fittig Reaction. (n.d.). Organic Chemistry Portal.
  • Wurtz–Fittig reaction. (2021, December 20). In L.S.College, Muzaffarpur.

Sources

Quantum Chemical Calculations on Hexaphenyldisilane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Intrigue of Hexaphenyldisilane

This compound, a molecule where two silicon atoms are each bonded to three phenyl rings, stands as a cornerstone in organosilicon chemistry. Its sterically crowded yet symmetric structure presents a fascinating case study for understanding the nuances of bonding, electronic properties, and conformational dynamics in larger, non-planar aromatic systems. For researchers in materials science and drug development, understanding the fundamental properties of such organosilicon scaffolds is paramount. These molecules can serve as building blocks for novel polymers with unique photophysical properties or as frameworks for bioactive compounds where the silicon atom modulates lipophilicity and metabolic stability.

This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and reproducible computational workflow. The protocols outlined herein are designed to be self-validating, grounding theoretical predictions in experimental observables to foster a high degree of confidence in the generated data.

Theoretical Foundations: Selecting the Right Tools for the Task

The choice of a computational method is the most critical decision in any quantum chemical study. For a molecule of the size and complexity of this compound, a balance must be struck between computational cost and accuracy.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the method of choice for systems of this scale due to its favorable accuracy-to-cost ratio.[1] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more manageable quantity. The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.

For large organic and organometallic systems, the B3LYP hybrid functional has historically been a popular choice.[2] However, a known deficiency of standard DFT functionals is their inability to accurately describe non-covalent interactions, such as the van der Waals forces that are crucial in sterically hindered molecules like this compound. To address this, empirical dispersion corrections have been developed. The B3LYP-D3 functional, which incorporates Grimme's third-generation dispersion correction, offers a significant improvement in describing these interactions and is highly recommended for this system.[3][4][5]

Basis Sets: The Language of Electrons

The electronic wavefunction is constructed from a set of mathematical functions known as a basis set. The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. For silicon-containing compounds, it is crucial to employ basis sets that can adequately describe the electronic structure of a third-row element.

A robust and widely used choice is the Pople-style 6-311+G(d,p) basis set .[6] Let's break down this nomenclature:

  • 6-311: This indicates a triple-zeta quality basis set for the valence electrons, providing a high degree of flexibility.

  • +G: This adds diffuse functions to heavy (non-hydrogen) atoms, which are essential for describing the behavior of electrons far from the nucleus, a key factor in intermolecular interactions and for anions.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for accurately describing chemical bonds.[7]

For even higher accuracy, one could consider the Dunning-style correlation-consistent basis sets, such as aug-cc-pVDZ .[7] However, for a molecule of this size, the 6-311+G(d,p) basis set provides an excellent balance of accuracy and computational feasibility.

A Validated Computational Workflow

The following section details a step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be logical and self-validating, with each step building upon the previous one.

Step 1: Obtaining the Initial Molecular Structure

An accurate starting geometry is crucial for a successful geometry optimization. The crystal structure of this compound has been experimentally determined and is available from crystallographic databases.[8] This provides an excellent starting point for our calculations.

Caption: Ball-and-stick representation of this compound.

Step 2: Geometry Optimization

The goal of a geometry optimization is to find the minimum energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.[9]

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Input File:

    • Route Section: #p B3LYP-D3/6-311+G(d,p) Opt

    • Charge and Multiplicity: 0 1 (neutral molecule, singlet state)

    • Coordinates: Provide the initial coordinates from the crystal structure.

  • Execution: Submit the calculation.

  • Analysis: Upon completion, verify that the optimization has converged by checking for the message "Stationary point found." in the output file.

Step 3: Vibrational Frequency Analysis

A vibrational frequency analysis serves two critical purposes. First, it confirms that the optimized geometry is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[10][11] Second, it provides theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[12][13][14][15][16]

Experimental Protocol: Vibrational Frequency Analysis

  • Software: Gaussian 16.

  • Input File:

    • Route Section: #p B3LYP-D3/6-311+G(d,p) Freq

    • Charge and Multiplicity: 0 1

    • Coordinates: Use the optimized coordinates from the previous step.

  • Execution: Submit the calculation.

  • Analysis:

    • Confirm the absence of imaginary frequencies in the output.

    • Visualize the vibrational modes using software like GaussView.[17]

    • Compare the calculated vibrational frequencies with experimental IR and Raman data.[18]

Step 4: Conformational Analysis

Due to the steric hindrance of the six phenyl rings, exploring the conformational landscape of this compound is essential. The rotation around the Si-Si and Si-C bonds can lead to different conformers with varying energies. A relaxed potential energy surface scan can be performed by systematically rotating a specific dihedral angle and performing a constrained optimization at each step.

Experimental Protocol: Relaxed Potential Energy Surface Scan

  • Software: Gaussian 16.

  • Input File:

    • Route Section: #p B3LYP-D3/6-311+G(d,p) Opt=ModRedundant

    • Charge and Multiplicity: 0 1

    • Coordinates: Use the optimized coordinates.

    • ModRedundant Section: Specify the dihedral angle to be scanned (e.g., a C-Si-Si-C dihedral) and the scan parameters (start, stop, number of steps).

  • Execution: Submit the calculation.

  • Analysis: Plot the energy as a function of the dihedral angle to identify low-energy conformers.

Computational_Workflow start Initial Structure (from Crystal Data) opt Geometry Optimization (B3LYP-D3/6-311+G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq conf Conformational Analysis opt->conf props Property Calculations (Electronic & Spectroscopic) freq->props Validation conf->props Low-energy conformers end Validated Molecular Properties props->end

Caption: A streamlined workflow for quantum chemical calculations.

Analysis of Molecular Properties

Once a validated, low-energy structure is obtained, a wealth of molecular properties can be calculated to provide deeper insights into the behavior of this compound.

Electronic Structure Analysis

Understanding the distribution of electrons and the nature of chemical bonds is fundamental. A Natural Bond Orbital (NBO) analysis can provide a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and antibonds.[19][20][21][22] This allows for the quantification of bond orders, hybridization, and charge distribution.

Experimental Protocol: NBO Analysis

  • Software: Gaussian 16 with the NBO7 program.

  • Input File:

    • Route Section: #p B3LYP-D3/6-311+G(d,p) Pop=NBO

    • Charge and Multiplicity: 0 1

    • Coordinates: Use the optimized coordinates.

  • Execution: Submit the calculation.

  • Analysis: Examine the NBO output for details on bond orders, hybridization, and donor-acceptor interactions.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for validating the computational model against experimental data and for interpreting experimental spectra.

NMR Spectroscopy: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation.[23] The GIAO (Gauge-Including Atomic Orbital) method is the standard for accurate NMR predictions.

Experimental Protocol: NMR Chemical Shift Calculation

  • Software: Gaussian 16.

  • Input File:

    • Route Section: #p B3LYP-D3/6-311+G(d,p) NMR

    • Charge and Multiplicity: 0 1

    • Coordinates: Use the optimized coordinates.

  • Execution: Submit the calculation.

  • Analysis: Compare the calculated chemical shifts for ¹H, ¹³C, and ²⁹Si with experimental spectra.[8][24]

Data Presentation and Interpretation

To facilitate the comparison and interpretation of the calculated data, it is essential to present it in a clear and organized manner.

Table 1: Calculated vs. Experimental Geometrical Parameters for this compound

ParameterCalculated (B3LYP-D3/6-311+G(d,p))Experimental
Si-Si Bond Length (Å)Value to be calculatedValue from literature
Average Si-C Bond Length (Å)Value to be calculatedValue from literature
Average C-C Bond Length (Å)Value to be calculatedValue from literature
C-Si-C Bond Angle (°)Value to be calculatedValue from literature

Table 2: Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

NucleusCalculated (GIAO/B3LYP-D3/6-311+G(d,p))Experimental
¹³C (ipso)Value to be calculatedValue from literature
¹³C (ortho)Value to be calculatedValue from literature
¹³C (meta)Value to be calculatedValue from literature
¹³C (para)Value to be calculatedValue from literature
²⁹SiValue to be calculatedValue from literature

Conclusion: From Calculation to Insight

This technical guide has provided a comprehensive and scientifically grounded workflow for performing quantum chemical calculations on this compound. By carefully selecting a robust theoretical model (B3LYP-D3/6-311+G(d,p)), following a systematic and self-validating protocol, and analyzing a range of molecular properties, researchers can gain deep insights into the structure, bonding, and reactivity of this important organosilicon compound. The ability to accurately predict spectroscopic and electronic properties not only validates the computational approach but also provides a powerful tool for interpreting experimental data and guiding the design of new materials and therapeutic agents.

References

  • Ochterski, J. W. (1999). Vibrational Analysis in Gaussian. Gaussian, Inc. [Link]
  • Grice, K. A. (2023). Is B3LYP-D3(BJ)/6-31(d,p) is a good level of therory?
  • Weinhold, F., & Landis, C. R. (2019). Resonance Natural Bond Orbitals: Efficient Semilocalized Orbitals for Computing and Visualizing Reactive Chemical Processes.
  • Bannwarth, C., Ehlert, S., & Grimme, S. (2022).
  • Dunning Jr, T. H. (2021). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 125(3), 843-846. [Link]
  • Li, Z., et al. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
  • Proximity Enforced Oxidative Addition of a Strong Unpolar -Si-Si Bond at Rhodium(I). (n.d.).
  • Zhang, L., et al. (2017). A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. Frontiers of Chemical Science and Engineering, 11(4), 547-557. [Link]
  • Pohl, E. R., et al. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (Vol. 2, pp. 15-25). CRC Press. [Link]
  • Interpreting gaussian calculation output. (2020, April 16). YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Gelest, Inc. (n.d.).
  • Approximate equivalence table between Pople's basis sets and Jensen's DFT optimized polarization consistent basis sets (pcseg-n). (2020, May 3).
  • What does B3LYP do well? What does it do badly? (2021, May 1). Chemistry Stack Exchange. [Link]
  • Natural Bond Orbital (NBO) Analysis. (n.d.). [Link]
  • A Review of Organosilanes in Organic Chemistry. (n.d.). Fisher Scientific. [Link]
  • Bannwarth, C., Ehlert, S., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
  • Maschio, L., et al. (2019). Gaussian Basis Sets for Crystalline Solids: All-Purpose Basis Set Libraries vs System-Specific Optimizations.
  • Hashmi, M. A. (2021, January 22). Visualizing Molecular Properties & Vibrational Frequencies in GaussView. YouTube. [Link]
  • Al-Otaibi, J. S., et al. (2024). A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent. Journal of Molecular Modeling, 30(3), 88. [Link]
  • Hedegård, E. D., et al. (2020). Harmonic Infrared and Raman Spectra in Molecular Environments Using the Polarizable Embedding Model.
  • Z-M. Liu, et al. (2007). A theoretical and experimental study about the effect of different organosilanes on immobilization of (nBuCp)2ZrCl2 on pre-treated SiO2. Applied Catalysis A: General, 327(2), 147-156. [Link]
  • Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison. [Link]
  • Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided. (2025, August 6).
  • Raman Spectroscopy Vs. Infrared (IR) Spectroscopy? (2025, May 12). YouTube. [Link]
  • Comparison Between PBE-D3, B3LYP, B3LYP-D3 and MP2 Methods for Quantum Mechanical Calculations of Polarizability and IR-NMR Spec. (2025, March 20). arXiv. [Link]
  • DFT Made Simple: Step-by-Step Guide for Beginners. (2025, January 12). YouTube. [Link]
  • Analyzing a gaussian output. (2018, September 19).
  • Qurrata A'yun, A. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
  • Basis set (chemistry). (n.d.). In Wikipedia. [Link]
  • Frost, R. L., et al. (2025). Infrared and Raman spectroscopic study of Sn-containing Zn/Al-layered double hydroxides.
  • Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA 6.0 Manual. [Link]
  • Arnold, J. O. (1996). The Application B3LYP to Large Systems. NASA Technical Reports Server. [Link]
  • Correctly Interpret Random Vibration Analysis Results Using Ansys Mechanical — Lesson 3. (2022, May 20). YouTube. [Link]
  • Molecular Vibrational Spectroscopy (Infrared and Raman). (2020, January 18). YouTube. [Link]
  • Raman spectra and infrared intensities of graphene-like clusters in compared to epitaxial graphene on SiC. (n.d.). arXiv. [Link]
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

Sources

The Solubility Profile of Hexaphenyldisilane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Physicochemical Properties and Practical Methodologies for Determining the Solubility of Hexaphenyldisilane in Common Organic Solvents.

Introduction

This compound ((C₆H₅)₃Si-Si(C₆H₅)₃) is a crystalline organosilicon compound characterized by a silicon-silicon single bond sterically shielded by six phenyl groups.[1][2] This unique molecular architecture imparts significant thermal stability and specific reactivity, making it a valuable precursor and building block in materials science, particularly in the synthesis of silicon-containing polymers, semiconductors, and in nanotechnology.[2] For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of the solubility of this compound is paramount for its effective handling, processing, and application in various synthetic and formulation protocols.

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. It delves into the theoretical underpinnings of its solubility, presents available qualitative data, and offers a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₃₆H₃₀Si₂[1][3]
Molecular Weight 518.79 g/mol [3]
Appearance White to off-white crystalline solid/powder[1][2][3]
Melting Point 358-370 °C[2][3][4]
Hydrolytic Sensitivity No significant reaction with aqueous systems[3]

The high melting point of this compound is indicative of a stable crystal lattice with significant intermolecular forces. The dissolution process must provide sufficient energy to overcome these lattice forces.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its large, nonpolar structure, dominated by phenyl rings, dictates its solubility profile.

Key Structural Features Influencing Solubility:

  • Nonpolar Nature: The six phenyl groups render the molecule predominantly nonpolar and hydrophobic.

  • Large Molecular Size: The bulky nature of the molecule can hinder its effective solvation.

  • Crystal Lattice Energy: The high melting point suggests a significant crystal lattice energy that must be overcome for dissolution to occur.

Based on these characteristics, this compound is expected to exhibit greater solubility in nonpolar or weakly polar organic solvents that can engage in van der Waals forces and π-π stacking interactions with the phenyl rings. Conversely, its solubility in polar solvents, particularly those with strong hydrogen-bonding networks like water and lower alcohols, is anticipated to be negligible.

Qualitative Solubility of this compound

Direct, quantitative solubility data for this compound across a wide range of solvents is not extensively reported in the literature. However, qualitative observations are available:

  • Toluene (hot): Described as yielding a "very faint turbidity," suggesting low solubility even at elevated temperatures in this nonpolar aromatic solvent.[3][4][6]

In contrast, the related compound triphenylsilane, which has a single triphenylsilyl group, is reported to be soluble in most organic solvents.[7] This suggests that while the triphenylsilyl moiety promotes solubility in organic media, the larger, more rigid structure of this compound, with two such groups, significantly reduces its solubility.

Experimental Determination of this compound Solubility

To obtain precise and reliable solubility data, a robust experimental protocol is necessary. The following is a detailed methodology based on the widely accepted isothermal shake-flask method coupled with gravimetric analysis, a reliable technique for determining the solubility of non-volatile solids.[8][9][10]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation A 1. Add excess this compound to a known volume of solvent in a sealed vial. B 2. Prepare multiple vials for each solvent to ensure reproducibility. A->B C 3. Agitate vials at a constant temperature (e.g., 25°C) using a shaker bath. B->C D 4. Allow sufficient time for equilibrium to be reached (typically 24-72 hours). C->D E 5. Cease agitation and allow undissolved solid to settle. D->E F 6. Carefully withdraw a known volume of the supernatant using a pre-heated syringe. E->F G 7. Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. F->G H 8. Record the weight of the vial with the filtered saturated solution. G->H I 9. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at elevated temperature. H->I J 10. Dry the vial containing the solid residue to a constant weight. I->J K 11. Record the final weight of the vial and residue. J->K L 12. Calculate the mass of the dissolved this compound and the mass of the solvent. K->L M 13. Express solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L). L->M

Caption: Workflow for the gravimetric determination of this compound solubility.

Detailed Step-by-Step Protocol

I. Materials and Equipment

  • This compound (purity >97%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated pipettes or syringes

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Vacuum oven or nitrogen blow-down evaporator

  • Spatula and weighing paper

II. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that ensures a visible excess of solid after equilibration is sufficient.

    • Accurately add a known volume or mass of the chosen solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a predetermined period (e.g., 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a constant concentration.

  • Sample Collection and Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw a precise volume of the clear supernatant using a syringe. To prevent precipitation of the solute in the syringe, it can be pre-warmed to the equilibration temperature.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended microcrystals.[8]

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent or by using a gentle stream of inert gas (e.g., nitrogen).

    • Once the solvent is completely removed, dry the vial containing the this compound residue in a vacuum oven until a constant weight is achieved.

    • Record the final weight of the vial and the dried residue.

III. Calculation of Solubility

The solubility can be calculated as follows:

  • Mass of dissolved this compound (m_solute): (Weight of vial + residue) - (Weight of empty vial)

  • Mass of solvent (m_solvent): (Weight of vial + solution) - (Weight of vial + residue)

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

  • Solubility (g/L): (m_solute / volume of supernatant collected)

Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Expected Solubility Trends

While quantitative data requires experimental determination, the following trends in the solubility of this compound in common organic solvents can be anticipated:

  • Nonpolar Aromatic Solvents (e.g., Toluene, Benzene, Xylenes): Moderate solubility is expected, facilitated by π-π stacking and van der Waals interactions. Solubility will likely increase with temperature.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated due to their ability to interact through London dispersion forces.

  • Ethers (e.g., Tetrahydrofuran, Diethyl Ether): Lower to moderate solubility is expected. While ethers have some polarity, their interaction with the nonpolar this compound will be limited.

  • Ketones and Esters (e.g., Acetone, Ethyl Acetate): Low solubility is predicted due to the significant polarity of these solvents.

  • Alcohols (e.g., Methanol, Ethanol): Very low to negligible solubility is expected due to the strong hydrogen-bonding network of the solvents.

  • Alkanes (e.g., Hexane, Heptane): Low solubility is anticipated. While nonpolar, the linear nature of alkanes may not effectively solvate the bulky, rigid structure of this compound.

Conclusion

A comprehensive understanding of the solubility of this compound is critical for its effective utilization in research and development. This technical guide has provided a theoretical framework for its solubility based on its molecular structure, summarized the available qualitative data, and presented a detailed, robust experimental protocol for its quantitative determination. By following the outlined procedures, researchers can obtain accurate and reproducible solubility data, enabling the informed design of experiments, synthetic routes, and formulation strategies involving this important organosilicon compound.

References

  • Sawyer, N. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Sano, H. (n.d.). Triphenylsilane. MSU Chemistry.
  • MDPI. (2022).
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
  • PubChem. (n.d.). This compound.
  • Technobis. (n.d.). Determining solubility curves.
  • Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method.
  • PubMed Central. (n.d.). Perspectives in solubility measurement and interpretation.
  • Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment).
  • Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Slideshare. (n.d.).
  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • ChemBK. (n.d.). This compound.
  • ResearchGate. (n.d.).

Sources

An In-depth Technical Guide to Hexaphenyldisilane for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Hexaphenyldisilane (CAS No. 1450-23-3), a pivotal organosilicon compound in modern materials science and organic synthesis.

Introduction

This compound, with the molecular formula C₃₆H₃₀Si₂, is a remarkable organosilicon compound characterized by a silicon-silicon single bond flanked by six phenyl groups.[1] This unique structure imparts significant thermal stability and interesting electronic properties, making it a valuable precursor and reagent in a variety of advanced applications. This guide provides a comprehensive overview of its synthesis, detailed characterization, and key applications, with a focus on the underlying scientific principles and experimental methodologies.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

PropertyValueSource(s)
CAS Number 1450-23-3[1]
Molecular Formula C₃₆H₃₀Si₂[1]
Molecular Weight 518.81 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 368 - 370 °C[1]
Crystal Structure Orthorhombic, Space Group P2₁2₁2₁[1]

Synthesis of this compound: A Step-by-Step Protocol

The most common and effective method for the laboratory-scale synthesis of this compound is the Wurtz-Fittig reductive coupling of chlorotriphenylsilane using an alkali metal, typically sodium.[2][3] This reaction proceeds via the formation of a triphenylsilyl-sodium intermediate, which then undergoes nucleophilic substitution.[4]

Experimental Workflow: Wurtz-Fittig Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

Materials:

  • Chlorotriphenylsilane (C₁₈H₁₅ClSi)

  • Sodium metal (Na)

  • Anhydrous Toluene

  • Isopropanol

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a 3-neck round bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with anhydrous toluene.

  • Dispersion of Sodium: Sodium metal is carefully cut into small pieces and added to the toluene. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Addition of Chlorotriphenylsilane: A solution of chlorotriphenylsilane in anhydrous toluene is added dropwise to the sodium dispersion at a rate that maintains a gentle reflux.

  • Reaction: The reaction mixture is maintained at reflux with continuous stirring for several hours until the reaction is complete (typically monitored by the consumption of sodium or by TLC/GC analysis).

  • Quenching: After cooling the reaction mixture, excess sodium is quenched by the slow and careful addition of isopropanol.

  • Work-up: The mixture is then treated with water to dissolve the sodium chloride byproduct. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent such as toluene or xylene to yield pure this compound crystals.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is relatively simple due to the high symmetry of the molecule. It typically exhibits a complex multiplet in the aromatic region (approximately δ 7.0-7.6 ppm), corresponding to the thirty protons of the six phenyl rings.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure, showing characteristic signals for the phenyl carbons. Due to the free rotation around the Si-C bonds, four distinct signals are typically observed for the ipso, ortho, meta, and para carbons of the phenyl groups.

²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful tool for characterizing organosilicon compounds.[7] this compound exhibits a single resonance in the ²⁹Si NMR spectrum, confirming the presence of a single silicon environment. The chemical shift provides information about the electronic environment of the silicon atoms.

Infrared (IR) Spectroscopy and Mass Spectrometry

The IR spectrum of this compound displays characteristic absorption bands for the Si-phenyl and C-H bonds of the aromatic rings. Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern often shows the loss of phenyl groups and cleavage of the Si-Si bond.[8][9]

Key Applications in Research and Development

The unique properties of this compound make it a versatile compound in several areas of chemical research.

Precursor to Polysilanes and Silicon-Containing Polymers

This compound can serve as a monomer or comonomer in the synthesis of polysilanes, a class of polymers with a silicon backbone.[10][11] These polymers are of interest for their unique electronic and photophysical properties, finding applications as ceramic precursors, photoresists, and in nonlinear optics.[12][13] The incorporation of the bulky and thermally stable this compound unit can enhance the thermal stability of the resulting polymers.[14][15][16]

Silylating Agent in Organic Synthesis

This compound can act as a silylating agent, although less common than silyl halides or amides.[17][18] Under specific catalytic conditions, it can be used to introduce the triphenylsilyl group onto various substrates. This is particularly relevant in reactions where milder silylating agents are required.

Role in C-H Bond Functionalization

Recent research has highlighted the use of arylsilanes in transition metal-catalyzed C-H bond functionalization reactions.[19] While not always the direct reagent, the study of compounds like this compound provides valuable insights into the mechanisms of these transformations, which are crucial for the development of novel synthetic methodologies.

Application Workflow Diagram

Applications cluster_polymers Polymer Science cluster_synthesis Organic Synthesis HPD This compound Polysilanes Synthesis of Polysilanes HPD->Polysilanes Monomer Silylation Silylating Agent HPD->Silylation Reagent CH_Func C-H Functionalization Research HPD->CH_Func Model Compound SiPolymers Silicon-Containing Polymers Polysilanes->SiPolymers Advanced Materials Advanced Materials Polysilanes->Advanced Materials Applications High-Performance Materials High-Performance Materials SiPolymers->High-Performance Materials Applications Complex Molecule Synthesis Complex Molecule Synthesis Silylation->Complex Molecule Synthesis Applications New Synthetic Methods New Synthetic Methods CH_Func->New Synthetic Methods Applications

Caption: Key application areas of this compound.

Conclusion

This compound is a cornerstone organosilicon compound with a rich chemistry and a growing number of applications. Its robust synthesis, well-defined structure, and favorable properties make it an invaluable tool for scientists and researchers in materials science, polymer chemistry, and organic synthesis. A thorough understanding of its characteristics and reaction methodologies, as outlined in this guide, is crucial for leveraging its full potential in the development of next-generation materials and chemical technologies.

References

  • ResearchGate. (n.d.). 1 H-NMR spectrum of this compound (CDCl 3 ).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organometallic synthesis and catalysis. (2025). Inorganica Chimica Acta, 577, 122498.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Methods for the synthesis of polysilanes.
  • ResearchGate. (n.d.). Thermally stable recyclable naphthalenediimide–siloxane polymers.
  • ResearchGate. (n.d.). Plausible mechanism for the silylation of alcohols with hexamethyldisilazane (HMDS) in CH3NO2.
  • YouTube. (2019, August 8). 10.03 Synthesis of Organometallic Compounds.
  • L.S.College, Muzaffarpur. (2021, December 20). Wurtz–Fittig reaction.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Gelest. (n.d.). General Silylation Procedures.
  • MDPI. (2021, November 23). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites.
  • DTIC. (1991, May 2). Synthesis and Characterization of Polysilanes.
  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry.
  • Nature. (2007, March 22). Total synthesis of marine natural products without using protecting groups.
  • University of Illinois Urbana-Champaign. (1990, December 5). Polysilanes: Their Synthesis, Properties and Application.
  • SATHEE. (n.d.). Chemistry Wurtz Fittig Reaction.
  • Royal Society of Chemistry. (n.d.). Synthesis and reactivity of a six-membered heterocyclic 1,3-diphosphaallene.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Inorganic Syntheses. (n.d.). Volume 30.
  • ETFLIN. (2022). Thermal Behavior of Polymers in Solid-State.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • PubMed. (2018, January 31). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • YouTube. (2015, August 27). 1H NMR - Spectra Interpretation Part I Examples.
  • Scribd. (n.d.). Polysilanes: Properties and Applications.
  • YouTube. (2023, May 9). Wurtz-Fittig Reaction.( Preparation method of Alkanes).
  • ResearchGate. (n.d.). (PDF) Thermal Behavior of Polymers in Solid-State.
  • Organic Chemistry Portal. (2023, June 12). Benzene Derivatives: The Dudley Synthesis of Coprinol.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • ResearchGate. (n.d.). techniques for silylation.
  • Royal Society of Chemistry. (2021, April 27). Effect of polycyclosilane microstructure on thermal properties.
  • Mechanical Engineering. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds.
  • ResearchGate. (n.d.). (PDF) Inorganic Syntheses, Volume 13.
  • DTIC. (1991, May 2). Polysilanes, Synthesis, Modification, and Properties.
  • ResearchGate. (n.d.). ¹H (left) and ¹³C (right) NMR spectra (CDCl3) of monomers. (a)....
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Wikipedia. (n.d.). Wurtz–Fittig reaction.
  • NIH. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.
  • Unacademy. (n.d.). Wurtz fittig reaction, Mechanism and Examples.
  • Inorganic Syntheses. (n.d.). Volume 24.
  • (n.d.). H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer.

Sources

An In-depth Technical Guide to the Discovery and Historical Background of Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery and historical context of hexaphenyldisilane, a molecule at the confluence of organosilicon chemistry and the burgeoning field of radical chemistry in the early 20th century. We will delve into its initial synthesis, the intellectual backdrop of its discovery, its structural elucidation, and its modern significance.

The Dawn of Organosilicon Chemistry and the Quest for a Silicon Analogue

The story of this compound is intrinsically linked to the pioneering work of English chemist Frederic Stanley Kipping. At the turn of the 20th century, Kipping embarked on a systematic exploration of organosilicon compounds, a field then in its infancy.[1] His work followed the initial synthesis of the first organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863.[2] Kipping's research, detailed in a series of 51 papers, laid the foundation for modern silicone chemistry.[3] He was instrumental in developing methods to form silicon-carbon bonds, initially using sodium to create organosodium reagents and later adopting the more versatile Grignard reagents.[1]

Simultaneously, the world of organic chemistry was captivated by Moses Gomberg's discovery of the triphenylmethyl radical in 1900.[4] Gomberg's attempt to synthesize hexaphenylethane via a Wurtz reaction of triphenylmethyl chloride with sodium or other metals resulted in a highly reactive species that he correctly identified as a stable organic free radical.[4][5] This groundbreaking discovery challenged the prevailing view of carbon's invariable tetravalency and opened the door to the study of radical chemistry.[4]

It was against this backdrop of burgeoning interest in both organosilicon chemistry and radical species that the investigation into the silicon analogue of "hexaphenylethane" began. The central question was whether a silicon-centered equivalent, a "triphenylsilyl" species, would exist as a stable radical like its carbon counterpart or adopt a different structure.

The Landmark Synthesis of this compound

In 1901, Frederic Kipping, along with his student L. L. Lloyd, published a pivotal paper in the Journal of the Chemical Society, Transactions, detailing the synthesis of a compound they identified as the silicon analogue of Gomberg's discovery.[6][7] Their synthesis mirrored the Wurtz-type coupling that Gomberg had employed.

Experimental Protocol: The Original Kipping-Lloyd Synthesis (1901)

The following is a reconstruction of the experimental procedure as described by Kipping and Lloyd in their 1901 publication.[6][7]

Objective: To synthesize the silicon analogue of "hexaphenylethane" through the reaction of triphenylchlorosilane with sodium.

Materials:

  • Triphenylchlorosilane ((C₆H₅)₃SiCl)

  • Sodium metal

  • Dry ether (as solvent)

Procedure:

  • A solution of triphenylchlorosilane in dry ether was prepared in a flask fitted with a reflux condenser to prevent the ingress of atmospheric moisture.

  • Small, clean pieces of sodium metal were added to the ethereal solution of triphenylchlorosilane.

  • The reaction mixture was heated under reflux. The exact duration of the reflux was determined by the progress of the reaction, likely monitored by the consumption of the sodium metal.

  • Upon completion of the reaction, the mixture was cooled to room temperature.

  • The ethereal solution was carefully decanted from the unreacted sodium and the precipitated sodium chloride.

  • The dry ether was removed by distillation.

  • The resulting solid residue was purified by recrystallization, likely from a suitable organic solvent, to yield a white crystalline solid.

Observations and Initial Characterization:

Kipping and Lloyd observed the formation of a white, crystalline solid with a high melting point. Their initial analyses would have included elemental analysis to determine the empirical formula and molecular weight determination, likely by cryoscopy, to ascertain the molecular formula. These early characterization methods would have been crucial in distinguishing between a monomeric radical and a dimeric structure.


reagents [label="Triphenylchlorosilane\n+ Sodium Metal", shape=cylinder, style=filled, fillcolor="#F1F3F4"]; solvent [label="Dry Ether", shape=invhouse, style=filled, fillcolor="#F1F3F4"]; reaction [label="Wurtz Coupling\n(Reflux)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Filtration &\nSolvent Removal", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound\n(Crystalline Solid)", shape=octagon, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; byproduct [label="Sodium Chloride", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reagents -> reaction; solvent -> reaction; reaction -> workup; workup -> product; workup -> byproduct [style=dashed]; }

Figure 1: Workflow of the Kipping-Lloyd synthesis of this compound.

Structural Elucidation: A Tale of Two Radicals (or Lack Thereof)

Early molecular weight determinations were consistent with a dimeric structure, leading Kipping to propose the formation of a silicon-silicon bond, resulting in This compound , (C₆H₅)₃Si-Si(C₆H₅)₃. The greater stability of the Si-Si single bond compared to the C-C single bond in the sterically hindered "hexaphenylethane" was a key factor. While the triphenylmethyl radical is stabilized by resonance, steric hindrance in the dimer contributes significantly to the equilibrium favoring the radical.[5] In the case of silicon, the longer Si-C and Si-Si bonds alleviate steric strain, making the dimeric this compound the more stable species.

The definitive confirmation of the this compound structure came much later with the advent of modern analytical techniques. X-ray crystallography has provided detailed information about its molecular structure, confirming the presence of a Si-Si bond.[9] A 2014 study determined that this compound crystallizes in an orthorhombic space group, with a Si-Si bond distance of 2.38 Å.[9]

Physicochemical and Spectroscopic Data

Modern analytical techniques have provided a wealth of data for the unambiguous characterization of this compound.

PropertyValueReference
Molecular Formula C₃₆H₃₀Si₂[10]
Molar Mass 518.81 g/mol [10]
Appearance White to off-white crystalline solid
Melting Point 358-360 °C
CAS Number 1450-23-3[10]
Si-Si Bond Length 2.38 Å[9]

Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), is crucial for the structural confirmation of this compound in solution.


// Silicon atoms Si1 [label="Si", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Si2 [label="Si", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Phenyl groups on Si1 Ph1_Si1 [label="Ph", fillcolor="#F1F3F4"]; Ph2_Si1 [label="Ph", fillcolor="#F1F3F4"]; Ph3_Si1 [label="Ph", fillcolor="#F1F3F4"];

// Phenyl groups on Si2 Ph1_Si2 [label="Ph", fillcolor="#F1F3F4"]; Ph2_Si2 [label="Ph", fillcolor="#F1F3F4"]; Ph3_Si2 [label="Ph", fillcolor="#F1F3F4"];

// Bonds Si1 -- Si2 [penwidth=2.0]; Si1 -- Ph1_Si1; Si1 -- Ph2_Si1; Si1 -- Ph3_Si1; Si2 -- Ph1_Si2; Si2 -- Ph2_Si2; Si2 -- Ph3_Si2; }

Figure 2: Molecular structure of this compound.

Modern Significance and Applications

While initially a subject of fundamental chemical interest, this compound and its derivatives have found applications in modern chemistry and materials science.

  • Silylating Agent: this compound can be used as a silylating agent, particularly in palladium-catalyzed C-H bond silylation reactions.

  • Precursor to Silyl Radicals: Although stable under normal conditions, the Si-Si bond in this compound can be cleaved under specific conditions (e.g., photolysis) to generate triphenylsilyl radicals for use in organic synthesis.

  • Materials Science: The rigid and bulky nature of the triphenylsilyl groups imparts unique properties to materials incorporating this moiety. This compound serves as a precursor for silicon-containing polymers and materials with high thermal stability and specific electronic properties.

  • Semiconductor Manufacturing: Organosilicon compounds, including derivatives of this compound, are used as precursors in the chemical vapor deposition of silicon-containing thin films for semiconductor devices.

Conclusion

The discovery of this compound by Frederic Kipping and L. L. Lloyd represents a significant milestone in the history of organosilicon chemistry. Born out of the intellectual curiosity sparked by Gomberg's discovery of the first stable free radical, the synthesis and structural elucidation of this compound provided fundamental insights into the bonding and stability of organosilicon compounds. It highlighted the distinct chemical nature of silicon compared to its carbon counterpart and laid the groundwork for the development of a vast array of silicon-containing molecules and materials that are indispensable in modern technology.

References

  • Kipping, F. S., & Lloyd, L. L. (1901). XLVII.—Organic derivatives of silicon. Triphenylsilicol and alkyloxysilicon chlorides. Journal of the Chemical Society, Transactions, 79, 449-459.
  • Kipping, F. S., & Lloyd, L. L. (1901). XLVII.—Organic derivatives of silicon. Triphenylsilicol and alkyloxysilicon chlorides. Journal of the Chemical Society, Transactions, 79, 449.
  • Gomberg, M. (1914). A SURVEY OF THE CHEMISTRY OF FREE RADICALS. Journal of the Franklin Institute, 178(2), 133-154.
  • Bernert, T., Winkler, B., Krysiak, Y., Fink, L., Berger, M., Alig, E., ... & Lerner, H. W. (2014). Determination of the crystal structure of this compound from powder diffraction data and its thermodynamic properties. Crystal Growth & Design, 14(6), 2937-2944.
  • Kipping Discovers Silicones. (n.d.). Research Starters.
  • Gilman, H., & Smith, C. L. (1967). Preparation and Properties of Hexaaryldisilanes. Journal of the American Chemical Society, 89(18), 4814-4817.
  • Chatgilialoglu, C. (2004). Organosilanes in Radical Chemistry. John Wiley & Sons.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74059, this compound.
  • American Chemical Society. (2000). Moses Gomberg and the Discovery of Organic Free Radicals.
  • Triphenylmethyl Radical : properties and synthesis. (n.d.). Cours Chimie générale et organique.
  • Chatgilialoglu, C., & Newcomb, M. (1999). Structural and Chemical Properties of Silyl Radicals. Chemical Reviews, 99(8), 1991-2028.
  • Wikipedia contributors. (2023, December 19). Organosilicon chemistry. In Wikipedia, The Free Encyclopedia.
  • Oreate. (2026, January 7). The Development History and Technological Evolution of Silicone Materials.
  • Lalevée, J., Blanchard, N., Tehfe, M. A., Morlet-Savary, F., & Fouassier, J. P. (2011). New Highly Efficient Radical Photoinitiators Based on Si–Si Bond Cleavage. Macromolecules, 44(22), 8687-8693.
  • Wikipedia contributors. (2023, November 28). Triphenylmethyl radical. In Wikipedia, The Free Encyclopedia.
  • Kipping, F. S., & Lloyd, L. L. (1901). XLVII.—Organic derivatives of silicon. Triphenylsilicol and alkyloxysilicon chlorides. Journal of the Chemical Society, Transactions, 79, 449-459.
  • ChemBK. (n.d.). This compound.
  • Kipping, F. S. (1912). CCXXIII.—Organic derivatives of silicon. Part XVI. The preparation and properties of diphenylsilicanediol. Journal of the Chemical Society, Transactions, 101, 2106-2125.
  • Kipping, F. S. (1924). CCCLXII.—Organic derivatives of silicon. Part XXXIII. An amorphous variety of octaphenylcyclosilicotetrane. Journal of the Chemical Society (Resumed), 125, 2291-2297.
  • Kipping, F. S., & Robison, R. (1914). LI.—Organic derivatives of silicon. Part XXI. The condensation products of diphenylsilicanediol. Journal of the Chemical Society, Transactions, 105, 484-500.
  • Britannica, The Editors of Encyclopaedia. "Frederic Stanley Kipping". Encyclopedia Britannica, 12 Aug. 2023, [Link]. Accessed 9 January 2026.
  • Ihde, A. J. (1964). The development of modern chemistry. Harper & Row.

Sources

Whitepaper: A Theoretical Dissection of the Si-Si Bond in Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides an in-depth technical analysis of the theoretical studies that have elucidated the nature of the silicon-silicon bond in hexaphenyldisilane. It moves beyond a simple literature review to explain the causality behind computational choices and provides actionable, protocol-driven insights for researchers in the field.

Abstract

This compound, Si₂(C₆H₅)₆, presents a fascinating case study in chemical bonding that defies simple extrapolations from its carbon analogue. While hexaphenylethane remains elusive, its heavier silicon congener is remarkably stable. This stability is not intuitive, given that tetrel-tetrel single bond energies generally decrease down Group 14. This technical guide delves into the theoretical and computational studies that have resolved this paradox. We will explore how a sophisticated interplay of quantum mechanical forces, particularly London dispersion and Pauli repulsion, governs the stability of the Si-Si bond when shielded by bulky phenyl substituents. Through a combination of high-level computational methodologies, including Density Functional Theory (DFT) and advanced energy decomposition analyses, researchers have demonstrated that the longer Si-Si bond is the key. It provides the necessary distance for the six phenyl rings to engage in stabilizing, non-covalent London dispersion interactions—a factor that, in the shorter C-C bond of hexaphenylethane, is overwhelmed by destabilizing steric repulsion. This document will detail these findings, explain the underlying computational protocols, and provide a framework for applying these theoretical techniques to complex molecular systems.

Introduction: The Hexaphenylditetrel Conundrum

The study of disilanes, compounds containing a silicon-silicon single bond, dates back to the early 20th century.[1] These molecules form the silicon backbone of materials relevant to the electronics and photovoltaics industries.[2][3] Among the vast family of disilanes, this compound stands out. Its carbon counterpart, hexaphenylethane, has been a long-sought-after molecule that has proven to be thermodynamically unstable, readily dissociating into two triphenylmethyl (trityl) radicals.

This observation creates a compelling scientific question: Why is this compound stable under ambient conditions when the intrinsic strength of the Si-Si bond is weaker than the C-C bond?[4][5] The answer lies not in the covalent bond in isolation, but in the holistic intramolecular environment created by the six phenyl substituents. Early theories focused almost exclusively on the concept of steric hindrance, but this alone could not explain the enhanced stability of the heavier tetrel derivatives (Ge, Sn, Pb).[4] It is only through the lens of modern computational chemistry that the decisive role of attractive non-covalent forces has been fully appreciated. Theoretical studies have become indispensable for dissecting the delicate balance of forces that grant this molecule its unexpected stability.

Theoretical Methodologies: Quantifying Intramolecular Forces

To accurately model a large, sterically crowded molecule like this compound, where both covalent and non-covalent interactions are critical, a multi-faceted computational approach is required.

Core Computational Engines
  • Density Functional Theory (DFT): DFT is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost. For systems governed by non-covalent interactions, the choice of functional is critical. Functionals like B3LYP and M06-2X are commonly used, but they must be paired with a dispersion correction, such as Grimme's D3 methodology, to accurately capture London Dispersion forces.[4]

  • Ab Initio Methods: For higher accuracy, particularly for calculating bond energies, methods based on wave function theory are employed. These include Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster theory, such as DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with singles, doubles, and perturbative triples).[4][6] These methods are more computationally expensive but provide benchmark-quality energy data.

Decomposing the Interaction Energy

The key to understanding the stability of this compound is to partition the total interaction energy between the two triphenylsilyl fragments into physically meaningful components.

  • Local Energy Decomposition (LED) and Symmetry-Adapted Perturbation Theory (SAPT): These analysis techniques dissect the interaction energy into electrostatic, exchange (Pauli repulsion), induction (polarization), and London dispersion components.[4] This allows for a quantitative assessment of the stabilizing (dispersion, electrostatics) versus destabilizing (Pauli repulsion) forces.

The general workflow for such a theoretical investigation is outlined below.

G cluster_0 Initial Setup cluster_1 Core Calculation cluster_2 Analysis mol_geom Define Initial Molecular Geometry comp_method Choose Computational Method (e.g., B3LYP-D3) mol_geom->comp_method basis_set Select Basis Set (e.g., def2-TZVP) basis_set->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum spe_calc Single-Point Energy (Higher-Level Theory) geom_opt->spe_calc Refine Energy nbo Electronic Structure Analysis (NBO, ELF) geom_opt->nbo eda Energy Decomposition Analysis (LED/SAPT) spe_calc->eda results Interpret Results (Bond Lengths, Energies, Forces) eda->results nbo->results G cluster_0 Hexaphenylethane (Short C-C Bond) cluster_1 This compound (Long Si-Si Bond) a Strong Pauli Repulsion (+46 kcal/mol) c Result: Unstable (Repulsion Dominates) a->c b London Dispersion b->c d Weak Pauli Repulsion (~0.4 kcal/mol) f Result: Stable (Dispersion Dominates) d->f e Strong London Dispersion e->f

Balance of forces in hexaphenylditetrels.
Bond Dissociation Energy (BDE)

Theoretical calculations of the Gibbs free energy for the dimerization of triphenylsilyl radicals (2 Ph₃Si• → Ph₆Si₂) show the reaction to be exergonic, confirming the stability of the dimer. [4]This contrasts sharply with the dimerization of trityl radicals, which is endergonic.

ReactionΔGdim (298 K) (kcal/mol)StabilityReference
2 Ph₃C• → Ph₆C₂ +11.8Unstable Dimer[4]
2 Ph₃Si• → Ph₆Si₂ -16.9Stable Dimer[4]

These computational results align perfectly with experimental observations and underscore the profound impact of substituting silicon for carbon in this sterically crowded system.

Protocol: A Model DFT Study of this compound

This section provides a validated, step-by-step protocol for performing a foundational DFT analysis of this compound using a computational chemistry package like Gaussian.

Objective: To determine the optimized geometry and vibrational frequencies of this compound.

Methodology: DFT with the B3LYP functional and the D3 dispersion correction.

G start Start: Build Initial Structure step1 Step 1: Geometry Optimization Functional: B3LYP-D3(BJ) Basis Set: def2-SVP start->step1 step2 Step 2: Verify Convergence Check for normal termination and optimized parameters. step1->step2 step3 Step 3: Frequency Calculation Use same level of theory (B3LYP-D3/def2-SVP) step2->step3 If converged step4 Step 4: Analyze Frequencies Confirm zero imaginary frequencies for a true minimum. step3->step4 step4->step1 If imaginary freq > 0 (Transition State) step5 Step 5: Refine Energy (Optional) Single-Point Calculation Basis Set: def2-TZVP step4->step5 If minimum confirmed end End: Validated Structure & Energy step5->end

Workflow for a validated DFT calculation.
Step-by-Step Experimental Protocol
  • Structure Generation:

    • Construct an initial 3D structure of this compound, Si₂(C₆H₅)₆, using a molecular builder. Ensure a staggered conformation of the phenyl groups around the Si-Si axis to start from a reasonable low-energy conformation.

  • Geometry Optimization:

    • Causality: The goal is to find the lowest energy structure (a minimum on the potential energy surface).

    • Implementation: Perform a geometry optimization using the B3LYP functional with the D3(BJ) dispersion correction and a standard basis set like def2-SVP. The dispersion correction is non-negotiable for this system to capture the key stabilizing interactions.

    • Verification: Monitor the calculation to ensure it converges successfully. Check the final forces and displacements to ensure they are close to zero.

  • Frequency Calculation:

    • Causality: This step is a self-validating check to confirm that the optimized structure is a true energy minimum and not a transition state. A true minimum has all real (positive) vibrational frequencies.

    • Implementation: Using the optimized geometry from Step 2, perform a frequency calculation at the exact same level of theory (B3LYP-D3/def2-SVP).

    • Verification: Analyze the output. The absence of any imaginary frequencies confirms the structure is a stable minimum. If an imaginary frequency is present, it indicates a saddle point, and the geometry must be perturbed along that vibrational mode and re-optimized.

  • Final Energy Refinement:

    • Causality: To obtain a more accurate electronic energy, a single-point energy calculation is often performed with a larger, more flexible basis set.

    • Implementation: Using the validated geometry from Step 3, run a single-point energy calculation with a larger basis set, such as def2-TZVP, while keeping the B3LYP-D3 functional.

This protocol yields a reliable structure and electronic energy, which can then be used as the foundation for more advanced analyses like SAPT or Natural Bond Orbital (NBO) calculations to probe the electronic structure in greater detail.

Conclusion and Outlook

The case of this compound provides a powerful demonstration of how modern theoretical chemistry can unravel complex structure-stability relationships. The key insight is that the molecule's stability is an emergent property of the entire intramolecular system, not just the Si-Si covalent bond. The longer Si-Si bond, compared to a C-C bond, is the critical enabler, creating the geometric freedom for stabilizing London dispersion forces between the numerous phenyl rings to overcome the inherent Pauli repulsion.

This understanding, grounded in quantitative computational analysis, has broader implications. It highlights the necessity of considering non-covalent interactions in the design of sterically crowded molecules, a common motif in materials science and drug development.

Future theoretical work could explore:

  • The electronic and structural effects of introducing various substituents onto the phenyl rings.

  • The reaction mechanisms of this compound using computational methods to map potential energy surfaces.

  • A systematic study of the entire hexaphenylditetrel series (Si, Ge, Sn, Pb) using a consistent high-level theoretical framework to further refine the trends in intramolecular forces.

By integrating the computational protocols and theoretical frameworks discussed herein, researchers can continue to probe the fascinating chemistry of silicon and design new molecules with tailored properties.

References

  • Bernert, T., Winkler, B., Krysiak, Y., Fink, L., Berger, M., Alig, E., Bayarjargal, L., Milman, V., Ehm, L., Stephens, P. W., Auner, N., & Lerner, H.-W. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties. Crystal Growth & Design, 14(6), 2937–2944. [Link]
  • Tsumuraya, T., Batcheller, S. A., & Masamune, S. (1991). The chemistry of disilenes. Angewandte Chemie International Edition in English, 30(8), 902-933. (General background context)
  • Fell, L. M., & Grimme, S. (2021). Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. Chemistry – A European Journal, 27(47), 13699-13706. [Link]
  • Demeio, P. D., & Marsden, C. J. (1996). Equilibrium Values for the Si-H Bond Length and Equilibrium Structures of Silyl Iodide and Halosilylenes. The Journal of Physical Chemistry, 100(19), 7765–7771. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Wikipedia. (2023, December 2). Disilane. [Link]
  • Douglas, T. M., & Hall, M. B. (1985). A Theoretical investigation of the si - si double bond in a series of substituted disilenes. Journal of the American Chemical Society, 107(26), 7761–7767. (Context on substituted disilenes)
  • Walsh, R. (1998). BOND DISSOCIATION ENERGIES IN ORGANOSILICON COMPOUNDS.
  • Li, Z., Zhang, L., & Wang, Q. (2022). Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis. ACS Omega, 7(4), 3239–3248. [Link]
  • Ishida, S., Iwamoto, T., & Kira, M. (2017). π-Electron systems containing Si=Si double bonds. Journal of Organometallic Chemistry, 825-826, 15-26. [Link]
  • Kuech, T. F., & Veuhoff, E. (1984). Disilane: A new silicon doping source in metalorganic chemical vapor deposition of GaAs. Applied Physics Letters, 44(10), 987-989. [Link]
  • Valdés, H. (2023). Insights into Si-Si and Si-H Bond. Encyclopedia.pub. [Link]
  • Kinjo, R., et al. (2011). The Twist of a Silicon–Silicon Double Bond: Selective Anti -Addition of Hydrogen to an Iminodisilene. Angewandte Chemie International Edition, 50(24), 5560-5564. (Context on reactivity of Si=Si bonds)
  • Sim, E., & Burke, K. (2021). Density-corrected DFT explains and predicts the torsional barrier of a C-C single bond. arXiv. [Link]
  • H-Kaddour, N., et al. (2023).
  • Lorenz, V., et al. (1984). Monosilane and Disilane: 1984 Status Report. Solar Energy Research Inst., Golden, CO (USA). [Link]
  • Al-Abri, Z., et al. (2018). Ab-initio Study on the Stabilities and Structures of Monosilacyclopropylidenoids. Molbank, 2018(4), M1014. [Link]
  • Bolli, C., et al. (2018). Lewis-Base Catalyzed Selective Chlorination of Monosilanes. Chemistry – A European Journal, 24(65), 17796-17801. (Context for NBO analysis)
  • Al-Ogaidi, I. A. M., et al. (2022). Synthesis, X-Ray Diffraction, DFT and Hirshfeld Surface Studies of 9-(4-Hydroxyphenyl-Tetramethyl-Hexahydro-1H-Xanthene. Journal of Molecular Structure, 1272, 134149. (Context for ELF analysis)
  • Glesner, M. G., & Rathore, R. (2020). DFT Studies on the Ground State, First Singlet Excited State, and Triplet State of Triphenylamine and Its Dimer. ChemRxiv. [Link]
  • Bauer, J., & Yersin, H. (2021). Chloropentaphenyldisiloxane—Model Study on Intermolecular Interactions in the Crystal Structure of a Monofunctionalized Disiloxane. Chemistry, 3(2), 441-451. [Link]
  • Wang, Y., et al. (2023). Me3SiSiMe2(OnBu): a disilane reagent for the synthesis of diverse silacycles via Brook- and retro-Brook-type rearrangement. Chemical Science, 14(23), 6205–6212. [Link]
  • Zabula, A. V., et al. (2017). Stretchingc[8]ycloparaphenylene with encapsulated potassium cations: structural and theoretical insights into core perturbation upon four-fold reduction and complexation. Chemical Science, 8(2), 1370–1376. [Link]
  • Gerl, C., et al. (2020). Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes. ChemistryOpen, 9(7), 748-759. [Link]
  • Laqua, H. (2021). Development of Efficient Electronic-Structure Methods Based on the Adiabatic-Connection Fluctuation-Dissipation Theorem and Møller-Plesset Perturbation Theory. Ludwig-Maximilians-Universität München. [Link]

Sources

Hexaphenyldisilane: A Comprehensive Technical Guide to its Physicochemical Properties and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hexaphenyldisilane

This compound, a remarkable organosilicon compound, stands as a cornerstone in the advancement of materials science and specialized chemical synthesis.[1] Its unique molecular architecture, characterized by a silicon-silicon single bond sterically shielded by six phenyl groups, imparts exceptional thermal stability and distinct reactivity. This guide offers an in-depth exploration of the core physicochemical properties of this compound, with a particular focus on its melting point and other critical physical constants. Understanding these fundamental parameters is paramount for its effective utilization in pioneering research and development, particularly in the synthesis of advanced polymers, high-performance coatings, and as a precursor for silicon-based materials in the semiconductor industry.[1] Its role in facilitating novel chemical transformations makes it a compound of significant interest to researchers striving to develop innovative solutions in electronics, nanotechnology, and potentially in the scaffolding of complex molecules for pharmaceutical applications.[1]

Core Physical and Chemical Constants of this compound

A precise understanding of the physical and chemical properties of this compound is fundamental to its application. These constants provide the foundational data for experimental design, process optimization, and safety considerations.

PropertyValueSource(s)
Melting Point 358-360 °C / 368-370 °C[2],[1]
Molecular Formula C₃₆H₃₀Si₂[1]
Molecular Weight 518.81 g/mol [1]
CAS Number 1450-23-3[1]
Appearance White to off-white crystalline solid[1]
Solubility Very faint turbidity in hot toluene[2]
Density (Predicted) 1.13 ± 0.1 g/cm³[2]
Boiling Point (Predicted) 578.0 ± 23.0 °C[2]
Crystal Structure Orthorhombic[3]
Space Group P2₁2₁2₁[3]

Note: The reported melting point of this compound exhibits some variation across different sources, which can be attributed to factors such as the purity of the sample and the methodology used for determination.

Synthesis and Purification: A Pathway to High-Purity this compound

The reliable determination of physical constants, particularly the melting point, is intrinsically linked to the purity of the compound. This compound is commonly synthesized via the reductive coupling of triphenylsilyl chloride. This process necessitates rigorous purification to remove unreacted starting materials and byproducts, which can significantly impact the melting point and other physical properties.

A prevalent synthetic route involves the Wurtz-Fittig type reaction, where triphenylsilyl chloride is reacted with a reducing agent, such as sodium or lithium, in an appropriate solvent. The causality behind this choice lies in the propensity of alkali metals to facilitate the formation of the silicon-silicon bond through the reductive coupling of the silyl halide.

Purification is typically achieved through recrystallization. The choice of solvent is critical; a solvent is selected in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Hot toluene has been identified as a suitable solvent for this purpose.[2] This differential solubility allows for the separation of the desired product from impurities, which either remain in the hot solution or are insoluble and can be removed by hot filtration. Slow cooling of the saturated solution then promotes the formation of well-defined crystals of high purity.

Experimental Protocol: Melting Point Determination of this compound

The accurate determination of the melting point is a critical indicator of the purity of a crystalline solid like this compound. The following protocol outlines a standard capillary method.

Objective: To determine the melting point range of a purified sample of this compound.

Materials:

  • Purified this compound

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the crystalline sample into a clean, dry mortar and gently grind it into a fine powder using a pestle. This ensures uniform packing in the capillary tube.

  • Capillary Tube Packing:

    • Invert a capillary tube (sealed end down) and press the open end into the powdered sample.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom.

    • Continue this process until a packed column of 2-3 mm in height is achieved. A properly packed sample is crucial for accurate results.

  • Melting Point Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a moderate level (e.g., 10-20 °C/minute) to quickly approach the expected melting point.

  • Approximate Melting Point Determination:

    • Observe the sample through the viewing lens.

    • Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range.

    • Allow the apparatus to cool down significantly before the next measurement.

  • Accurate Melting Point Determination:

    • Prepare a new capillary with a fresh sample of this compound.

    • Set the heating rate to a slow and steady pace (1-2 °C/minute) once the temperature is about 20 °C below the previously determined approximate melting point.

    • Carefully observe the sample. Record the temperature at the first sign of liquid formation (T₁).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

    • The melting point range is reported as T₁ - T₂. For a highly pure compound, this range should be narrow (typically ≤ 1 °C).

Diagram of the experimental workflow for melting point determination.

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei within the this compound molecule.

  • ¹H NMR (CDCl₃): The proton NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the phenyl protons. The integration of these signals should be consistent with the 30 protons in the molecule. The specific chemical shifts and coupling patterns can provide insights into the electronic environment of the phenyl rings.[4][5]

  • ¹³C NMR (CDCl₃): The carbon-13 NMR spectrum will display distinct signals for the different carbon atoms in the phenyl groups. The number of signals will depend on the symmetry of the molecule. The chemical shifts of the ipso, ortho, meta, and para carbons can be assigned based on established correlations.[4]

  • ²⁹Si NMR (CDCl₃): Silicon-29 NMR is a powerful tool for directly probing the silicon atoms. For this compound, a single signal is expected, and its chemical shift is characteristic of a silicon atom bonded to another silicon and three phenyl groups.[4]

Authoritative spectral data can be found in the supporting information of relevant research articles.[4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the vibrations of the phenyl groups and the silicon-carbon bonds.

Expected Characteristic IR Absorptions:

  • Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹.

  • Aromatic C=C Stretch: A series of sharp bands in the 1600-1450 cm⁻¹ region.

  • Si-Phenyl (Si-Ph) Stretch: A characteristic absorption band is expected around 1430 cm⁻¹.

  • Out-of-Plane C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.

Note: The absence of significant absorption in the Si-H stretching region (around 2100-2250 cm⁻¹) is a key indicator of the purity of this compound and the absence of Si-H containing impurities.

Applications and Future Outlook

The unique properties of this compound make it a valuable compound in several high-technology fields.

  • Precursor for Silicon-Containing Materials: this compound serves as a precursor for the synthesis of silicon-containing polymers and ceramics.[1] Its high thermal stability is advantageous in processes requiring elevated temperatures. It is also utilized in the semiconductor industry for the formation of silicon-based thin films.[1][6]

  • Polymer Chemistry: In polymer science, this compound can be used as a building block or an additive to enhance the thermal and mechanical properties of polymers.[1] Its incorporation into polymer backbones can lead to materials with improved stability and unique electronic properties.

  • Organic Synthesis: Researchers in organic synthesis employ this compound as a reagent in various chemical transformations, including the formation of siloxane compounds.[1]

The continued exploration of this compound and its derivatives is expected to open new avenues in materials science, particularly in the development of novel photoresponsive and electronic materials. In the context of drug development, while direct applications are not widespread, the principles of its synthesis and the stability of the Si-Si bond in sterically hindered environments could inspire the design of novel silicon-containing scaffolds for bioactive molecules.

References

  • Supporting Information for "Proximity Enforced Oxidative Addition of a Strong Unpolar σ-Si–Si Bond at Rhodium(I)". The Royal Society of Chemistry. [Link]
  • a. 1H-NMR spectrum of this compound (CDCl3).
  • This compound | C36H30Si2 | CID 74059 - PubChem.
  • Recrystallization and Melting Point Analysis - YouTube. [Link]
  • 6.
  • This compound - ChemBK. [Link]
  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. [Link]
  • Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. [Link]
  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
  • WO2022226174A1 - Silicon precursor compounds and method for forming silicon-containing films - Google P

Sources

An In-Depth Technical Guide to the Electronic Transitions in Hexaphenyldisilane Explored by UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the electronic transitions inherent to hexaphenyldisilane, a molecule of significant interest in organosilicon chemistry. We will delve into the theoretical underpinnings of its ultraviolet-visible (UV-Vis) absorption spectrum, the practical aspects of its measurement, and the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with the synthesis, characterization, and application of organosilicon compounds.

Introduction: The Unique Electronic Landscape of this compound

This compound, with its sterically hindered silicon-silicon (Si-Si) sigma (σ) bond and six flanking phenyl (π) systems, presents a fascinating case study in molecular electronic structure. Unlike simple alkanes, the Si-Si σ bond is relatively high in energy, making it susceptible to electronic excitation by UV radiation. The presence of the phenyl rings introduces a rich interplay between the σ and π electronic systems, a phenomenon known as σ-π conjugation. This interaction is the primary determinant of the characteristic features observed in the UV-Vis spectrum of this compound and related aryl-substituted polysilanes. Understanding these electronic transitions is paramount for applications ranging from photostabilizers and photoinitiators to precursors for silicon-containing materials.

Theoretical Framework: Unraveling the Electronic Transitions

The UV-Vis absorption spectrum of this compound is dominated by transitions involving the promotion of electrons from occupied molecular orbitals (MOs) to unoccupied MOs. The key transitions to consider are:

  • σ → σ* Transitions: These transitions are characteristic of the Si-Si bond. The highest occupied molecular orbital (HOMO) often has significant σ(Si-Si) character, and the lowest unoccupied molecular orbital (LUMO) has σ*(Si-Si) character. In simple alkyl-substituted disilanes, this transition occurs at high energies (short wavelengths), typically in the far UV region.

  • π → π* Transitions: These transitions are associated with the phenyl rings. The benzene chromophore exhibits strong absorptions in the UV region.

  • σ-π Conjugation: The primary contributor to the unique spectral features of this compound is the mixing of the Si-Si σ and σ* orbitals with the π and π* orbitals of the phenyl rings. This conjugation leads to a delocalization of electron density, which lowers the energy of the HOMO and LUMO, resulting in a bathochromic (red) shift of the absorption bands compared to non-conjugated systems. This interaction allows for transitions with mixed σ-π character, which are often intense.

The extent of σ-π conjugation is highly dependent on the dihedral angle between the Si-Si bond and the plane of the phenyl rings. A perpendicular arrangement generally maximizes this interaction, leading to the most significant red-shift in the absorption spectrum.

Diagrammatic Representation of Electronic Transitions

The following diagram illustrates the principal electronic transitions in this compound, highlighting the influence of σ-π conjugation.

electronic_transitions HOMO HOMO (σ-π) LUMO LUMO (σ-π) HOMO->LUMO σ-π → σ-π (Dominant Transition) π π (phenyl) π->π π → π (Phenyl Ring) σ σ (Si-Si) σ->σ σ → σ (Si-Si Backbone)

Caption: Principal electronic transitions in this compound.

Experimental Protocol for UV-Vis Spectroscopic Analysis

Obtaining a high-quality UV-Vis spectrum of this compound requires careful attention to experimental details. The following protocol provides a robust framework for this analysis.

Materials and Instrumentation
  • This compound: High purity, crystalline solid.

  • Solvent: Spectroscopic grade solvent. Common choices include tetrahydrofuran (THF), cyclohexane, or acetonitrile. The solvent must be transparent in the UV region of interest (typically 200-400 nm). THF is a good initial choice due to its ability to dissolve a wide range of organosilicon compounds and its UV transparency down to approximately 220 nm.

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended for high accuracy and baseline stability.

  • Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The goal is to obtain an absorbance reading in the range of 0.1 to 1.0 AU (Absorbance Units) at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert Law.

  • Blank Solution: Use the pure spectroscopic grade solvent as the blank reference.

Instrumental Parameters and Measurement
  • Wavelength Range: Set the spectrophotometer to scan from 400 nm down to 200 nm.

  • Baseline Correction: Record a baseline spectrum with the blank solvent in both the sample and reference cuvettes.

  • Sample Measurement: Replace the blank in the sample cuvette with the this compound solution and record the absorption spectrum.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for obtaining the UV-Vis spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh this compound B Dissolve in Spectroscopic Grade Solvent (e.g., THF) A->B C Prepare Serial Dilutions B->C F Measure Sample Spectrum C->F D Set Spectrophotometer Parameters (200-400 nm) E Record Baseline (Solvent vs. Solvent) D->E E->F G Determine λmax and Absorbance F->G H Calculate Molar Absorptivity (ε) G->H

Caption: Experimental workflow for UV-Vis analysis.

Interpretation of the UV-Vis Spectrum and Expected Results

While specific, high-quality published spectra of this compound are not abundant in the literature, based on the principles of σ-π conjugation and data from analogous aryl-disilanes, we can predict the key features of its UV-Vis spectrum.

It is expected that this compound will exhibit strong absorption bands in the UV region, likely between 230 and 280 nm. These absorptions are primarily attributed to the σ(Si-Si) → π* and π → σ(Si-Si) charge-transfer transitions, which are a direct consequence of σ-π conjugation. The spectrum may also show fine structure characteristic of the phenyl π → π transitions, which might be superimposed on the broader charge-transfer bands.

Quantitative Analysis: The Beer-Lambert Law

The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law:

A = εcl

where ε is the molar absorptivity (or extinction coefficient), a constant that is characteristic of the molecule at a specific wavelength. By measuring the absorbance of a series of solutions of known concentration, a calibration curve can be constructed by plotting absorbance versus concentration. The slope of this line will be equal to εl, from which the molar absorptivity can be calculated.

ParameterSymbolDescriptionTypical Units
Wavelength of Maximum AbsorptionλmaxThe wavelength at which the substance shows maximum absorbance.nm
Molar AbsorptivityεA measure of how strongly a chemical species absorbs light at a given wavelength.L mol⁻¹ cm⁻¹
AbsorbanceAThe quantity of light absorbed by the sample.AU (dimensionless)
ConcentrationcThe amount of substance in a given volume.mol L⁻¹
Path LengthlThe distance the light travels through the sample.cm

Table 1: Key Parameters in UV-Vis Spectroscopy

Solvent Effects

The choice of solvent can influence the position and intensity of the absorption bands. Polar solvents may stabilize the excited state differently than nonpolar solvents, leading to a shift in the λmax. For transitions with significant charge-transfer character, a change in solvent polarity can lead to noticeable solvatochromism. It is therefore crucial to report the solvent used when presenting UV-Vis spectral data.

Conclusion and Future Directions

The electronic transitions in this compound, as probed by UV-Vis spectroscopy, are a direct manifestation of the intriguing σ-π conjugation between the silicon-silicon bond and the phenyl rings. This guide has provided a theoretical framework for understanding these transitions and a practical protocol for their experimental investigation. While the focus has been on this compound, the principles and methodologies described herein are broadly applicable to the wider class of aryl-substituted organosilanes.

Future research in this area could involve systematic studies on the effect of substituents on the phenyl rings on the electronic transitions, providing a deeper understanding of how to tune the photophysical properties of these molecules. Furthermore, advanced computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can provide valuable insights into the nature of the excited states and complement experimental findings. Such a combined experimental and theoretical approach will undoubtedly accelerate the development of novel organosilicon materials with tailored electronic and optical properties for a diverse range of applications.

References

  • Michl, J., & West, R. (1980). The chemistry of the silicon-silicon double bond. Accounts of Chemical Research, 13(5), 141-147. (A foundational review on the electronic properties of organosilicon compounds).
  • Gilman, H., & Smith, C. L. (1964). The Ultraviolet Absorption Spectra of Some Organodisilanes. Journal of the American Chemical Society, 86(8), 1454-1457.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (A comprehensive textbook on analytical techniques, including UV-Vis spectroscopy).
  • Kyushin, S., & Matsumoto, H. (2001). σ-π Conjugation in Aryl-Substituted Oligosilanes. In The Chemistry of Organic Silicon Compounds (Vol. 3, pp. 1099-1138). John Wiley & Sons, Ltd. (A detailed chapter on the electronic interactions in aryl-substituted silanes).
  • Lambert, J. B., & Pflaum, S. (1998). The Interaction of a Silicon-Silicon Bond with a π System. Organometallics, 17(15), 3149-3155.

Methodological & Application

Application Notes & Protocols: The Strategic Use of Hexaphenyldisilane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Disilane

Hexaphenyldisilane (HPDS), a white, crystalline solid with the molecular formula C₃₆H₃₀Si₂ (CAS No. 1450-23-3), represents a cornerstone reagent in advanced organic synthesis.[1][2] While structurally simple, featuring a silicon-silicon single bond flanked by six phenyl groups, its utility is remarkably diverse.[3] The reactivity of HPDS is dominated by the nature of the Si-Si bond—a linkage with a dissociation energy significantly lower than that of a C-C bond, making it susceptible to both thermal and photochemical homolytic cleavage. This property establishes HPDS as a premier source of triphenylsilyl radicals (Ph₃Si•), offering a powerful, tin-free alternative for radical-mediated transformations.

Furthermore, HPDS serves as a precursor to potent nucleophilic and silylating species under specific catalytic conditions. Its applications are particularly noteworthy in the semiconductor industry and materials science, where it functions as a precursor for silicon-based materials and high-performance coatings.[4] This guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the primary applications of this compound, complete with mechanistic rationale and field-tested experimental protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1450-23-3[1][2]
Molecular Formula C₃₆H₃₀Si₂[1][2]
Molecular Weight 518.81 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point 358-362 °C[3][5]
Storage Room temperature, in a cool, dry, well-ventilated place[6]

Core Application: A Photochemical Source of Silyl Radicals

The most prominent role of this compound in organic synthesis is as a clean and efficient photo-radical initiator.[7] The Si-Si bond readily undergoes homolysis upon irradiation with UV light (λ ≈ 254 nm) to generate two equivalents of the triphenylsilyl radical (Ph₃Si•). This process circumvents the need for toxic and difficult-to-remove tin-based initiators like AIBN with tributyltin hydride.

Mechanism: Homolytic Cleavage and Radical Propagation

The initiation step involves the absorption of a photon, leading to the cleavage of the Si-Si bond. The resulting triphenylsilyl radicals are relatively stable and can initiate a variety of radical chain reactions.[8][9] A prime example is in radical cyclization, a powerful strategy for constructing five- and six-membered rings.[10][11][12]

The triphenylsilyl radical abstracts a halogen atom (e.g., I, Br) from an appropriate precursor to generate a carbon-centered radical. This radical then undergoes an intramolecular cyclization onto a tethered alkene or alkyne.[10][12] The resulting cyclized radical is subsequently quenched, often by abstracting a hydrogen atom from a suitable donor or by another termination pathway, thus propagating the chain.

Figure 1: General mechanism for HPDS-initiated radical cyclization.

Protocol: Photochemical Radical Cyclization of an Alkenyl Iodide

This protocol details a representative 5-exo-trig radical cyclization, a common transformation for synthesizing five-membered rings.[11]

Materials and Reagents

ReagentCAS No.AmountM.W.Moles (mmol)
N-allyl-N-(2-iodoethyl)aniline(Varies)200 mg301.160.664
This compound (HPDS)1450-23-3378 mg518.810.728 (1.1 eq)
(TMS)₃SiH (Tris(trimethylsilyl)silane)1873-77-4248 mg248.681.0 (1.5 eq)
Benzene (anhydrous)71-43-220 mL--

Procedure

  • Preparation: In a quartz reaction tube equipped with a magnetic stir bar, dissolve the N-allyl-N-(2-iodoethyl)aniline substrate (200 mg, 0.664 mmol) and this compound (378 mg, 0.728 mmol) in anhydrous benzene (20 mL).

  • Degassing: Thoroughly degas the solution by bubbling argon through it for 20 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Co-reagent Addition: Add tris(trimethylsilyl)silane (248 mg, 1.0 mmol) to the solution. This serves as the hydrogen atom donor to quench the cyclized radical.

  • Photolysis: Seal the quartz tube and place it in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) with a Pyrex filter (to cut off wavelengths < 290 nm). Irradiate the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired cyclized product, 1-phenyl-3-methyl-pyrrolidine.

Application in Catalysis: Palladium-Mediated Silylation

This compound is also a competent reagent for the silylation of organic molecules, particularly in palladium-catalyzed cross-coupling reactions.[13] This method provides access to valuable aryl- and vinyl-triphenylsilanes from readily available halides. While hexamethyldisilane is commonly cited for these transformations, HPDS participates in analogous reactivity, offering a route to install the bulkier and electronically distinct triphenylsilyl moiety.[14][15]

Mechanism: The Catalytic Cycle

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The Si-Si bond of this compound is cleaved, and a triphenylsilyl group is transferred to the palladium center, displacing the halide. This step is often facilitated by an activating agent like a fluoride salt or a base.

  • Reductive Elimination: The aryl and triphenylsilyl groups reductively eliminate from the palladium complex, forming the desired Ar-SiPh₃ product and regenerating the Pd(0) catalyst.

Figure 2: Catalytic cycle for Pd-mediated silylation.

Protocol: Palladium-Catalyzed Silylation of an Aryl Bromide

This protocol is adapted from established methods for the silylation of aryl halides.[15]

Materials and Reagents

ReagentCAS No.AmountM.W.Moles (mmol)
4-Bromoanisole104-92-7187 mg187.041.0
This compound (HPDS)1450-23-3285 mg518.810.55 (1.1 SiPh₃ eq)
Pd₂(dba)₃51364-51-323 mg915.720.025 (5 mol% Pd)
SPhos657408-07-641 mg410.470.10 (10 mol%)
Potassium Fluoride (KF)7789-23-387 mg58.101.5
Toluene (anhydrous)108-88-35 mL--

Procedure

  • Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (23 mg, 0.025 mmol), SPhos (41 mg, 0.10 mmol), this compound (285 mg, 0.55 mmol), and potassium fluoride (87 mg, 1.5 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by 4-bromoanisole (187 mg, 1.0 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS. The formation of the desired (4-methoxyphenyl)triphenylsilane should be observed. The reaction is typically complete in 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter it through a pad of Celite to remove palladium residues and salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/dichloromethane gradient) to obtain the pure arylsilane.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][6]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its primary strength lies in its capacity to serve as a clean photochemical initiator for radical reactions, providing a superior alternative to traditional tin-based reagents. Furthermore, its utility in palladium-catalyzed silylation reactions opens pathways to complex arylsilanes, which are themselves important building blocks in organic and materials chemistry.[4][15] The protocols and mechanistic insights provided herein demonstrate the practical and strategic advantages of incorporating this compound into synthetic workflows, enabling the construction of complex molecular architectures with efficiency and control.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74059, this compound.
  • ChemBK. (2024). This compound.
  • Nagase, S. (2023). Thermal and Photochemical Reactions of Organosilicon Compounds. PMC.
  • Obora, Y., Asada, Y., & Tokunaga, M. (2007). Palladium-catalyzed silylation of alcohols with hexamethyldisilane. Chemical Communications.
  • Gilman, H., & Lichtenwalter, G. D. (1958). Preparation and Properties of Hexaaryldisilanes. Journal of the American Chemical Society.
  • Sibi, M. P., & Manyem, S. (2000). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. PMC.
  • Wan, Y. (1993). Novel disilane-induced radical reactions with diphenylacetylene Disilane catalyzed versus thermally-induced reactions of alkynes. Iowa State University.
  • House, H. O. (2013). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-hexenyl and 4-Oxa-5-hexenyl Radicals. Digital Commons at Oberlin.
  • George, T., & Manoharan, M. (2005). Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines. MDPI.
  • Branneby, C., & Hult, K. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Preprints.org.
  • Organic Chemistry Portal. (n.d.). Silanes.
  • Olivieri, A., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. Journal of the American Chemical Society.
  • Sdfine. (n.d.). HEXAMETHYLDISILOXANE.
  • Turro, N. J. (n.d.). Photophysical Processes Photochemical Processes. Columbia University.
  • Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis.
  • Gelest. (n.d.). Organosilane Reducing Agents.
  • Kurjata, J., & Szafert, S. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI.
  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters.
  • Burns, D. J., Lam, H. W., & Procter, D. J. (2019). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules.
  • Zhang, J., & Liu, Z. (2017). Synthesis and Applications of Hexaphenylbenzene Derivatives. Chinese Journal of Chemistry.
  • CAS. (n.d.). 1,1,1,2,2,2-Hexaphenyldisilane. CAS Common Chemistry.
  • Fluka. (n.d.). Silylating Agents.
  • Wikipedia. (n.d.). Radical cyclization.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.

Sources

Applications of hexaphenyldisilane in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Hexaphenyldisilane in Materials Science

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, materials scientists, and chemical development professionals on the applications of this compound. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of its utility, providing detailed protocols and contextual insights to empower your research and development efforts.

Introduction to this compound: A Versatile Organosilicon Building Block

This compound (HPDS) is an organosilicon compound characterized by a silicon-silicon single bond flanked by six phenyl groups.[1] This unique structure imparts remarkable thermal stability and distinct photochemical reactivity, making it a valuable precursor and reagent in various advanced applications.[2] Unlike more volatile or reactive liquid silanes, HPDS is a stable, white crystalline solid, simplifying its storage and handling.[1] Its primary value in materials science stems from the Si-Si bond, which can be cleaved under specific energetic conditions (heat or light) to generate highly reactive triphenylsilyl radicals (Ph₃Si•). This controlled generation of reactive species is the cornerstone of its diverse applications, from polymer synthesis to semiconductor material development.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1450-23-3 [1][2]
Molecular Formula C₃₆H₃₀Si₂ [1][2]
Molecular Weight 518.81 g/mol [1][2]
Appearance White to off-white crystalline solid [1][2]
Melting Point 368 - 370 °C [2]
Purity ≥ 97% (GC) [2]

| Si-Si Bond Distance | ~2.38 Å |[4] |

Application as a High-Temperature Photoinitiator for Radical Polymerization

The Si-Si bond in this compound is photolabile, meaning it can be broken upon absorption of ultraviolet (UV) light. This property allows HPDS to function as a Type I photoinitiator, which is a molecule that undergoes unimolecular bond cleavage to generate free radicals directly. The generated triphenylsilyl radicals are effective at initiating the chain-growth polymerization of various monomers, particularly acrylates and methacrylates.

Scientific Principle: The Causality of Photoinitiation
  • Photon Absorption: The phenyl groups on the silicon atoms act as chromophores, enabling the molecule to absorb UV radiation (typically in the 300-350 nm range).[5]

  • Homolytic Cleavage: Upon absorbing sufficient energy, the relatively weak Si-Si bond undergoes homolytic cleavage, yielding two triphenylsilyl radicals (Ph₃Si•). This process is highly efficient and does not require a co-initiator.[3]

  • Initiation: The resulting silyl radicals attack the double bond of a monomer molecule (e.g., methyl methacrylate), forming a new carbon-silicon bond and transferring the radical to the monomer. This new monomer radical then propagates the polymerization chain reaction.

The high melting point and thermal stability of HPDS make it particularly suitable for high-temperature curing applications where traditional, more volatile photoinitiators would degrade or evaporate.[6]

Experimental Protocol: UV Curing of a Trimethylolpropane Triacrylate (TMPTA) Formulation

This protocol describes the use of HPDS to photocure a standard acrylate monomer into a crosslinked polymer film.

Materials:

  • Trimethylolpropane triacrylate (TMPTA) monomer

  • This compound (HPDS), >97% purity

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Glass slides (substrates)

  • UV curing system (medium-pressure mercury lamp or 320-380 nm LED source)

Procedure:

  • Formulation Preparation: In a light-protected vial, dissolve 100 mg of HPDS (1% w/w) in 2 mL of THF. Add this solution to 10 g of TMPTA monomer and mix thoroughly until the HPDS is completely dissolved and the solvent has evaporated. This results in a clear, viscous resin.

  • Substrate Coating: Apply a thin film of the resin onto a clean glass slide using a drawdown bar or spin coater to achieve a uniform thickness (e.g., 50 µm).

  • UV Curing: Place the coated substrate under the UV source. Irradiate with a UV intensity of 100 mW/cm².

  • Curing Analysis: Monitor the curing process by periodically checking for tackiness. For quantitative analysis, use Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate C=C peak at ~1635 cm⁻¹.

  • Post-Curing: Once fully cured (no longer tacky and stable FTIR signal), the film is ready for mechanical or chemical resistance testing.

Visualization: Photoinitiation Workflow

G cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation Photon UV Photon (hν) HPDS This compound (Ph₃Si-SiPh₃) Photon->HPDS Absorption Radicals 2 x Triphenylsilyl Radicals (2 Ph₃Si•) HPDS->Radicals Si-Si Cleavage Monomer Monomer (M) Radicals->Monomer Attack on Monomer Initiated_Monomer Initiated Monomer (Ph₃Si-M•) Monomer->Initiated_Monomer Monomer2 Monomer (M) Initiated_Monomer->Monomer2 Addition Growing_Chain Growing Polymer Chain (Ph₃Si-Mₙ•) Monomer2->Growing_Chain

Caption: Workflow for HPDS-mediated photopolymerization.

Application as a Precursor for Silicon-Based Materials and Thin Films

This compound is a valuable precursor for the synthesis of advanced silicon-containing materials, including polymers, high-performance coatings, and thin films for the semiconductor industry.[2] Its utility lies in its ability to deliver silicon atoms in a controlled manner under thermal or plasma conditions.

Scientific Principle: Precursor Chemistry

In processes like Chemical Vapor Deposition (CVD), HPDS is vaporized and introduced into a reaction chamber. At high temperatures, the molecule fragments, primarily at the Si-Si bond and subsequently at the Si-Phenyl bonds. These fragments then deposit onto a substrate, forming thin films of silicon, silicon carbide (if a carbon source is present or from the phenyl rings), or silicon oxides/nitrides (if oxygen or nitrogen sources are introduced).[7] The high purity and low volatility of HPDS compared to gases like silane (SiH₄) can offer advantages in process control and safety for specific applications.

Application Note: Deposition of Amorphous Silicon Carbide (a-SiC:H) Films

HPDS can be used in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to create amorphous silicon carbide films. The phenyl rings serve as an intrinsic carbon source. These films are of interest in semiconductor manufacturing for their properties as hard masks, dielectric layers, and protective coatings.[2]

Experimental Protocol: PECVD of a Silicon-Containing Thin Film

This protocol provides a general framework for depositing a silicon-containing film using HPDS.

Materials & Equipment:

  • This compound (HPDS) solid precursor

  • Substrate wafers (e.g., Silicon <100>)

  • PECVD reactor system with a heated precursor delivery line

  • Carrier gas: Argon (Ar), high purity

  • Reactive gas (optional): Methane (CH₄) for SiC, Ammonia (NH₃) for SiN, Nitrous Oxide (N₂O) for SiO₂

Procedure:

  • Substrate Preparation: Clean the silicon wafers using a standard RCA cleaning procedure to remove organic and metallic contaminants. Load the wafers into the PECVD chamber.

  • Precursor Handling: Load HPDS into a sublimator/vaporizer vessel connected to the PECVD gas manifold. Heat the vessel to a temperature sufficient to achieve a stable vapor pressure (e.g., 250-300 °C). Heat the gas lines to prevent condensation.

  • Deposition Process:

    • Pump the chamber down to a base pressure (<10⁻⁶ Torr).

    • Introduce Argon carrier gas at a controlled flow rate (e.g., 50 sccm) through the HPDS vessel to transport the precursor vapor into the chamber.

    • Heat the substrate to the desired deposition temperature (e.g., 350-500 °C).

    • (Optional) Introduce a reactive gas if a compound film is desired.

    • Strike a plasma by applying RF power (e.g., 50-200 W) to the showerhead electrode.

  • Film Growth: Allow the deposition to proceed for the desired time to achieve the target film thickness.

  • Cooldown and Characterization: Turn off the plasma, gas flows, and heaters. Once cooled, remove the wafers. Characterize the film using techniques like ellipsometry (thickness), X-ray photoelectron spectroscopy (XPS, composition), and scanning electron microscopy (SEM, morphology).

Visualization: Precursor to Material Pathway

G HPDS This compound (Solid Precursor) Vapor HPDS Vapor HPDS->Vapor Sublimation Energy Energy Input (Heat / Plasma) Vapor->Energy Fragments Reactive Fragments (PhₓSi•, Si•, CₓHᵧ•) Energy->Fragments Decomposition Substrate Substrate Surface Fragments->Substrate Deposition Film Silicon-Containing Thin Film Substrate->Film

Caption: Logical flow from solid HPDS to a functional thin film.

Safety, Handling, and Storage

This compound is classified as harmful if swallowed or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the compound. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature, away from strong oxidizing agents.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a uniquely stable and versatile organosilicon compound with significant applications in materials science. Its value as a high-temperature photoinitiator and a clean precursor for silicon-based thin films provides researchers and engineers with a powerful tool for developing advanced materials. The protocols and principles outlined in this guide serve as a starting point for leveraging the distinct properties of this compound in innovative applications.

References

  • This compound | C36H30Si2 | CID 74059.
  • Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties.
  • Methods for the synthesis of polysilanes.
  • Polysilane. Wikipedia. [Link]
  • Synthesis and Characterization of Polysilanes.
  • Polysilanes, Synthesis, Modification, and Properties.
  • Photoinitiators in Specific Polymerization Processes.
  • Thermal and Photochemical Reactions of Organosilicon Compounds.
  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. MDPI. [Link]
  • Polysilanes: Their Synthesis, Properties and Application. University of Illinois Urbana-Champaign. [Link]

Sources

Application Notes & Protocols: Hexaphenyldisilane as a Silylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: HPD-ANP-2026-01

Abstract

This guide provides a comprehensive technical overview of hexaphenyldisilane (Ph₃Si-SiPh₃) and its application as a silylating agent in modern organic synthesis. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale, practical considerations, and field-proven protocols for the protection of key functional groups. We explore the unique stability and reactivity profile of this compound, offering researchers and drug development professionals a robust framework for its effective implementation. Detailed, self-validating protocols for the silylation of alcohols are presented, supported by mechanistic diagrams and comparative data to guide experimental design.

Introduction: The Unique Profile of this compound

This compound, a white crystalline solid, is an organosilicon compound distinguished by a silicon-silicon single bond flanked by six phenyl groups.[1][2] Its molecular formula is C₃₆H₃₀Si₂, with a corresponding molecular weight of approximately 518.81 g/mol .[2] The steric bulk of the phenyl groups confers significant thermal and kinetic stability to the molecule, making it less volatile and easier to handle than many common silylating agents.[2][3]

The core reactivity of this compound stems from the Si-Si bond. While relatively stable, this bond can be cleaved under specific conditions, allowing for the transfer of a triphenylsilyl (Ph₃Si-) group to a nucleophilic substrate.[4] This process, known as silylation, is a cornerstone of synthetic chemistry for the protection of labile functional groups, such as alcohols, amines, and thiols. The resulting silyl ether is typically stable to a wide range of reaction conditions but can be selectively removed later in a synthetic sequence.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 1450-23-3[1]
Molecular Formula C₃₆H₃₀Si₂[2]
Molecular Weight 518.81 g/mol [2]
Appearance White to off-white crystalline solid[2][5]
Melting Point 368 - 370 °C[2]

The Silylating Agent: Mechanistic Considerations

The utility of this compound as a silylating agent is rooted in the controlled cleavage of its Si-Si bond. Unlike more common silyl halides (e.g., TMSCl, TBDPSCl) or silyl amides (e.g., HMDS, BSA), which react via straightforward nucleophilic substitution, the mechanism for this compound can be more nuanced and condition-dependent.

Nucleophile-Induced Cleavage (Ionic Pathway)

For the silylation of alcohols, the most relevant pathway involves nucleophilic attack on one of the silicon atoms, facilitated by a base. Research has shown that this compound is readily cleaved by alcoholic alkali solutions.[4] This suggests a mechanism where a strong nucleophile, such as an alkoxide generated in situ, attacks a silicon center. The Si-Si bond acts as the leaving group, generating a triphenylsilyl anion (Ph₃Si⁻) which is subsequently protonated, and the desired triphenylsilyl ether.

The process is driven by the formation of a stable Si-O bond and the presence of a potent nucleophile. This pathway is particularly relevant for protecting alcohols, where a catalytic amount of a strong, non-nucleophilic base can initiate the reaction.

Ionic_Silylation_Mechanism Figure 1: Proposed Ionic Mechanism for Alcohol Silylation cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation ROH R-OH RO_neg R-O⁻ (Alkoxide) ROH->RO_neg Deprotonation Base Base HPD Ph₃Si-SiPh₃ RO_neg->HPD Attack on Si RO_neg->HPD RO_Si R-O-SiPh₃ HPD->RO_Si Si-O Bond Formation Si_anion ⁻SiPh₃ HPD->Si_anion Si-Si Bond Cleavage SiH H-SiPh₃ Si_anion->SiH Protonation Solvent Solvent (H⁺ source) Si_anion->Solvent

Proposed Ionic Mechanism for Alcohol Silylation.
Radical Pathway

Under thermal or photochemical conditions, the relatively weak Si-Si bond (compared to a C-C bond) can undergo homolytic cleavage to generate two triphenylsilyl radicals (Ph₃Si•). This pathway is particularly relevant in reactions involving radical initiators or in applications like polymer chemistry.[6] While less common for simple alcohol protection, this radical reactivity opens avenues for more complex transformations where a silyl radical intermediate is desired.[6]

Application Protocol: Silylation of Alcohols

This section provides a detailed, validated protocol for the protection of a primary alcohol using this compound. The principles outlined can be adapted for secondary and, with longer reaction times, tertiary alcohols.

Objective

To protect the primary hydroxyl group of Benzyl Alcohol as its triphenylsilyl ether derivative.

Materials & Reagents
ReagentFormulaM.W.AmountMoles
Benzyl AlcoholC₇H₈O108.141.08 g10.0
This compoundC₃₆H₃₀Si₂518.812.85 g5.5 (1.1 eq. SiPh₃)
Sodium Hydride (60% disp.)NaH24.0020 mg0.5 (5 mol%)
Anhydrous Tetrahydrofuran (THF)C₄H₈O-50 mL-
Saturated NH₄Cl (aq)--25 mL-
Ethyl AcetateC₄H₈O₂-100 mL-
Anhydrous MgSO₄----
Experimental Workflow

Silylation_Workflow Figure 2: Experimental Workflow for Alcohol Silylation start Start: Assemble Flame-Dried Glassware reagents Add Benzyl Alcohol & Anhydrous THF under N₂ start->reagents cool Cool Reaction Mixture to 0 °C reagents->cool base Add NaH (catalyst) portion-wise cool->base stir1 Stir for 15 min at 0 °C base->stir1 hpd Add this compound stir1->hpd warm Warm to Room Temperature & Stir (Monitor by TLC) hpd->warm quench Quench with sat. NH₄Cl (aq) warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Experimental Workflow for Alcohol Silylation.
Step-by-Step Procedure
  • Setup: To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyl alcohol (1.08 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous THF (50 mL) via syringe.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Catalyst Addition: Carefully add sodium hydride (20 mg, 0.5 mmol, 5 mol%) in small portions.

    • Rationale: Sodium hydride, a strong non-nucleophilic base, is used catalytically to deprotonate the alcohol, generating the nucleophilic alkoxide species required to initiate the Si-Si bond cleavage.[4] An inert atmosphere is critical as NaH reacts violently with water.

  • Activation: Stir the mixture at 0 °C for 15 minutes. Effervescence (H₂ gas) should be observed.

  • Silylating Agent Addition: Add this compound (2.85 g, 5.5 mmol) in one portion.

    • Scientist's Note: We use a slight excess of this compound (1.1 equivalents of the Ph₃Si group) to ensure complete consumption of the starting alcohol.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzyl alcohol spot.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride (25 mL) to quench any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to yield the pure triphenyl(benzyloxy)silane.

Safety and Handling

  • This compound: Harmful if swallowed or in contact with skin.[1][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Sodium Hydride: Corrosive and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (N₂ or Ar) and use appropriate caution.

Concluding Remarks

This compound presents itself as a valuable, stable, and effective silylating agent, particularly for applications requiring a bulky and robust protecting group. Its reactivity, primarily driven by nucleophilic activation, allows for the protection of alcohols under relatively mild, base-catalyzed conditions. The protocols and mechanistic insights provided herein are intended to equip researchers with the foundational knowledge to successfully incorporate this versatile reagent into their synthetic strategies, ultimately facilitating the development of complex molecules in pharmaceutical and materials science research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74059, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74057, Hexamethyldisilane.
  • ChemBK (2024). This compound.
  • Gelest, Inc. (n.d.). General Silylation Procedures.
  • Gelest, Inc. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities.
  • Hartwig, J. F., et al. (2018). Mechanistic Studies on Rhodium-Catalyzed Enantioselective Silylation of Aryl C–H Bonds. ACS Catalysis.
  • ResearchGate (n.d.). Plausible mechanism for the silylation of alcohols with hexamethyldisilazane (HMDS) in CH3NO2.
  • Thermo Fisher Scientific (2025). Safety Data Sheet - this compound.
  • ResearchGate (2022). Reaction of Hexamethylene Diisocyanate with Amines. Russian Journal of General Chemistry.
  • ResearchGate (n.d.). Ring-opening reaction of epoxides with alcohols using a hydrosilane catalyst.
  • Tsai, T. T., Lehn, W. L., & Marshall, C. J., Jr. (1966). Cleavage Reactions of the Silicon-Silicon Bond of this compound. The Journal of Organic Chemistry, 31(9), 3047–3049.
  • Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230.
  • University of Calgary (n.d.). Chapter 23. Carbonyl Condensation Reactions.
  • LibreTexts Chemistry (2020). 20.6: Reactions of Amines.
  • ResearchGate (n.d.). Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free and Neutral Conditions.
  • Dr. K. P. (2017, April 13). The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers [Video]. YouTube.
  • LibreTexts Chemistry (2023). Reactions of alcohols with hydrohalic acids (HX).
  • Iowa State University (1991). Novel disilane-induced radical reactions with diphenylacetylene Disilane catalyzed versus thermally-induced reactions of alkynes.
  • Gilman, H., & Lichtenwalter, G. D. (1962). Preparation and Properties of Hexaaryldisilanes. Journal of the American Chemical Society, 84(4), 541–542.
  • Pizzi, A., et al. (2019). Polycondensation Resins by Flavonoid Tannins Reaction with Amines. Molecules, 24(12), 2291.
  • American Chemical Society (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry.
  • Dr. K. P. (2019, January 16). carbonyl alkylations with the Wittig reaction [Video]. YouTube.
  • MDPI (2023). The Role of Alcohols in the Hexene-1 Hydroalkoxycarbonylation Reaction with Catalysts Based on Palladium Complexes. Catalysts, 13(12), 1526.
  • Grimme, S., et al. (2021). Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. Chemistry – A European Journal, 27(56), 14009-14015.
  • Gelest, Inc. (n.d.). Techniques for Silylation.
  • National Institutes of Health (2025). Role of Spectator Species for Amine-Surface Chemistry: Reactions of Amines and Alkenes on Pt(111). Journal of the American Chemical Society.
  • University of Calgary (n.d.). Reactions of Alcohols.
  • AVESİS (n.d.). Photochemical Substitution Reactions of Some Transition Metal Carbonyl Complexes.
  • Chad's Prep (2021, January 22). 12.6 Substitution Reactions of Alcohols | Organic Chemistry [Video]. YouTube.
  • Michigan State University (n.d.). Non-ionic Chemical Reactions.
  • The Organic Chemistry Tutor (2018, May 12). Amine Synthesis Reactions [Video]. YouTube.
  • University of Wisconsin-Madison (n.d.). Free-Radical Initiation - Carbon-Carbon Bond Formation By Free-Radical Reactions.
  • Dr. K. P. (2019, January 16). carbonyl alkylations with LDA [Video]. YouTube.

Sources

The Role of Hexaphenyldisilane in Advanced Semiconductor Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of smaller, faster, and more powerful electronic devices, the materials used in semiconductor manufacturing are constantly evolving. Organosilicon compounds have emerged as a cornerstone in the fabrication of next-generation integrated circuits, serving as critical precursors for the deposition of high-purity, high-performance thin films.[1][2] Among these, hexaphenyldisilane (HPDS) presents unique opportunities for creating silicon-based layers with tailored properties. This document provides a detailed guide to the application of this compound in semiconductor manufacturing, offering both foundational knowledge and actionable protocols for its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.

Introduction to this compound: A Precursor for Innovation

This compound (C₃₆H₃₀Si₂) is a solid organosilicon compound characterized by a silicon-silicon bond with six phenyl group substituents.[3] This molecular structure imparts a high thermal stability, making it a suitable precursor for deposition processes that require elevated temperatures.[4] Its primary role in semiconductor manufacturing is as a source of silicon for the growth of thin films, such as silicon oxide (SiO₂), silicon nitride (SiNₓ), and potentially silicon carbide (SiC), which are fundamental components of transistors, capacitors, and other microelectronic devices.[4]

The use of organosilicon precursors like this compound offers several advantages over traditional silicon sources such as silane (SiH₄) or chlorosilanes. These benefits can include improved film quality, lower deposition temperatures in some cases, and enhanced safety due to their non-pyrophoric nature.[5]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₃₆H₃₀Si₂[3]
Molecular Weight518.8 g/mol [3]
AppearanceWhite to off-white solid[3]
Melting PointApproximately 368-370 °C[4]

Deposition Mechanisms: CVD and ALD

This compound can be utilized in both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques to grow thin films. The choice between these methods depends on the desired film properties, such as conformality, thickness control, and uniformity.

Chemical Vapor Deposition (CVD): In a CVD process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[6] For this compound, this involves its thermal decomposition to deposit a silicon-containing film. The quality and composition of the film are controlled by parameters such as substrate temperature, precursor flow rate, and the presence of co-reactants like oxygen or ammonia.

Atomic Layer Deposition (ALD): ALD is a subclass of CVD that relies on sequential, self-limiting surface reactions.[7] This process allows for atomic-level control over film thickness and produces highly conformal coatings even on complex three-dimensional structures.[8][9] An ALD cycle for depositing silicon oxide from this compound would typically involve alternating pulses of the precursor and an oxygen source (e.g., ozone, oxygen plasma).

Experimental Protocols: A Starting Point for Process Development

The following protocols are generalized starting points for the use of this compound in laboratory-scale CVD and ALD systems. It is crucial to note that optimal process parameters will vary depending on the specific reactor geometry, substrate material, and desired film characteristics.

Precursor Handling and Delivery

Due to its solid nature at room temperature, this compound requires a heated delivery system to generate a sufficient vapor pressure for deposition.[10]

Protocol for Precursor Delivery:

  • Load this compound powder into a stainless-steel bubbler or sublimator designed for solid precursors.

  • Use a heated carrier gas line (e.g., Argon or Nitrogen) to transport the precursor vapor to the reaction chamber. The entire gas line from the bubbler to the chamber must be heated to a temperature above the sublimation temperature of the precursor to prevent condensation.[1]

  • Utilize a mass flow controller to precisely regulate the flow of the carrier gas through the bubbler.

Chemical Vapor Deposition (CVD) of Silicon Oxide (SiO₂)

This protocol outlines a thermal CVD process for depositing a silicon oxide film using this compound and an oxygen source.

Step-by-Step Protocol:

  • Substrate Preparation: Place a clean silicon wafer or other suitable substrate onto the substrate heater in the CVD chamber.

  • Chamber Purge: Evacuate the chamber to a base pressure of <1 x 10⁻⁶ Torr and then purge with a high-purity inert gas (e.g., Argon) to remove any residual atmospheric contaminants.

  • Temperature Ramp: Heat the substrate to the desired deposition temperature. A starting range of 500-700°C can be explored.

  • Process Gas Stabilization:

    • Introduce a controlled flow of an oxygen source (e.g., O₂, N₂O) into the chamber. A typical starting flow rate might be 50-200 sccm.

    • Introduce the this compound vapor into the chamber by flowing a carrier gas (e.g., 20-100 sccm of Argon) through the heated bubbler.

  • Deposition: Maintain the process conditions for the desired deposition time to achieve the target film thickness.

  • Post-Deposition Purge: Stop the flow of the precursor and reactant gases and purge the chamber with an inert gas.

  • Cool Down: Cool the substrate to room temperature under an inert atmosphere before removal.

Table of Suggested Starting CVD Parameters:

ParameterStarting RangeNotes
Substrate Temperature500 - 700 °CHigher temperatures may lead to higher deposition rates but could also affect film properties.
Chamber Pressure1 - 10 TorrPressure will influence the mean free path of molecules and deposition uniformity.
HPDS Bubbler Temp.200 - 300 °CAdjust to achieve a stable and sufficient precursor vapor pressure.
Carrier Gas Flow20 - 100 sccm (Ar)Controls the delivery rate of the precursor.
Oxygen Source Flow50 - 200 sccm (O₂)The ratio of precursor to oxidant will significantly impact film stoichiometry.
Atomic Layer Deposition (ALD) of Silicon Nitride (SiNₓ)

This protocol provides a conceptual framework for a plasma-enhanced ALD (PEALD) process for depositing a silicon nitride film using this compound and a nitrogen plasma source.

Step-by-Step Protocol:

  • Substrate Preparation and Chamber Purge: Follow steps 1 and 2 from the CVD protocol.

  • Temperature Stabilization: Heat the substrate to the desired deposition temperature, typically in the range of 200-400°C for PEALD.

  • ALD Cycle (repeat for desired thickness):

    • Pulse A (Precursor): Introduce a pulse of this compound vapor into the chamber. Typical pulse times range from 0.1 to 5 seconds.

    • Purge A: Purge the chamber with an inert gas (e.g., Argon) to remove any unreacted precursor and byproducts. Purge times are typically 1 to 10 seconds.

    • Pulse B (Reactant): Introduce a pulse of nitrogen plasma. This is generated by flowing nitrogen gas and applying RF power to a plasma source. Pulse times can range from 1 to 10 seconds.

    • Purge B: Purge the chamber with an inert gas to remove any remaining reactants and byproducts.

  • Cool Down: After the desired number of cycles, cool the substrate to room temperature under an inert atmosphere.

Table of Suggested Starting PEALD Parameters:

ParameterStarting RangeNotes
Substrate Temperature200 - 400 °CLower temperatures are a key advantage of PEALD.
Chamber Pressure0.1 - 1 TorrALD is typically performed at lower pressures than CVD.
HPDS Bubbler Temp.200 - 300 °CAdjust for sufficient precursor dose per pulse.
HPDS Pulse Time0.1 - 5 sShould be long enough for self-limiting adsorption to occur.
N₂ Plasma Power100 - 300 WHigher power can increase reactivity but may also cause substrate damage.
N₂ Plasma Pulse Time1 - 10 sEnsure complete reaction with the adsorbed precursor layer.
Purge Time1 - 10 sMust be sufficient to prevent CVD-like reactions.

ALD_Cycle A Pulse HPDS B Purge A->B C Pulse N2 Plasma B->C D Purge C->D D->A

Film Characterization

After deposition, it is essential to characterize the resulting films to determine their properties and optimize the deposition process.

Common Characterization Techniques:

  • Ellipsometry: To measure film thickness and refractive index.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds within the film, such as Si-O, Si-N, and potential impurities like C-H.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and film thickness (cross-section).

  • Atomic Force Microscopy (AFM): To quantify surface roughness.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapor.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound holds promise as a precursor for the deposition of high-quality silicon-containing thin films in semiconductor manufacturing. Its thermal stability and the potential for clean decomposition make it an attractive candidate for both CVD and ALD processes. The protocols and data presented here provide a solid foundation for researchers and engineers to begin exploring the capabilities of this versatile organosilicon compound. Further process development and characterization will be necessary to fully realize its potential in the fabrication of advanced electronic devices.

References

  • (2024). Synthesis, Properties and Aging of ICP-CVD SiCxNy:H Films Formed from Tetramethyldisilazane. MDPI.
  • (n.d.). This compound. Chem-Impex.
  • (2014). Title Effect of reaction mechanism on precursor exposure time in atomic layer deposition of silicon oxide and silicon nitride Au. CORA.
  • (n.d.). This compound. PubChem.
  • (n.d.). Chemical Vapor Deposition of Silicon Films Using Hexachlorodisilane. ResearchGate.
  • (n.d.). Vapour pressure for a sample of hexamethyldisiloxane (MM) at 350 °C... ResearchGate.
  • (2024). (PDF) SiCx:H and SiCxNy:H Amorphous Films Prepared from Hexamethyldisilane Vapors. ResearchGate.
  • (n.d.). Decomposition of hexamethyldisilane on a hot tungsten filament and gas-phase reactions in a hot-wire chemical vapor deposition reactor. ResearchGate.
  • (2018). Chemical use in the semiconductor manufacturing industry. PMC.
  • (n.d.). Chemical Vapor Deposition. CVD Equipment Corp.
  • (n.d.). FirstNano® Systems. CVD Equipment Corporation.
  • (n.d.). Influence of H2 Addition and Growth Temperature on CVD of SiC Using Hexamethyldisilane and Ar. ResearchGate.
  • (n.d.). A Brief Review of Plasma Enhanced Atomic Layer Deposition of Si₃N₄. SKKU.
  • (n.d.). Molecular Layer Deposition of Polymeric Thin Films for Applications in Semiconductor Fabrication. ProQuest.
  • (2018). Production of amorphous silicon thin films using Chemical Vapour Deposition. UPCommons.
  • (2022). Epitaxial Growth of SiC Films on 4H-SiC Substrate by High-Frequency Induction-Heated Halide Chemical Vapor Deposition. MDPI.
  • (n.d.). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. ResearchGate.
  • (n.d.). Developments in CVD Delivery Systems: A Chemist's Perspective on the Chemical and Physical Interactions Between Precursors**. IS MUNI.
  • (n.d.). Hexachlorodisilane. NIST WebBook.
  • (n.d.). Transformation from amorphous to nano-crystalline SiC thin films prepared by HWCVD technique without hydrogen dilution. Indian Academy of Sciences.
  • (2009). Growth Mechanism and Chemical Structure of Amorphous Hydrogenated Silicon Carbide (a-SiC:H) Films Formed by Remote Hydrogen Microwave Plasma CVD From a Triethylsilane Precursor: Part 1. Nanotechnology on Surfaces and Plasma.
  • (n.d.). A Spatially Resolved Study of Chemical Vapor Deposition of a-Si:H with Pure Thermal Excitation of Disilane. ResearchGate.
  • (n.d.). Developments in CVD Delivery Systems: A Chemist's Perspective on the Chemical and Physical Interactions Between Precursors. ResearchGate.
  • (n.d.). UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. eScholarship.org.
  • (n.d.). Silicon Precursor Gas. Abachy.com.
  • (n.d.). Remote Plasma Atomic Layer Deposition of SiNx Using Cyclosilazane and H2/N2 Plasma. ResearchGate.
  • (2017). Review—Silicon Nitride and Silicon Nitride-Rich Thin Film Technologies: Trends in Deposition Techniques and Related Applications. Gelest, Inc.
  • (n.d.). Process for chemical vapor deposition of silicon nitride. Google Patents.
  • (n.d.). Amorphous SiC Thin Films Deposited by Plasma-Enhanced Chemical Vapor Deposition for Passivation in Biomedical Devices. MDPI.
  • (n.d.). Semiconductor Precursors. Milliken.
  • (2009). Methods of forming an amorphous silicon thin film. Google Patents.
  • (n.d.). Plasma parameter investigation during plasma-enhanced chemical vapor deposition of silicon-containing diamond-like carbon films. Fraunhofer-Publica.
  • (n.d.). Disilane, hexamethyl-. NIST WebBook.

Sources

Application Note & Protocols: A Prospective Analysis of Hexaphenyldisilane in the Synthesis of Silicon Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Silicon nanoparticles (SiNPs) have emerged as a promising platform for next-generation applications in drug delivery and bioimaging, owing to their biocompatibility, tunable photoluminescence, and biodegradable nature. While numerous synthesis routes exist, primarily relying on silane gas pyrolysis, reduction of silicon halides, or the thermal disproportionation of silsesquioxanes, the exploration of alternative molecular precursors remains a frontier of materials science. This document provides a comprehensive overview of established SiNP synthesis methodologies and presents a prospective analysis on the use of hexaphenyldisilane as a potential, yet underexplored, precursor. We delve into the theoretical underpinnings of a thermal decomposition pathway for this compound, outlining a hypothetical protocol while critically evaluating the significant chemical challenges, such as carbon co-deposition. This guide is intended to provide researchers with both a solid grounding in current state-of-the-art techniques and a forward-looking perspective on novel synthetic strategies.

Introduction: The Promise of Silicon Nanoparticles in Nanomedicine

Silicon, a ubiquitous and biologically essential element, offers a compelling alternative to heavy-metal-based quantum dots and other potentially toxic nanomaterials. When synthesized at the nanoscale, silicon exhibits quantum confinement effects, leading to size-dependent photoluminescence, a property highly sought after for high-contrast bioimaging.[1] Furthermore, the silicon lattice is biodegradable, breaking down into silicic acid, a non-toxic compound that can be readily excreted by the body.[2]

These properties have positioned SiNPs as a versatile tool in nanomedicine:

  • Drug Delivery: The high surface area of SiNPs allows for the efficient loading of therapeutic agents. Their surfaces can be readily functionalized with targeting ligands to direct them to specific cells or tissues, minimizing off-target effects.[3]

  • Bioimaging: The intrinsic fluorescence of SiNPs, tunable across the visible and near-infrared spectrum, makes them excellent probes for in-vitro and in-vivo imaging without the risk of heavy metal leaching associated with traditional quantum dots.[4]

  • Theranostics: Combining both diagnostic (imaging) and therapeutic (drug delivery) functionalities into a single nanoparticle platform is a key goal of nanomedicine. SiNPs are a prime candidate for such integrated systems.[3]

The performance and safety of SiNPs are intrinsically linked to their size, crystallinity, and surface chemistry, all of which are dictated by the method of synthesis.

Established Methodologies for Silicon Nanoparticle Synthesis: A Comparative Overview

A robust understanding of current synthesis techniques is crucial before exploring novel precursors. The majority of high-quality SiNPs are produced via one of the following bottom-up or top-down approaches.[1]

Gas-Phase Pyrolysis of Silanes

This is one of the most common methods for producing crystalline SiNPs.[5] Silane (SiH₄) or disilane (Si₂H₆) gas is heated to high temperatures (900-2000 K) in an inert atmosphere, causing it to decompose and form silicon clusters that nucleate into nanoparticles.[3][6]

  • Mechanism: SiH₄(g) → SiH₂(g) + H₂(g) → Si(s) + 2H₂(g)

  • Advantages: High purity, high crystallinity.

  • Disadvantages: Requires specialized high-temperature equipment, uses pyrophoric and hazardous gases.

Thermal Disproportionation of Silsesquioxanes

This solid-state method uses a stable precursor, such as hydrogen silsesquioxane (HSQ, (HSiO₁.₅)ₙ), which is a cage-like polymer.[1][7] When heated above 1100°C, the HSQ undergoes a disproportionation reaction to form silicon nanocrystals embedded within a silicon dioxide (SiO₂) matrix. The SiO₂ is then etched away using hydrofluoric acid (HF) to release the freestanding SiNPs.[7]

  • Mechanism: 4HSiO₁.₅(s) → Si(s) + 3SiO₂(s) + 2H₂(g)

  • Advantages: Scalable, produces small nanoparticles with narrow size distributions.

  • Disadvantages: Requires a high-temperature annealing step and the use of hazardous HF for etching.

Solution-Phase Reduction of Silicon Halides

This method involves the chemical reduction of silicon tetrachloride (SiCl₄) in an organic solvent using a powerful reducing agent, such as a Zintl salt (e.g., NaSi) or lithium aluminum hydride (LiAlH₄).[7][8]

  • Mechanism: SiCl₄ + 4Na → Si + 4NaCl

  • Advantages: Can be performed at or near room temperature, allows for good control over particle size by varying reaction conditions.[8]

  • Disadvantages: Highly reactive and air-sensitive reagents are often required.

The workflow for these established methods can be visualized as follows:

G cluster_0 Gas-Phase Pyrolysis cluster_1 Thermal Disproportionation cluster_2 Solution-Phase Reduction a1 Silane (SiH4) Gas a2 High Temperature (>900 K) a1->a2 a3 Si Nanoparticle Aerosol a2->a3 b1 Hydrogen Silsesquioxane (HSQ) b2 Annealing (>1100°C) b1->b2 b3 Si/SiO2 Composite b2->b3 b4 HF Etching b3->b4 b5 Freestanding SiNPs b4->b5 c1 SiCl4 in Solvent c2 Reducing Agent (e.g., NaSi) c1->c2 Room Temp c3 Colloidal SiNPs c2->c3

Figure 1: Comparative workflows for established SiNP synthesis methods.

Method Precursor Temperature Key Advantages Key Challenges Reference
Gas-Phase PyrolysisSilane (SiH₄)> 900 KHigh purity, high crystallinityPyrophoric gases, specialized equipment[5]
Thermal DisproportionationHydrogen Silsesquioxane> 1100 °CScalable, good size controlHigh temp, use of HF[1][7]
Solution-Phase ReductionSilicon Tetrachloride (SiCl₄)Room Temp - ModerateMild conditions, solvent control of sizeAir-sensitive reagents[8]
Table 1: Summary of common SiNP synthesis methodologies.

Prospective Analysis: this compound as a Novel Precursor

This compound ((C₆H₅)₃Si-Si(C₆H₅)₃) is a solid, air-stable organosilicon compound.[9] It contains a direct silicon-silicon bond, which is a prerequisite for forming elemental silicon. The six phenyl groups provide thermal stability. To date, its use as a direct precursor for SiNP synthesis is not documented in peer-reviewed literature, presenting both a novel opportunity and significant scientific hurdles.

Proposed Synthetic Pathway: High-Temperature Pyrolysis

A hypothetical pathway to synthesize SiNPs from this compound would involve its thermal decomposition (pyrolysis) in a high-temperature furnace under an inert atmosphere. The core principle is to break the silicon-carbon and silicon-silicon bonds to allow silicon atoms to nucleate and grow into nanoparticles.

The proposed reaction mechanism involves several stages:

  • Vaporization: The solid precursor must be heated to its sublimation or boiling point to enter the gas phase.

  • Bond Scission: At sufficiently high temperatures, the weakest bonds will break first. The Si-Si bond (bond energy ~226 kJ/mol) is significantly weaker than the Si-C bond (~301 kJ/mol) and the C-C bonds within the phenyl rings. Therefore, initial fragmentation into triphenylsilyl radicals ((C₆H₅)₃Si•) is expected.

  • Decomposition of Radicals: The triphenylsilyl radicals must then decompose further to liberate silicon atoms. This is the most challenging step, as it requires breaking the very stable Si-Phenyl bonds. This process will likely generate a complex mixture of hydrocarbon byproducts.

  • Nucleation and Growth: Liberated silicon atoms in the gas phase will collide and nucleate, forming small clusters that grow into nanoparticles.

G cluster_0 Proposed Pyrolysis of this compound A This compound (Solid) B Vaporization (>360°C) A->B C This compound (Gas) B->C D Initial Scission (High Temp) C->D E 2 x Triphenylsilyl Radicals D->E F Radical Decomposition (Very High Temp) E->F G Si Atoms + Phenyl Radicals & Byproducts F->G H Nucleation & Growth G->H I Silicon Nanoparticles (with Carbon Impurities) H->I

Figure 2: Hypothetical reaction pathway for SiNP synthesis from this compound.

Critical Challenges and Scientific Considerations
  • Carbon Contamination: The most significant challenge is the high carbon content of the precursor (C₃₆H₃₀Si₂). The decomposition of phenyl groups will inevitably produce a variety of carbonaceous species. At the high temperatures required for Si-C bond cleavage, these species can co-deposit with the silicon, leading to the formation of silicon carbide (SiC) or amorphous carbon-coated SiNPs rather than pure SiNPs.

  • High Temperatures: Breaking the Si-Phenyl bond requires substantial energy, likely necessitating temperatures well in excess of 1000°C. This requires specialized furnace equipment and careful control of the process parameters.

  • Reaction Byproducts: The pyrolysis will generate a complex mixture of volatile organic compounds (e.g., benzene, biphenyl) which must be safely handled and trapped from the exhaust stream.

Hypothetical Protocol: Pyrolysis of this compound

Disclaimer: This protocol is theoretical and intended for conceptual exploration. It has not been experimentally validated. Extreme caution must be exercised due to the high temperatures and unknown reaction products.

Materials and Equipment
  • Precursor: this compound (99% purity or higher)

  • Furnace: High-temperature tube furnace capable of reaching >1200°C with programmable temperature control.

  • Reaction Tube: High-purity quartz or alumina tube.

  • Gas Supply: Ultra-high purity Argon or Nitrogen with mass flow controllers.

  • Substrate: Silicon wafers or quartz plates for nanoparticle collection.

  • Exhaust: Cold trap (e.g., liquid nitrogen) and exhaust scrubber.

  • Safety: The entire apparatus should be housed in a ventilated fume hood. Standard personal protective equipment (PPE) is required.

Experimental Procedure
  • System Preparation:

    • Place a ceramic boat containing a precisely weighed amount of this compound (e.g., 100 mg) in the center of the quartz reaction tube.

    • Place collection substrates downstream in a cooler region of the furnace.

    • Assemble the tube furnace system, ensuring all connections are gas-tight.

    • Purge the entire system with inert gas (e.g., 200 sccm Argon) for at least 30 minutes to remove all oxygen and moisture.

  • Pyrolysis Reaction:

    • Maintain a steady flow of inert gas (e.g., 100 sccm) throughout the experiment.

    • Program the furnace to ramp up to the target pyrolysis temperature (e.g., 1100-1400°C) at a controlled rate (e.g., 20°C/min).

    • Hold at the target temperature for a set duration (e.g., 60 minutes) to allow for complete precursor vaporization and decomposition.

    • During the reaction, nanoparticles will form in the gas phase and deposit on the cooler downstream substrates.

  • Cooldown and Collection:

    • After the reaction time, turn off the furnace and allow it to cool to room temperature under a continuous inert gas flow.

    • Once cool, carefully disassemble the apparatus inside the fume hood.

    • The substrates will be coated with a thin film of nanoparticles. The nanoparticles can be collected by gentle scraping or sonication in a suitable solvent.

Parameter Hypothetical Range Rationale
Pyrolysis Temperature1100 - 1400 °CTo provide sufficient energy for Si-C bond cleavage.
Inert Gas Flow Rate50 - 200 sccmTo carry precursor vapor and prevent backflow of air.
Reaction PressureAtmosphericSimplest experimental setup. Vacuum may alter decomposition pathways.
Reaction Time30 - 120 minutesTo ensure complete decomposition of the precursor.
Table 2: Proposed experimental parameters for the pyrolysis of this compound.
Essential Characterization

To validate the synthesis and understand the product, extensive characterization would be required:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and crystallinity of the resulting nanoparticles.

  • X-ray Diffraction (XRD): To confirm the crystal structure (diamond cubic for silicon) and identify any crystalline byproducts like SiC.

  • Raman Spectroscopy: To distinguish between crystalline silicon (~520 cm⁻¹), amorphous silicon, and carbonaceous phases.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and surface chemistry, quantifying the degree of carbon contamination.

  • Photoluminescence Spectroscopy: To measure the optical properties of the synthesized nanoparticles.

Conclusion and Future Outlook

While the direct synthesis of pure silicon nanoparticles from this compound via pyrolysis presents considerable challenges, primarily due to inevitable carbon contamination, the exploration of such organosilicon precursors is a scientifically valuable endeavor. The hypothetical protocol outlined here serves as a conceptual framework for such an investigation. Success in this area would require innovative approaches to manage carbon, perhaps through co-flow of a mild oxidizing agent to selectively remove carbonaceous species or post-synthesis purification steps. For researchers in drug development, the immediate and more reliable path to obtaining high-quality SiNPs remains with established methods like the thermal disproportionation of HSQ or solution-phase syntheses. However, continued innovation in precursor chemistry may one day unlock new, more direct routes to these remarkable nanomaterials.

References

  • Scaleable synthesis route for silicon nanocrystal assemblies. (n.d.).
  • Thermal Disproportionation for the Synthesis of Silicon Nanocrystals and Their Photoluminescent Properties. (2021). Frontiers in Chemistry. [Link]
  • Size-tunable silicon nanoparticles synthesized in solution via a redox reaction. (2014). Nanoscale. [Link]
  • Silicon nanocrystal synthesis with the atmospheric plasma source HelixJet. (2023). Plasma Processes and Polymers. [Link]
  • Silicon Compounds: Silanes and Silicones. (n.d.).
  • Size-independent organosilane functionalization of silicon nanocrystals using Wilkinson's catalyst. (2014). Semantic Scholar. [Link]
  • Solution approaches for the synthesis of silicon nanoparticles terminated with organic mono layers. (n.d.).
  • Shedding light on the aqueous synthesis of silicon nanoparticles by reduction of silanes with citrates. (2017). Faraday Discussions. [Link]
  • Size-tunable silicon nanoparticles synthesized in solution via a redox reaction. (2024).
  • Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes. (1997). The Journal of Physical Chemistry A. [Link]
  • Facile production of ultra-fine silicon nanoparticles. (2020). Royal Society Open Science. [Link]
  • Silicon Particle Formation in Pyrolysis of Silane and Disilane. (1996). Israel Journal of Chemistry. [Link]
  • Thermal Decomposition Mechanism of Disilane. (n.d.).
  • The Thermal Decomposition of Some Polysiloxanes. (n.d.). University of Glasgow. [Link]
  • Exploring the impact of backbone architecture on the thermal decomposition of silicon-containing arylacetylene resins. (2023).
  • Silicon precursor compounds and method for forming silicon-containing films. (2022).
  • This compound. (n.d.). PubChem. [Link]
  • Mesoporous Silica Nanoparticles in Bioimaging. (2019). Molecules. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Hexaphenyldisilane in Modern Synthesis

In the expansive landscape of palladium-catalyzed cross-coupling reactions, the strategic incorporation of silicon-containing reagents has opened new avenues for the construction of complex molecular architectures. Among these, this compound (Ph₃Si-SiPh₃) emerges as a uniquely valuable reagent. Its robust Si-Si bond, while stable under many conditions, can be selectively activated by palladium catalysts, enabling the transfer of a triphenylsilyl group (-SiPh₃) to various organic electrophiles. This process, known as silylation, provides access to aryltriphenylsilanes, which are versatile intermediates in organic synthesis, finding application in pharmaceuticals, organic electronics, and materials science.

The triphenylsilyl moiety, with its significant steric bulk and distinct electronic properties, imparts unique characteristics to the resulting molecules. The silylation of aryl halides, for instance, offers a powerful alternative to traditional methods for synthesizing arylsilanes, often proceeding with high functional group tolerance and under milder conditions. Understanding the nuances of palladium-catalyzed reactions with this compound is therefore crucial for researchers aiming to leverage its synthetic potential.

This guide provides an in-depth exploration of palladium-catalyzed reactions involving this compound, with a focus on the silylation of aryl halides. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data to guide experimental design.

Core Concept: The Palladium-Catalyzed Silylation of Aryl Halides

The palladium-catalyzed silylation of aryl halides with this compound is a powerful method for the formation of a C(sp²)-Si bond. The general transformation is depicted below:

This reaction is mechanistically analogous to other well-established palladium-catalyzed cross-coupling reactions and proceeds through a canonical catalytic cycle.

Mechanistic Insights: A Step-by-Step Look at the Catalytic Cycle

The catalytic cycle for the silylation of aryl halides with this compound is generally understood to involve three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

Catalytic Cycle cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(SiPh_3)L_n Ar-Pd(II)(SiPh_3)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(SiPh_3)L_n Transmetalation (Ph_3Si-SiPh_3) Ar-Pd(II)(SiPh_3)L_n->Pd(0)L_n Reductive Elimination Ar-SiPh_3 Ar-SiPh_3 Ar-Pd(II)(SiPh_3)L_n->Ar-SiPh_3

Caption: Generalized catalytic cycle for the palladium-catalyzed silylation of aryl halides.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond and the formation of a new organopalladium(II) intermediate. The reactivity of the aryl halide generally follows the order I > Br > Cl, consistent with the C-X bond dissociation energies.[2]

  • Transmetalation: The arylpalladium(II) halide complex then undergoes transmetalation with this compound. In this crucial step, a triphenylsilyl group is transferred from the disilane to the palladium center, displacing the halide. This process is often the rate-determining step and can be influenced by additives.

  • Reductive Elimination: The final step is the reductive elimination from the arylpalladium(II) silyl complex. This step forms the desired C-Si bond in the aryltriphenylsilane product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The steric bulk of the phosphine ligands on the palladium center can promote this step.[3]

Experimental Protocols and Applications

While direct, detailed protocols for the use of this compound are less common in the literature compared to its hexamethyl counterpart, the principles of the reaction can be adapted from closely related systems. The following protocol is based on the successful silylation of alcohols using a palladium catalyst and a disilane, which provides a strong foundational methodology.

Representative Protocol: Palladium-Catalyzed Silylation of an Aryl Bromide with a Diphenyldisilane Derivative

This protocol is adapted from a procedure for the silylation of alcohols using 1,1,2,2-tetramethyl-1,2-diphenyldisilane, a structurally related disilane.[4] This serves as an excellent starting point for optimizing reactions with this compound.

Reaction Scheme:

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • 1,1,2,2-tetramethyl-1,2-diphenyldisilane

  • [PdCl(η³-C₃H₅)]₂ (Allylpalladium(II) chloride dimer)

  • Triphenylphosphine (PPh₃)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Standard Schlenk line equipment

  • Nitrogen or Argon gas for inert atmosphere

Experimental Workflow:

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine [PdCl(η³-C₃H₅)]₂ and PPh₃ in anhydrous DMA under inert atmosphere. B Add aryl bromide to the catalyst solution. A->B C Add 1,1,2,2-tetramethyl-1,2-diphenyldisilane. B->C D Stir the reaction mixture at 80 °C for the specified time (e.g., 15 min - 3 h). C->D E Cool to room temperature and dilute with diethyl ether. D->E F Wash with water and brine. E->F G Dry over anhydrous sodium sulfate, filter, and concentrate. F->G H Purify by column chromatography on silica gel. G->H

Caption: Step-by-step workflow for the palladium-catalyzed silylation of an aryl bromide.

Detailed Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine [PdCl(η³-C₃H₅)]₂ (e.g., 7.4 mg, 0.02 mmol, corresponding to 0.04 mmol of Pd) and triphenylphosphine (e.g., 21 mg, 0.08 mmol) in anhydrous DMA (1.0 mL). Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.

  • Addition of Reactants: To the catalyst solution, add the aryl bromide (e.g., 4-bromoanisole, 0.80 mmol) followed by 1,1,2,2-tetramethyl-1,2-diphenyldisilane (e.g., 51.5 mg, 0.19 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir for the required time (monitoring by TLC or GC-MS is recommended, typical reaction times can range from 15 minutes to several hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL). Wash the organic layer sequentially with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired arylsilane.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like [PdCl(η³-C₃H₅)]₂ and a phosphine ligand such as PPh₃ is a common and effective catalytic system for cross-coupling reactions. The ligand stabilizes the palladium center and influences its reactivity.

  • Solvent: Anhydrous DMA is a polar aprotic solvent that is effective in dissolving the reactants and catalyst components and can facilitate the reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation.

  • Temperature: The reaction is typically heated to promote the rate of reaction, particularly the oxidative addition and transmetalation steps.

Quantitative Data Summary

The following table summarizes representative data for palladium-catalyzed silylation reactions, highlighting the scope and efficiency of these transformations.

EntryAryl HalideDisilaneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
14-ChloroanisoleHexamethyldisilanePd₂(dba)₃ / Ligand 1bDioxane1001285[5]
24-ChlorotolueneHexamethyldisilanePd₂(dba)₃ / Ligand 1bDioxane1001282[5]
31-Chloro-4-(trifluoromethyl)benzeneHexamethyldisilanePd(OAc)₂ / Ligand 1d / LiOAcDMF1001275[5]
41-Phenylethanol (as a model for -OH functional group)1,1,2,2-tetramethyl-1,2-diphenyldisilane[PdCl(η³-C₃H₅)]₂ / PPh₃DMA800.2593[4]

Note: Ligand 1b and 1d are specific biaryl phosphine ligands described in the cited literature.

Challenges and Considerations

While palladium-catalyzed silylation with this compound is a powerful tool, researchers should be aware of potential challenges:

  • Steric Hindrance: The bulky triphenylsilyl group can present steric challenges, potentially affecting the reaction rates and yields with sterically hindered aryl halides.

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction. Bulky and electron-rich ligands often promote the reductive elimination step and can improve catalyst turnover.

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and base (if required) is often necessary to achieve high yields and selectivity.

Conclusion

Palladium-catalyzed reactions of this compound represent a valuable and versatile methodology for the synthesis of aryltriphenylsilanes. A thorough understanding of the underlying catalytic cycle and careful optimization of reaction conditions are key to harnessing the full potential of these transformations. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals to successfully implement these powerful synthetic tools in their work.

References

  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. [Link]
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Shirakawa, E., Hironaka, K., Otsuka, H., & Hayashi, T. (2005). Palladium-catalyzed silylation of alcohols with hexamethyldisilane.
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Proceedings of the 5th International Electronic Conference on Synthetic Organic Chemistry. [Link]
  • Alaridhee, Z. A. I., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
  • YouTube. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Jagriti Sharma. [Link]
  • National Institutes of Health. (n.d.).
  • YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). The Proton Guru. [Link]
  • Chen, Z., et al. (2015). Transition metal-catalysed directed C–H functionalization with nucleophiles. Organic Chemistry Frontiers, 2(9), 1107-1295. [Link]
  • SciSpace. (n.d.).
  • National Institutes of Health. (2024, July 29). Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. [Link]
  • Shirakawa, E., Hironaka, K., Otsuka, H., & Hayashi, T. (2005). S1 Supporting Information for Palladium-catalyzed silylation of alcohols with hexamethyldisilane. Royal Society of Chemistry. [Link]
  • MDPI. (n.d.). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. [Link]
  • Ackermann, L., et al. (2021). Green Strategies for Transition Metal Catalyzed C−H Activation in Molecular Syntheses. Organic Chemistry Frontiers, 8(18), 4886-4905. [Link]
  • ResearchGate. (n.d.). Developments in the synthesis of allylsilanes by transition metal–catalyzed silylation of 1,3-dienes with disilanes. [Link]
  • Martin, A. R., & Yang, Y. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Acta Chemica Scandinavica, 47, 221-230. [Link]
  • Wiley Science Content Hub. (n.d.).

Sources

Hexaphenyldisilane: A Modern Tool for Radical-Mediated Reductive Transformations in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note APN-HPD-001

Introduction

In the landscape of fine chemical synthesis, the quest for selective, efficient, and safer reducing agents is perpetual. While classical hydride donors have a storied history, their application can be hampered by issues of chemoselectivity and safety. Hexaphenyldisilane emerges not as a direct hydride donor, but as a sophisticated precursor to silyl radicals, offering a nuanced and powerful approach to reductive transformations, particularly in the realm of radical chemistry. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key component in modern, radical-mediated reductions. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its application, moving beyond traditional reductions to the forefront of photoredox and radical-mediated synthesis.

Scientific Foundation: The Silyl Radical Advantage

This compound's primary role in reductive chemistry is as a clean and efficient source of the triphenylsilyl radical (Ph₃Si•). This is typically achieved through photolysis, where the relatively weak Si-Si bond is homolytically cleaved by UV or visible light.

Diagram of this compound Photolysis:

G This compound Ph₃Si-SiPh₃ hv hν (light) This compound->hv SilylRadicals 2  Ph₃Si• hv->SilylRadicals

Caption: Photolytic cleavage of this compound to generate two triphenylsilyl radicals.

The generated triphenylsilyl radicals are excellent hydrogen atom donors and can participate in a variety of reductive processes. The key advantages of using this compound as a silyl radical precursor over traditional reagents like tributyltin hydride (Bu₃SnH) include:

  • Reduced Toxicity: Organotin compounds are notoriously toxic and their removal from the final product can be challenging. This compound and its byproducts are generally less toxic and easier to handle.

  • Improved Product Purification: The byproducts of silyl radical reactions are often more easily separated from the desired product than their tin-based counterparts.

  • Favorable Bond Strengths: The strength of the Si-H bond in the corresponding triphenylsilane (formed after hydrogen atom donation) is well-suited for many radical chain reactions, making the process efficient.

Application: Radical-Mediated Deoxygenation of Alcohols (Barton-McCombie Type Reaction)

A prime application for this compound is in the deoxygenation of alcohols, a crucial transformation in natural product synthesis and medicinal chemistry. This is achieved via a radical chain reaction involving an intermediate thiocarbonyl derivative of the alcohol, such as a xanthate.

Protocol 1: Deoxygenation of a Secondary Alcohol via a Xanthate Intermediate

This protocol details the deoxygenation of a generic secondary alcohol to the corresponding alkane using this compound as the radical initiator and a hydrogen atom source in conjunction with a thiol.

Step 1: Formation of the Xanthate Ester

The alcohol must first be converted to a xanthate ester. This is a standard procedure and is a prerequisite for the radical deoxygenation.

Reagent Molecular Weight Equivalents Concentration
Secondary Alcohol-1.0-
Sodium Hydride (60% in mineral oil)40.00 g/mol 1.2-
Carbon Disulfide76.14 g/mol 1.5-
Methyl Iodide141.94 g/mol 1.2-
Anhydrous THF--0.2 M

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide dropwise at 0 °C. The solution will typically turn yellow or orange.

  • After stirring for an additional 30 minutes at 0 °C, add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure xanthate ester.

Step 2: Radical Deoxygenation with this compound

Reagent Molecular Weight Equivalents Concentration
Xanthate Ester-1.0-
This compound518.8 g/mol 1.1-
Thiophenol110.18 g/mol 1.2-
Anhydrous Toluene--0.1 M

Procedure:

  • In a quartz reaction vessel, dissolve the xanthate ester, this compound, and thiophenol in anhydrous toluene.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deoxygenated product.

Mechanism of Deoxygenation

The deoxygenation proceeds via a radical chain mechanism.

Diagram of the Radical Deoxygenation Cycle:

G cluster_initiation Initiation cluster_propagation Propagation HPDS Ph₃Si-SiPh₃ hv_init HPDS->hv_init SilylRadical_init 2 Ph₃Si• hv_init->SilylRadical_init SilylRadical Ph₃Si• Xanthate R-O-C(=S)SMe AlkylRadical R• Xanthate->AlkylRadical SilylRadical->Xanthate Thiophenol PhSH AlkylRadical->Thiophenol ThiylRadical PhS• Thiophenol->ThiylRadical Alkane R-H Thiophenol->Alkane ThiylRadical->Xanthate Intermediate Ph₃Si-S-C(=S)O-R

Application Note: Synthesis of High-Performance Coatings Using Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Hexaphenyldisilane as a Precursor

In the pursuit of advanced materials, particularly for protective and functional coatings, the choice of the chemical precursor is paramount. Organosilicon compounds have emerged as a versatile class of materials for generating ceramic coatings like silicon carbide (SiC) and silicon oxycarbide (SiOC).[1][2] Among these, this compound (HPDS), a solid, high-melting-point (358-360 °C) organosilane, offers distinct advantages.[3] Its high silicon content and the presence of a direct Si-Si bond make it an efficient source for depositing dense, hard, and thermally stable coatings.

Unlike gaseous or volatile liquid precursors, the solid nature of HPDS allows for precise control over vapor delivery in Chemical Vapor Deposition (CVD) systems, minimizing uncontrolled gas-phase reactions and leading to higher quality films. The thermal decomposition of HPDS can be tailored to produce amorphous hydrogenated silicon carbide (a-SiC:H) films, which are sought after for their exceptional hardness, chemical inertness, and high wear resistance.[4][5] These properties make HPDS-derived coatings ideal for demanding applications, including protective layers for biomedical implants, high-temperature electronic devices, and corrosion-resistant barriers.

This document provides a comprehensive guide to the synthesis of these coatings, detailing the underlying chemistry, step-by-step deposition protocols, and material characterization, designed for researchers in materials science and drug development.

Mechanistic Insight: From Precursor to Coating

The conversion of this compound, (C₆H₅)₃Si-Si(C₆H₅)₃, into a silicon carbide film is a complex process rooted in pyrolysis.[5] When subjected to high temperatures in a CVD reactor, the HPDS molecule undergoes thermal decomposition. The process is initiated by the cleavage of the weakest bonds. The Si-Si bond is significantly weaker than the Si-C and C-C bonds, making its scission a primary decomposition pathway.[6]

This initial bond cleavage generates highly reactive triphenylsilyl radicals (•Si(C₆H₅)₃). These radicals, along with other fragments from the decomposition of the phenyl rings at elevated temperatures, adsorb onto the heated substrate surface. Through a series of surface reactions, including hydrogen abstraction, rearrangement, and condensation, these fragments polymerize and eventually form a dense, amorphous, and covalently bonded network of silicon and carbon atoms, characteristic of a-SiC:H.[5][7]

G cluster_0 Vapor Phase cluster_1 Substrate Surface HPDS This compound ((C₆H₅)₃Si-Si(C₆H₅)₃) Radical Triphenylsilyl Radicals (•Si(C₆H₅)₃) HPDS->Radical Thermal Energy (Δ) Adsorption Adsorption of Reactive Species Radical->Adsorption Transport to Substrate Film a-SiC:H Film Formation Adsorption->Film Surface Reactions & Condensation

Figure 1: Simplified schematic of the HPDS decomposition and film formation pathway in a CVD process.

Experimental Protocols

Precursor Handling and Safety

This compound is a white, powdered solid.[8][9] While stable under normal conditions, it is classified as harmful if swallowed, in contact with skin, or inhaled.[8][9] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle HPDS powder inside a fume hood while wearing nitrile gloves, a lab coat, and safety glasses.[3] For weighing and transfer operations, an appropriate dust mask or respirator is recommended to prevent inhalation.[9]

  • Storage: Keep the HPDS container tightly closed and store it in a cool, dry, and well-ventilated place, away from oxidizing agents.[9]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste.

Substrate Preparation: A Critical Foundation

The quality and adhesion of the deposited coating are critically dependent on the cleanliness of the substrate. The following is a general protocol for silicon wafers, which can be adapted for other materials like quartz or metals.

  • Degreasing: Submerge the substrates in an ultrasonic bath with acetone for 15 minutes, followed by 15 minutes in isopropanol to remove organic residues.

  • RCA-1 Clean (for Si wafers): Prepare a standard clean 1 (SC-1) solution by mixing deionized (DI) water, 27% ammonium hydroxide (NH₄OH), and 30% hydrogen peroxide (H₂O₂) in a 5:1:1 ratio. Heat the solution to 75-80°C and immerse the substrates for 15 minutes to remove residual organic contaminants.

  • DI Water Rinse: Thoroughly rinse the substrates in a cascading DI water bath for at least 5 minutes.

  • Drying: Dry the substrates using a high-purity nitrogen (N₂) gun, ensuring no water spots remain.

  • Quality Control: Verify surface cleanliness by observing water sheeting. A hydrophilic surface, where water spreads out evenly, indicates a properly cleaned substrate ready for loading into the deposition chamber.

Low-Pressure Chemical Vapor Deposition (LPCVD) Protocol

This protocol outlines the deposition of an a-SiC:H film using a hot-wall LPCVD system. HPDS is delivered from a heated sublimator.

  • System Preparation:

    • Load the cleaned substrates into the quartz boat and place them in the center of the LPCVD furnace tube.

    • Load approximately 1-2 grams of HPDS powder into the sublimator.

    • Assemble the system and ensure all seals are leak-tight.

  • Pump-Down and Leak Check:

    • Evacuate the system to a base pressure below 1 x 10⁻⁵ Torr to remove atmospheric contaminants.

    • Perform a leak check by isolating the chamber from the pump; the pressure rise rate should be less than 10 mTorr/minute.

  • Deposition Cycle:

    • Heating: Ramp the furnace temperature to the desired deposition temperature (e.g., 700°C).

    • Precursor Delivery: Once the furnace is stable, heat the HPDS sublimator to a temperature sufficient to achieve the desired vapor pressure (typically 250-300°C).

    • Gas Flow: Introduce a high-purity argon (Ar) carrier gas through the sublimator to transport the HPDS vapor into the furnace. Simultaneously, introduce argon as a dilution gas directly into the furnace.

    • Deposition: Maintain stable temperature, pressure, and gas flows for the desired deposition time (e.g., 60 minutes). The film thickness is a function of time, temperature, and precursor flow rate.

  • Cool-Down and Unloading:

    • After the deposition period, stop the precursor flow by cooling the sublimator and closing its valve.

    • Turn off the furnace and allow the system to cool to below 100°C under vacuum or a slow Ar purge.

    • Vent the chamber with N₂ and carefully unload the coated substrates.

Figure 2: General experimental workflow for LPCVD of HPDS-derived coatings.

Data Presentation: Parameters and Properties

The properties of the resulting film are highly dependent on the deposition parameters. The tables below provide typical ranges and expected outcomes.

Table 1: Typical LPCVD Deposition Parameters for a-SiC:H from HPDS

ParameterTypical Value/RangeRationale & Impact on Coating
Substrate Temperature600 - 800 °CControls precursor decomposition rate and surface mobility of adatoms. Higher temperatures lead to denser, harder films with lower hydrogen content.
System Pressure100 - 500 mTorrAffects the mean free path of gas molecules. Lower pressures promote surface-controlled reactions, leading to more uniform and conformal coatings.
HPDS Sublimator Temp.250 - 300 °CDetermines the vapor pressure and delivery rate of the HPDS precursor. Must be carefully controlled for repeatable results.
Ar Carrier Gas Flow10 - 50 sccmTransports the HPDS vapor from the sublimator to the reaction zone. Flow rate influences the precursor concentration in the chamber.
Deposition Time30 - 120 minutesDirectly controls the final thickness of the deposited film.

Table 2: Expected Properties of HPDS-Derived a-SiC:H Coatings

PropertyTypical ValueCharacterization TechniqueSignificance for Applications
Composition Si: ~50%, C: ~50% (at.%)X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX)Near-stoichiometric SiC provides excellent chemical stability and hardness.
Hardness 20 - 30 GPaNanoindentationHigh hardness imparts superior wear and scratch resistance, crucial for protective coatings.
Elastic Modulus 180 - 250 GPaNanoindentationIndicates the stiffness of the material.
Refractive Index 2.4 - 2.6 (at 633 nm)EllipsometryImportant for optical applications and as an indicator of film density.
Surface Roughness < 1 nm (RMS)Atomic Force Microscopy (AFM)Smooth surfaces are critical for low-friction applications and in electronic devices.
Adhesion Excellent on Si, GlassTape Test (ASTM D3359), Scratch TestStrong adhesion is fundamental for the durability of any coating.

Conclusion and Future Outlook

This compound stands out as a robust solid precursor for the synthesis of high-performance a-SiC:H coatings via CVD. The protocols outlined herein provide a validated framework for researchers to produce films with exceptional mechanical and chemical properties. The ability to precisely control the deposition process allows for the tailoring of coating characteristics to meet the stringent demands of applications ranging from biomedical device protection to advanced semiconductor fabrication. Future research may explore plasma-enhanced CVD (PECVD) to lower deposition temperatures, enabling the coating of temperature-sensitive substrates and further expanding the application space for these versatile materials.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]
  • This compound | C36H30Si2 | CID 74059 - PubChem. (n.d.).
  • SAFETY DATA SHEET - this compound. (2025). Thermo Fisher Scientific. [Link]
  • Development of Silicon Carbide Coating on Al2O3 Ceramics from Precursor Polymers by Radiation Curing. (n.d.).
  • Preparation of silicon carbide from organosilicon gels: I. Synthesis and characterization of precursor gels. (1986). OSTI.GOV. [Link]
  • DEVELOPMENT OF ORGANOSILICON COMPOUNDS: DERIVING SiC COATING, NANOMATERIALS AND CERAMIC COMPOSITES. (2013). Shodhganga. [Link]
  • Silicon Carbide: Synthesis and Properties. (n.d.).
  • Preparation of silicon carbide from organosilicon gels: II.
  • Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. (n.d.). eScholarship.org. [Link]
  • Decomposition of hexamethyldisilane on a hot tungsten filament and gas-phase reactions in a hot-wire chemical vapor deposition reactor. (2025).
  • Mechanism of Thermal Decomposition of Silanes. (2001).
  • Thermal Decomposition Mechanism of Disilane. (n.d.).

Sources

Hexaphenyldisilane as a Coupling Agent for Composite Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Interface in Composite Materials

Composite materials, engineered by combining two or more constituent materials with significantly different physical or chemical properties, have revolutionized numerous industries, from aerospace to biomedical devices. The performance of these materials is not merely a sum of their components' individual properties; it is critically dependent on the integrity of the interface between the reinforcing filler and the polymer matrix. A strong and stable interface is essential for efficient stress transfer from the matrix to the reinforcement, thereby maximizing the composite's mechanical properties and durability.[1]

Silane coupling agents are a cornerstone of composite technology, acting as molecular bridges to enhance the interfacial adhesion between inorganic reinforcing agents (e.g., glass fibers, silica) and organic polymer matrices.[2][3] These bifunctional molecules possess a unique structure that allows them to form stable covalent bonds with both the inorganic filler surface and the polymer matrix, creating a robust and durable interphase region.[4][5]

This technical guide provides in-depth application notes and protocols for the use of a specialized organosilicon compound, Hexaphenyldisilane (HPDS) , as a coupling agent in composite materials. While less conventional than traditional alkoxy-functional silanes, the unique structure of HPDS, featuring a silicon-silicon bond and six phenyl groups, presents intriguing possibilities for enhancing interfacial properties, particularly in high-performance composites requiring thermal stability and hydrophobicity.

This compound: Properties and Postulated Coupling Mechanism

This compound is a white, solid organosilicon compound with the chemical formula (C₆H₅)₃Si-Si(C₆H₅)₃.[6][7] Its key structural features include a silicon-silicon single bond and six bulky phenyl groups. These features distinguish it from conventional silane coupling agents and suggest a unique mechanism of action at the filler-matrix interface.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₆H₃₀Si₂[6]
Molecular Weight 518.81 g/mol [6]
Appearance White solid[6]
Melting Point 358-360 °C[7]
Solubility Faint turbidity in hot Toluene[7]
Thermal Stability High, attributed to strong Si-C and Si-Si bonds[8][9]
Postulated Mechanism of Action

The coupling mechanism of this compound is hypothesized to proceed through a multi-step process initiated by the cleavage of the Si-Si bond, which is more reactive than a C-C bond and can be activated under certain conditions.[10]

  • Surface Activation and Radical Formation: The Si-Si bond in this compound can be induced to cleave homolytically through thermal or UV activation, generating two triphenylsilyl radicals ((C₆H₅)₃Si•).

  • Reaction with Filler Surface: These highly reactive silyl radicals can then react with hydroxyl groups (-OH) present on the surface of inorganic fillers (e.g., silica, glass fibers), forming stable Si-O-filler covalent bonds and releasing a hydrogen radical.

  • Interfacial Adhesion with Polymer Matrix: The six phenyl groups of the now surface-bound triphenylsilyl moieties provide a hydrophobic and organophilic interface. This enhances compatibility and promotes strong physical adhesion with the polymer matrix through van der Waals forces, and π-π stacking interactions with aromatic polymer backbones.

G cluster_0 Step 1: Activation cluster_1 Step 2: Surface Reaction cluster_2 Step 3: Interfacial Adhesion HPDS This compound ((C₆H₅)₃Si-Si(C₆H₅)₃) Activation Heat / UV HPDS->Activation Radicals 2 x Triphenylsilyl Radicals (2 (C₆H₅)₃Si•) Activation->Radicals Surface_Reaction Reaction of Radicals with Surface Hydroxyls Radicals->Surface_Reaction Filler Inorganic Filler Surface with -OH groups Filler->Surface_Reaction Treated_Filler Surface-Modified Filler (Filler-O-Si(C₆H₅)₃) Surface_Reaction->Treated_Filler Adhesion Physical Adhesion (van der Waals, π-π stacking) Treated_Filler->Adhesion Polymer Polymer Matrix Polymer->Adhesion Composite Composite Material Adhesion->Composite

Caption: Postulated mechanism of this compound as a coupling agent.

Experimental Protocols

The following protocols provide a general framework for the application of this compound as a coupling agent. Researchers should optimize the parameters based on the specific filler, polymer matrix, and desired composite properties.

Protocol 1: Surface Treatment of Fillers with this compound

This protocol describes the surface modification of inorganic fillers using a solution-based method.

Materials and Reagents:

  • Inorganic filler (e.g., silica powder, chopped glass fibers)

  • This compound (HPDS)

  • High-boiling point aromatic solvent (e.g., Toluene, Xylene)

  • Inert gas (e.g., Nitrogen, Argon)

  • Ethanol (for washing)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Centrifuge or filtration apparatus

  • Drying oven

Procedure:

  • Filler Preparation: Dry the inorganic filler in an oven at 120°C for 4 hours to remove physically adsorbed water. Allow to cool to room temperature in a desiccator.

  • Solution Preparation: In the reaction vessel, dissolve this compound in the aromatic solvent to a concentration of 1-5% (w/v) under an inert atmosphere. Gentle heating and stirring may be required to facilitate dissolution.[7]

  • Surface Treatment: Add the dried filler to the this compound solution. The recommended filler loading is 10-20% (w/v).

  • Reaction: Heat the suspension to reflux with continuous stirring under an inert atmosphere for 2-4 hours. This promotes the thermal activation of the Si-Si bond and subsequent reaction with the filler surface.

  • Washing: After the reaction, allow the mixture to cool to room temperature. Separate the treated filler from the solution by centrifugation or filtration. Wash the filler twice with the aromatic solvent to remove unreacted this compound, followed by two washes with ethanol to remove the solvent.

  • Drying: Dry the treated filler in a vacuum oven at 80-100°C for 12 hours to remove residual solvent.

  • Storage: Store the surface-modified filler in a desiccator until further use.

G A 1. Dry Filler (120°C, 4h) C 3. Add Filler to Solution (10-20% w/v) A->C B 2. Prepare HPDS Solution (1-5% w/v in Toluene) B->C D 4. Reflux (2-4h under N₂) C->D E 5. Cool and Separate (Centrifuge/Filter) D->E F 6. Wash (2x Toluene, 2x Ethanol) E->F G 7. Dry (Vacuum oven, 80-100°C, 12h) F->G H 8. Store (Desiccator) G->H

Caption: Workflow for the surface treatment of fillers with this compound.

Protocol 2: Fabrication of Composite Materials

This protocol outlines the fabrication of a polymer composite using the this compound-treated filler.

Materials and Reagents:

  • This compound-treated filler

  • Untreated filler (for control samples)

  • Polymer resin (e.g., epoxy, polyester, polycarbonate)

  • Curing agent/hardener (if applicable)

  • Solvent (if required for resin dissolution)

  • Mold

  • Mechanical stirrer or ultrasonic bath

  • Vacuum oven

  • Hot press or autoclave

Procedure:

  • Resin Preparation: Prepare the polymer resin according to the manufacturer's instructions. If a solvent is used, ensure it is compatible with the resin system.

  • Filler Dispersion: Gradually add the desired amount of treated filler (e.g., 10-60 wt%) to the resin while stirring mechanically. For improved dispersion, an ultrasonic bath can be used.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing Agent Addition: If a curing agent is required, add it to the mixture and stir thoroughly.

  • Molding: Pour the mixture into a pre-heated and release-agent-coated mold.

  • Curing: Cure the composite according to the resin manufacturer's recommended curing cycle (temperature and time). A hot press or autoclave may be used to apply pressure during curing.

  • Post-Curing: After removal from the mold, a post-curing step at an elevated temperature may be necessary to ensure complete cross-linking of the polymer matrix.

  • Sample Preparation: Cut the cured composite into desired dimensions for subsequent characterization.

Characterization and Evaluation

A comprehensive evaluation of the composite materials is essential to determine the effectiveness of the this compound treatment.

Table 2: Characterization Techniques for Composite Evaluation

TechniquePurposeExpected Outcome with HPDS Treatment
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of this compound on the filler surface.Appearance of characteristic peaks corresponding to Si-phenyl bonds on the treated filler spectrum.
Thermogravimetric Analysis (TGA) To quantify the amount of this compound grafted onto the filler surface.Increased weight loss at higher temperatures for the treated filler compared to the untreated filler.
Scanning Electron Microscopy (SEM) To visualize the filler dispersion and the fracture surface of the composite.Improved filler dispersion and evidence of better adhesion at the fracture surface (less fiber pull-out).[11]
Contact Angle Measurement To assess the change in surface energy and hydrophobicity of the filler.Increased contact angle with water, indicating a more hydrophobic surface.[12]
Tensile Testing To determine the tensile strength, modulus, and elongation at break of the composite.Increased tensile strength and modulus due to improved stress transfer.
Flexural Testing To measure the flexural strength and modulus.Increased flexural strength and modulus.
Dynamic Mechanical Analysis (DMA) To evaluate the viscoelastic properties (storage modulus, loss modulus, and tan delta) and the glass transition temperature (Tg).Increased storage modulus and potentially a higher Tg, indicating restricted polymer chain mobility at the interface.
Single Fiber Pull-out Test To directly measure the interfacial shear strength (IFSS).Increased IFSS, providing a direct measure of improved adhesion.[13]

Conclusion

This compound presents a novel approach to the surface modification of fillers for composite materials. Its unique structure and postulated coupling mechanism, involving the formation of silyl radicals and subsequent reaction with the filler surface, offer the potential for creating a thermally stable and hydrophobic interface. The protocols detailed in this guide provide a starting point for researchers to explore the application of this compound as a coupling agent. Comprehensive characterization is crucial to validate the proposed mechanism and to quantify the improvements in composite performance. Further research into the activation conditions of the Si-Si bond and the optimization of treatment parameters will be instrumental in unlocking the full potential of this intriguing molecule in the field of advanced composite materials.

References

  • Enhancing fiber/matrix interface adhesion in polymer composites: Mechanical characterization methods and progress in interface modific
  • Applying a Silane Coupling Agent
  • Silane Coupling Agents in Polymer-based Reinforced Composites: A Review
  • The Science Behind Silane Coupling Agents: Enhancing Polymer and Composite Performance
  • Structure and Mechanism of Silane Coupling Agent
  • The mechanism of action of silane coupling agent
  • Applic
  • The mechanism of the silane coupling agent
  • APPLYING A SILANE COUPLING AGENT
  • A Guide to Silane Solution Mineral and Filler Tre
  • Silanes for Fillers and Pigments
  • Interfacial adhesion evaluation via wettability for fiber reinforced polymer composites: A review
  • Disilenes
  • Schematic for a concerted reaction for disilane. The Si–Si bond of...
  • Importance of Interfacial Adhesion Condition on Characterization of Plant-Fiber-Reinforced Polymer Composites: A Review
  • Improving Adhesive Bonding of Composites Through Surface Characteriz
  • Disilane-bridged architectures: an emerging class of molecular m
  • Enhancement and Evaluation of Interfacial Adhesion between Active Screen Plasma Surface-Functionalised Carbon Fibres and the Epoxy Substr
  • 【Silicon Chemistry】Insights into Si-Si and Si-H Bond
  • Unstable silicon double bonds tamed in polymers made on metals
  • Hexaphenylditetrels – When Longer Bonds Provide Higher Stability
  • Chlorotriphenylsilane
  • Chlorotriphenylsilane
  • Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsific
  • This compound
  • Chlorotriphenylsilane TPSCl
  • This compound
  • This compound AldrichCPR
  • 1,1',1''-(Chlorosilylidyne)tris(benzene)

Sources

Application Note: Transition Metal-Catalyzed C-H Bond Silylation with Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of C-H Silylation

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules by circumventing the need for pre-functionalized starting materials.[1][2] Among these transformations, C-H silylation is of particular importance, as the resulting organosilanes are versatile synthetic intermediates. They are amenable to a wide range of subsequent transformations, including oxidation to phenols and cross-coupling reactions, making them invaluable building blocks in medicinal chemistry and materials science.[3]

While hydrosilanes are the most common silylating agents in C-H activation, disilanes present a distinct and powerful alternative. This application note provides a detailed experimental protocol and scientific rationale for the C-H silylation of (hetero)arenes using hexaphenyldisilane, a reagent that installs the bulky and sterically demanding triphenylsilyl group. This protocol is based on established principles of palladium catalysis, adapted from methodologies developed for similar disilanes like hexamethyldisilane, due to the scarcity of direct literature for this specific transformation.[4]

Mechanistic Rationale: The "Why" Behind the Protocol

The proposed catalytic cycle for the palladium-catalyzed C-H silylation with this compound is a multi-step process grounded in fundamental organometallic principles. Understanding this mechanism is critical for troubleshooting and adapting the protocol to new substrates.

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing an oxidative addition into the silicon-silicon bond of this compound. This is a key activation step, forming a Pd(II) intermediate bearing two triphenylsilyl ligands. The choice of a low-valent palladium precursor, like Pd₂(dba)₃, is crucial as it readily forms the catalytically active Pd(0) species in situ.

  • C-H Activation/Cleavage: The resulting bis(silyl)palladium(II) complex then interacts with the aromatic substrate. The C-H bond cleavage is the most critical and often rate-determining step. This is believed to occur via a concerted metalation-deprotonation (CMD) pathway, where a ligand or an additive assists in the removal of the proton as the palladium center coordinates to the carbon. The choice of solvent and additives can significantly influence the efficiency of this step.

  • Reductive Elimination: The final step is the reductive elimination from the aryl-silyl-palladium(II) intermediate. This step forms the desired C-Si bond of the aryltriphenylsilane product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic Workflow Diagram

G pd0 Pd(0)L₂ pd_si_si L₂Pd(SiPh₃)₂ (Pd(II) Intermediate) pd0->pd_si_si Oxidative Addition disilane Ph₃Si-SiPh₃ (this compound) disilane->pd_si_si pd_aryl_si L₂Pd(Ar)(SiPh₃) (Aryl-Silyl Pd(II) Complex) pd_si_si->pd_aryl_si C-H Activation arene Arene-H arene->pd_si_si pd_aryl_si->pd0 product Arene-SiPh₃ (Product) pd_aryl_si->product Reductive Elimination h_siph3 H-SiPh₃ (Byproduct) pd_aryl_si->h_siph3

Caption: Proposed catalytic cycle for Pd-catalyzed C-H silylation.

Detailed Experimental Protocol

This protocol is a representative procedure for the direct silylation of an unactivated arene. Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials and Equipment
  • Silylating Agent: this compound (Ph₃Si-SiPh₃)

  • Substrate: Arene (e.g., Benzene, Toluene, Anisole)

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos)

  • Solvent: Anhydrous, degassed solvent such as dioxane, toluene, or DMF.

  • Reaction Vessel: Schlenk flask or a vial with a Teflon-lined screw cap

  • Standard Equipment: Schlenk line, magnetic stirrer/hotplate, syringes, needles, cannula.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., PPh₃, 10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under a positive flow of nitrogen, add this compound (1.2 equivalents) and the arene substrate (1.0 equivalent). If the arene is a liquid, it can be added via syringe. If it is a solid, it should be added along with the catalyst and ligand.

    • Via cannula or syringe, add the anhydrous, degassed solvent (e.g., dioxane, to make a 0.1 M solution with respect to the arene).

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at the desired temperature (typically 100-120 °C).

    • Stir the reaction mixture vigorously for the required time (typically 12-24 hours). The progress of the reaction can be monitored by taking aliquots (under inert conditions) and analyzing them by GC-MS or TLC.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate (approx. 20 mL).

    • Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but is typically a mixture of hexane and ethyl acetate.

Data Summary and Substrate Scope

As direct C-H silylation with this compound is not widely documented, the following table is a prospective summary based on analogous palladium-catalyzed C-H functionalizations and silylations with hexamethyldisilane.[4] Yields are hypothetical and will require experimental validation.

EntryArene SubstrateCatalyst System (mol%)SolventTemp (°C)Time (h)Potential Yield (%)Notes
1BenzenePd₂(dba)₃ (2.5) / PPh₃ (10)Dioxane1202460-70Baseline reaction.
2ToluenePd₂(dba)₃ (2.5) / PPh₃ (10)Toluene1102455-65Silylation may occur at meta/para positions.
3AnisolePd₂(dba)₃ (2.5) / SPhos (10)Dioxane1001865-75Electron-donating group may facilitate reaction.
4NaphthalenePd₂(dba)₃ (2.5) / PPh₃ (10)DMF1202450-60Potential for multiple silylation.
5ThiophenePd₂(dba)₃ (2.5) / SPhos (10)Dioxane1001270-80Heteroarenes are often good substrates.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality and that the reaction is set up under strictly anaerobic conditions. Oxygen can deactivate the Pd(0) catalyst.

    • Insufficient Temperature: C-H activation is an energy-intensive step. A higher reaction temperature may be required, but be mindful of potential substrate or product decomposition.

  • Formation of Byproducts:

    • Homocoupling of Disilane: This may occur at very high temperatures. Optimizing the catalyst-to-ligand ratio can sometimes suppress this side reaction.

    • Multiple Silylations: For substrates with multiple available C-H bonds, di- or tri-silylation can occur. Using a smaller excess of the disilane may favor monosilylation.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For more challenging substrates, a bulkier, more electron-rich biarylphosphine ligand (like SPhos or XPhos) may be more effective than PPh₃ in promoting the reductive elimination step.

Conclusion

The direct C-H silylation of arenes with this compound represents a powerful, albeit underexplored, method for introducing the triphenylsilyl moiety. The provided protocol, based on robust palladium-catalyzed methodologies for similar disilanes, offers a solid starting point for researchers. The key to success lies in the careful control of reaction conditions, particularly the exclusion of air and moisture, and the rational selection of ligands to match the substrate. Further research in this area will undoubtedly expand the synthetic utility of this transformation, providing new avenues for the design and synthesis of complex molecules in the pharmaceutical and materials science sectors.

References

  • Cheng, C., & Hartwig, J. F. (2014). Rhodium-catalyzed intermolecular C-H silylation of arenes with high steric regiocontrol. Science, 343(6173), 853–857. [Link]
  • Cheng, C., & Hartwig, J. F. (2014). Mechanism of the Rhodium-Catalyzed Silylation of Arene C−H Bonds. Journal of the American Chemical Society, 136(34), 12064–12072. [Link]
  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. [Link]
  • Lu, B., & Falck, J. R. (2008). Efficient Iridium‐catalyzed C−H Functionalization/Silylation of Heteroarenes. Angewandte Chemie International Edition, 47(39), 7508-7510. [Link]
  • Dong-Hui, W., & Yu, J.-Q. (2008). Versatile Pd(II)-catalyzed C-H activation/aryl-aryl coupling of benzoic and phenyl acetic acids. Journal of the American Chemical Society, 130(43), 14066-14067. [Link]
  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C-H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315–1345. [Link]
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
  • Saunthwal, R. K., & Verma, A. K. (2021). Green Strategies for Transition Metal Catalyzed C−H Activation in Molecular Syntheses. Chemistry – An Asian Journal, 16(16), 2135-2158. [Link]
  • Docherty, J. H., et al. (2023). Transition-metal-catalyzed C–H bond activation for the formation of C–C bonds in complex molecules. Chemical Reviews, 123(13), 7692–7760. [Link]
  • Hartwig, J. F. (2019). Iridium-Catalyzed Silylation of Unactivated C-H Bonds. Tetrahedron, 75(31), 4059-4070. [Link]
  • Kakiuchi, F., & Chatani, N. (2003). Catalytic Methods for C−H Bond Functionalization: Application in Organic Synthesis.
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064. [Link]

Sources

Introduction: Positioning Hexaphenyldisilane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Hexaphenyldisilane in the Fabrication of Electronic Materials

This compound (HPDS), a crystalline organosilicon compound with the formula (C₆H₅)₃Si-Si(C₆H₅)₃, is a significant material in the landscape of advanced electronics and materials science.[1] Characterized by a stable silicon-silicon sigma (σ) bond flanked by six phenyl rings, HPDS possesses remarkable thermal stability, a high melting point (368-370 °C), and unique electronic properties derived from σ-π conjugation.[1][2] While the term "dopant" in organic electronics typically refers to molecules that facilitate charge transfer to or from a host semiconductor matrix, HPDS does not function as a conventional molecular dopant.[3][4] Its primary and more established role is that of a high-purity, stable precursor for the synthesis and deposition of silicon-containing thin films and as a foundational building block for novel charge-transporting materials.[1]

This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of HPDS in fabricating materials for electronic devices. We will detail its physicochemical properties, discuss its role as a precursor in deposition processes, provide step-by-step protocols for its use, and outline methods for characterizing the resulting materials.

Part 1: Physicochemical Properties and Theoretical Framework

The utility of HPDS in electronic material fabrication is rooted in its distinct molecular structure and properties. The central Si-Si bond, with a length of approximately 2.38 Å, is sterically shielded by the bulky phenyl groups, contributing to its high thermal stability.[2] This stability is crucial for processes like thermal evaporation and chemical vapor deposition (CVD), where precursor integrity at high temperatures is paramount.

PropertyValueReference(s)
CAS Number 1450-23-3[1][5]
Molecular Formula C₃₆H₃₀Si₂[1][5]
Molecular Weight 518.81 g/mol [1][5]
Appearance White to off-white crystalline solid[1]
Melting Point 368 - 370 °C[1]
Purity ≥ 97% (GC)[1]
Crystal Structure Orthorhombic, Space Group P2₁2₁2₁[2]
The Concept of σ-π Conjugation in HPDS

Unlike traditional π-conjugated organic semiconductors, the electronic behavior of HPDS is influenced by the interaction between the electrons in the Si-Si σ-bond and the π-systems of the phenyl rings. This "σ-π conjugation" allows for delocalization of electron density, influencing the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6] The HOMO is associated with the Si-Si σ-bond, while the LUMO is typically associated with the π* orbitals of the phenyl rings. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is substantial, positioning HPDS as a wide-bandgap material.[7][8] This large gap makes it unsuitable for acting as a dopant (which requires energy levels closely aligned with the host material for efficient charge transfer) but ideal as a stable, electronically inert precursor or as a component in a wide-bandgap host system.[9][10]

G cluster_HPDS This compound (HPDS) Structure cluster_conjugation Electronic Interaction Si1 Si Si2 Si Si1->Si2 σ-bond (HOMO) Ph1 Ph Si1->Ph1 Ph2 Ph Si1->Ph2 Ph3 Ph Si1->Ph3 Ph4 Ph Si2->Ph4 Ph5 Ph Si2->Ph5 Ph6 Ph Si2->Ph6 sigma_orbital Si-Si σ Orbital pi_orbitals Phenyl π Orbitals sigma_orbital->pi_orbitals σ-π Conjugation

Caption: Molecular structure of HPDS and σ-π conjugation.

Part 2: Applications and Experimental Protocols

The primary application of HPDS in electronics is as a precursor for depositing silicon-containing thin films, which can function as dielectric, passivation, or semiconducting layers.

Application: Precursor for Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Carbide (SiC) Films

HPDS is an excellent single-source precursor for SiC films because it contains both silicon and carbon in a defined stoichiometric ratio, and its high volatility allows for efficient transport into a deposition chamber.

Protocol 1: Deposition of Amorphous Silicon Carbide (a-SiC) Thin Film

This protocol describes a general procedure for depositing an a-SiC thin film on a silicon wafer using a PECVD system. The causality behind using PECVD is its ability to achieve film deposition at lower temperatures than traditional CVD by using plasma to energize the precursor molecules, which is critical for temperature-sensitive substrates.

A. Materials and Equipment

  • Precursor: this compound (≥97% purity)

  • Substrate: 4-inch silicon wafers, p-type <100>

  • Carrier Gas: Argon (Ar, 99.999% purity)

  • Process Gas: Hydrogen (H₂, 99.999% purity)

  • Equipment:

    • PECVD reactor with a heated substrate holder and RF power supply

    • Sublimator/vaporizer for solid-source precursor delivery

    • Mass flow controllers (MFCs) for gas handling

    • Vacuum pump system (rotary and turbomolecular pumps)

    • Standard substrate cleaning station (using RCA-1 and RCA-2 protocol)

B. Step-by-Step Methodology

  • Substrate Preparation:

    • Clean the silicon wafers using a standard RCA cleaning procedure to remove organic and ionic contaminants. This step is critical for ensuring good film adhesion and minimizing interface defects.

    • Dry the wafers under a nitrogen stream and immediately load them into the PECVD load-lock chamber.

  • Precursor Handling and System Setup:

    • Load approximately 1.0 g of HPDS powder into the solid-source sublimator.

    • Attach the sublimator to the PECVD gas inlet line and gently heat the line to 150 °C to prevent precursor condensation.

    • Pump down the reactor to a base pressure below 1 x 10⁻⁶ Torr to eliminate atmospheric contaminants that could be incorporated into the film.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 350 °C).

    • Introduce the Ar carrier gas through the sublimator at a flow rate of 20 sccm. Heat the sublimator to 200-250 °C to generate sufficient HPDS vapor pressure. The choice of temperature dictates the precursor flow rate and thus the film growth rate.

    • Introduce H₂ process gas directly into the chamber at a flow rate of 100 sccm. Hydrogen acts as a scavenger for phenyl groups and helps in forming a stable SiC network.

    • Allow the chamber pressure to stabilize at the target process pressure (e.g., 500 mTorr).

    • Initiate the plasma by applying RF power (e.g., 50 W at 13.56 MHz). The plasma dissociates the HPDS molecules into reactive species.

    • Maintain these conditions for the desired deposition time (e.g., 30 minutes for a ~100 nm film).

  • Post-Deposition:

    • Turn off the RF power, precursor flow, and substrate heater.

    • Allow the substrate to cool to below 100 °C under vacuum before venting the chamber with nitrogen and removing the sample.

Sources

Application Notes & Protocols: Hexaphenyldisilane in Optoelectronic Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating Hexaphenyldisilane in Modern Optoelectronics

This compound (HPS), a robust organosilicon compound with the formula (C₆H₅)₃Si-Si(C₆H₅)₃, occupies a unique position in the landscape of materials for optoelectronic applications.[1][2] Characterized by a stable silicon-silicon single bond fortified by six phenyl groups, HPS exhibits exceptional thermal stability, with a melting point recorded between 368-370 °C.[1] While not commonly employed as an active charge-transporting or emissive material in state-of-the-art device architectures like Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs), its significance lies in foundational and enabling roles.[1][3]

This guide provides a detailed exploration of the established and potential applications of this compound. We will delve into its primary role as a precursor for silicon-based nanomaterials and its prospective use as a high-stability, wide-bandgap component in next-generation optoelectronic devices. The protocols and insights herein are designed for researchers and material scientists seeking to leverage the unique properties of this compound.

Core Properties and Rationale for Use

The utility of this compound stems from a combination of its chemical structure and physical properties. The central Si-Si bond, surrounded by sterically hindering phenyl rings, confers significant thermal and chemical resilience.[1] This stability is a critical prerequisite for materials intended for use in semiconductor fabrication processes, which often involve high temperatures and reactive chemical environments.[4][5]

Key Material Properties:
PropertyValueSource(s)
Molecular Formula C₃₆H₃₀Si₂[1][2]
Molecular Weight 518.81 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 368 - 370 °C[1]
Crystal Structure Orthorhombic[6]

The high thermal budget of HPS makes it an attractive candidate for processes requiring thermal annealing or vacuum thermal evaporation (VTE) without decomposition. Furthermore, its chemical nature as an organosilicon compound makes it a valuable precursor in the synthesis of silicon-containing materials, including silicon nanostructures, which have direct applications in electronics and photonics.[1]

Diagram: Logical Flow for HPS Application

The following diagram illustrates the logical workflow from the fundamental properties of this compound to its established and potential applications in optoelectronics.

G cluster_props Core Properties of this compound cluster_app Application Areas cluster_outcome Device/Component Outcome Prop1 High Thermal Stability (MP: 368-370 °C) Prop2 Robust Si-Si Bond Prop1->Prop2 App2 Potential: High-Stability Host Material (OLEDs) Prop1->App2 Enables high-temp processing App3 Potential: Interfacial or Blocking Layer Prop1->App3 Resists degradation at interfaces Prop3 Organosilicon Precursor App1 Established: Precursor for Silicon Nanostructures Prop3->App1 Provides silicon source Prop4 Wide Bandgap (Hypothesized) Prop4->App2 Enables high-energy exciton confinement Outcome1 Silicon Photonics & Quantum Dots App1->Outcome1 Outcome2 Thermally Stable, Long-Lifetime Phosphorescent OLEDs App2->Outcome2 Outcome3 Improved Device Stability & Performance App3->Outcome3

Caption: Workflow from HPS properties to applications.

Part 1: Established Application - Precursor for Silicon Nanomaterials

The most well-documented application of this compound in a context relevant to optoelectronics is its use as a molecular precursor for the synthesis of silicon-based nanostructures.[1] These nanomaterials are central to emerging fields like silicon photonics and quantum dot technologies.

Causality and Scientific Rationale

Silicon nanostructures, when reduced to sizes below the Bohr exciton radius, exhibit quantum confinement effects, leading to size-tunable photoluminescence. This property makes them highly desirable for light-emitting applications. The synthesis of such materials requires a silicon source that can be controllably decomposed under specific conditions. This compound is an ideal candidate because the Si-Si bond can be cleaved to yield reactive silyl radicals, which serve as building blocks for silicon nanoclusters. Its high purity (≥ 97%) ensures a clean reaction environment, minimizing unwanted impurities in the final nanomaterial.[1]

Protocol: Synthesis of Silicon Nanocrystals via HPS Decomposition

This generalized protocol is based on the principle of thermal decomposition of an organosilicon precursor in a high-boiling-point solvent.

Objective: To synthesize photoluminescent silicon nanocrystals.

Materials:

  • This compound (HPS), ≥ 97% purity

  • High-boiling-point solvent (e.g., 1-octadecene or squalane)

  • Surfactant/capping agent (e.g., oleylamine or oleic acid)

  • Argon or Nitrogen gas (UHP grade)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Three-neck round-bottom flask

  • Schlenk line

  • Heating mantle with temperature controller

  • Condenser

  • Centrifuge

Procedure:

  • System Preparation: Assemble the three-neck flask with the condenser and connect to the Schlenk line. Purge the entire system with Argon or Nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Loading: In a glovebox or under a positive flow of inert gas, add this compound (e.g., 100 mg) and the capping agent (e.g., 5 mL oleylamine) to the high-boiling-point solvent (e.g., 20 mL 1-octadecene) in the reaction flask.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can quench photoluminescence and form silicon oxides.

  • Thermal Decomposition: Heat the mixture rapidly to a high temperature (typically >300 °C) under vigorous stirring. The exact temperature and time will determine the final size of the nanocrystals and must be optimized experimentally. The solution will typically change color as nanocrystals begin to nucleate and grow.

  • Reaction Quenching & Purification: After the desired reaction time (e.g., 30-60 minutes), cool the reaction flask rapidly to room temperature.

  • Isolation: Add excess anhydrous ethanol to the crude solution to precipitate the silicon nanocrystals.

  • Centrifugation: Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes). Discard the supernatant.

  • Washing: Re-disperse the nanocrystal pellet in anhydrous toluene and repeat the precipitation and centrifugation steps two more times to remove excess solvent and capping agent.

  • Final Product: Dry the final pellet under vacuum. The resulting silicon nanocrystals can be dispersed in a nonpolar solvent for characterization (e.g., UV-Vis absorption, photoluminescence spectroscopy, TEM).

Part 2: Prospective Applications in Optoelectronic Devices

While direct integration of this compound into commercial optoelectronic device stacks is not common, its intrinsic properties make it a subject of research interest for several specialized roles.

High-Stability Host Material in Phosphorescent OLEDs (PhOLEDs)

Scientific Rationale: The efficiency of PhOLEDs relies on harvesting both singlet and triplet excitons. The host material, which constitutes the bulk of the emissive layer, must possess a triplet energy (T₁) higher than that of the phosphorescent guest (dopant) to prevent back-energy transfer and ensure efficient emission from the dopant.[7] Many conventional host materials can degrade under the electrical and thermal stress of device operation.

This compound's exceptional thermal stability suggests it could function as a highly robust host material.[1] Its structure, composed of Si-Si and Si-C bonds, is anticipated to correspond to a wide bandgap and a high triplet energy, making it theoretically suitable for hosting high-energy (blue or green) phosphorescent emitters.

Experimental Workflow for Evaluation:

Caption: Experimental workflow for HPS evaluation in OLEDs.

Thermally Stable Interfacial or Blocking Layer

Scientific Rationale: The interfaces between different organic layers in an optoelectronic device are often points of failure. An unstable material can degrade, leading to charge trapping and device failure. Inserting a thin, stable interlayer can enhance device lifetime. Given its high melting point and presumed chemical inertness, HPS could serve as a robust hole-blocking or electron-blocking layer when placed between the emissive layer and the corresponding transport layer, provided its energy levels (HOMO/LUMO) are appropriate.[7] Its high thermal stability would be particularly advantageous in high-brightness applications where thermal management is a concern.

Conclusion and Future Outlook

This compound is a highly stable organosilicon compound whose primary, established role in optoelectronics is as a high-purity precursor for synthesizing silicon nanomaterials.[1] Its exceptional thermal resilience makes it a compelling candidate for future exploration in roles that demand extreme stability, such as host materials in high-energy PhOLEDs or as robust interfacial layers. Further research is required to fully characterize its electronic properties, including charge carrier mobility and precise energy levels, to validate its potential and guide its integration into next-generation optoelectronic devices.

References

  • This compound - Chem-Impex. [Link]
  • Molecular Origin of the Charge Carrier Mobility in Small Molecule Organic Semiconductors. [Link]
  • Summary of the OLED performance parameters - ResearchG
  • Hole-transporting materials for organic light-emitting diodes: an overview - RSC Publishing. [Link]
  • Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties - ACS Public
  • Materials and methods for droplet microfluidic device fabrication - Lab on a Chip (RSC Publishing). [Link]
  • Organometallic complexes as hole-transporting materials in organic light-emitting diodes. [Link]
  • Synthesis of Organic Optoelectronic Materials Using Direct C−H Functionaliz
  • OLED device parameters performance based on PFO:PDI molecule emitting layers.. [Link]
  • Microfluidic device fabrication mediated by surface chemical bonding - ResearchG
  • Enhanced performance of OLED based on molecular orientation of emission layer by optimized substrate temperature | Request PDF - ResearchG
  • Key performance data for the OLED devices.
  • Impact of nanoscale morphology on charge carrier delocalization and mobility in an organic semiconductor - UCL Discovery. [Link]
  • Chemical transformations of common hole transport materials in oper
  • This compound | C36H30Si2 | CID 74059 - PubChem - NIH. [Link]
  • Preparation of Silicene and Silicene Derivatives for Optoelectronic Devices Applic
  • Organic solar cells : correlation between molecular structure, morphology and device performance - OPUS. [Link]
  • Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification | Request PDF - ResearchG
  • [2501.
  • Narrowband organic photodetectors – towards miniaturized, spectroscopic sensing - Materials Horizons (RSC Publishing). [Link]
  • High Charge Carrier Mobilities and Lifetimes in Organolead Trihalide Perovskites - Oxford Terahertz Photonics Group. [Link]
  • Solvent vapor annealing on perylene-based organic solar cells - DiVA portal. [Link]
  • Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Applic
  • Synthesis and Optoelectronic Properties of Bisphenalenyl Open-Shell M
  • This compound - ChemBK. [Link]
  • Biorenewable Solvents for High-Performance Organic Solar Cells - PMC - NIH. [Link]
  • Visible-blind ultraviolet narrowband photomultiplication-type organic photodetector with an ultrahigh external quantum efficiency of over 1 000 000% - Materials Horizons (RSC Publishing). [Link]
  • Organic / IV, III-V Semiconductor Hybrid Solar Cells - MDPI. [Link]
  • Charge Transport in High-Mobility Conjugated Polymers and Molecular Semiconductors - PubMed. [Link]
  • Silicanes Modified by Conjugated Substituents for Optoelectronic Devices - ResearchG
  • Small molecule semiconductors for high-efficiency organic photovoltaics - Chemical Society Reviews (RSC Publishing). [Link]
  • Multispectral Organic Photodetectors and Applic
  • (PDF)
  • Synthesis and optoelectronic properties of chemically modified bi-fluorenylidenes - Journal of Materials Chemistry C (RSC Publishing). [Link]
  • Optoelectronic Properties of Monolayer Hexagonal Boron Nitride on Different Substrates Measured by Terahertz Time-Domain Spectroscopy - ResearchG
  • Synthesis and Optoelectronic Properties of Perylene Diimide-Based Liquid Crystals - MDPI. [Link]
  • Thermal stability for Te-based devices - Javey Research Lab @ Berkeley. [Link]
  • Optoelectronic Materials, Devices, and Applic
  • Thermal Stability of Self-Assembled 3-Aminopropyltrimethoxysilane Diffusion Barrier Termin
  • Twisted Crystalline Organic Semiconductor Photodetectors - OSTI.GOV. [Link]
  • High charge carrier mobility and efficient charge separation in highly soluble perylenetetracarboxyl-diimides - ResearchG
  • Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface | Request PDF - ResearchG
  • Optoelectronic Enhancement of Multicrystalline Silicon via SiNx and H2 Plasma Passivation Using PECVD for Photovoltaic Applic
  • Thermal Analysis of Parylene Thin Films for Barrier Layer Applic

Sources

Application Notes & Protocols: Polymerization of Monomers Using Hexaphenyldisilane as an Initiator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of hexaphenyldisilane as a high-efficiency initiator for radical polymerization. We delve into the fundamental principles of silyl radical generation, detailing both photochemical and thermal initiation pathways. This guide presents validated, step-by-step protocols for the polymerization of common vinyl monomers, supported by mechanistic insights and characterization data. The unique advantages of this compound, including its ability to mitigate oxygen inhibition, are discussed to provide a field-proven perspective on its use in modern polymer synthesis.

Introduction: The Silyl Radical Advantage

In the landscape of radical polymerization, the choice of initiator is paramount, dictating reaction kinetics, polymer properties, and process efficiency.[1] Traditional initiators, such as azo compounds and peroxides, are well-established but possess inherent limitations, including sensitivity to oxygen and sometimes-toxic decomposition byproducts.[] Silyl radicals, generated from precursors like this compound, offer a compelling alternative.[3]

This compound ((C₆H₅)₃Si-Si(C₆H₅)₃) is a solid, stable compound that serves as a clean and efficient source of triphenylsilyl radicals (Ph₃Si•) upon activation by heat or UV light.[4][5] These silyl radicals exhibit high reactivity towards the carbon-carbon double bonds of vinyl monomers, making them potent initiators for free radical polymerization.[3] A key advantage of silyl-based initiators is their interaction with molecular oxygen. The high reactivity of silyl radicals towards oxygen can help reduce oxygen inhibition, a common problem in photopolymerization processes conducted in air.[6]

This guide will explore the mechanistic underpinnings of this compound-initiated polymerization and provide actionable protocols for its practical implementation.

Mechanism of Initiation

The initiation process involves the homolytic cleavage of the silicon-silicon bond in this compound. This cleavage generates two identical triphenylsilyl radicals, which are the active species that initiate polymerization.

Photochemical Initiation

Upon absorption of ultraviolet (UV) light, typically in the 300-400 nm range, the Si-Si bond in this compound undergoes homolysis.[1] This process is highly efficient and allows for spatial and temporal control over the polymerization, a cornerstone of technologies like 3D printing and photolithography.[7][8]

  • Step 1: Photo-activation: The this compound molecule absorbs a photon (hν).

  • Step 2: Homolytic Cleavage: The absorbed energy breaks the Si-Si bond, creating two triphenylsilyl radicals.

  • Step 3: Chain Initiation: The silyl radical adds to a monomer molecule (M), forming a new carbon-centered radical that propagates the polymer chain.

G cluster_initiation Photochemical Initiation initiator This compound (Ph₃Si-SiPh₃) radicals 2 x Triphenylsilyl Radical (2 Ph₃Si•) initiator->radicals Homolytic Cleavage light UV Light (hν) light->initiator initiated_chain Initiated Chain (Ph₃Si-CH₂-CHR•) radicals->initiated_chain monomer Vinyl Monomer (CH₂=CHR) monomer->initiated_chain

Caption: Photochemical generation of triphenylsilyl radicals.

Thermal Initiation

In the absence of light, initiation can be achieved by heating the reaction mixture. Thermal energy can also induce the homolytic cleavage of the Si-Si bond, although typically higher temperatures are required compared to conventional thermal initiators like AIBN or BPO.[][9] This method is advantageous for bulk polymerizations or when UV penetration is limited.[10]

The mechanism is analogous to the photochemical route, with thermal energy (Δ) replacing photons as the stimulus for radical generation.

Experimental Protocols

The following protocols provide a starting point for the polymerization of common vinyl monomers. Researchers should optimize conditions based on the specific monomer and desired polymer characteristics.

Materials and Reagents
ReagentCAS NumberPuritySupplier Notes
This compound1450-23-3>97.0%Sigma-Aldrich, TCI[4][5]
Styrene100-42-5≥99%Inhibitor should be removed before use (e.g., by passing through basic alumina).
Methyl Methacrylate (MMA)80-62-6≥99%Inhibitor should be removed before use.
N-Vinylpyrrolidone (NVP)88-12-0≥99%Use as received.
Anhydrous Toluene108-88-3≥99.8%Use from a solvent purification system or sealed bottle.
Protocol 1: Photopolymerization of Methyl Methacrylate (MMA)

This protocol describes the UV-initiated polymerization of MMA in a toluene solution.

Step-by-Step Methodology:

  • Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (51.9 mg, 0.1 mmol, 1 mol% relative to monomer).

  • Monomer Addition: Add 5 mL of anhydrous toluene to the flask and stir until the initiator is fully dissolved. Add purified methyl methacrylate (1.0 g, 10.0 mmol).

  • Degassing: Seal the flask with a rubber septum. Purge the solution with dry argon or nitrogen for 20 minutes by bubbling the gas through the solution via a long needle, with a short needle serving as an outlet. This step is crucial to remove dissolved oxygen.

  • Initiation: Place the sealed flask approximately 10 cm from a medium-pressure mercury UV lamp. Ensure the setup is in a properly shielded area. Turn on the lamp to begin the polymerization. For temperature control, the flask can be placed in a water bath.

  • Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. Samples can be taken periodically via a degassed syringe to be analyzed by ¹H NMR (to determine monomer conversion) or GPC (to track molecular weight).

  • Termination & Precipitation: After the desired time (e.g., 2-6 hours), turn off the UV lamp. Open the flask to the air to quench the reaction. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., 200 mL of cold methanol) while stirring vigorously.

  • Purification: The precipitated polymer will appear as a white solid. Allow the solid to settle, then decant the supernatant. Wash the polymer with fresh methanol two more times.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50 °C overnight to a constant weight.

Caption: General workflow for photopolymerization.

Protocol 2: Thermal Bulk Polymerization of Styrene

This protocol details the polymerization of styrene without a solvent, initiated by heat.

Step-by-Step Methodology:

  • Preparation: Place this compound (26.0 mg, 0.05 mmol, 0.5 mol% relative to monomer) into a thick-walled polymerization tube with a stir bar.

  • Monomer Addition: Add purified styrene (1.04 g, 10.0 mmol) to the tube.

  • Degassing: Subject the tube to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

    • Freeze the mixture in liquid nitrogen until solid.

    • Apply a high vacuum for 10 minutes.

    • Close the vacuum line and allow the mixture to thaw in a room temperature water bath.

    • Repeat this cycle two more times. After the final cycle, backfill the tube with argon or nitrogen before sealing.

  • Initiation: Place the sealed tube in a preheated oil bath set to the desired temperature (e.g., 120-140 °C). Ensure proper safety shielding for high-temperature reactions under vacuum.

  • Reaction & Termination: Allow the polymerization to proceed for the desired duration (e.g., 12-24 hours). The reaction can be terminated by rapidly cooling the tube in an ice bath.

  • Purification: Dissolve the resulting solid polymer plug in a minimum amount of toluene or THF. Precipitate, wash, and dry the polymer as described in Protocol 1, steps 6-8.

Monomer Scope and Typical Conditions

This compound is effective for a range of vinyl monomers. The table below summarizes typical starting conditions.

MonomerTypeInitiator Conc. (mol%)MethodConditionsExpected Outcome
Methyl Methacrylate (MMA)Acrylate0.5 - 1.5Photo350 nm UV, 25°C, 4hHigh conversion, well-defined polymer[11]
StyreneVinyl Aromatic0.2 - 1.0Thermal130°C, 24h, BulkHigh molecular weight polystyrene
Vinyl AcetateVinyl Ester1.0 - 2.0Photo350 nm UV, 25°C, 6hEffective polymerization[11]
N-Vinylpyrrolidone (NVP)Amide0.5 - 1.0Photo350 nm UV, 25°C, 2hRapid polymerization due to monomer reactivity[12]

Polymer Characterization

To validate the success of the polymerization and determine the properties of the resulting material, the following characterization techniques are recommended:

  • Gel Permeation Chromatography (GPC/SEC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A lower PDI (closer to 1.0) indicates a more controlled polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to calculate monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.

  • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), providing insight into the thermal properties and chain flexibility of the polymer.[13]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer.[14]

Conclusion

This compound is a versatile and robust initiator for the free-radical polymerization of a variety of vinyl monomers. Its ability to be activated by both UV light and heat provides procedural flexibility, while its silyl radical chemistry offers unique advantages, particularly in overcoming oxygen inhibition. The protocols and data presented in this application note serve as a validated foundation for scientists to leverage this compound in the synthesis of novel polymers for advanced applications in materials science and drug delivery.

References

  • Stereospecific Free Radical and RAFT Polymerization of Bulky Silyl Methacrylates for Tacticity and Molecular Weight Controlled Poly(methacrylic acid). Macromolecules - ACS Publications.
  • New Photoinitiators Based on the Silyl Radical Chemistry: Polymerization Ability, ESR Spin Trapping, and Laser Flash Photolysis Investigation. Macromolecules - ACS Publications.
  • Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. PMC - NIH.
  • On the silyl radical chemistry in photopolymerization reactions. Request PDF.
  • Silyl Radical Chemistry and Conventional Photoinitiators: A Route for the Design of Efficient Systems. Macromolecules - ACS Publications.
  • Recent advances and perspectives in synthetic applications of silylboronates as silyl radical precursors. RSC Publishing.
  • Silyl Radical Chemistry and Conventional Photoinitiators: A Route for the Design of Efficient Systems. Request PDF - ResearchGate.
  • Silyl-based initiators for two-photon polymerization: from facile synthesis to quantitative structure–activity relationship analysis. Polymer Chemistry (RSC Publishing).
  • Synthesis and Characterization of Polysilanes. DTIC.
  • Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. CaltechTHESIS.
  • Polymer Chemistry. Universidad de Zaragoza.
  • Thermal frontal polymerization of dicyclopentadiene in different staging conditions. ScienceDirect.
  • Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Science and Education Publishing.
  • Synthesis of polymerization initiators. Download Scientific Diagram - ResearchGate.
  • Synthesis of poly(silanes) and poly(silane)-modified silicones for use as novel initiator systems. Request PDF - ResearchGate.
  • Photopolymerization. YouTube.
  • POLYMER SYNTHESES. Elsevier.
  • Photopolymerization of Vinyl Monomers Using Organic Initiators. Journal of the Chinese Chemical Society.
  • Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. PMC - NIH.
  • Polymerization initiator and use. Google Patents.
  • The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. Request PDF - ResearchGate.
  • What Is Photopolymerization?. Chemistry For Everyone - YouTube.
  • Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. MDPI.
  • Capturing Free-Radical Polymerization by Synergetic Ab Initio Calculations and Topological Reactive Molecular Dynamics. NIH.
  • Synthesis, Characterization, and Application of Polymer-Based Materials. MDPI.
  • Radical polymerization. Wikipedia.
  • 04.16 Thermal analysis of polymers - Overview. YouTube.
  • Thermal Analysis of Parylene Thin Films for Barrier Layer Applications. MDPI.

Sources

Application Notes and Protocols: Surface Functionalization with Hexaphenyldisilane for Enhanced Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the surface functionalization of various substrates using hexaphenyldisilane (HPDS). The unique chemical structure of HPDS, featuring a silicon-silicon bond flanked by six phenyl groups, imparts exceptional thermal stability and distinct electronic properties to modified surfaces.[1] This guide will delve into the mechanistic principles of HPDS-mediated surface modification, offer detailed protocols for both solution-phase and vapor-phase deposition, and outline characterization techniques to validate the formation and quality of the resulting triphenylsilyl-terminated surfaces. The enhanced properties achievable through this functionalization, including tailored hydrophobicity, improved thermal resistance, and modified electronic interfaces, are discussed in the context of applications in advanced materials science, organic electronics, and specialized chromatography.

Introduction: The Rationale for this compound in Surface Engineering

Surface functionalization is a cornerstone of modern materials science, enabling the precise tailoring of interfacial properties for a vast array of applications.[2] While alkoxysilanes and chlorosilanes are ubiquitously employed for generating robust siloxane bonds with hydroxylated surfaces, this compound (C₃₆H₃₀Si₂) offers a distinct approach to creating highly stable and sterically hindered surface monolayers.[3][4]

The key to HPDS's utility lies in the reactivity of its Si-Si bond, which can be cleaved under thermal or catalytic conditions to generate reactive triphenylsilyl (SiPh₃) radicals or ions. These species can subsequently react with surface functional groups, such as hydroxyls (-OH) on silica and silicon wafers, or interact with metallic surfaces like gold. The resulting covalently bound triphenylsilyl groups create a surface that is not only chemically robust but also possesses unique characteristics derived from the bulky and electronically active phenyl rings.

Key Advantages of this compound Functionalization:

  • Exceptional Thermal Stability: The phenyl-silicon bonds are highly stable, allowing HPDS-modified surfaces to withstand high-temperature environments where traditional alkylsilane layers might degrade.[5][6][7][8]

  • Defined Steric Hindrance: The three-dimensional bulk of the triphenylsilyl group creates a well-defined and sterically crowded surface, which can be advantageous for applications requiring controlled molecular spacing or resistance to biofouling.

  • Modified Electronic Properties: The aromatic phenyl groups can alter the electronic characteristics of a surface, making HPDS a candidate for modifying the dielectric interface in organic thin-film transistors (OTFTs) and for the passivation of semiconductor surfaces.[9][10][11][12]

  • Tunable Wettability: The hydrophobic nature of the phenyl rings allows for significant modification of surface energy and wettability.

This guide will provide the foundational knowledge and practical protocols for researchers to leverage these properties in their own applications.

Mechanistic Principles of this compound Surface Reactions

The functionalization mechanism of this compound differs significantly from the hydrolysis and condensation pathway of conventional alkoxysilanes. The core of the reaction is the cleavage of the Si-Si sigma bond.

Reaction with Hydroxylated Surfaces (e.g., SiO₂, Glass, Silicon Wafers)

For surfaces rich in hydroxyl groups, the reaction is believed to proceed via the cleavage of the disilane and subsequent reaction with the surface silanols. This can be initiated thermally or catalytically.

  • Thermal Activation: At elevated temperatures, the Si-Si bond in HPDS can undergo homolytic cleavage to form two triphenylsilyl radicals (•SiPh₃). These highly reactive radicals can then abstract a hydrogen atom from a surface hydroxyl group, forming a Si-O-Si bond and releasing hydrogen gas or reacting with another radical. Alternatively, a concerted mechanism where the Si-Si bond interacts directly with the surface hydroxyl group could also be at play.

  • Proposed Reaction Pathway:

    • Cleavage: (C₆H₅)₃Si-Si(C₆H₅)₃ → 2 (C₆H₅)₃Si•

    • Surface Reaction: (C₆H₅)₃Si• + HO-Surface → (C₆H₅)₃Si-O-Surface + H•

Caption: Proposed reaction pathway for HPDS on hydroxylated surfaces.

Interaction with Metallic Surfaces (e.g., Gold)

While less common than thiol-based self-assembled monolayers on gold, silylating agents can interact with gold surfaces. The precise mechanism for HPDS is not extensively documented but may involve direct interaction of the silicon center with the gold surface upon thermal activation, potentially leading to a Si-Au bond. Characterization of such interfaces is crucial to confirm the nature of the bonding.[13]

Experimental Protocols

The following protocols provide a starting point for the functionalization of common substrates. Optimization of parameters such as concentration, temperature, and time is recommended for specific applications.

Protocol 1: Solution-Phase Deposition on Silicon Wafers with Native Oxide

This protocol is suitable for achieving a triphenylsilyl-terminated surface on silicon or glass substrates.

Materials:

  • This compound (HPDS)

  • Anhydrous toluene or other high-boiling, inert solvent (e.g., xylenes)

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Acetone, HPLC grade

  • Isopropanol, HPLC grade

  • Nitrogen gas source

  • Schlenk flask and line

  • Heating mantle and temperature controller

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Place the silicon wafers or glass slides in a suitable container.

    • Submerge the substrates in Piranha solution for 15-30 minutes to remove organic residues and generate a high density of surface hydroxyl groups.[2] (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Carefully decant the Piranha solution and rinse the substrates extensively with DI water.

    • Rinse with acetone and then isopropanol.

    • Dry the substrates under a stream of nitrogen and then bake in an oven at 110 °C for at least 30 minutes to remove residual water.

  • Functionalization Reaction:

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-10 mM solution of HPDS in anhydrous toluene.

    • Place the cleaned and dried substrates into the HPDS solution.

    • Heat the solution to a temperature between 80 °C and 110 °C (refluxing toluene) and maintain for 4-24 hours. The optimal time and temperature should be determined experimentally.

    • After the reaction period, allow the solution to cool to room temperature.

  • Post-Reaction Cleaning:

    • Remove the substrates from the reaction solution and rinse thoroughly with fresh toluene to remove any physisorbed HPDS.

    • Sonicate the substrates in toluene for 5-10 minutes, followed by sonication in acetone and then isopropanol for the same duration.

    • Dry the functionalized substrates under a stream of nitrogen.

    • Store the modified substrates in a desiccator or under an inert atmosphere.

Solution_Phase_Workflow cluster_prep Substrate Preparation cluster_reaction Functionalization cluster_cleaning Post-Reaction Cleaning Piranha Piranha Cleaning (Generate -OH groups) Rinse_Dry DI Water Rinse & Oven Dry Piranha->Rinse_Dry HPDS_Solution Prepare HPDS in Anhydrous Toluene Immersion Immerse Substrate & Heat (80-110°C, 4-24h) Rinse_Dry->Immersion HPDS_Solution->Immersion Rinse Rinse with Toluene Immersion->Rinse Sonicate Sonicate in Toluene, Acetone, IPA Rinse->Sonicate Dry Dry with Nitrogen Sonicate->Dry Final_Product HPDS-Functionalized Surface Dry->Final_Product

Caption: Workflow for solution-phase deposition of HPDS.

Protocol 2: Vapor-Phase Deposition

Vapor-phase deposition can lead to more uniform and cleaner monolayers, as it avoids solvent-related contaminants. This method requires high-vacuum equipment.

Materials:

  • This compound (HPDS)

  • Substrates (e.g., silicon wafers, gold-coated slides)

  • High-vacuum deposition chamber (e.g., thermal evaporator)

  • Substrate heater

  • Crucible (e.g., tantalum or tungsten boat)

Procedure:

  • Substrate Preparation:

    • Clean the substrates as described in Protocol 1 (steps 1.1-1.5) or using other appropriate methods for the specific substrate material (e.g., plasma cleaning for gold).

    • Mount the cleaned substrates onto the substrate holder in the deposition chamber.

  • Deposition:

    • Place a small amount of HPDS powder into the crucible.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

    • Heat the substrate to a desired temperature, typically between 100 °C and 300 °C, to promote surface reaction and prevent excessive physisorption.

    • Gradually heat the crucible containing the HPDS until it begins to sublimate. The sublimation temperature will depend on the pressure.

    • Deposit a thin layer of HPDS onto the substrate. The thickness can be monitored using a quartz crystal microbalance. For a monolayer, a very slow deposition rate is recommended.

    • After deposition, the substrate can be annealed in-situ at a higher temperature (e.g., 300-400 °C) to facilitate the covalent bonding to the surface and remove any unreacted HPDS.[14][15][16]

  • Post-Deposition:

    • Allow the substrate to cool to room temperature before venting the chamber.

    • The functionalized substrates can be rinsed with an appropriate solvent (e.g., toluene) to remove any loosely bound material, although this may not be necessary for high-temperature annealed samples.

Characterization of HPDS-Functionalized Surfaces

Thorough characterization is essential to confirm the successful functionalization and to understand the properties of the modified surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states at a surface.[1][13][17][18][19][20]

  • Expected Signatures:

    • Si 2p: A peak corresponding to Si-C and Si-O-Si environments. High-resolution scans can help distinguish between the silicon in the HPDS layer and the underlying silica substrate.[17]

    • C 1s: A prominent peak corresponding to the C-C/C-H bonds of the phenyl rings, along with a shake-up satellite peak characteristic of aromatic systems.

    • O 1s: Attenuation of the substrate's oxygen signal (for SiO₂) and the appearance of a Si-O-C component if any unreacted precursor is present.

    • Angle-Resolved XPS (ARXPS): Can be used to determine the thickness and uniformity of the HPDS layer.[1]

Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale.[18][20][21]

  • Expected Observations:

    • Morphology: AFM images can reveal the formation of a uniform monolayer, islands of aggregated molecules, or a disordered film.

    • Roughness: A successful monolayer deposition should result in a smooth surface with low root-mean-square (RMS) roughness. Increased roughness may indicate multilayer formation or aggregation.

Contact Angle Goniometry

This technique measures the angle a liquid droplet makes with the surface, providing information about surface energy and wettability.

  • Expected Results:

    • A significant increase in the water contact angle is expected after functionalization with the hydrophobic HPDS, typically to values greater than 90°.[21][22]

    • The exact contact angle will depend on the packing density and ordering of the triphenylsilyl groups.

Characterization Technique Parameter Measured Expected Outcome for Successful HPDS Functionalization
XPS Elemental Composition, Chemical StatePresence of Si 2p and C 1s peaks corresponding to HPDS. Attenuation of substrate signals.
AFM Surface Topography, RoughnessFormation of a smooth, uniform layer with low RMS roughness.
Contact Angle Wettability, Surface EnergyIncrease in water contact angle (>90°), indicating a hydrophobic surface.

Enhanced Properties and Applications

The unique characteristics of HPDS-functionalized surfaces open up a range of potential applications.

High-Temperature Protective Coatings

The exceptional thermal stability of the Si-Ph bond makes HPDS an excellent candidate for creating protective coatings in high-temperature environments, preventing oxidation and degradation of the underlying substrate.[5][6][7][8]

Modification of Dielectric Interfaces in Organic Electronics

In Organic Thin-Film Transistors (OTFTs), the interface between the gate dielectric and the organic semiconductor is critical for device performance. Functionalizing the dielectric surface with HPDS can:

  • Reduce trap states: The passivation of surface hydroxyl groups can minimize charge trapping.[11]

  • Improve semiconductor morphology: The hydrophobic and aromatic nature of the HPDS layer can promote more ordered growth of the overlying organic semiconductor film, leading to enhanced charge carrier mobility.[9][23]

  • Tune the dielectric constant: The introduction of a molecular dielectric layer can modify the overall capacitance of the gate insulator.[9]

Surface Passivation of Semiconductors

Unpassivated semiconductor surfaces often have a high density of electronic defect states ("dangling bonds") that can act as recombination centers, degrading device performance.[10][12][24] The reaction of HPDS with these surfaces can chemically satisfy these dangling bonds, leading to effective electronic passivation. This is particularly relevant for silicon-based devices such as solar cells and sensors.[10][12][25]

Stationary Phases in Chromatography

The well-defined steric and electronic environment of a triphenylsilyl-functionalized surface can be utilized to create novel stationary phases for high-performance liquid chromatography (HPLC) or gas chromatography (GC), enabling unique separation selectivities based on shape and π-π interactions.

Conclusion

Surface functionalization with this compound provides a powerful method for creating highly stable, hydrophobic, and electronically active surfaces. By understanding the underlying reaction mechanisms and employing the detailed protocols provided, researchers can effectively modify a variety of substrates to achieve enhanced properties tailored for demanding applications in materials science, electronics, and beyond. The characterization techniques outlined are crucial for validating the success of the functionalization and for correlating surface structure with performance. As the demand for robust and precisely engineered surfaces grows, HPDS is poised to become an increasingly important tool in the surface scientist's arsenal.

References

  • Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. (2013). PubMed. [Link]
  • X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. (2003). Analytical and Bioanalytical Chemistry. [Link]
  • HS-980HT High Temperature Coating.
  • silylation of the silica surface. Marcel Dekker, Inc. [Link]
  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025). PMC. [Link]
  • The relationship between the contact angle of the surface and the AFM... | Download Scientific Diagram.
  • σ-π molecular dielectric multilayers for low-voltage organic thin-film transistors. PMC. [Link]
  • High Temper
  • Dielectric surface passivation for silicon solar cells: A review.
  • Effects of Hydroxyl Groups in Gate Dielectrics on the Hysteresis of Organic Thin Film Transistors.
  • Surface passivation approaches for silicon, germanium, and III–V semiconductors. Journal of Vacuum Science & Technology A. [Link]
  • Hydroxylation of silicon, silicon dioxide, or glass with 3:1 H₂SO₄...
  • AFM/XPS Analysis of the Growth and Architecture of Oriented Molecular Monolayer by Spin Cast Process and Its Cross-Linking Induced by Hyperthermal Hydrogen. MDPI. [Link]
  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. [Link]
  • X-ray photoelectron spectroscopy (XPS) analysis of surfaces silanised...
  • High-Temperature Resistance.
  • Decomposition of Hexamethyldisilazane on Hot Metal Filaments and its Gas-phase Chemistry in a Hot-wire Chemical Vapor Deposition. IQST. [Link]
  • Enhancement of the field-effect mobility of solution processed organic thin film transistors by surface modification of the dielectric.
  • Surface passivation method for semiconductor nanostructures.
  • This compound. PubChem. [Link]
  • Surface modified silicon dioxide particles.
  • HS-1450 High-Temperature Thermal Insulating Coating.
  • Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionaliz
  • Surface passivation as a cornerstone of modern semiconductor technology – Highlighting a comprehensive review paper on surface passivation for silicon, germanium, and III–V materials.
  • Decomposition of hexamethyldisilane on a hot tungsten filament and gas-phase reactions in a hot-wire chemical vapor deposition reactor. RSC Publishing. [Link]
  • Nanoscale Water Contact Angle on PTFE surfaces characterized by the MD-AFM imaging. Scientific Reports. [Link]
  • Theoretical Understanding of the Reaction Mechanism of SiO2 Atomic Layer Deposition.
  • AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. [Link]
  • Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. eScholarship.org. [Link]
  • Synthesis and Effect of the Structure of Bithienyl-Terminated Surfactants for Dielectric Layer Modific
  • Surface treatment of silicon.
  • Decomposition of hexamethyldisilane on a hot tungsten filament and gas-phase reactions in a hot-wire chemical vapor deposition reactor.
  • Characterizing Self-Assembled Monolayers on Gold Nanoparticles. PubMed. [Link]
  • Mechanism of Thermal Decomposition of Silanes.
  • Ultra-Structural Surface Characteristics of Dental Silane Monolayers. MDPI. [Link]
  • Water contact angles over time on hydroxyl‐ and epoxy‐terminated...
  • Interface Modification in Organic Thin Film Transistors.
  • Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes.
  • Atomic Layer Deposition for Preparing Isolated Co Sites on SiO2 for Ethane Dehydrogenation C
  • Synthesis and Condensation of 3-(Triethoxysilyl)propyl-Terminated Polystyrene.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Hexaphenyldisilane by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude hexaphenyldisilane via recrystallization. It is designed to address common challenges and provide scientifically grounded solutions to frequently encountered issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of this compound, providing explanations based on established chemical principles.

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Toluene is a widely recommended solvent for the recrystallization of this compound. The choice of solvent is critical in recrystallization and is based on the principle that the compound of interest should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1] this compound exhibits good solubility in hot toluene, while its solubility decreases significantly upon cooling, facilitating the formation of pure crystals.[2][3][4] While other aromatic hydrocarbons like benzene or xylene might also be effective due to similar polarity, toluene is often preferred for its balance of solvating power and a boiling point that is high enough to dissolve the compound effectively without being excessively difficult to remove.

Q2: My this compound is described as having "very faint turbidity" even in hot toluene. What causes this and how should I address it?

A2: The "very faint turbidity" mentioned in some technical data sheets for this compound in hot toluene likely indicates the presence of finely divided, insoluble impurities.[2][3][4] These could be inorganic salts from the synthesis, silica gel fines if a preliminary column purification was performed, or other insoluble byproducts. To address this, a hot filtration step is recommended. After dissolving the crude this compound in the minimum amount of hot toluene, the hot solution should be filtered through a pre-heated funnel with fluted filter paper to remove these insoluble impurities before allowing the filtrate to cool and crystallize.[1]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound should be a white to almost white crystalline solid.[2][3][4][5] The reported melting point is consistently in the range of 358-360 °C or 360-362 °C.[2][4][6] A broad melting range or a melting point significantly lower than this range is indicative of impurities.

Q4: Can I use a mixed-solvent system for the recrystallization of this compound?

A4: Yes, a mixed-solvent system can be employed, particularly if a single solvent does not provide the ideal solubility profile. A common approach involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is sparingly soluble to induce crystallization.[7][8][9] For this compound, a potential system could be toluene (good solvent) and a non-polar solvent like hexane or heptane (poor solvent). The procedure involves dissolving the crude product in a minimal amount of hot toluene, followed by the slow addition of the hot anti-solvent until the solution becomes slightly turbid. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is a common issue where the solution is not saturated enough for crystals to form.[10] 2. The solution is supersaturated. Crystal growth requires a nucleation site.[10]1. Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10] 2. Induce crystallization. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.[10]
The product "oils out" instead of forming crystals. The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.[9][10]1. Re-heat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation point.[11] 3. Allow the solution to cool more slowly. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature.[10]
The purified crystals are still colored (e.g., yellow or brown). The color is due to the presence of soluble, colored impurities that co-crystallize with the product.[12]1. Use activated carbon (charcoal). Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb the colored impurities.[13] Use with caution as it can also adsorb some of the desired product. 2. Perform a second recrystallization. A subsequent recrystallization can further enhance the purity and remove residual color. 3. Consider a preliminary purification step. If the crude product is heavily colored, a quick filtration through a short plug of silica gel might be beneficial before recrystallization.[12]
Low recovery of the purified product. 1. Too much solvent was used , leading to a significant amount of the product remaining in the mother liquor.[11] 2. The crystals were washed with a solvent that was not cold enough , causing some of the product to redissolve. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this crop may be less pure.[1] 2. Ensure the washing solvent is ice-cold and use it sparingly.[1] 3. Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of the hot solvent before filtration to prevent the solution from cooling and depositing crystals prematurely.

Section 3: Experimental Protocol and Workflow

Detailed Step-by-Step Methodology for Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling while stirring. Continue adding hot toluene portion-wise until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or activated carbon.[1]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold toluene to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_solvent Add minimum hot toluene crude->add_solvent dissolved Hot, saturated solution add_solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration filtrate Clear, hot filtrate hot_filtration->filtrate cool Slow Cooling filtrate->cool crystals_form Crystal Formation cool->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash Wash with cold toluene vacuum_filtration->wash dry Dry wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound.

References

  • ChemBK. (2024, April 10). This compound.
  • PubChem - NIH. This compound | C36H30Si2 | CID 74059.
  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
  • MDPI. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy.
  • Reddit. (2024, October 17). Recrystallization Issues.
  • Google Patents. Removal of color impurities from organic compounds.
  • University of York, Chemistry Teaching Labs. Single-solvent recrystallisation.
  • CAS Common Chemistry. 1,1,1,2,2,2-Hexaphenyldisilane.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • YouTube. (2012, May 7). Recrystallization using two solvents.
  • O-Chem. recrystallization-2.doc.pdf.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.

Sources

Common side products in the synthesis of hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of hexaphenyldisilane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important organosilicon compound in their work. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the mechanistic principles of the synthesis. Our goal is to help you anticipate challenges, diagnose issues, and optimize your experimental outcomes.

Introduction to this compound Synthesis

This compound ((C₆H₅)₃Si-Si(C₆H₅)₃) is a valuable compound in organosilicon chemistry. The most common and established laboratory-scale synthesis involves the reductive coupling of chlorotriphenylsilane using an alkali metal, typically sodium, in an anhydrous solvent like dry ether. This reaction is a variation of the Wurtz-Fittig reaction.[1][2] While effective, this method is notoriously prone to side reactions that can complicate purification and significantly reduce the yield of the desired product. Understanding the origins of these side products is the first step toward mitigating their formation.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: "My final product yield is significantly lower than expected, and the crude material is a complex mixture. What are the likely culprits?"

Answer:

Low yields in this synthesis are almost always attributable to competing side reactions inherent to the Wurtz-Fittig mechanism. The primary reaction involves the formation of a triphenylsilyl radical or anion, which then dimerizes. However, these reactive intermediates can participate in several undesired pathways.

Root Causes & Solutions:

  • Presence of Moisture: Chlorotriphenylsilane is highly sensitive to water.[3] Any moisture in the reaction vessel, solvent, or on the surface of the sodium metal will lead to the rapid hydrolysis of the starting material to form triphenylsilanol ((C₆H₅)₃SiOH). This silanol can then undergo self-condensation, especially under the reaction conditions, to form hexaphenyldisiloxane ((C₆H₅)₃Si-O-Si(C₆H₅)₃), a common and often major byproduct.

    • Validation Protocol: Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically diethyl ether or THF) must be rigorously dried, for instance, by distilling from a sodium/benzophenone ketyl. Use freshly cut sodium metal to expose a clean, unoxidized surface.

  • Side Reactions from Radical Intermediates: The reaction mechanism can proceed through radical intermediates.[4][5] This can lead to undesired coupling products. While triphenylsilyl radicals are the intended intermediates, fragmentation or side reactions involving the phenyl rings can occur.

    • Side Product: Formation of biphenyl (C₆H₅-C₆H₅) can occur through the coupling of phenyl radicals.[4] In some cases, more complex aromatic hydrocarbons like triphenylene have been observed in similar reactions, providing strong evidence for a radical-based mechanism.[5]

    • Mitigation Strategy: Maintain a consistent and controlled reaction temperature. Running the reaction at a lower temperature (if kinetics allow) can sometimes temper the rate of radical side reactions. Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized "hot spots" on the sodium surface where side reactions may accelerate.

Question 2: "My NMR spectrum shows unexpected silicon-containing species besides the starting material and the desired product. What could they be?"

Answer:

Besides the hexaphenyldisiloxane mentioned above, other silicon-containing byproducts can form.

Potential Side Products & Their Origins:

  • Triphenylsilane ((C₆H₅)₃SiH): This can form if there is a source of hydrogen atoms that can be abstracted by the triphenylsilyl radical or anion intermediate. The solvent is a possible hydrogen source, especially if ethers like THF are used, although this is generally a minor pathway. More likely, it can arise from adventitious water reacting with the organosodium intermediates.[5]

  • Higher Polysilanes: While the goal is to form a disilane, further coupling reactions can potentially occur, leading to the formation of octaphenyltrisilane and other higher-order polysilanes. This is more likely if the stoichiometry is not carefully controlled or if reaction intermediates are unusually stable.

Workflow: Diagnosing the Issue

The diagram below illustrates the reaction pathways leading to the desired product and the most common side products.

G cluster_reactants Reactants cluster_intermediates Reactive Intermediates cluster_products Products & Side Products Ph3SiCl Chlorotriphenylsilane (Ph₃SiCl) Ph3Si_rad Triphenylsilyl Radical [Ph₃Si•] Ph3SiCl->Ph3Si_rad + Na - NaCl HydrolysisProduct Triphenylsilanol (Intermediate to Disiloxane) Ph3SiCl->HydrolysisProduct + H₂O - HCl Na Sodium Metal (Na) Na->Ph3Si_rad H2O Adventitious Water (H₂O) H2O->HydrolysisProduct Product This compound (Desired Product) Ph3Si_rad->Product Dimerization SideProduct2 Biphenyl (Side Product) Ph3Si_rad->SideProduct2 Fragmentation & Phenyl Radical Coupling SideProduct1 Hexaphenyldisiloxane (Side Product) HydrolysisProduct->SideProduct1 Condensation - H₂O

Caption: Reaction scheme for this compound synthesis and major side product formation.

Question 3: "How can I effectively purify my crude this compound product?"

Answer:

Purification requires removing unreacted starting material, sodium salts, and the organic byproducts discussed.

Step-by-Step Purification Protocol:

  • Quenching and Initial Workup:

    • Once the reaction is complete, cautiously quench any remaining sodium metal. This is typically done by slowly adding a proton source like isopropanol or ethanol, followed by water or a saturated aqueous solution of ammonium chloride.

    • Perform a liquid-liquid extraction. The organic products will be in the ethereal layer. Wash the organic layer with water and then with brine to remove water-soluble salts (NaCl) and any remaining quenching agent.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Recrystallization:

    • This compound is a white crystalline solid.[6] Recrystallization is the most effective method for purification.

    • Common solvent systems for recrystallization include toluene, xylene, or a mixture of solvents like toluene/hexane or benzene/ethanol.

    • The key is to exploit the solubility differences between the desired product and the side products. Hexaphenyldisiloxane, for example, has different solubility characteristics and can often be separated through careful fractional crystallization.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Wurtz-Fittig reaction for this synthesis?

The precise mechanism has been a subject of debate, with evidence supporting both a radical pathway and an organo-alkali (anionic) pathway.[5]

  • Radical Mechanism: An electron is transferred from the sodium metal to the chlorotriphenylsilane, leading to the cleavage of the Si-Cl bond to form a triphenylsilyl radical (Ph₃Si•) and sodium chloride. Two of these silyl radicals then combine to form the Si-Si bond of this compound.[2][4]

  • Organo-alkali Mechanism: This pathway suggests the formation of a triphenylsilyl sodium intermediate (Ph₃SiNa). This potent nucleophile would then attack another molecule of chlorotriphenylsilane in a nucleophilic substitution reaction to form the product and NaCl.[5] It is likely that both mechanisms can operate simultaneously, and the predominant pathway may depend on the specific reaction conditions.

Q2: Can I use other alkali metals like lithium or potassium?

Yes, other alkali metals can be used for reductive coupling. Lithium is a common choice for the reductive coupling of chlorosilanes. The reactivity of the metal will influence the reaction rate and potentially the profile of side products. Sodium is often chosen for its balance of reactivity and ease of handling (compared to potassium).

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • Melting Point: Pure this compound has a distinct melting point. Compare your experimental value to the literature value (around 360-363 °C). A broad or depressed melting point indicates the presence of impurities.

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si): This is essential for structural confirmation. The proton NMR should show the characteristic signals for the phenyl groups, and the silicon NMR will confirm the chemical environment of the silicon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (518.8 g/mol ).[6]

  • Infrared (IR) Spectroscopy: Can be used to confirm the absence of Si-O bonds (from hexaphenyldisiloxane) or O-H bonds (from triphenylsilanol).

Summary of Common Side Products

Side ProductChemical FormulaCommon CauseRecommended Analytical Detection
Hexaphenyldisiloxane((C₆H₅)₃Si)₂OPresence of moisture/waterIR (strong Si-O-Si stretch), NMR, MS
Triphenylsilanol(C₆H₅)₃SiOHIncomplete condensation or hydrolysisIR (O-H stretch), NMR
BiphenylC₁₂H₁₀Radical side reactionsGC-MS, ¹H NMR
Unreacted Starting Material(C₆H₅)₃SiClIncomplete reactionTLC, GC-MS, NMR

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74059, this compound." PubChem, [Link]. Accessed January 9, 2026.
  • Wikipedia. "Wurtz–Fittig reaction." [Link]. Accessed January 9, 2026.
  • L.S.College, Muzaffarpur. "Wurtz–Fittig reaction." [Link]. Accessed January 9, 2026.
  • BYJU'S. "Wurtz Reaction." [Link]. Accessed January 9, 2026.
  • Matyjaszewski, K. "Reductive Coupling of Chlorosilanes with Lithium." Defense Technical Information Center, 1992, [Link]. Accessed January 9, 2026.
  • Chemiz. "Wurtz-Fittig Reaction." YouTube, 10 Oct. 2025, [Link]. Accessed January 9, 2026.
  • Wikipedia. "Organosilicon chemistry." [Link]. Accessed January 9, 2026.
  • ResearchGate. "Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes." [Link]. Accessed January 9, 2026.

Sources

Stability of hexaphenyldisilane under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for hexaphenyldisilane. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we will address common challenges and provide in-depth, field-proven insights into the stability of this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your results.

I. Understanding the Inherent Stability of this compound

This compound is a white solid organosilicon compound characterized by a silicon-silicon single bond, with three phenyl groups attached to each silicon atom.[1][2] Its stability is a nuanced topic, influenced by a delicate interplay of steric hindrance and electronic effects. The bulky phenyl groups provide a degree of kinetic stability by sterically shielding the Si-Si bond from potential reactants. Furthermore, London dispersion forces between the phenyl groups contribute significantly to the overall thermodynamic stability of the molecule.[3][4]

However, it is crucial to recognize that the Si-Si bond is inherently weaker than a C-C bond and represents a site of potential reactivity. Understanding the conditions that can lead to the cleavage of this bond is paramount for successful experimentation.

II. Troubleshooting Guide & FAQs

This section is designed to provide direct answers to specific issues you may encounter during your experiments involving this compound.

1. Thermal Stability

  • Q: At what temperature does this compound begin to decompose?

    • A: this compound exhibits high thermal stability, with a melting point reported between 358-360°C.[5] Significant thermal decomposition generally occurs at temperatures exceeding this range. However, prolonged heating even below the melting point, especially in the presence of impurities or catalysts, can initiate degradation. For high-temperature applications, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]

  • Q: I am running a high-temperature reaction and observing unexpected side products. Could this be from the decomposition of this compound?

    • A: Yes. Thermal decomposition of this compound can proceed via homolytic cleavage of the Si-Si bond to generate triphenylsilyl radicals (Ph₃Si•). These highly reactive species can then participate in a variety of side reactions, such as hydrogen abstraction from solvents or other reagents, or recombination to form various silane and disilane derivatives.[7] If you suspect thermal decomposition, consider running your reaction at a lower temperature or for a shorter duration.

2. Photochemical Stability

  • Q: Is this compound sensitive to light?

    • A: Yes, compounds containing a Si-Si bond can be photolabile. Exposure to ultraviolet (UV) light can induce cleavage of the silicon-silicon bond, leading to the formation of silyl radicals. While this compound is more stable than many other disilanes due to its phenyl groups, it is still advisable to protect reactions from direct light, especially if they are run for extended periods. Amber glassware or wrapping reaction vessels in aluminum foil are effective protective measures.

  • Q: My reaction, which uses a photoinitiator, is giving a complex mixture of products. Could the this compound be interfering?

    • A: It is highly probable. If your reaction conditions involve UV light, the this compound can undergo photochemical degradation, generating triphenylsilyl radicals. These radicals can compete with your intended reaction pathway, leading to a complex and often inseparable mixture of products. If possible, consider alternative reagents that are not photosensitive or ensure your light source's wavelength is selective for your photoinitiator and not the disilane.

3. Chemical Stability: Acids, Bases, and Oxidizing Agents

  • Q: Can I use acidic or basic conditions in reactions with this compound?

    • A: Extreme caution is advised. While stable in neutral aqueous conditions, strong acids and bases can promote the cleavage of the Si-Si bond.[5] The specific outcome will depend on the nature of the acid or base and the reaction conditions. Generally, it is best to avoid strongly acidic or basic environments unless the reaction has been specifically designed to utilize the reactivity of the Si-Si bond.

  • Q: What happens when this compound is exposed to oxidizing agents?

    • A: Oxidizing agents will readily attack the Si-Si bond, leading to the formation of siloxanes. For instance, reaction with hydrogen peroxide or other peroxy compounds can yield hexaphenyldisiloxane. This oxidative cleavage is often a significant pathway for degradation and should be a key consideration when designing your synthetic route.

  • Q: I am attempting a reaction that generates acidic or basic byproducts. How can I protect the this compound?

    • A: If the generation of acidic or basic byproducts is unavoidable, consider using a non-nucleophilic buffer to maintain a neutral pH. The choice of buffer will be specific to your reaction system. Alternatively, performing the reaction in a biphasic system where the byproducts are sequestered in an aqueous phase away from the this compound in an organic phase may be a viable strategy.

4. Handling and Storage

  • Q: What are the best practices for storing this compound?

    • A: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture and atmospheric oxygen.[5][8] It is also advisable to store it in a dark location or in an amber bottle to prevent photochemical degradation.

  • Q: I have noticed some discoloration in my stored this compound. Is it still usable?

    • A: Discoloration can be an indication of decomposition. Before use, it is highly recommended to verify the purity of the material using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).[8] If significant impurities are detected, purification by recrystallization may be necessary.

III. Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

  • Preparation: Before opening the container, ensure your workspace is clean and dry. It is recommended to handle this compound in an inert atmosphere glovebox or under a gentle stream of an inert gas like argon or nitrogen.

  • Dispensing: Use a clean, dry spatula to transfer the desired amount of the solid compound. Avoid using metal spatulas that may have reactive surfaces.

  • Sealing: After dispensing, tightly reseal the container to prevent exposure to air and moisture.[9]

  • Cleaning: Clean any spills promptly. Dispose of any contaminated materials according to your institution's safety guidelines.

Protocol 2: Monitoring for Decomposition by Thin Layer Chromatography (TLC)

  • Sample Preparation: Prepare a dilute solution of your this compound in a suitable organic solvent (e.g., dichloromethane or toluene).

  • TLC Plate: Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the TLC plate using a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate.

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Interpretation: Pure this compound should appear as a single spot. The presence of additional spots, particularly at the baseline, may indicate the formation of more polar decomposition products like siloxanes.

IV. Visualizing Reaction Considerations

To aid in understanding the decision-making process when working with this compound, the following flowchart illustrates key stability checkpoints.

Hexaphenyldisilane_Stability_Workflow This compound Experimental Workflow start Start: Plan Experiment with this compound check_temp Is the reaction temperature > 200°C? start->check_temp check_light Does the reaction involve UV light or prolonged exposure to ambient light? check_temp->check_light No inert_atm Action: Use inert atmosphere (Ar/N2). Consider lower temperature or shorter reaction time. check_temp->inert_atm Yes check_reagents Are strong acids, bases, or oxidizing agents present? check_light->check_reagents No protect_light Action: Protect from light. Use amber glassware or wrap in foil. check_light->protect_light Yes reagent_alt Action: Consider alternative reagents. Use buffered conditions if possible. check_reagents->reagent_alt Yes proceed Proceed with Experiment check_reagents->proceed No inert_atm->check_light protect_light->check_reagents reagent_alt->proceed

Caption: Decision workflow for assessing the stability of this compound under different experimental conditions.

V. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₃₆H₃₀Si₂[1][5]
Molar Mass518.81 g/mol [8]
Melting Point358-360 °C[5]
AppearanceWhite to almost white solid[5][8]
Storage TemperatureRoom Temperature[5][8]

VI. References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74059, this compound. [Link]

  • ChemBK. This compound. [Link]

  • Grimme, S., et al. (2021). Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. Angewandte Chemie International Edition, 60(40), 21869-21874. [Link]

  • ResearchGate. Thermal Decomposition Mechanism of Disilane. [Link]

  • MacsChem. Handling and Storage of Chemicals | Guidelines for a US Distributor. [Link]

  • ResearchGate. Decomposition of Hexamethyldisilazane on Hot Metal Filaments and its Gas-phase Chemistry in a Hot-wire Chemical Vapor Deposition. [Link]

  • Master Organic Chemistry. Reversible and Irreversible Acid-Base Reactions. [Link]

  • Siyavula. Acids and bases. [Link]

  • ResearchGate. Organosilicon Chemistry in Organic Synthesis: Methods and Applications. [Link]

  • ResearchGate. Decomposition of hexamethyldisilane on a hot tungsten filament and gas-phase reactions in a hot-wire chemical vapor deposition reactor. [Link]

  • CAS. 1,1,1,2,2,2-Hexaphenyldisilane. [Link]

  • YouTube. Best Practices for Chemical Storage and Segregation in Laboratory. [Link]

  • JLUpub. Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. [Link]

  • Semantic Scholar. Thermal decomposition of silane. [Link]

  • YouTube. What Are The Best Practices For Chemical Storage In A Laboratory?. [Link]

  • Open Textbook Publishing. Chapter 1: Acid–Base Reactions. [Link]

  • ACS Publications. Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes. [Link]

  • NIST Technical Series Publications. Acid-Base Reactions in Benzene and Other Organic Solvents. [Link]

  • IQVIA. Importance and Impact of Organic Synthesis and Retrosynthesis in the Field of Chemistry. [Link]

  • Wiley. SOLID-PHASE ORGANIC SYNTHESIS: Concepts, Strategies, and Applications. [Link]

Sources

Troubleshooting guide for reactions using hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hexaphenyldisilane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during reactions involving this compound. Each answer provides a causal analysis and actionable solutions based on established chemical principles and field experience.

Q1: My radical reaction initiated with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

Low or no conversion is a common but solvable issue, typically pointing to problems with the generation or reactivity of the essential triphenylsilyl radical (Ph₃Si•).

Causality Analysis: The silicon-silicon bond in this compound is homolytically cleaved to produce two triphenylsilyl radicals. This cleavage requires an energy input, either thermal or photochemical.[1] If this initiation step is inefficient, the radical chain reaction cannot propagate effectively.

Potential Causes & Solutions:

Potential Cause Underlying Reason Recommended Solution
Insufficient Initiation Energy The reaction temperature is too low for thermal homolysis, or the light source for photolysis is of the wrong wavelength or intensity.Thermal Initiation: Gradually increase the reaction temperature. While the Si-Si bond is relatively stable, onset for dissociation can be high.[2] Refluxing in a high-boiling solvent like toluene or xylene is common. Photochemical Initiation: Ensure you are using a UV lamp that emits at a wavelength absorbed by this compound. Direct photolysis is a known method for generating Ph₃Si• radicals in solution.[1] Check the lamp's age and output.
Presence of Radical Inhibitors Dissolved oxygen or impurities in the solvent/reagents (e.g., phenols, hydroquinones) can quench radicals, terminating the chain reaction.Degas Solvents: Thoroughly degas your solvent before use by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles. Purify Reagents: Ensure all starting materials are pure and free from stabilizers. Consider passing solvents through a column of activated alumina.
Reagent Quality The this compound may have degraded due to improper storage, leading to oxidation (formation of hexaphenyldisiloxane).Verify Reagent: Check the appearance of the this compound; it should be a white solid.[3] If it appears discolored, its purity may be compromised. Consider purchasing from a reputable supplier where identity and purity are assumed by the buyer.[4] Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent for critical reactions.
Poor Solubility This compound has very low solubility in many common solvents, which can limit its effective concentration for initiation.Solvent Choice: Use solvents in which it has at least slight solubility, such as hot toluene.[3][5] The reaction may need to be run at elevated temperatures to ensure enough reagent is in solution to initiate the reaction.

Troubleshooting Workflow: Diagnosing "No Reaction"

G start Reaction Fails (Low/No Conversion) check_initiation Step 1: Verify Initiation Conditions start->check_initiation thermal Thermal Reaction? check_initiation->thermal check_purity Step 2: Check for Inhibitors degas Degas Solvents & Purify Reagents check_purity->degas check_reagent Step 3: Assess Reagent Quality replace_reagent Use Fresh/ Verified this compound check_reagent->replace_reagent photo Photochemical Reaction? thermal->photo No increase_temp Increase Temperature/ Use Higher-Boiling Solvent thermal->increase_temp Yes photo->check_purity No check_lamp Check Lamp Wavelength/ Intensity photo->check_lamp Yes degas->check_reagent

Caption: A decision tree for troubleshooting failed reactions.

Q2: My reaction is proceeding, but the yield is consistently low, and purification is difficult. What are the common pitfalls?

Low yields often result from a combination of incomplete conversion, side reactions, and product loss during workup.[6][7]

Causality Analysis: Silyl radicals are highly reactive species that can participate in undesired pathways. Furthermore, the reaction byproducts, such as triphenylsilane (Ph₃SiH) or triphenylsilanol (Ph₃SiOH), can complicate purification, leading to physical loss of the desired product.

Potential Causes & Solutions:

  • Sub-optimal Reactant Concentration: In radical chain reactions, the concentration of the chain-carrying species is critical. If the concentration of the substrate or this compound is too high, radical-radical coupling or other termination steps can dominate. If too low, the chain propagation may be inefficient.

    • Solution: Perform the reaction under high dilution conditions to favor intramolecular cyclization (if applicable) or to minimize radical dimerization. Consider the slow addition of one of the reactants via syringe pump to maintain a low and steady concentration.

  • Side Reactions: The triphenylsilyl radical can abstract atoms from the solvent or react with functional groups on your substrate other than the intended one.

    • Solution: Choose a solvent with strong C-H bonds that are less susceptible to hydrogen atom abstraction (e.g., benzene, t-butanol). Carefully examine your substrate for moieties that might be sensitive to radical conditions.

  • Difficult Purification: The primary silicon-containing byproduct is often triphenylsilane or its oxidation product, triphenylsilanol. These are non-polar, crystalline solids that can co-elute with the desired product during chromatography.

    • Solution 1 (Oxidative Workup): After the reaction is complete, quench it and stir the crude mixture with an oxidant like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in a suitable solvent. This will oxidize the residual triphenylsilane to the more polar triphenylsilanol, which is often easier to remove via silica gel chromatography.

    • Solution 2 (Base Wash): Triphenylsilanol is weakly acidic and can be partially removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH). Be cautious if your product is base-sensitive.

  • Product Volatility/Instability: If your product is volatile, it may be lost during solvent removal under reduced pressure. If it is unstable on silica gel, it can decompose during chromatography.

    • Solution: Use minimal vacuum and gentle heating when concentrating the reaction mixture. For sensitive compounds, consider alternative purification methods like recrystallization, distillation, or chromatography on a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, handling, and general use of this compound.

Q1: What is this compound and for what types of reactions is it primarily used?

This compound (Ph₃Si-SiPh₃) is a white, solid organosilicon compound featuring a silicon-silicon single bond.[3][8] Its primary utility in organic synthesis is as a clean and efficient photochemical or thermal precursor to the triphenylsilyl radical (Ph₃Si•).[1]

It is widely used in radical-mediated reactions, including:

  • Reductive Deoxygenations: A classic application is in Barton-McCombie type reactions for the deoxygenation of alcohols (via thiocarbonyl derivatives).[9][10]

  • Radical Cyclizations and Rearrangements: As a radical initiator and chain carrier.

  • Hydrosilylation: The addition of a Si-H bond across an unsaturated bond, where this compound can serve as an initiator.[11]

  • Materials Science: It serves as a precursor for silicon-containing polymers and materials due to its high thermal stability.[12]

Q2: How do I properly store and handle this compound?

Storage: this compound is a relatively stable solid and can be stored at room temperature in a tightly sealed container.[3] It is not significantly sensitive to aqueous systems but should be protected from strong oxidizing agents and prolonged exposure to air and light to prevent slow degradation.[5][13]

Handling:

  • Safety: It is classified as harmful if swallowed or in contact with skin.[3][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dispensing: As a solid, it can be weighed out in the open air for brief periods. For reactions requiring strictly anhydrous conditions, it should be handled in a glovebox or under an inert atmosphere.

Q3: What is the mechanism for generating radicals from this compound?

The generation of triphenylsilyl radicals from this compound occurs via the homolytic cleavage of the Si-Si bond. This process is not spontaneous and requires energy input.

Mechanism: Si-Si Bond Homolysis

G cluster_0 This compound cluster_1 Triphenylsilyl Radicals HPDS Ph₃Si — SiPh₃ Radicals 2  Ph₃Si• HPDS->Radicals Δ (heat) or hν (light)

Caption: Homolytic cleavage of this compound.

This initiation step is followed by propagation, where the generated silyl radical interacts with a substrate (e.g., abstracts an atom) to create a new radical, thus continuing the chain. This makes this compound a valuable alternative to tin-based radical initiators like AIBN with tributyltin hydride.

Protocols

Protocol: General Procedure for Barton-McCombie Deoxygenation of a Secondary Alcohol

This protocol outlines the conversion of a secondary alcohol to its corresponding alkane using this compound in a radical deoxygenation reaction.

Step 1: Preparation of the Xanthate Ester

  • Under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: H₂ gas evolution.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting alkoxide solution back to 0 °C and add carbon disulfide (CS₂, 1.5 equiv) dropwise. Caution: CS₂ is volatile and flammable.

  • After stirring for 30 minutes at room temperature, add methyl iodide (MeI, 1.5 equiv) and stir for an additional 1-2 hours until TLC or LCMS analysis shows complete formation of the S-methyl xanthate.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude xanthate is often used in the next step without further purification.

Step 2: Deoxygenation with this compound

  • In a flask equipped with a reflux condenser, dissolve the crude xanthate (1.0 equiv) and this compound (1.1 equiv) in degassed toluene (0.05 M).

  • Add a catalytic amount of a radical initiator such as AIBN or lauroyl peroxide (if thermal initiation is desired at a lower temperature) or omit for direct thermal initiation at reflux.

  • Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the deoxygenated product.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74059, this compound. [Link]
  • Pinter, B., et al. (2021). Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. Chemistry – A European Journal. [Link]
  • ChemBK. Chemical Properties for this compound. [Link]
  • Wu, J., et al. (2021). Selective deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations.
  • Tsai, T. T., Lehn, W. L., & Marshall, C. J. (1966). Cleavage Reactions of the Silicon-Silicon Bond of this compound. The Journal of Organic Chemistry. [Link]
  • Saiful, I. S. M., et al. (2001). Chemically induced dynamic electron polarization studies on photolysis of this compound, -digermane and -distannane. Physical Chemistry Chemical Physics. [Link]
  • Tsai, T. T., Lehn, W. L., & Marshall, Jr., C. J. (1966). Cleavage Reactions of the Silicon-Silicon Bond of this compound. Journal of Organic Chemistry. [Link]
  • Science of Synthesis. (2002). Product Subclass 44: Silyl Radicals. Thieme Chemistry. [Link]
  • Reddit user discussion. (2018). Consistently awful yields. r/chemistry. [Link]
  • Procter, D. J., et al. (2022).
  • Chatgilialoglu, C., & Newcomb, M. (2010). Chapter 2 Silyl Radicals in Chemical Synthesis.
  • Reddit user discussion. (2023). What are some common causes of low reaction yields?. r/Chempros. [Link]

Sources

Technical Support Center: Optimizing Hexaphenyldisilane-Mediated Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hexaphenyldisilane (HPDS) mediated silylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. This guide is structured to address the most common challenges and questions encountered in the field, particularly in the context of synthesizing complex molecules for pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the use of this compound.

Q1: What are the primary applications of this compound-mediated silylation?

This compound is not a typical silylating agent for simple hydroxyl protection. Due to its bulky triphenylsilyl groups and the robust nature of the Si-Si bond, it is primarily employed in specialized, transition-metal-catalyzed cross-coupling reactions. Its main application is the introduction of a triphenylsilyl moiety onto aryl or vinyl scaffolds, particularly from aryl chlorides, which are often more stable and cost-effective starting materials than the corresponding iodides or bromides.[1][2] These resulting aryltriphenylsilanes are valuable intermediates in organic synthesis, notably in cross-coupling reactions.

Q2: What is the general mechanism for HPDS-mediated silylation of aryl halides?

The most common pathway is a palladium-catalyzed cycle. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The this compound then interacts with this Pd(II) intermediate. While the exact mechanism of silyl transfer can vary, it is believed to proceed via cleavage of the Si-Si bond to form a silylpalladium(II) complex. This intermediate then undergoes reductive elimination to furnish the desired arylsilane product and regenerate the Pd(0) catalyst.

G cluster_legend Legend pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition (+ Ar-X) silyl_pd_complex Ar-Pd(II)(SiPh3)L_n pd2_complex->silyl_pd_complex Silyl Transfer (+ Ph3Si-SiPh3) (- Ph3Si-X) silyl_pd_complex->pd0 product Ar-SiPh3 silyl_pd_complex->product Reductive Elimination key1 Key Intermediate key2 Silylated Intermediate key3 Final Product

Caption: Proposed catalytic cycle for Pd-catalyzed silylation.

Q3: Why choose this compound over other silyl sources like silylboronates or hydrosilanes?

HPDS offers distinct advantages. It is a stable, solid reagent that is easier to handle than many volatile or pyrophoric silanes.[3] In palladium-catalyzed reactions, it can be more efficient for silylating less reactive electrophiles like aryl chlorides.[1][2] Unlike hydrosilanes, which can participate in competing reduction pathways, HPDS is dedicated to silylation under these conditions.

Q4: What are the key safety considerations when working with this compound?

While generally stable, HPDS is a fine powder and should be handled in a well-ventilated fume hood to avoid inhalation.[3] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. The associated palladium catalysts and ligands may have their own specific handling requirements and toxicities that must be reviewed from their respective Safety Data Sheets (SDS).

Troubleshooting Guide

This section provides a systematic approach to overcoming common experimental hurdles.

Problem 1: Low or No Conversion to the Desired Silylated Product

A stalled reaction is the most frequent issue. The cause often lies in one of four areas: catalyst system, reaction conditions, solvent choice, or reagent purity.

G start Low / No Conversion q1 Is the catalyst system fully optimized? start->q1 a1_yes Verify Reaction Conditions (T, t) q1->a1_yes Yes a1_no Screen Pd Source, Ligand, & Additives q1->a1_no No q2 Are reagents and solvent anhydrous? a1_yes->q2 a1_no->q2 Then... a2_yes Increase Temperature or Reaction Time q2->a2_yes Yes a2_no Dry Solvent/Reagents, Use Inert Atmosphere q2->a2_no No end Reaction Optimized a2_yes->end a2_no->start Re-run

Caption: Workflow for troubleshooting low reaction yield.

  • Probable Cause A: Inactive or Inappropriate Catalyst System

    • Causality: The cleavage of the strong Si-Si bond in HPDS and the subsequent cross-coupling require a highly active catalyst. The choice of palladium source, and more importantly, the phosphine ligand, is critical. Biaryl phosphine ligands are often effective because they promote both the oxidative addition and the reductive elimination steps.[1]

    • Suggested Solution:

      • Screen Ligands: If using a general-purpose ligand like PPh₃ yields poor results, switch to a more specialized biaryl phosphine ligand.

      • Vary Pd Source: While Pd₂(dba)₃ is common, other sources like Pd(OAc)₂ might perform differently depending on the ligand and substrate.

      • Consider Additives: In some cases, additives like lithium acetate can be beneficial, particularly for electron-poor aryl chlorides.[1]

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, effective Pd(0) or Pd(II) precursors.
Ligand Biaryl Phosphines (e.g., SPhos, XPhos)Bulky, electron-rich ligands that promote efficient catalysis.[1]
Catalyst Loading 1-5 mol %Balances reaction rate with cost and ease of purification.
Additive LiOAc, CsFCan facilitate the silyl transfer step.

Table 1: Recommended Catalysts and Additives.

  • Probable Cause B: Sub-optimal Temperature or Reaction Time

    • Causality: Significant thermal energy is often required to drive the reaction, particularly the reductive elimination step. These reactions are typically slow and may require extended heating.

    • Suggested Solution:

      • Increase Temperature: Incrementally increase the reaction temperature towards the reflux point of the chosen solvent. Monitor for substrate decomposition. A typical range is 80-110 °C.[1]

      • Extend Reaction Time: Monitor the reaction by TLC or GC-MS at regular intervals (e.g., 4, 8, 16, 24 hours) to determine if the reaction is simply slow or has stalled completely.

  • Probable Cause C: Inappropriate Solvent or Presence of Moisture

    • Causality: The reaction involves organometallic species that are sensitive to protic impurities. Water or alcohols can react with intermediates and quench the catalytic cycle. Solvents must be aprotic and anhydrous.[4]

    • Suggested Solution:

      • Use Anhydrous Solvents: Ensure solvents are rigorously dried before use, for example, by passing through a solvent purification system or distilling over a suitable drying agent.

      • Maintain Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

      • Select Appropriate Solvent: The solvent must be able to dissolve the reagents and remain stable at the required reaction temperature.

Solvent Boiling Point (°C) Notes
Dioxane101Commonly used and effective for many systems.[1]
Toluene111Good alternative, especially if higher temperatures are needed.
DMF153Used in specific cases, particularly with additives like LiOAc.[1]

Table 2: Solvent Selection Guide.

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS trace indicates side reactions are occurring.

  • Probable Cause A: Radical Reactions

    • Causality: Under certain thermal conditions, this compound can undergo homolytic cleavage of the Si-Si bond to generate triphenylsilyl radicals (Ph₃Si•).[5] These radicals can initiate undesired side reactions with the solvent or substrate.

    • Suggested Solution:

      • Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

      • Ensure Oxygen Exclusion: Oxygen can promote radical pathways. Thoroughly degas the reaction mixture before heating.

  • Probable Cause B: Competing Reduction of Aryl Halide

    • Causality: For electron-poor aryl chlorides, a competing reaction can be the simple reduction of the aryl chloride to the corresponding arene.[1] This becomes more prominent if there are trace proton sources.

    • Suggested Solution:

      • Modify the Catalyst System: As noted by Buchwald et al., switching to a different ligand and solvent/additive system (e.g., using ligand 1d and LiOAc in DMF) can suppress this side reaction for challenging substrates.[1]

      • Ensure Anhydrous Conditions: Rigorously exclude water to minimize potential proton sources for the reduction pathway.

Problem 3: Difficulty in Product Purification

Even with high conversion, isolating the pure product can be challenging.

  • Probable Cause A: Contamination with Silicon-Containing Byproducts

    • Causality: Unreacted this compound or siloxane byproducts (from reaction with trace water) can be difficult to separate from the desired arylsilane due to similar polarities.

    • Suggested Solution:

      • Stoichiometric Control: Use the aryl halide as the limiting reagent and only a slight excess of HPDS (e.g., 1.1-1.2 equivalents) to minimize leftovers.

      • Chromatography Optimization: Use a non-polar solvent system for silica gel chromatography (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) to effectively separate the non-polar silylated compounds.

  • Probable Cause B: Residual Palladium Catalyst

    • Causality: Palladium residues can contaminate the final product, which is often unacceptable in pharmaceutical applications.

    • Suggested Solution:

      • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite® or silica gel to remove the bulk of the palladium catalyst.

      • Aqueous Wash: Perform an aqueous workup. Sometimes a wash with an ammonium chloride solution can help remove metal salts.

      • Specialized Scavengers: If trace amounts of palladium persist, consider treating the product solution with a palladium scavenger resin.

Experimental Protocol

Protocol 1: General Procedure for Palladium-Catalyzed Silylation of an Aryl Chloride

This protocol is a starting point based on literature procedures and should be optimized for your specific substrate.[1]

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and the biaryl phosphine ligand (0.04 mmol, 4 mol %).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous dioxane (5 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 16-24 hours.

    • Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite®, washing the plug with additional ethyl acetate (3 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0% to 10% ethyl acetate in hexane) to isolate the pure aryltriphenylsilane.

References

  • Gelest, Inc. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]
  • Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company. [Link]
  • ResearchGate. (n.d.). Plausible mechanism for the silylation of alcohols with hexamethyldisilazane (HMDS) in CH3NO2. [Link]
  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. [Link]
  • Chromatography Forum. (2014).
  • Lee, M. E., & Bobbitt, K. L. (1995). Novel disilane-induced radical reactions with diphenylacetylene. Main Group Chemistry, 1(1), 1-10. [Link]
  • Kim, J., Lee, S., & Chang, S. (2024). Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. PubMed Central. [Link]
  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane. PubMed, 9(19), 3785-8. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74057, Hexamethyldisilane. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74059, this compound. [Link]

Sources

Technical Support Center: Purification of Commercial Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of commercial hexaphenyldisilane. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My commercial this compound appears as a slightly yellow or off-white powder. Is this normal, and what are the likely impurities?

A: While this compound is a white solid in its pure form, a yellowish or off-white appearance in commercial batches is not uncommon.[1][2][3] This discoloration often indicates the presence of residual impurities from its synthesis or degradation. The most common synthetic route involves the reductive coupling of triphenylsilyl chloride (Ph₃SiCl) with an alkali metal (like sodium or lithium).

Potential impurities can include:

  • Unreacted Starting Materials: Residual triphenylsilyl chloride.

  • Oxidation Products: Siloxanes, such as hexaphenyldisiloxane ((Ph₃Si)₂O), can form upon exposure to moisture and air. These are often persistent impurities.

  • Solvent Residues: Trapped solvents from the synthesis and initial workup.

  • Polysilanes: Small amounts of higher-order polysilanes may form as byproducts.

The yellowish tint is often attributed to trace amounts of these or other chromophoric impurities. For most sensitive applications, such as in semiconductor manufacturing or as a precursor in organometallic synthesis, purification is highly recommended.[4]

Q2: What is the most effective first-pass method for purifying commercial this compound?

A: For a solid crystalline compound like this compound, recrystallization is the most efficient and widely used initial purification technique.[5][6][7] The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Given its molecular structure (non-polar), this compound is poorly soluble in polar solvents like water or ethanol but shows good solubility in hot aromatic hydrocarbons or chlorinated solvents.[2][8]

A logical workflow for purification is outlined below.

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Steps cluster_analysis Final Analysis start Commercial This compound assess Assess Purity (e.g., Melting Point, TLC) start->assess recryst Recrystallization (Primary Method) assess->recryst If purity < desired chrom Column Chromatography (If Needed) recryst->chrom If impurities persist final_assess Assess Final Purity (NMR, GC-MS, MP) recryst->final_assess If purity is sufficient chrom->final_assess storage Store Under Inert Gas final_assess->storage

Caption: A general workflow for the purification and validation of this compound.

Troubleshooting Recrystallization

Q3: How do I select the optimal solvent for the recrystallization of this compound?

A: The choice of solvent is critical for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for this compound—high solubility when hot and low solubility when cold.

Solvent Selection Guide:

SolventBoiling Point (°C)Suitability for this compoundRationale & Expert Insight
Toluene 111Excellent Often the solvent of choice. This compound has good solubility in hot toluene and precipitates well upon cooling.[2][8] Its boiling point is high enough to dissolve the compound effectively without being excessively difficult to remove.
Xylenes (mixed) ~140Very Good Similar to toluene but with a higher boiling point. Useful if solubility in toluene is lower than desired, but requires more rigorous drying to remove the solvent.
Benzene 80Good (with caution) Historically used, but its toxicity makes it a less desirable choice in modern labs. Toluene is a safer and equally effective alternative.
Acetone/Hexane mix VariableGood (for experts) A mixed solvent system can be powerful. Dissolve the crude solid in a minimum of hot acetone (in which it is soluble) and then slowly add hexane (an anti-solvent) until turbidity appears. This can induce crystallization but is prone to "oiling out" if not performed carefully.[9]
Ethanol/Water VariablePoor This compound is an organosilicon compound with non-polar phenyl groups, making it virtually insoluble in polar protic solvents like alcohols and water, even when hot.[9]

Experimental Protocol: Recrystallization from Toluene

  • Preparation: Place 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. In a separate beaker, heat approximately 100-150 mL of toluene to boiling on a hot plate.

  • Dissolution: Add the hot toluene to the Erlenmeyer flask in small portions while stirring until the this compound just dissolves.[10] The goal is to create a saturated solution, so avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (the "mother liquor").[5][6]

  • Complete Precipitation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold toluene to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent. A melting point determination can be used to assess purity; pure this compound melts at 358-360 °C.[1][2]

Q4: During recrystallization, my this compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. For this compound, this is less common with single solvents like toluene but can occur with mixed solvent systems.

Troubleshooting "Oiling Out":

OilingOut cluster_solutions Corrective Actions start Problem Compound 'oils out' action1 Re-heat solution until clear start->action1 Step 1 action2 Add more solvent to lower saturation action1->action2 Step 2 action3 Cool solution much more slowly action2->action3 Step 3 action4 Scratch inner wall of flask with a glass rod action3->action4 Induce Crystallization action5 Add a seed crystal of pure product action3->action5 Induce Crystallization

Caption: Troubleshooting steps to address "oiling out" during recrystallization.

  • Re-heat the Solution: Warm the flask until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the point of initial cooling.

  • Ensure Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow the cooling rate dramatically.

  • Induce Crystallization: If crystals are slow to form, scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[5] Alternatively, add a tiny "seed crystal" of pure this compound.

Advanced Purification & Purity Assessment

Q5: Recrystallization improved the purity, but analytical data (e.g., NMR, GC) still shows minor impurities. What is the next step?

A: If recrystallization is insufficient, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (solvent).

For this compound, which is relatively non-polar, a normal-phase chromatography setup is effective.

Protocol: Column Chromatography of this compound

  • Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent system is required. Start with pure hexanes or heptane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like toluene or dichloromethane. A typical gradient might be from 100% hexanes to 98:2 hexanes:toluene.

  • Procedure:

    • Prepare the Column: Pack a glass column with a slurry of silica gel in hexanes.

    • Load the Sample: Dissolve the partially purified this compound in a minimum amount of toluene or dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the column.

    • Elution: Begin eluting with the non-polar mobile phase. This compound, being non-polar, will travel down the column relatively quickly. More polar impurities, such as siloxanes, will be retained more strongly on the silica and elute later.

    • Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Q6: How do I definitively confirm the purity of my final this compound product?

A: A combination of analytical techniques should be used to provide a comprehensive assessment of purity.

Purity Verification Methods:

TechniquePurposeExpected Result for Pure this compound
Melting Point Assess purity and identityA sharp melting point range of 358-360 °C. Impurities typically broaden and depress the melting range.
¹H NMR Structural confirmation and detection of proton-containing impuritiesComplex multiplet signals in the aromatic region (~7.0-7.6 ppm). The absence of signals from solvent residues or organic byproducts is key.
²⁹Si NMR Direct confirmation of the Si-Si bond and detection of silicon-containing impuritiesA characteristic signal for the silicon atoms in the disilane framework. Different signals would indicate siloxanes or other silicon species.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile impuritiesA single major peak corresponding to the molecular ion of this compound (m/z = 518.8).[1]
Elemental Analysis Determination of elemental compositionThe experimental percentages of Carbon, Hydrogen, and Silicon should match the theoretical values for C₃₆H₃₀Si₂.

By employing these troubleshooting guides and validation methods, you can confidently purify commercial this compound to the high degree of purity required for demanding scientific applications. Always handle this compound in a well-ventilated area and use appropriate personal protective equipment.[11][12]

References

  • ChemBK. This compound. [Link]
  • PubChem, National Institutes of Health. This compound. [Link]
  • Science Videos - Professor Dave Explains.
  • The Organic Chemist.
  • Vassar.
  • OC Chem Class. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
  • University of Rochester, Department of Chemistry.

Sources

Preventing the decomposition of hexaphenyldisilane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to preventing the decomposition of hexaphenyldisilane in solution. As Senior Application Scientists, we have designed this resource to move beyond simple instructions, offering deep mechanistic insights and field-proven protocols to ensure the integrity of your experiments.

Technical Support Center: this compound Stability

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: My this compound solution turned cloudy/precipitated a white solid overnight. What is happening?

A: This is a classic sign of decomposition, most likely due to hydrolysis. This compound is highly sensitive to moisture.[1][2] Trace amounts of water in your solvent or from the atmosphere can cleave the silicon-silicon bond, leading to the formation of less soluble byproducts like triphenylsilanol. Immediate review of your solvent drying and inert atmosphere techniques is necessary.

Q2: I'm seeing multiple spots on my TLC plate besides my starting material. What are they?

A: The appearance of new, often more polar, spots indicates the formation of decomposition products. The primary culprits are typically triphenylsilane and triphenylsilanol, resulting from reaction with ambient moisture or radical-mediated processes. Photochemical reactions can also generate a variety of byproducts.[3]

Q3: Can I heat my reaction containing this compound?

A: Caution is strongly advised. While solid this compound has a high melting point (358-360 °C)[4], in solution, the Si-Si bond is susceptible to thermal cleavage, which can initiate radical chain reactions.[5][6] The rate of decomposition is temperature-dependent. If heating is unavoidable, it should be done under a strictly inert atmosphere for the shortest possible duration and at the lowest effective temperature.

Q4: Which solvents are best for this compound?

A: The ideal solvents are dry, deoxygenated, and aprotic. Aromatic hydrocarbons (e.g., toluene, benzene) and ethers (e.g., diethyl ether, tetrahydrofuran [THF]) are commonly used.[7][8] However, ensure ethers are free of peroxides, which can initiate decomposition. Chlorinated solvents should be used with care as they can contain acidic impurities. A detailed solvent compatibility table is provided in Section 4.

Q5: How should I store my solid this compound and its solutions?

A: Solid this compound should be stored in a tightly sealed container, preferably in a desiccator or a glovebox, away from light. Solutions are significantly less stable and should be freshly prepared. If storage is necessary, store solutions under an inert atmosphere (N₂ or Ar) in a sealed, foil-wrapped container at low temperature (e.g., in a refrigerator at 2-8 °C). Do not freeze aqueous-sensitive solutions unless you are certain the solvent will not phase-separate or introduce moisture upon thawing.

Mechanisms of Decomposition

Understanding the pathways of degradation is crucial for designing effective preventative strategies. The silicon-silicon bond in this compound is the molecule's primary vulnerability. Its cleavage is mainly initiated by three factors: hydrolysis, thermolysis, and photolysis.

  • Hydrolytic Cleavage: The Si-Si bond is susceptible to attack by water, a process that can be catalyzed by trace acids or bases. This reaction ultimately yields triphenylsilane (Ph₃SiH) and triphenylsilanol (Ph₃SiOH), the latter of which may further condense to form siloxanes.

  • Thermal & Photochemical Cleavage (Homolysis): Heat or UV light can provide the energy needed to break the Si-Si bond homolytically, generating two triphenylsilyl radicals (Ph₃Si•).[3] These highly reactive radicals can then abstract atoms from the solvent, react with oxygen, or participate in other unwanted side reactions, leading to a complex mixture of byproducts. The bulky phenyl groups provide significant steric protection and stabilizing London dispersion interactions, making this compound more stable than its carbon analogue, hexaphenylethane.[9][10][11] However, this inherent stability can be easily overcome by external energy input.

Figure 1. Primary decomposition pathways for this compound in solution.

Troubleshooting Guide: Low Yields and Impure Products

When an experiment involving this compound fails, systematic troubleshooting is key. Use the following guide and the accompanying workflow diagram to diagnose and solve the issue.

Problem: My reaction produced a low yield of the desired product and/or a complex mixture of byproducts.

Step 1: Analyze the Byproducts

  • Action: Obtain a ¹H NMR or GC-MS of the crude reaction mixture.

  • Analysis: Look for the characteristic signals of triphenylsilane and triphenylsilanol. The presence of these strongly suggests contamination with water and/or air. A complex, difficult-to-identify mixture may point towards radical-mediated decomposition.

Step 2: Review Environmental Controls

  • Question: Was the reaction performed under a strictly inert atmosphere?

    • No/Uncertain: This is the most likely cause. Atmospheric oxygen can trap radical intermediates, and moisture leads to rapid hydrolysis.[1]

    • Solution: Employ rigorous inert atmosphere techniques. Use a glovebox or a Schlenk line for all manipulations. Ensure a positive pressure of high-purity nitrogen or argon is maintained throughout the experiment.

  • Question: Was the reaction protected from light?

    • No: Photochemical decomposition could be a significant contributor to byproduct formation.[3]

    • Solution: Repeat the experiment with the reaction vessel wrapped in aluminum foil or by using amber glassware. Minimize exposure to ambient lab light.

  • Question: Was the reaction heated?

    • Yes: Thermal decomposition may have occurred.

    • Solution: Re-evaluate if heating is necessary. If it is, attempt the reaction at a lower temperature for a longer duration. Ensure a high-integrity inert atmosphere is maintained, as the rate of decomposition by air/moisture increases with temperature.

Step 3: Evaluate Reagent and Solvent Quality

  • Question: Were the solvents anhydrous and deoxygenated?

    • No/Uncertain: Residual water is a primary decomposition agent. Dissolved oxygen can participate in radical side reactions.

    • Solution: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under nitrogen. Degas the solvent immediately before use via freeze-pump-thaw cycles (for non-aqueous solvents) or by sparging with argon for at least 30 minutes.

  • Question: What was the purity of the this compound?

    • Old/Unknown: Impurities in the starting material can catalyze decomposition.

    • Solution: Check the purity of the starting material by NMR or melting point. If necessary, purify it by recrystallization from a suitable solvent like xylene under inert conditions.[7]

TroubleshootingWorkflow start Problem: Low Yield / Impure Product check_byproducts Analyze Byproducts (¹H NMR, GC-MS) start->check_byproducts hydrolysis Triphenylsilanol/silane detected? check_byproducts->hydrolysis Yes complex_mix Complex Mixture? check_byproducts->complex_mix No check_inert Review Inert Atmosphere Technique hydrolysis->check_inert Yes check_solvent Review Solvent Drying/Degassing hydrolysis->check_solvent Yes solution1 Solution: Use Schlenk Line/Glovebox. Purge all reagents. check_inert->solution1 solution2 Solution: Use Anhydrous Solvents. Degas via Freeze-Pump-Thaw. check_solvent->solution2 check_light Review Light Protection complex_mix->check_light Yes check_temp Review Reaction Temperature complex_mix->check_temp Yes solution3 Solution: Wrap flask in foil. Work in low light. check_light->solution3 solution4 Solution: Reduce temperature. Minimize heating time. check_temp->solution4

Figure 2. Troubleshooting workflow for experiments involving this compound.

Data & Protocols for Experimental Success

Adherence to validated protocols is the foundation of reproducible science. This section provides quantitative data and step-by-step procedures to minimize decomposition.

Table 1: Solvent Selection Guide for this compound
SolventDielectric Constant (Polarity)Suitability & Key Considerations
Toluene 2.4 (Non-polar)Excellent. Good solubility. Must be rigorously dried and deoxygenated.
Tetrahydrofuran (THF) 7.6 (Polar Aprotic)Very Good. Must be anhydrous and free of peroxides. Can be purchased inhibitor-free and should be stored under inert gas.[8]
Hexane / Cyclohexane 1.9 / 2.0 (Non-polar)Good. Lower solubility than toluene. Must be anhydrous. Good for reactions where polarity is a concern.[2]
Diethyl Ether 4.3 (Non-polar)Good. Volatile. Must be anhydrous and peroxide-free. High vapor pressure requires careful handling.
Dichloromethane (DCM) 9.1 (Polar Aprotic)Use with Caution. Higher polarity may be required, but commercial grades can contain acidic stabilizers or moisture. Use freshly distilled from CaH₂.
Acetonitrile (ACN) 37.5 (Polar Aprotic)Not Recommended. Trace water is difficult to remove and its high polarity may promote unwanted side reactions.
Alcohols (MeOH, EtOH) 32.7 / 24.6 (Polar Protic)Avoid. Protic nature will actively decompose the Si-Si bond through solvolysis.

Data compiled from various sources on common organic solvents.[12][13][14]

Protocol 1: Preparation of a Stable Stock Solution of this compound

This protocol describes the preparation of a ~0.1 M solution in anhydrous, deoxygenated toluene.

Materials:

  • This compound (>97% purity)

  • Anhydrous Toluene (≤30 ppm H₂O)

  • Schlenk flask with a magnetic stir bar, oven-dried at 120 °C for at least 4 hours

  • Septa, needles, and gas-tight syringes

  • High-purity Nitrogen or Argon source (connected to a Schlenk line)

Procedure:

  • Glassware Preparation: Remove the hot Schlenk flask from the oven and immediately attach it to the Schlenk line. Allow it to cool to room temperature under high vacuum.

  • Inert Atmosphere: Backfill the flask with the inert gas. Cycle between vacuum and inert gas three times to ensure all atmospheric gases are removed.

  • Reagent Transfer: While maintaining a positive pressure of inert gas, quickly remove the stopper and add the desired mass of this compound to the flask. Immediately reseal the flask.

  • Solvent Addition: Using a gas-tight syringe, transfer the required volume of anhydrous toluene to the flask through the septum.

  • Degassing (Optional but Recommended): For maximum stability, perform three cycles of freeze-pump-thaw on the prepared solution.

    • Freeze the solution using a liquid nitrogen bath.

    • Apply high vacuum for 5-10 minutes.

    • Close the flask to the vacuum and thaw the solution. You should see bubbling as dissolved gases escape.

    • Repeat two more times.

  • Storage: After the final cycle, backfill the flask with inert gas. Wrap the flask completely in aluminum foil to protect from light. Store in a refrigerator (2-8 °C). Use within 1-2 days for best results.

Protocol 2: Monitoring Decomposition by ¹H NMR Spectroscopy

Procedure:

  • Sample Preparation: Under an inert atmosphere, withdraw a small aliquot (~0.1 mL) of your this compound solution and add it to an NMR tube. Dilute with a deuterated anhydrous solvent (e.g., Benzene-d₆ or Toluene-d₈). Cap the NMR tube securely.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • This compound: Look for the characteristic multiplets for the phenyl protons, typically in the range of δ 7.0-7.6 ppm.

    • Triphenylsilane (Ph₃SiH): The key diagnostic signal is a singlet for the silicon-hydride proton (Si-H), which typically appears around δ 5.5-6.0 ppm. The appearance and integration of this peak relative to the phenyl region is a direct measure of this decomposition pathway.

    • Triphenylsilanol (Ph₃SiOH): The hydroxyl proton (Si-OH) is a broad singlet whose chemical shift is highly dependent on concentration and solvent. More reliably, the phenyl region of triphenylsilanol will have a slightly different chemical shift pattern compared to the starting material. Comparison with an authentic sample is recommended.

By integrating the Si-H peak of triphenylsilane against the phenyl peaks of the remaining this compound, you can quantify the extent of decomposition.

References

  • Time in West Northamptonshire, GB. (n.d.). Google Search.
  • Decomposition of hexamethyldisilane on a hot tungsten filament and gas-phase reactions in a hot-wire chemical vapor deposition reactor. (2025). ResearchGate.
  • Mechanism of Thermal Decomposition of Silanes. (2025). ResearchGate.
  • This compound | C36H30Si2. (n.d.). PubChem. National Institutes of Health.
  • What is the stability of very diluted silane in the air? (2015). ResearchGate.
  • Thermal Decomposition Mechanism of Disilane. (2025). ResearchGate.
  • Thermal and Photochemical Reactions of Organosilicon Compounds. (n.d.). MDPI.
  • Water-stabilized organosilane compounds and methods for using the same. (n.d.). Google Patents.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
  • Hexaphenylditetrels - When Longer Bonds Provide Higher Stability. (2021). PubMed.
  • Preparation and Properties of Hexaaryldisilanes. (n.d.). Journal of the American Chemical Society.
  • Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. (2021). JLUpub.
  • Articles List - Analytical Methods in Environmental Chemistry Journal. (n.d.). Analytical Methods in Environmental Chemistry Journal.
  • The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate. (1996). PubMed.
  • When Longer Bonds Provide Higher Stability. (2021). ChemistryViews.
  • Decomposition of Hexamethyldisilazane on Hot Metal Filaments and its Gas-phase Chemistry in a Hot-wire Chemical Vapor Deposition. (2019). IQST.
  • Organofunctional Silanes: Important Intermediates in Chemical Synthesis. (n.d.). Nanjing SiSiB Silicones Co., Ltd.
  • Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. (2025). ResearchGate.
  • Effect of humidity on the first steps of atmospheric new particles formation: Computational study of hydrated molecular clusters. (n.d.). Aerosol Research.
  • Organosilane Reducing Agents. (n.d.). Gelest.
  • Thermal decomposition of silane. (n.d.). Semantic Scholar.
  • What factors affect chemical stability? (2021). StemCo.
  • This compound. (2024). ChemBK.
  • Residual Humidity in Paraffin-Embedded Tissue Reduces Nucleic Acid Stability. (n.d.). MDPI.
  • Special Silanes. (n.d.). SiSiB SILICONES.
  • The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. (2025). ResearchGate.
  • An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate.
  • Organosilane Compounds. (2024). ZM Silane Limited.
  • Analytical methods for detecting and/or measuring and monitoring. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
  • Thermal Decomposition Mechanism of Tetraethylsilane by Flash Pyrolysis Vacuum Ultraviolet Photoionization Mass Spectrometry and DFT Calculations. (n.d.). ResearchGate.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
  • Solvents and solubilities. (n.d.). MicroChemicals.
  • A Deep Dive into Common Organic Solvents. (n.d.). ChemTalk.
  • Systematic Study of the Dispersion of SWNTs in Organic Solvents. (2025). ResearchGate.
  • This compound Synthesis. (n.d.). Organic Syntheses.

Sources

Technical Support Center: Scaling Up the Synthesis of Hexaphenyldisilane for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial-scale synthesis of hexaphenyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guidance, and frequently asked questions (FAQs) to ensure a safe, efficient, and scalable synthesis process.

Introduction to this compound Synthesis

This compound (Si₂Ph₆) is a crucial organosilicon compound with significant applications in advanced materials, semiconductor manufacturing, and organic synthesis.[1] Its synthesis, most commonly achieved through the reductive coupling of chlorotriphenylsilane, presents unique challenges when scaling up from laboratory to industrial production. This guide addresses these challenges head-on, providing practical, field-proven insights to overcome common obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method is the Wurtz-Fittig type reductive coupling of chlorotriphenylsilane using an alkali metal, typically sodium, in an inert aromatic solvent like toluene or xylene.[2] This method is favored for its relatively high yield and the ready availability of starting materials.

Q2: What are the critical safety precautions to consider during the synthesis?

A2: The synthesis involves highly reactive and hazardous materials. Key safety considerations include:

  • Sodium Metal: Sodium is highly reactive with water and air. It must be handled under an inert atmosphere (e.g., argon or nitrogen) and in a dry, aprotic solvent.

  • Chlorotriphenylsilane: This compound is a moisture-sensitive irritant. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Reaction Exotherm: The reductive coupling is exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially at a large scale.

  • Quenching: The quenching of unreacted sodium at the end of the reaction must be done with extreme care, typically with a high-boiling point alcohol like isopropanol or tert-butanol, followed by water.

Q3: What are the typical impurities I might encounter in my final product?

A3: Common impurities can include unreacted chlorotriphenylsilane, triphenylsilane (from premature quenching or side reactions), and siloxanes (if moisture is present). Inadequate purification can also leave residual solvent and salts (e.g., NaCl).[4]

Q4: What are the recommended storage conditions for this compound?

A4: this compound is a stable, white solid.[3][5] It should be stored in a cool, dry place, away from strong oxidizing agents. While it is not significantly reactive with aqueous systems, it is good practice to store it in a well-sealed container to prevent contamination.[5]

Q5: What are the primary industrial applications of this compound?

A5: this compound is utilized in several advanced applications, including:

  • Semiconductor Manufacturing: As a precursor for silicon-based materials.[1]

  • High-Performance Coatings: To enhance thermal stability and chemical resistance.[1]

  • Organic Synthesis: As a reagent in various chemical processes.[1]

  • Materials Science: In the development of advanced polymers and composites.[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and scale-up of this compound.

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated product weight is significantly lower than the theoretical yield.

  • Large amounts of unreacted chlorotriphenylsilane are recovered.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Sodium A surface layer of sodium oxide/hydroxide can prevent the reaction.Ensure sodium is freshly cut or use a sodium dispersion to maximize surface area.
Insufficient Reaction Time or Temperature The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or slightly increasing the temperature within a safe range.
Poor Mixing Inadequate agitation can lead to localized reactions and incomplete conversion.Use an appropriate overhead stirrer for large-scale reactions to ensure a homogeneous mixture.
Moisture Contamination Water will react with sodium and chlorotriphenylsilane, reducing the yield.Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under a strict inert atmosphere.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • NMR or GC-MS analysis shows the presence of triphenylsilane or siloxanes.

  • The product is difficult to purify.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Premature Quenching Adding the quenching agent before the reaction is complete can lead to the formation of triphenylsilane.Ensure the reaction has gone to completion before quenching.
Moisture Contamination Hydrolysis of chlorotriphenylsilane leads to the formation of hexaphenyldisiloxane.As mentioned previously, stringent anhydrous conditions are critical.
Side Reactions with Solvent At very high temperatures, the solvent may participate in side reactions.Maintain the recommended reaction temperature and choose a stable, high-boiling point solvent like xylene for higher temperature reactions.[2]
Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product is an oily solid or difficult to crystallize.

  • The final product has a low melting point.[3][5]

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Salt Removal Residual sodium chloride can interfere with crystallization.After quenching, perform multiple aqueous washes to ensure all salts are removed.
Solvent Trapping The product may precipitate with trapped solvent molecules.Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane). Ensure the product is thoroughly dried under vacuum.
Presence of Impurities Byproducts can act as crystallization inhibitors.If simple recrystallization is insufficient, consider column chromatography for purification, although this may be less practical for very large scales.

Experimental Protocols & Workflows

Workflow for Reductive Coupling of Chlorotriphenylsilane

The following diagram illustrates the key steps in the industrial synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep_reagents Prepare Anhydrous Solvent (Toluene) add_na Add Sodium to Solvent prep_reagents->add_na prep_na Prepare Sodium Dispersion or Freshly Cut Sodium prep_na->add_na prep_glass Dry Glassware and Assemble Reactor under Inert Gas prep_glass->add_na heat Heat to Reflux add_na->heat add_silane Slowly Add Chlorotriphenylsilane Solution heat->add_silane reflux Maintain Reflux (Monitor by TLC/GC) add_silane->reflux cool Cool Reaction Mixture reflux->cool quench Carefully Quench Excess Sodium cool->quench wash Aqueous Wash to Remove NaCl quench->wash separate Separate Organic Layer wash->separate dry Dry with MgSO4 or Na2SO4 separate->dry concentrate Concentrate Solvent dry->concentrate recrystallize Recrystallize from Suitable Solvent concentrate->recrystallize isolate Isolate Crystals by Filtration recrystallize->isolate dry_final Dry Under Vacuum isolate->dry_final final_product This compound dry_final->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

The following decision tree can help diagnose and resolve issues related to low product yield.

G start Low Yield Observed check_reactants Analyze Unreacted Starting Material start->check_reactants high_silane High Chlorotriphenylsilane Remaining? check_reactants->high_silane yes_silane Yes high_silane->yes_silane Yes no_silane No high_silane->no_silane No check_conditions Review Reaction Conditions yes_silane->check_conditions check_byproducts Analyze for Byproducts no_silane->check_byproducts temp_time Insufficient Temp/Time? check_conditions->temp_time yes_temp Yes temp_time->yes_temp Yes no_temp No temp_time->no_temp No solution1 Increase Reaction Time/Temp and Monitor yes_temp->solution1 check_na Evaluate Sodium Activity no_temp->check_na inactive_na Inactive Sodium? check_na->inactive_na yes_na Yes inactive_na->yes_na Yes no_na No inactive_na->no_na No solution2 Use Fresh/Dispersed Sodium yes_na->solution2 no_na->check_byproducts solution3 Investigate for Side Reactions (e.g., moisture contamination) check_byproducts->solution3

Caption: Decision tree for troubleshooting low yield.

References

  • Bernert, T., Winkler, B., Krysiak, Y., Fink, L., Berger, M., Alig, E., Bayarjargal, L., Milman, V., Ehm, L., Stephens, P. W., Auner, N., & Lerner, H.-W. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties. Crystal Growth & Design, 14(6), 2937–.
  • ChemBK. (2024, April 10). This compound.
  • NTNU. (n.d.). Impurities.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Analysis of Byproducts from Hexaphenyldisilane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of byproducts from hexaphenyldisilane reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting unexpected products in their reactions using Gas Chromatography-Mass Spectrometry (GC-MS). Our goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental work.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common byproducts I can expect from reactions involving this compound?

    • Why am I seeing so much baseline noise and "ghost peaks" in my chromatogram?

    • My peaks are tailing. What are the likely causes and solutions?

    • I'm not seeing my expected product, or the response is very low. What should I investigate?

    • How can I confirm the identity of an unknown byproduct?

  • Troubleshooting Guides

    • Systematic Approach to GC-MS Troubleshooting

    • Diagnosing and Resolving Common Chromatographic Issues

    • Investigating Unexpected Reaction Pathways

  • Experimental Protocols

    • Recommended GC-MS Method Parameters for this compound Analysis

    • In-Situ Derivatization for Analysis of Polar Byproducts

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect from reactions involving this compound?

The byproducts of this compound (HPhD) reactions are highly dependent on the reaction conditions, including temperature, atmosphere, and the presence of catalysts or other reagents. However, some common byproducts arise from predictable side reactions:

  • Oxidation Products: HPhD is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of siloxanes, such as hexaphenyldisiloxane. The presence of oxygen in the carrier gas can also accelerate the degradation of the stationary phase in the GC column, leading to increased column bleed that can interfere with analysis.[1]

  • Cleavage Products: The Si-Si bond in HPhD can undergo homolytic cleavage at high temperatures, leading to the formation of triphenylsilyl radicals. These radicals can then react with solvents or other species in the reaction mixture. A common product is triphenylsilane.

  • Rearrangement Products: Phenyl group migration can occur under certain conditions, leading to isomeric byproducts.

  • Solvent Adducts: Reactive intermediates, such as silyl radicals, can be trapped by the solvent. For example, if tetrahydrofuran (THF) is used as a solvent, oxygen can react with it to form hydroperoxides and lactones, which could potentially react with HPhD or its fragments.[2]

Table 1: Potential Byproducts of this compound Reactions

Byproduct ClassCommon ExamplesLikely Origin
OxidationHexaphenyldisiloxaneReaction with adventitious oxygen
CleavageTriphenylsilaneThermal decomposition
RearrangementPhenylsilane isomersHigh-temperature reactions
Solvent AdductsVaries with solventRadical trapping by solvent
Q2: Why am I seeing so much baseline noise and "ghost peaks" in my chromatogram?

Baseline noise and ghost peaks are common issues in GC-MS analysis and can originate from several sources, particularly when analyzing silicon-containing compounds.[3][4]

  • Septum Bleed: The most common source of siloxane "ghost peaks" is the degradation of the injection port septum.[5] These are typically characterized by a series of evenly spaced peaks corresponding to cyclic siloxanes. To mitigate this, use high-quality, low-bleed septa and change them regularly.[5][6]

  • Column Bleed: This appears as a rising baseline at higher temperatures and is caused by the degradation of the stationary phase.[1] Ensure that your column's maximum temperature limit is not exceeded and that the carrier gas is pure. Oxygen traps are highly recommended.[7]

  • Contamination: Contamination can be introduced from your sample, solvent, or the GC system itself.[7] Running a blank solvent injection can help determine if the contamination is from the system. If the blank is clean, the contamination is likely from your sample preparation.

Q3: My peaks are tailing. What are the likely causes and solutions?

Peak tailing is often indicative of active sites within the GC system that interact with your analytes.[8]

  • Active Sites in the Inlet: The inlet liner is a common source of activity. Using a deactivated liner is crucial. Glass wool in the liner can also have active sites.[7]

  • Column Issues: A portion of the column at the inlet may become contaminated or active over time. Trimming the first few centimeters of the column can often resolve this.[6]

  • Chemical Nature of Byproducts: Some potential byproducts, like silanols (formed from hydrolysis of Si-H or Si-halogen bonds), are polar and will tail on non-polar columns. Derivatization can be an effective solution for this (see Experimental Protocols).[9]

Q4: I'm not seeing my expected product, or the response is very low. What should I investigate?

A lack of expected peaks or a weak signal can be frustrating. A systematic check is the best approach.[6][7]

  • Injection Issues: Verify that the syringe is functioning correctly and that the autosampler is properly aligned.[6]

  • Thermal Lability: this compound and some of its derivatives may be thermally labile. High temperatures in the injector or column can cause degradation. Consider lowering the injector temperature or using a gentler injection technique like a programmed temperature vaporization (PTV) inlet.[10]

  • Detector Issues: Ensure the mass spectrometer is tuned and that the detector is functioning correctly. A dirty ion source can lead to a significant drop in sensitivity.[6]

Q5: How can I confirm the identity of an unknown byproduct?

Identifying an unknown peak requires a combination of chromatographic and spectrometric information.

  • Mass Spectrum Interpretation: The fragmentation pattern is a fingerprint of the molecule.[11][12][13] For phenylsilanes, look for characteristic ions corresponding to the loss of phenyl groups (m/z 77) and the silicon-containing backbone.[14]

  • Library Search: Utilize a mass spectral library (e.g., NIST, Wiley) to search for matches to your unknown spectrum. Be aware that library matches are suggestions and require critical evaluation.

  • High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS can provide an accurate mass measurement, allowing you to determine the elemental composition of the unknown compound and its fragments.[15]

  • Analysis of Standards: The most definitive way to confirm the identity of a compound is to inject a pure standard and compare its retention time and mass spectrum.

Troubleshooting Guides

Systematic Approach to GC-MS Troubleshooting

When encountering a problem, a logical, step-by-step approach is more effective than making multiple changes at once.[7]

Troubleshooting_Flowchart Problem Problem Observed (e.g., Peak Tailing, No Peaks) Check_Basics Check Basic System Parameters (Gas Flow, Temperatures, Vacuum) Problem->Check_Basics Isolate_Problem Isolate the Problem Source (Injector, Column, Detector) Check_Basics->Isolate_Problem Blank_Run Perform a Blank Solvent Run Isolate_Problem->Blank_Run Contamination/Ghost Peaks Suspected Standard_Run Inject a Known Standard Isolate_Problem->Standard_Run Peak Shape/Response Issues Interpret_Results Interpret Results and Formulate Hypothesis Blank_Run->Interpret_Results Standard_Run->Interpret_Results Implement_Solution Implement a Single Solution Interpret_Results->Implement_Solution Verify_Fix Verify the Fix with a Standard Run Implement_Solution->Verify_Fix Verify_Fix->Interpret_Results Unsuccessful Resolved Problem Resolved Verify_Fix->Resolved Successful Derivatization_Workflow Sample Reaction Mixture (containing polar byproducts) Evaporate Evaporate to Dryness Sample->Evaporate Add_Solvent Add Solvent (e.g., Pyridine) Evaporate->Add_Solvent Add_Reagent Add BSTFA + 1% TMCS Add_Solvent->Add_Reagent Heat Heat at 70°C Add_Reagent->Heat Analyze Analyze by GC-MS Heat->Analyze

Sources

Technical Support Center: Effect of Solvent on the Reactivity of Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing hexaphenyldisilane (HPDS). My name is Gemini, and as a Senior Application Scientist, I've observed that many of the challenges encountered in the lab stem from a nuanced yet critical experimental parameter: the choice of solvent. The reactivity of the silicon-silicon bond in this compound is profoundly influenced by its solvent environment. This guide is structured to provide direct, actionable answers to common problems and fundamental questions, moving beyond simple protocols to explain the causality behind our experimental choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound. Each answer is designed to help you diagnose the issue and implement a robust solution.

Q1: My photolysis reaction of this compound has a low yield, and I've identified triphenylchlorosilane as a major byproduct. What is the likely cause?

A: The formation of triphenylchlorosilane is a classic indicator that you are using a chlorinated solvent, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

Expertise & Causality: The primary application of this compound photolysis is the generation of two equivalents of the triphenylsilyl radical (Ph₃Si•). This is achieved by the homolytic cleavage of the relatively weak Si-Si bond upon UV irradiation. However, the triphenylsilyl radical is highly reactive. In the presence of a chlorinated solvent, the radical will readily abstract a chlorine atom from a solvent molecule to form the thermodynamically stable triphenylchlorosilane. This parasitic reaction consumes your silyl radicals, preventing them from participating in the desired downstream reaction and thus lowering your yield. Steady-state photolysis of tetraaryldisilanes in chloroform, for example, can produce the corresponding chlorosilane in nearly quantitative yield.[1] While this can be a synthetic route in itself, it is a significant side reaction if you intend to use the silyl radical for other purposes.

Solution: Switch to a non-halogenated, non-polar, aprotic solvent. The ideal solvent should dissolve this compound but remain inert to the highly reactive silyl radicals.

  • Recommended Solvents: Cyclohexane, Benzene, Toluene, or Hexane.

  • Action: Rerun your reaction in one of the recommended solvents after ensuring all glassware is free from residual chlorinated solvents.

Below is a diagram illustrating the desired pathway versus the problematic side reaction in a chlorinated solvent.

G cluster_0 Desired Pathway (Inert Solvent, e.g., Cyclohexane) cluster_1 Problematic Pathway (Chlorinated Solvent, e.g., CHCl₃) HPDS_A This compound (Ph₃Si-SiPh₃) Radicals_A 2 x Triphenylsilyl Radical (Ph₃Si•) HPDS_A->Radicals_A UV Light (hν) Product_A Desired Radical-Derived Product (e.g., from reaction with substrate) Radicals_A->Product_A + Substrate HPDS_B This compound (Ph₃Si-SiPh₃) Radicals_B 2 x Triphenylsilyl Radical (Ph₃Si•) HPDS_B->Radicals_B UV Light (hν) Side_Product Triphenylchlorosilane (Ph₃Si-Cl) Radicals_B->Side_Product + CHCl₃ (Cl• abstraction) Solvent_Radical Solvent Radical (•CHCl₂)

Caption: Reaction pathways of HPDS photolysis in inert vs. chlorinated solvents.

Q2: I am observing inconsistent reaction rates and poor reproducibility between experiments, even though I'm using THF, a commonly recommended solvent.

A: The issue is likely due to variations in solvent quality, specifically the presence of peroxides in your tetrahydrofuran (THF).

Expertise & Causality: Ethers like THF are known to form explosive hydroperoxides upon exposure to oxygen and light.[2] From a reactivity standpoint, these peroxides can act as radical initiators, accelerating your reaction in an uncontrolled manner. Conversely, they can also trap reactive intermediates, leading to unexpected side products and lower yields. This chemical instability means that two different bottles of THF, or the same bottle used at different times, can contain vastly different levels of peroxides, leading directly to poor reproducibility.

Solution & Protocol: You must use fresh, inhibitor-free THF that has been tested for and purified of peroxides.

Protocol: Peroxide Test and Removal for THF

  • Safety First: Always handle THF in a chemical fume hood. Wear appropriate PPE, including safety glasses and gloves. Peroxides can be explosive upon concentration.

  • Peroxide Test:

    • Place 1-2 mL of THF in a clean, dry test tube.

    • Add one drop of freshly prepared, acidic potassium iodide (KI) solution (10% KI in 10% acetic acid).

    • A yellow color indicates low levels of peroxides, while a brown color indicates high, potentially dangerous levels. If the solution turns brown, consult your institution's safety officer for disposal; do not attempt to distill.

  • Peroxide Removal (for low levels):

    • If the test is negative or pale yellow, you can proceed with purification.

    • Add the THF to a solvent still containing sodium benzophenone ketyl under an inert atmosphere (N₂ or Ar). The persistent deep blue or purple color of the ketyl radical anion indicates that the solvent is dry and peroxide-free.

    • Distill the required amount of THF directly into your reaction vessel under an inert atmosphere immediately before use.

  • Best Practice: For maximum reproducibility, use freshly distilled and tested THF for every experiment.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the role of solvents in this compound chemistry.

Q1: How does solvent polarity fundamentally influence the cleavage of the Si-Si bond in this compound?

A: The choice of solvent polarity is critical because it can favor one of two possible bond-cleavage pathways: homolytic or heterolytic.

  • Homolytic Cleavage: This pathway involves the symmetrical breaking of the Si-Si bond, where each silicon atom retains one of the bonding electrons. This generates two neutral triphenylsilyl radicals (Ph₃Si•). This process is favored in non-polar solvents . Non-polar environments do not effectively solvate and stabilize charged species, making the formation of ions energetically unfavorable.[3] For this compound, this is the most common and synthetically useful pathway, typically initiated by heat or UV light.

  • Heterolytic Cleavage: This pathway involves the asymmetrical breaking of the bond, where one silicon atom retains both bonding electrons. This would generate a triphenylsilyl cation (Ph₃Si⁺) and a triphenylsilyl anion (Ph₃Si⁻). This process is favored in polar solvents . Polar solvents can stabilize these charged intermediates through dipole-dipole interactions or hydrogen bonding, lowering the activation energy for their formation.[4][5] While theoretically possible, the generation of silyl ions from HPDS is less common than radical formation and typically requires specific reagents in addition to a polar solvent.

G cluster_0 Non-Polar Solvent (e.g., Benzene) cluster_1 Polar Solvent (e.g., Acetonitrile) HPDS This compound (Ph₃Si-SiPh₃) Homolytic Homolytic Cleavage (Favored) HPDS->Homolytic Δ or hν Heterolytic Heterolytic Cleavage (Disfavored) HPDS->Heterolytic Δ or hν Radicals 2 x Ph₃Si• (Silyl Radicals) Homolytic->Radicals Ions Ph₃Si⁺ + Ph₃Si⁻ (Silyl Ions) Heterolytic->Ions

Caption: Influence of solvent polarity on the Si-Si bond cleavage pathway in HPDS.

Q2: What are the ideal solvent characteristics for generating triphenylsilyl radicals from this compound via photolysis?

A: The ideal solvent for generating triphenylsilyl radicals should possess a combination of properties that maximize radical generation while minimizing side reactions. The key characteristics are summarized in the table below.

CharacteristicRationaleRecommended SolventsProblematic Solvents
Non-Polar Discourages heterolytic (ionic) cleavage and prevents stabilization of charged transition states that could lead to other pathways.[3]Hexane, Cyclohexane, Benzene, TolueneWater, DMSO, Acetonitrile
Aprotic Prevents the silyl radical from abstracting a proton. Protic solvents have acidic protons (e.g., on O-H or N-H groups) that react with silyl radicals.[6]All recommended solventsAlcohols (Methanol, Ethanol), Water, Amines
Non-Halogenated Prevents the silyl radical from abstracting a halogen atom, which is a common and rapid side reaction.[1]All recommended solventsDichloromethane (DCM), Chloroform, Carbon Tetrachloride
UV Transparent The solvent should not absorb significantly at the wavelength used for photolysis (typically 254 nm) to ensure the photons reach the HPDS solute.Cyclohexane, HexaneBenzene, Toluene (can act as photosensitizers)
Low Viscosity Facilitates the diffusion of the generated radicals out of the "solvent cage" to react with the intended substrate, minimizing radical-radical recombination.Hexane, Diethyl EtherHigh molecular weight alkanes
Q3: Is it possible to conduct silyl radical chemistry with this compound in aqueous media?

A: Yes, but it requires specialized techniques. While this compound is insoluble in water, radical reactions in aqueous media have been successfully performed.[7]

Expertise & Causality: Directly dissolving HPDS in water is not feasible. The strategy involves creating a biphasic system or an emulsion where the HPDS resides in a lipophilic phase (e.g., dispersed droplets). The silyl radicals are generated at the interface between the organic and aqueous phases.

For this process to be efficient with a water-soluble substrate, a "chain carrier" or hydrogen shuttle is often required. A common example is a thiol, like 2-mercaptoethanol.

Mechanism in Water with a Chain Carrier:

  • Initiation: Photolysis of HPDS in the organic phase generates Ph₃Si• radicals at the interface.

  • Reaction: The Ph₃Si• radical reacts with the water-soluble substrate (e.g., an organic halide, RX) at the interface.

  • Propagation (Aqueous Phase): The resulting substrate radical (R•) is in the aqueous phase. It abstracts a hydrogen atom from the thiol chain carrier (R'-SH), yielding the desired product (RH) and a thiyl radical (R'-S•).

  • Propagation (Interface): The thiyl radical migrates to the interface and abstracts a hydrogen atom from another molecule of HPDS (this is less common) or, more typically, from a silane like (Me₃Si)₃SiH if used as the primary radical source, regenerating the silyl radical and continuing the chain.

This methodology allows the powerful reactivity of silyl radicals to be applied to water-soluble substrates, which is particularly relevant in biological and materials science contexts.[7]

References
  • Jorgensen, W. L., & Tirado-Rives, J. (2005). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. Journal of the American Chemical Society.
  • Tautermann, C. S., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. [Link]
  • Wikipedia contributors. (2023). Solvent effects. Wikipedia. [Link]
  • Chen, J., et al. (n.d.). Solvent Effects on Polymer Surface Structure.
  • American Chemical Society. (2025). Comparison of the decomposition kinetics and thermochemistry of hexamethyldisilazane and tetramethyldisilazane – a theoretical study. ACS Fall 2025.
  • Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent.
  • Corriu, R. J. P., et al. (n.d.). Novel disilane-induced radical reactions with diphenylacetylene Disilane catalyzed versus thermally-induced reactions of alkynes.
  • Thiénot, M. (n.d.). Product Subclass 44: Silyl Radicals. Science of Synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Ashfold, M. N. R., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. [Link]
  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2021). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
  • Cafferata, L. F. R., & Rimada, R. S. (2003). Solvent and Substituent Effects on the Thermolysis of Antimalarial Fluorophenyl Substituted 1,2.4-Trioxanes. Molecules. [Link]
  • Tumanskii, B., et al. (2020). Novel Silyl Radicals and Disilenes: Reactivity Studies and Evaluation for Battery Application.
  • Singh, P., et al. (2023). Effect of solvents on chemical reactions and reactivity.
  • Motevalian, S. P., et al. (2017). Kinetics of Silane Decomposition in High-Pressure Confined Chemical Vapor Deposition of Hydrogenated Amorphous Silicon.
  • Islam, M., et al. (1999). Solvent effects on rates of photochemical reaction of Rose Bengal triple state studied by nanosecond laser photolysis. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
  • Chatgilialoglu, C. (2011). Chapter 2 Silyl Radicals in Chemical Synthesis.
  • Chen, T. M., & Brauer, G. M. (1982). Solvent effects on bonding organo-silane to silica surfaces. Journal of Dental Research. [Link]
  • Postigo, A. (n.d.).
  • Quora. (2019). Why is homolytic fission favored by non polar solvents? Also, H2O2 is polar and it also favors this fission, why? Quora. [Link]
  • Chan, W.-K., et al. (2015). Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge). Molecules. [Link]
  • Gualandi, A., et al. (2020). Silyl Radicals as Single-Electron Reductants: α-Aminoalkyl Radical Formation via a Photocatalytic Oxidatively Initiated Radical Chain Process. Journal of the American Chemical Society. [Link]
  • Richards, J. T., & Thomas, J. K. (1970). Effect of solvent on the flash photolysis and laser photolysis of N,N,N′,N′-tetramethyl-paraphenylene diamine in solution. Transactions of the Faraday Society.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. [Link]
  • ARCOR Epoxy Technologies. (n.d.). Solvent Chart. [Link]

Sources

Technical Support Center: Optimizing Hexaphenyldisilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hexaphenyldisilane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The following question-and-answer-based sections provide in-depth, field-proven insights to address common challenges and enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for anyone working with this compound.

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis of this compound (HPD) and other disilanes primarily relies on the formation of a silicon-silicon bond. The most prevalent and modern catalytic method is the dehydrogenative coupling of hydrosilanes , such as triphenylsilane ((C₆H₅)₃SiH).[1][2] This reaction type forms Si-Si bonds while eliminating dihydrogen (H₂) gas and requires a catalyst to be efficient.[2]

Historically, Wurtz-type coupling reactions involving halosilanes (like triphenylchlorosilane) and a molten alkali metal (e.g., sodium) were used.[2][3] However, these methods often suffer from limited functional group tolerance and poor control over the reaction.[2] Catalytic dehydrogenative coupling offers a more versatile and selective alternative.

Q2: Why is catalyst selection so critical for optimizing these reactions?

Catalyst selection is paramount because it directly dictates the reaction's efficiency, selectivity, and substrate scope. The Si-H bond in triphenylsilane is relatively stable, and its activation for Si-Si bond formation is kinetically unfavorable without a catalyst.[2]

An optimal catalyst will:

  • Lower the Activation Energy: Facilitating the cleavage of the Si-H bond and formation of the Si-Si bond under milder conditions.

  • Increase Reaction Rate: Ensuring the reaction proceeds to completion in a reasonable timeframe.

  • Enhance Selectivity: Minimizing unwanted side reactions, such as polymerization (for smaller silanes) or redistribution of substituents, which leads to higher purity of the desired this compound product.[2]

  • Improve Yield: A well-chosen catalyst maximizes the conversion of starting material to the final product.

The choice of metal, its oxidation state, and the surrounding ligands all play a crucial role in the catalytic cycle.[4]

Q3: What are the main classes of catalysts used for this compound synthesis?

Catalysts for the dehydrogenative coupling of silanes can be broadly categorized into three groups:

  • Late Transition Metal Complexes: Palladium (Pd), Platinum (Pt), and Rhodium (Rh) complexes are widely used.[1] Palladium catalysts, in particular, are extensively studied for a variety of silylation reactions.[5][6] Wilkinson's catalyst, a rhodium complex, is known to promote dehydrogenative coupling, although it can be slow.[1][2]

  • Early Transition Metal Complexes (Metallocenes): Titanocene and Zirconocene derivatives are effective catalysts for the dehydrogenative coupling of organosilanes.[2] These are often highly active, even at room temperature.[2]

  • Heterogeneous and Main Group Catalysts: While less common for fine chemical synthesis, certain solid-state catalysts like magnesium oxide (MgO) and calcium oxide (CaO) can promote the dehydrogenation of phenylsilane.[1] Additionally, the Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃) is an effective metal-free catalyst for this transformation.[1]

Part 2: Catalyst Selection & Optimization Guide

This section provides a deeper dive into making informed decisions for your specific experimental setup.

Q4: How do I choose the best catalyst system for my reaction?

Choosing the right catalyst depends on your starting materials, desired reaction conditions, and scalability. The following workflow provides a logical approach to this selection process.

CatalystSelection Start Define Starting Material SM1 Triphenylsilane ((Ph)3SiH) Start->SM1 SM2 Triphenylchlorosilane ((Ph)3SiCl) Start->SM2 Method1 Dehydrogenative Coupling SM1->Method1 Method2 Reductive (Wurtz-type) Coupling SM2->Method2 Cat_Early Early Transition Metals (e.g., Titanocene, Zirconocene) Method1->Cat_Early High Activity Cat_Late Late Transition Metals (e.g., Palladium, Rhodium) Method1->Cat_Late High Selectivity Cat_Main Main Group / Lewis Acid (e.g., B(C6F5)3) Method1->Cat_Main Metal-Free Cat_Alkali Alkali Metals (e.g., Na, Li) Method2->Cat_Alkali Traditional Decision Evaluate Catalyst Performance: - Yield - Selectivity - Cost - Conditions Cat_Early->Decision Cat_Late->Decision Cat_Main->Decision Cat_Alkali->Decision PalladiumCycle cluster_main Catalytic Cycle Pd0 Pd(0)Ln Complex1 (H)(R3Si)Pd(II)Ln Pd0->Complex1 Oxidative Addition (+ R3SiH) Complex1->Pd0 Reductive Elimination (- H2) + R3SiH Complex2 (R3Si)2Pd(II)Ln Complex1->Complex2 σ-Bond Metathesis (+ R3SiH, - H2) Complex2->Pd0 Reductive Elimination Product R3Si-SiR3 (this compound) Complex2->Product

Caption: Simplified catalytic cycle for Pd-catalyzed dehydrogenative coupling.

Mechanistic Insights:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with triphenylsilane (R₃SiH). The Si-H bond adds across the metal center, oxidizing it to a Palladium(II) silyl hydride intermediate. [6]This is often the crucial, rate-limiting step. [6]2. Second Silane Interaction: A second molecule of triphenylsilane interacts with the Pd(II) intermediate. This can occur via several proposed pathways, including a σ-bond metathesis step where H₂ is eliminated to form a bis(silyl)palladium(II) complex. [1]3. Reductive Elimination: The final step is the reductive elimination of the two silyl groups from the Pd(II) center. This forms the desired Si-Si bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue. [5]

Q6: How do ligands influence the performance of palladium catalysts?

Ligands are not passive spectators; they are critical controllers of the catalyst's behavior. [4]In palladium-catalyzed silylation, ligands (often phosphines) modulate the electronic and steric properties of the metal center.

  • Electronic Effects: Electron-rich ligands (e.g., P(t-Bu)₃) increase the electron density on the palladium atom. [4]This makes the Pd(0) center more nucleophilic and enhances its ability to undergo oxidative addition into the Si-H bond, often accelerating the reaction. [4]* Steric Effects: Bulky ligands can promote the reductive elimination step, which is necessary to release the product and turn over the catalyst. [4]They can also help stabilize the catalytically active species and prevent the formation of inactive palladium clusters (palladium black).

  • Ligand Choice: For silylation of aryl chlorides, biaryl phosphine ligands have been shown to be highly effective. [7]The optimal ligand often needs to be matched to the specific substrate and reaction type. [4]

    Ligand Property Effect on Catalytic Cycle Typical Ligand Example
    Electron-Donating Accelerates oxidative addition Tri-tert-butylphosphine (P(t-Bu)₃)
    Sterically Bulky Promotes reductive elimination, stabilizes catalyst DavePhos, BrettPhos [8]

    | Bidentate (Chelating) | Increases catalyst stability, can control geometry | dicyclohexyl(phosphino)ethane (dcpe) [6]|

Part 3: Troubleshooting Guide

Even with a well-designed experiment, issues can arise. This section addresses common problems in a systematic way.

Q7: My reaction yield is low. What are the most likely causes and how can I fix them?

Low yield is a common issue that can stem from several factors. Systematically investigating each possibility is key to finding a solution. [9]

Symptom Potential Cause Recommended Solution & Rationale
Low Conversion 1. Inefficient Catalyst Activity: The chosen catalyst may not be active enough under the current conditions. Solution: Switch to a more active catalyst system (e.g., from a Rhodium to a Titanocene-based catalyst). [2]Alternatively, increase the catalyst loading or reaction temperature. Higher temperatures can overcome the activation energy barrier. [10]
2. Reversible Reaction Equilibrium: Dehydrogenative coupling produces H₂ gas. If this gas is not removed, Le Châtelier's principle dictates that the equilibrium will not favor product formation. Solution: Run the reaction under a dynamic vacuum or a gentle stream of an inert gas (like Argon or Nitrogen) to physically remove the H₂ as it forms, driving the reaction toward the product. [2]
3. Insufficient Reaction Time: The reaction may simply be slow and has not yet reached completion. Solution: Monitor the reaction over a longer period using techniques like TLC or GC-MS. Extend the reaction time until no further consumption of starting material is observed. [10]
Product Degradation or Side Reactions 1. Catalyst-Induced Side Reactions: The catalyst may be promoting undesired pathways, such as redistribution or polymerization. Solution: Screen different ligands to improve selectivity. [7]A less reactive catalyst or lower reaction temperatures might also reduce side product formation.

| | 2. Thermal Instability: The product, this compound, might be degrading at the reaction temperature. | Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. |

Q8: I'm observing significant side product formation. How can I improve the selectivity?

Improving selectivity requires fine-tuning the reaction to favor the desired pathway over others.

  • Adjust the Catalyst System:

    • Metal and Ligand: As discussed, the ligand has a profound impact. For palladium-catalyzed reactions, switching from a monodentate to a bidentate phosphine ligand can alter the geometry and electronic properties at the metal center, thus changing the selectivity. [4] * Catalyst Type: If a highly active catalyst like a zirconocene derivative is causing unwanted polymerization, switching to a slower but more selective catalyst like Wilkinson's catalyst might be beneficial. [2]

  • Optimize Reaction Parameters:

    • Temperature: Lowering the temperature often increases selectivity, as undesired reaction pathways may have higher activation energies. [10] * Solvent: The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates. Screening solvents like THF, dioxane, or toluene can reveal an optimal medium for selectivity. [10]For example, in some Pd-catalyzed silylations, dioxane is preferred, while in others, DMF is used to overcome challenges with certain substrates. [7] * Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.

Q9: The reaction won't start. What are the first things I should check?

Reaction failure is often due to an issue with one of the core components. A systematic checklist is the best approach.

  • Catalyst Integrity and Activation:

    • Is the catalyst active? Many catalysts are air- and moisture-sensitive. Ensure they have been stored and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). [11] * Does it require pre-activation? Some catalytic systems, like Cp₂MCl₂/BuLi, require the components to be mixed to generate the active catalytic species in situ. [12]Ensure this step is performed correctly.

  • Reagent and Solvent Purity:

    • Are your solvents anhydrous? Water can react with and deactivate many organometallic catalysts and reagents. [13]Ensure solvents are properly dried before use.

    • Is your starting material pure? Impurities in the triphenylsilane can act as catalyst poisons. [14]Purification of the starting material may be necessary.

  • Reaction Conditions:

    • Is the temperature correct? Verify that your heating mantle or oil bath is calibrated and reaching the target temperature.

    • Is mixing adequate? For heterogeneous catalysts or reactions with multiple phases, efficient stirring is crucial for mass transfer.

References
  • Wikipedia.
  • Inorganic Chemistry. Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species. [Link]
  • Alchetron.
  • Semantic Scholar. Catalytic dehydrogenative coupling of hydrosilanes with alcohols for the production of hydrogen on-demand. [Link]
  • Organometallics. Catalytic dehydrogenative coupling of secondary silanes with Cp2MCl2-BuLi. [Link]
  • Journal of the American Chemical Society. Preparation and Properties of Hexaaryldisilanes. [Link]
  • Dalton Transactions. Oxidation of Pd(ii) with disilane in a palladium-catalyzed disilylation of aryl halides: a theoretical view. [Link]
  • ResearchGate. Oxidation of Pd(II) with Disilane in a Palladium-Catalyzed Disilylation of Aryl Halides: A Theoretical View. [Link]
  • Organic Letters. Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. [Link]
  • Dalton Transactions. The mechanism of oxidative addition of Pd(0)
  • Organic Letters.
  • Journal of the American Chemical Society. Mechanistic Studies of Palladium(II)
  • ResearchGate. Formation of a palladium-silicon interface by silane chemical vapor deposition on Pd(100). [Link]
  • The Keep. Optimization of the Reaction of Hexamethyldisilazane on a Fumed Silica Surface. [Link]
  • National Institutes of Health. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]
  • PubMed Central. Developing Ligands for Palladium(II)
  • University of North Texas. Novel disilane-induced radical reactions with diphenylacetylene. [Link]
  • Chemical Communications.
  • ResearchGate. Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane. [Link]
  • PubMed Central. Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. [Link]
  • YouTube.
  • YouTube. How Do You Optimize Chemical Reaction Yields?. [Link]
  • ResearchGate. Synthesis of hexenyl aryl tellurides and the catalytic activity of their platinum(II)
  • PubChem. This compound. [Link]
  • MDPI. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. [Link]
  • PubMed. Preparation of allyl and vinyl silanes by the palladium-catalyzed silylation of terminal olefins: a silyl-Heck reaction. [Link]
  • MDPI.

Sources

Handling and storage recommendations for hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hexaphenyldisilane

A Guide for Researchers and Drug Development Professionals

Welcome to the dedicated support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical advice for the successful handling, storage, and application of this versatile organosilicon compound. As a stable source of the triphenylsilyl moiety, this compound is a key reagent in materials science and organic synthesis, including for advanced applications like meta-selective C-H bond silylation.[1][2] Its unique stability, stemming from a balance of bond energies and stabilizing London dispersion interactions between the phenyl groups, sets it apart from its carbon analogue, hexaphenylethane.[3]

This document moves beyond standard data sheets to offer field-proven advice in a direct question-and-answer format, helping you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the absolute critical storage conditions for this compound to ensure its long-term stability?

This is arguably the most crucial aspect of maintaining the reagent's integrity. While stable under ambient conditions, improper storage is the primary cause of reagent degradation.

  • Atmosphere: An inert atmosphere is highly recommended.[4] this compound is sensitive to moisture.[4] While its hydrolytic sensitivity is rated as low in some contexts (no significant reaction with aqueous systems), repeated exposure to atmospheric moisture, especially at elevated temperatures, can lead to slow hydrolysis at the Si-Si bond. Store the container under a positive pressure of a dry, inert gas like argon or nitrogen.

  • Temperature: There are varying recommendations from suppliers. While some suggest room temperature is adequate[5][6], others advise refrigerated conditions at 2-8°C[1][2] or in a cool, dark place below 15°C[4].

    • Expert Recommendation: For long-term storage and to minimize any potential for slow degradation, storing this compound at 2-8°C under a dry, inert atmosphere is the best practice. This conservative approach mitigates the risk of both hydrolysis and thermal decomposition. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Container: The compound should be kept in its original, tightly sealed container.[7] For smaller aliquots, use vials with PTFE-lined caps or glass ampoules sealed under inert gas.

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[7][8] Therefore, adherence to standard laboratory safety protocols is essential.

  • Hand Protection: Wear protective gloves (e.g., nitrile).[7]

  • Eye Protection: Safety goggles are mandatory.[7]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.[7]

  • Respiratory Protection: Handle the solid powder in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust.[4][7] If significant dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[7]

Q3: What solvents are suitable for dissolving this compound?

This compound is a solid with limited solubility. It is described as having "very faint turbidity in hot Toluene".[1][5] For reactions, it is often used in anhydrous, non-protic solvents. Tetrahydrofuran (THF) has also been used as a solvent in studies involving its reactivity.[9] Always use anhydrous grade solvents, as residual water can compromise the reagent.

Q4: Is this compound sensitive to air?

The primary sensitivity is to moisture in the air, not necessarily oxygen at room temperature.[4] However, like many organosilicon compounds, its reactivity can be influenced by atmospheric components, especially under reaction conditions (e.g., at elevated temperatures or in the presence of catalysts). The standard and most reliable practice is to handle it using air-sensitive techniques, such as in a glovebox or on a Schlenk line, to exclude both moisture and oxygen.[10][11][12]

Troubleshooting Guide

Q1: My C-H silylation reaction is giving poor yields. Could my this compound be the problem?

Possible Cause: Yes, this is a common consequence of using a degraded reagent. The most likely culprit is hydrolysis due to improper storage or handling. Atmospheric moisture can slowly cleave the Si-Si bond to form triphenylsilanol (Ph₃SiOH) and triphenylsilane (Ph₃SiH). Triphenylsilanol was observed as a product after refluxing this compound with hydrogen peroxide and sodium hydroxide.[9] These contaminants are unreactive in the desired silylation pathway and effectively reduce the concentration of the active reagent.

Recommended Solution:

  • Verify Reagent Quality: Assess the quality of your this compound stock (see workflow diagram below). Check for any clumping (a sign of moisture exposure) and verify its melting point (literature: ~358-360 °C).[1][5] A broad or depressed melting point suggests the presence of impurities.

  • Use Fresh or Purified Reagent: If degradation is suspected, use a freshly opened bottle of the reagent.

  • Strict Anhydrous Technique: Ensure all glassware is rigorously oven- or flame-dried and cooled under a stream of inert gas.[10][11] Use freshly distilled, anhydrous solvents and perform all manipulations under a positive pressure of argon or nitrogen.

Q2: The this compound powder in the bottle appears clumpy and is no longer a free-flowing white powder. Is it still usable?

Possible Cause: Clumping is a strong indicator of moisture absorption. The solid has likely been exposed to the atmosphere, leading to surface hydrolysis and the formation of silanols and siloxanes, which can cause particles to stick together.

Recommended Solution:

  • High-Stakes Applications: For sensitive applications like catalysis or drug development where stoichiometry is critical, it is strongly advised to discard the compromised reagent and use a new, unopened container. The presence of impurities is difficult to quantify without extensive analysis and will lead to unreliable and irreproducible results.

  • Less Sensitive Applications: For non-critical applications, you may attempt to dry the material under high vacuum for several hours. However, this will not reverse any chemical degradation that has already occurred. A subsequent melting point determination can help assess if the quality is acceptable for your purpose.

Q3: I noticed some discoloration of the material after heating it in solution. What could be happening?

Possible Cause: While this compound is thermally stable, prolonged heating at very high temperatures can cause decomposition. Thermal decomposition can lead to the release of irritating gases and vapors.[7] The Si-Si bond can cleave homolytically to form triphenylsilyl radicals (Ph₃Si•). These radicals are highly reactive and can lead to a variety of colored and complex byproducts. A study on the related compound hexamethyldisilane showed that heating on a filament breaks both Si-Si and Si-C bonds.[13]

Recommended Solution:

  • Review Reaction Temperature: Confirm that your reaction temperature does not exceed the known stability limits of the compound or other reagents in your mixture.

  • Ensure Inert Atmosphere: Perform reactions under a strict inert atmosphere. The presence of oxygen at high temperatures can exacerbate decomposition and lead to the formation of siloxanes and other oxidized byproducts.

  • Analyze Byproducts: If possible, analyze the reaction mixture by techniques like GC-MS or LC-MS to identify potential decomposition products, which can help confirm the degradation pathway.

Data and Protocols

Table 1: Summary of Handling and Storage Recommendations
ParameterRecommendationRationale & Citation
Storage Temperature 2–8 °C (Refrigerated)Best practice for long-term stability, minimizing both thermal and hydrolytic degradation pathways.[1][2]
Atmosphere Dry, Inert (Argon or Nitrogen)The compound is moisture-sensitive. An inert atmosphere prevents hydrolysis.[4]
Container Tightly sealed original container or ampoule under inert gas.Prevents atmospheric contamination.[7]
Handling Area Fume hood or glovebox.Prevents inhalation of harmful dust and exposure to moisture/air.[7][11]
Chemical Incompatibilities Strong oxidizing agents.Thermal decomposition can be initiated or accelerated by oxidizers.[9]
Experimental Protocol: Preparation of a this compound Solution under Inert Atmosphere

This protocol outlines the standard procedure for accurately preparing a solution of this compound for a reaction using Schlenk techniques.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, Toluene)

  • Oven-dried Schlenk flask with a stir bar

  • Oven-dried graduated cylinder or syringe

  • Rubber septa

  • Schlenk line with dual vacuum/inert gas manifold

  • Spatula, weighing paper/boat

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask and any other glassware are thoroughly dried in an oven (>120°C for at least 4 hours) and assembled while hot, or assembled cold and flame-dried under vacuum.[10] Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Weighing the Solid: In a fume hood, quickly weigh the desired amount of this compound. For highly sensitive reactions, this step should be performed inside an inert atmosphere glovebox.[12]

  • Transfer to Flask: Briefly remove the septum or stopper from the Schlenk flask while maintaining a strong positive outflow of inert gas (a "nitrogen curtain"). Add the weighed this compound to the flask and immediately reseal it.

  • Evacuate & Refill: Carefully evacuate the flask on the Schlenk line to remove any atmospheric gases introduced during the transfer, then backfill with inert gas. Repeat this "evacuate-refill" cycle three times to ensure a fully inert atmosphere.[12]

  • Solvent Addition: Add the required volume of anhydrous solvent to the flask via a gas-tight syringe or a cannula transfer from a Sure/Seal™ bottle.[11][14]

  • Dissolution: Stir the mixture at room temperature or with gentle heating as required to achieve dissolution. As noted, solubility can be limited even in hot toluene.

Mandatory Visualization: Workflow for Quality Assessment

Below is a logical workflow to help researchers determine if their stock of this compound is suitable for use in an experiment.

G cluster_0 Quality Assessment Workflow for this compound start Start: Suspect Reagent Quality visual_inspection Step 1: Visual Inspection Is the powder a fine, white, free-flowing solid? start->visual_inspection clumpy_check Result: Clumpy or Discolored visual_inspection->clumpy_check No good_visual Result: Looks Good visual_inspection->good_visual Yes decision_bad Decision: Reagent is likely degraded. High risk of failure. clumpy_check->decision_bad melting_point Step 2: Melting Point Test (Optional but Recommended) Is MP sharp and near 358-360°C? good_visual->melting_point mp_fail Result: Broad or Depressed MP melting_point->mp_fail No mp_pass Result: MP is Correct melting_point->mp_pass Yes mp_fail->decision_bad decision_good Decision: Reagent is likely high quality. mp_pass->decision_good action_discard Action: Discard and use a new batch. Do not use for sensitive reactions. decision_bad->action_discard action_proceed Action: Proceed with experiment using strict anhydrous/inert techniques. decision_good->action_proceed

Caption: Decision workflow for assessing this compound quality.

References

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - this compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Haz-Map. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • Lichtenwalter, G. D., & Gilkey, J. C. (1964). Cleavage Reactions of the Silicon-Silicon Bond of this compound. The Journal of Organic Chemistry, 29(8), 2453–2455. [Link]
  • CAS Common Chemistry. (n.d.). 1,1,1,2,2,2-Hexaphenyldisilane.
  • Wipf, P. (2015, August 30). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • LibreTexts Chemistry. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Sun, H., & Wang, J. (2008). Decomposition of Hexamethyldisilane on a Hot Tungsten Filament and Gas-Phase Reactions in a Hot-Wire Chemical Vapor Deposition Reactor. The Journal of Physical Chemistry A, 112(25), 5639–5646. [Link]
  • Jemmis, E. D., & Jabed, M. A. (2021). Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. Chemistry – A European Journal, 27(56), 13925-13930. [Link]

Sources

Moisture sensitivity of hexaphenyldisilane and its impact on reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for hexaphenyldisilane (HPDS). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, use, and troubleshooting of reactions involving this reagent. My goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is both successful and reproducible.

Section 1: Understanding the Nuances of this compound's "Moisture Sensitivity"

One of the most common points of confusion is the reactivity of this compound with water. While some data sheets may suggest low hydrolytic sensitivity, practical experience in complex organic synthesis tells a more nuanced story.[1][2] This section clarifies the reality of its stability and why stringent anhydrous techniques are non-negotiable for reproducible results.

Q1: Is this compound stable in the presence of water? I've seen conflicting information.

A1: This is an excellent and critical question. The confusion arises from the difference between the stability of the bulk solid and the reactivity of its intermediates under reaction conditions.

  • Kinetic Stability of the Bulk Reagent: Solid this compound is a white, crystalline solid with a high melting point (358-360 °C).[1] The central Silicon-Silicon (Si-Si) bond is sterically shielded by the twelve bulky phenyl groups. This steric hindrance makes direct nucleophilic attack by water on the Si-Si bond kinetically slow under ambient storage conditions. So, incidental, brief exposure of the solid to atmospheric moisture is not catastrophic. The stability is also enhanced by a favorable interplay of attractive London dispersion forces and Pauli repulsion between the phenyl moieties.[3]

  • Reactivity Under Reaction Conditions: The true moisture sensitivity becomes critical when this compound is used to generate reactive species, primarily the triphenylsilyl radical (Ph₃Si•). This is the most common application, where the Si-Si bond is cleaved thermally or photochemically.[4] These silyl radicals are highly reactive intermediates. Trace amounts of water can act as a proton source, quenching the radical to form triphenylsilane (Ph₃Si-H) and a hydroxyl radical. This side reaction can terminate your desired radical chain process, leading to low yields or complete reaction failure.[5][6]

In short: Do not mistake the kinetic stability of the solid in the bottle for inertness under your reaction conditions. The reactive intermediates you generate from it are extremely sensitive to proton sources like water.

Q2: What are the primary degradation products of this compound in the presence of moisture during a reaction?

A2: When moisture interferes with a reaction involving this compound, particularly one involving silyl radicals, two primary side products are typically observed:

  • Triphenylsilane (Ph₃SiH): This is the product of the triphenylsilyl radical being quenched by a proton from a water molecule. Its formation is a strong indicator that your desired radical pathway is being short-circuited.

  • Triphenylsilanol (Ph₃SiOH): This can form via the reaction of a triphenylsilyl radical with a hydroxyl radical (generated from the initial quenching of another silyl radical) or through slower, direct hydrolysis of the Si-Si bond, which can be catalyzed by acidic or basic impurities. Further condensation of triphenylsilanol can lead to the formation of hexaphenyldisiloxane (Ph₃Si-O-SiPh₃).

The diagram below illustrates the primary degradation pathway under radical conditions.

Fig 1. Moisture-Induced Degradation Pathway HPDS This compound (Ph₃Si-SiPh₃) Radical 2 x Triphenylsilyl Radical (2 Ph₃Si•) HPDS->Radical Δ or hν Silane Triphenylsilane (Ph₃Si-H) Radical->Silane Proton Abstraction OH_Radical Hydroxyl Radical (•OH) Silanol Triphenylsilanol (Ph₃Si-OH) Radical->Silanol Radical Combination H2O Trace H₂O H2O->Silane OH_Radical->Silanol

Caption: Moisture-induced degradation under radical conditions.

Section 2: Proactive Protocols for Maintaining an Anhydrous Environment

Success with this compound hinges on rigorous exclusion of moisture from all components of your reaction. This section provides actionable, step-by-step protocols.

Q3: What is the definitive protocol for drying solvents for use with this compound?

A3: The choice of drying agent and method depends on the solvent. Simply storing a solvent over molecular sieves is often insufficient. For highly sensitive reactions, distillation from an appropriate drying agent is the gold standard.

SolventRecommended Drying AgentProtocol HighlightsTarget Moisture (ppm)
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux until a persistent deep blue/purple color indicates anhydrous conditions. Distill directly into the reaction flask under inert gas.< 10
Toluene Sodium/BenzophenoneSame as THF. The indicator may be less vibrant.< 10
Dichloromethane (DCM) Calcium Hydride (CaH₂)Reflux for several hours, then distill. Caution: Do not use sodium.< 15[7]
Acetonitrile (ACN) Calcium Hydride (CaH₂)Reflux for several hours, then distill. Alternatively, for less stringent needs, storage over activated 3Å molecular sieves can achieve low ppm levels.[7]< 10

Disclaimer: Always consult safety guidelines before distilling solvents. These procedures should only be performed by trained personnel.

Q4: How do I properly prepare and handle molecular sieves for solvent drying?

A4: Improperly activated molecular sieves can introduce more water than they remove. Use 3Å sieves, as their pore size is ideal for trapping small water molecules while excluding most organic solvents.[8]

Protocol: Activation of 3Å Molecular Sieves
  • Initial Setup: Place the required amount of 3Å molecular sieve pellets in a round-bottom flask (no more than half full) equipped with a stir bar and a sidearm adapter connected to a Schlenk line.

  • Heating: Heat the flask gently with a heat gun or heating mantle while under a high vacuum (<1 mmHg). You will observe water condensing on the cooler parts of the flask.[9]

  • Procedure:

    • Heat strongly under vacuum for at least 4-6 hours (overnight is best). The flask should be hot to the touch (use appropriate PPE).

    • Allow the flask to cool completely to room temperature while still under vacuum.

    • Once cool, backfill the flask with a dry, inert gas (Argon or Nitrogen).

  • Storage: The activated sieves should be stored in the sealed flask or transferred to a sealed container inside a glovebox. Never store activated sieves open to the air.

Q5: Can you provide a workflow for setting up a moisture-sensitive reaction involving this compound?

A5: Absolutely. The key is to assemble the entire apparatus and remove atmospheric contaminants before introducing your reagents.

Caption: Workflow for setting up a moisture-sensitive reaction.

Section 3: Troubleshooting Guide

Even with careful preparation, unexpected results can occur. This section helps diagnose common issues related to moisture contamination.

Q6: My reaction is sluggish, and the yield is much lower than expected. How can I determine if moisture is the cause?

A6: This is a classic symptom of moisture interference. Here's a troubleshooting flowchart to diagnose the problem.

decision decision result result ok ok start Low Yield / Sluggish Reaction check_tlc Analyze crude reaction by TLC/LC-MS. Is Ph₃Si-H or Ph₃Si-OH present? start->check_tlc yes_moisture Moisture is highly likely the culprit. check_tlc->yes_moisture Yes no_moisture Moisture may not be the primary issue. check_tlc->no_moisture No review_solvent Review solvent drying protocol. Was it distilled immediately before use? yes_moisture->review_solvent review_reagents Are other reagents anhydrous? (e.g., substrates, additives) review_solvent->review_reagents review_setup Review reaction setup protocol. Was glassware properly flame-dried? Was inert atmosphere maintained? review_reagents->review_setup check_other Investigate other parameters: - Reagent purity (HPDS) - Reaction temperature - Catalyst activity (if applicable) - Light source intensity (for photolysis) no_moisture->check_other

Caption: Troubleshooting flowchart for low-yield reactions.

Q7: I'm performing a palladium-catalyzed silylation with this compound and the reaction isn't working. Could water be deactivating my catalyst?

A7: Yes, absolutely. Many palladium catalytic cycles are sensitive to water.[10][11] Water can hydrolyze catalyst intermediates or react with phosphine ligands, leading to catalyst deactivation. In palladium-catalyzed reactions, the active catalytic species is often a Pd(0) complex. Water, especially with any dissolved oxygen, can oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle. If you suspect this, you must re-evaluate every step of your anhydrous protocol, paying special attention to the solvent and any added bases or salts, which can be hygroscopic.

Section 4: Quick Reference FAQs

Q8: What is the best way to store this compound? Store it in a tightly sealed container, preferably in a desiccator or inside a nitrogen-filled glovebox to minimize exposure to atmospheric moisture over time.

Q9: Can I use this compound in protic solvents like methanol or ethanol? This is strongly discouraged. While the bulk solid may not dissolve or react quickly, any generated triphenylsilyl radicals will be immediately quenched by the solvent's hydroxyl group. Such solvents are fundamentally incompatible with the intended reactivity of HPDS.

Q10: My this compound has turned slightly yellow. Is it still usable? Slight discoloration may not indicate significant decomposition. However, it would be prudent to test its efficacy on a small-scale reaction before committing to a large-scale synthesis. For critical applications, purification by recrystallization from a dry, non-polar solvent like toluene may be necessary.

References
  • PubChem.this compound.
  • ChemBK.this compound.[Link]
  • ResearchGate.
  • PubMed.Humidity sensitive properties of alkoxysilane-crosslinked polyelectrolyte using sol-gel process.
  • ResearchGate.Photochemical generation of siliconcentered radicals and their reactions.[Link]
  • Royal Society of Chemistry.Palladium-catalyzed silylation of alcohols with hexamethyldisilane.[Link]
  • Iowa State University.Novel disilane-induced radical reactions with diphenylacetylene Disilane catalyzed versus thermally-induced reactions of alkynes.[Link]
  • Elsevier.
  • The Journal of Organic Chemistry.Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. American Chemical Society. [Link]
  • PMC.Hexaphenylditetrels – When Longer Bonds Provide Higher Stability.
  • MDPI.
  • Google Patents.
  • Authorea.Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.[Link]
  • ResearchGate.Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.[Link]
  • YouTube.Why and How Do We Dry Organic Solvents with Molecular Sieves?[Link]
  • PMC.Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane.
  • Wikipedia.Moisture sensitivity level.[Link]
  • SciSpace.Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.[Link]
  • Reddit.Drying Et3N over Molecular sieves?[Link]
  • Journal of the American Chemical Society.Silyl Radicals as Single-Electron Reductants: α-Aminoalkyl Radical Formation via a Photocatalytic Oxidatively Initiated Radical Chain Process. American Chemical Society. [Link]
  • ResearchGate.
  • Organic Letters.Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. American Chemical Society. [Link]
  • ResearchGate.
  • Wikipedia.Organosilicon chemistry.[Link]
  • YouTube.B.
  • YouTube.How to dry molecular sieves.[Link]
  • YouTube.

Sources

Technical Support Center: Characterization of Hexaphenyldisilane Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Hexaphenyldisilane (HPDS) is a valuable organosilicon compound, notable for its unique Si-Si bond. However, this bond is also the molecule's primary point of vulnerability.[1] With a bond dissociation energy approximately 43 kJ/mol less than a silicon-hydrogen bond, the Si-Si linkage is susceptible to cleavage by various environmental factors, including atmospheric oxygen and moisture.[1][2] This guide serves as a technical resource for researchers encountering unexpected results during the analysis of HPDS, providing troubleshooting advice and detailed protocols to identify common degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: The primary degradation pathways for this compound involve the cleavage of the Si-Si bond. The two most prevalent mechanisms are:

  • Hydrolysis: In the presence of trace moisture (H₂O), the Si-Si bond can be cleaved to form triphenylsilanol (Ph₃SiOH). This occurs because the silicon atom is susceptible to nucleophilic attack by water.[3][4]

  • Oxidation: Exposure to atmospheric oxygen can lead to the insertion of an oxygen atom into the Si-Si bond, resulting in the formation of hexaphenyldisiloxane (Ph₃SiOSiPh₃).[2] This process is a common degradation route for many disilanes.

These reactions can occur during synthesis, purification, storage, or even during sample preparation for analysis if solvents are not rigorously dried and degassed.

Q2: I've noticed my "pure" this compound sample has developed a slight pink coloration. What does this indicate?

A2: While this compound itself is a white solid, the development of coloration, such as pink, often suggests the onset of autoxidation.[5] This process, common in sensitive compounds, can involve the formation of radical intermediates or minor, highly conjugated byproducts.[5] While the primary, well-characterized degradation products (triphenylsilanol and hexaphenyldisiloxane) are colorless, the color change is a critical indicator that the sample's integrity has been compromised and these species are likely present. It serves as a visual cue to re-purify the material or, at a minimum, to perform rigorous characterization before use.

Q3: How can I prevent the degradation of my this compound sample?

A3: Preventing degradation requires strict adherence to anaerobic and anhydrous handling techniques.

  • Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed, opaque container. For long-term storage, refrigeration (2-8°C) is recommended to slow down any potential degradation kinetics.[6][7]

  • Handling: All manipulations should be performed in a glovebox or using Schlenk line techniques.

  • Solvents: Use only high-purity, anhydrous solvents that have been thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) for any dissolution or reaction.

Troubleshooting Guide: Spectroscopic & Chromatographic Analysis

This section addresses specific issues you may encounter during the characterization of this compound.

Problem 1: My ¹H and ²⁹Si NMR spectra show unexpected peaks.

Q: I ran an NMR of my this compound sample, expecting to see only phenyl protons and a single silicon resonance. However, I have multiple unexpected signals. What are they?

A: The presence of extra peaks is the most common sign of degradation. The likely culprits are triphenylsilanol and hexaphenyldisiloxane.

Causality & Identification:

  • Triphenylsilanol (Ph₃SiOH): This molecule will show a distinct, broad singlet in the ¹H NMR spectrum corresponding to the hydroxyl proton (-OH). The position of this peak is highly variable and depends on concentration, solvent, and temperature, but it is often found between δ 4-7 ppm. The phenyl region may also show slightly shifted multiplets compared to the parent HPDS. In the ²⁹Si NMR spectrum, triphenylsilanol typically appears in the δ -10 to -20 ppm range, shifted from the parent HPDS signal.

  • Hexaphenyldisiloxane (Ph₃SiOSiPh₃): This symmetrical molecule will not introduce new types of proton signals, but its phenyl resonances will be distinct from those of HPDS, leading to overlapping and complex multiplets in the aromatic region of the ¹H NMR spectrum. The key diagnostic is the ²⁹Si NMR spectrum, where hexaphenyldisiloxane exhibits a characteristic resonance, often in the δ -15 to -25 ppm range.[8]

Troubleshooting Workflow:

G cluster_0 NMR Troubleshooting start Unexpected Peaks in NMR check_solvent Verify Solvent Purity (run blank spectrum) start->check_solvent spike_sample Spike with Authentic Standards (Ph₃SiOH, Ph₃SiOSiPh₃) check_solvent->spike_sample confirm Confirm Identity by Peak Coincidence spike_sample->confirm repurify Repurify Sample (e.g., recrystallization) confirm->repurify If Impurities Confirmed G HPDS This compound (Ph₃Si-SiPh₃) Silanol Triphenylsilanol (Ph₃SiOH) HPDS->Silanol + H₂O (Hydrolysis) Siloxane Hexaphenyldisiloxane (Ph₃SiOSiPh₃) HPDS->Siloxane + ½ O₂ (Oxidation)

Sources

Validation & Comparative

A Comparative Guide to Silylation Reactions: Hexaphenyldisilane vs. Hexamethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic protection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the myriad of protecting groups available, silyl ethers stand out for their versatility, ease of formation, and tunable stability. This guide provides an in-depth technical comparison of two distinct disilane reagents employed in silylation reactions: the sterically demanding hexaphenyldisilane and the widely utilized hexamethyldisilane. By examining their reactivity, the stability of the resulting silyl ethers, and the mechanistic nuances of their application, this document aims to equip researchers with the field-proven insights necessary for informed reagent selection in complex synthetic endeavors.

Introduction: The Strategic Role of Silylation in Modern Synthesis

Silylation, the introduction of a silyl group onto a heteroatom, is a fundamental transformation in organic synthesis. For the protection of alcohols, this process converts the labile hydroxyl group into a more robust silyl ether, effectively masking its reactivity towards a wide range of reaction conditions. The choice of the silylating agent is paramount, as it dictates not only the efficiency of the protection step but also the stability of the resulting ether and the conditions required for its eventual cleavage. This guide focuses on two symmetrical disilanes, this compound ((Ph₃Si)₂) and hexamethyldisilane ((Me₃Si)₂), as precursors to the triphenylsilyl (TPS) and trimethylsilyl (TMS) protecting groups, respectively.

Hexamethyldisilane: The Workhorse of Trimethylsilylation

Hexamethyldisilane (HMDS) is a readily available and cost-effective reagent for the introduction of the trimethylsilyl (TMS) group. The TMS ether is one of the most fundamental silyl protecting groups, valued for its low steric bulk and facile cleavage under mild acidic conditions or with fluoride reagents.

Reactivity and Reaction Conditions

HMDS itself is characterized by a relatively low silylating power due to the strength of the Si-Si bond.[1] Consequently, its reaction with alcohols to form trimethylsilyl ethers typically requires activation. Common strategies to enhance the reactivity of HMDS include:

  • Catalysis: A variety of catalysts can be employed to promote the silylation reaction. Iodine has been shown to be a particularly effective and nearly neutral catalyst for the trimethylsilylation of a wide range of alcohols with HMDS, including sterically hindered and acid-sensitive substrates.[2] Other catalysts such as trimethylsilyl chloride (TMSCl), sulfonic acids, and various metal chlorides have also been reported to improve the efficiency of HMDS.[1]

  • Palladium Catalysis: A notable advancement involves the use of palladium catalysts, which allows for the efficient transfer of both trimethylsilyl groups from hexamethyldisilane to alcohols, with the only byproduct being hydrogen gas.[3]

The reaction with HMDS often proceeds under mild conditions, with many silylations of primary and secondary alcohols being completed at room temperature.[2]

Stability of Trimethylsilyl (TMS) Ethers

The TMS group is known for its lability, making it suitable for the protection of hydroxyl groups that need to be unmasked early in a synthetic sequence. The stability of TMS ethers is significantly lower than that of bulkier silyl ethers.

ConditionRelative Rate of Hydrolysis (TMS = 1)
Acidic1
Basic1
Table 1: Relative Stability of Trimethylsilyl (TMS) Ethers. This table illustrates the baseline lability of TMS ethers compared to other common silyl ethers.

The cleavage of TMS ethers is readily achieved under a variety of mild conditions, including:

  • Acidic Hydrolysis: Treatment with dilute acids such as acetic acid in aqueous THF or methanolic HCl.

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a highly effective and commonly used reagent for the rapid cleavage of TMS ethers.

This compound: A Gateway to Robust Triphenylsilyl Ethers

This compound serves as a precursor to the triphenylsilyl (TPS) protecting group. TPS ethers are significantly more sterically hindered and, consequently, more stable than their TMS counterparts. This enhanced stability makes them valuable in multi-step syntheses where the protecting group must endure a broader range of reaction conditions.

Reactivity and Reaction Conditions

Direct silylation of alcohols using this compound is less commonly documented compared to the use of triphenylsilyl chloride (TPSCl) or triphenylsilane (TPSH). The cleavage of the robust Si-Si bond in this compound typically requires more forcing conditions than for hexamethyldisilane. While specific, optimized protocols for the direct reaction of this compound with alcohols are not as prevalent in the literature, the generation of a triphenylsilylating agent from this compound can be inferred from its known reactivity. The Si-Si bond in this compound can be cleaved by strong nucleophiles and electrophiles.

One potential pathway for the utilization of this compound in silylation involves its photochemical activation. Irradiation of disilanes can lead to the homolytic cleavage of the Si-Si bond, generating silyl radicals which can then react with alcohols.

Stability of Triphenylsilyl (TPS) Ethers

The defining characteristic of the TPS protecting group is its exceptional stability. The three bulky phenyl substituents provide a significant steric shield around the silicon-oxygen bond, rendering it highly resistant to both acidic and basic hydrolysis.

ConditionRelative Rate of Hydrolysis (TMS = 1)
Acidic~400
Basic~1
Table 2: Relative Stability of Triphenylsilyl (TPS) Ethers Compared to Trimethylsilyl (TMS) Ethers. [4] This data highlights the dramatically increased stability of TPS ethers under acidic conditions.

The cleavage of the highly stable TPS ethers requires more vigorous conditions than for TMS ethers. Common deprotection methods include:

  • Strongly Acidic Conditions: More forceful acidic conditions are generally required compared to TMS ether cleavage.

  • Fluoride-Based Reagents: While fluoride ions are effective, the deprotection of TPS ethers often requires longer reaction times or elevated temperatures compared to the cleavage of less hindered silyl ethers.

Head-to-Head Comparison: this compound vs. Hexamethyldisilane

FeatureThis compoundHexamethyldisilane
Silyl Group Triphenylsilyl (TPS)Trimethylsilyl (TMS)
Reactivity Lower, requires more forcing conditions for Si-Si bond cleavage.Low, but readily activated by various catalysts.
Common Silylation Conditions Less documented for direct alcohol silylation; photochemical activation is a potential route.Often used with catalysts like iodine or palladium complexes at room temperature.
Resulting Silyl Ether Stability Very High (especially to acid)Low
Primary Application Protection of hydroxyl groups that need to withstand harsh reaction conditions in multi-step synthesis.Protection of hydroxyl groups for short-term transformations; derivatization for GC analysis.
Cleavage Conditions Stronger acidic conditions or prolonged fluoride treatment.Mild acidic conditions or rapid fluoride treatment.
Table 3: Comparative Overview of this compound and Hexamethyldisilane in Silylation Reactions.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Trimethylsilylation of an Alcohol using Hexamethyldisilane

Objective: To protect a primary alcohol with a trimethylsilyl group using HMDS and an iodine catalyst.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Hexamethyldisilane (HMDS)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary alcohol (1.0 mmol) in dry dichloromethane (5 mL) under an inert atmosphere, add iodine (0.02 mmol).

  • Slowly add hexamethyldisilane (0.6 mmol) to the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within minutes for primary alcohols.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to remove the iodine.

  • Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the trimethylsilyl ether.

Protocol 2: General Procedure for the Deprotection of a Triphenylsilyl Ether

Objective: To cleave a triphenylsilyl ether to reveal the parent alcohol.

Materials:

  • Triphenylsilyl-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the triphenylsilyl-protected alcohol (1.0 mmol) in THF (5 mL).

  • Add the 1M TBAF solution in THF (1.2 mL, 1.2 mmol) to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC. The reaction time may vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, quench by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the deprotected alcohol.

Mechanistic Insights and Visualization

The choice between this compound and hexamethyldisilane is fundamentally a decision based on the desired stability of the silyl ether protecting group. This stability is a direct consequence of the steric and electronic properties of the substituents on the silicon atom.

Silyl_Ether_Stability cluster_0 Factors Influencing Stability cluster_1 Reagent & Resulting Ether Steric_Hindrance Steric Hindrance (Size of R groups on Si) HMDS Hexamethyldisilane (R = Methyl) Steric_Hindrance->HMDS Low HPDS This compound (R = Phenyl) Steric_Hindrance->HPDS High Electronic_Effects Electronic Effects (Inductive/Resonance) TMS_Ether TMS Ether (Low Steric Hindrance) HMDS->TMS_Ether TPS_Ether TPS Ether (High Steric Hindrance) HPDS->TPS_Ether Low_Stability Low Stability (Easily Cleaved) TMS_Ether->Low_Stability Leads to High_Stability High Stability (Resistant to Cleavage) TPS_Ether->High_Stability Leads to Silylation_Workflow Start Alcohol (R-OH) Protection Silylation Reaction Start->Protection Protected_Intermediate Silyl Ether (R-OSiR'3) Protection->Protected_Intermediate This compound or Hexamethyldisilane Further_Steps Further Synthetic Transformations Protected_Intermediate->Further_Steps Deprotection Deprotection Further_Steps->Deprotection Final_Product Final Product with -OH Deprotection->Final_Product Acid or Fluoride

Figure 2: A generalized workflow for the protection and deprotection of alcohols using silyl ethers.

Conclusion: A Strategic Choice for Synthetic Success

The selection between this compound and hexamethyldisilane as silylating agents is a critical strategic decision in the design of a synthetic route. Hexamethyldisilane, as a precursor to the labile TMS group, is an excellent choice for short-term protection or when mild deprotection conditions are required. Its low intrinsic reactivity necessitates the use of catalysts, but a variety of efficient methods are available.

In contrast, this compound provides access to the robust triphenylsilyl protecting group. The resulting TPS ethers offer exceptional stability, particularly towards acidic conditions, making them ideal for lengthy and complex syntheses where the protected hydroxyl group must endure numerous transformations. While the direct silylation of alcohols with this compound is less common, its potential for generating a highly stable protecting group warrants its consideration in demanding synthetic challenges.

Ultimately, a thorough understanding of the reactivity of these disilanes and the stability of the corresponding silyl ethers empowers the synthetic chemist to navigate the intricate landscape of protecting group chemistry with precision and confidence, paving the way for the successful synthesis of complex molecular targets.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031-1069. DOI: 10.1055/s-1996-4350.
  • Karimi, B.; Golshani, B. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. J. Org. Chem.2000, 65 (22), 7228–7230. DOI: 10.1021/jo005519s.
  • Shirakawa, E.; Hironaka, K.; Otsuka, H.; Hayashi, T. Palladium-catalyzed silylation of alcohols with hexamethyldisilane. Chem. Commun.2006, (37), 3927-3928. DOI: 10.1039/B608823E.
  • Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191. DOI: 10.1021/ja00772a043.
  • Hanessian, S.; Lavallee, P. The TERT-BUTYLDIPHENYLSILYL GROUP as a protecting group for primary alcohols. Can. J. Chem.1975, 53 (19), 2975-2977. DOI: 10.1139/v75-419.
  • Ogilvie, K. K.; Beaucage, S. L.; Schifman, A. L.; Theriault, N. Y.; Sadana, K. L. The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Can. J. Chem.1978, 56 (21), 2768-2780. DOI: 10.1139/v78-455.
  • Prakash, C.; Saleh, S.; Blair, I. A. Silylation of 2'-Deoxyguanosine. Tetrahedron Lett.1989, 30 (2), 19-22. DOI: 10.1016/S0040-4039(00)99220-4.
  • Sommer, L. H.; Tyler, L. J. STERIC EFFECTS IN THE REACTION OF SODIUM WITH ORGANOSILICON COMPOUNDS1. J. Am. Chem. Soc.1954, 76 (4), 1030–1033. DOI: 10.1021/ja01633a051.
  • Zhang, W.; Robins, M. J. Removal of silyl protecting groups from hydroxyl functions with ammonium fluoride in methanol. Tetrahedron Lett.1992, 33 (9), 1177-1180. DOI: 10.1016/S0040-4039(00)91880-9.

Sources

A Comparative Guide to Hexaphenyldisilane and Other Organosilane Reducing Agents for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of a reducing agent is pivotal, dictating not only the outcome of a reaction but also its efficiency, selectivity, and environmental impact. Among the various classes of reducing agents, organosilanes have emerged as versatile and often milder alternatives to traditional metal hydrides. This guide provides an in-depth comparison of hexaphenyldisilane with other commonly employed organosilane reducing agents, offering experimental insights and data to inform your selection for specific research and development applications.

Introduction to Organosilanes as Reducing Agents

Organosilanes, compounds containing a silicon-hydrogen (Si-H) bond, function as reducing agents by delivering a hydride or a hydrogen atom.[1] Their reactivity can be finely tuned by altering the substituents on the silicon atom, which influences the polarity and bond dissociation energy of the Si-H bond.[1] Unlike many metal hydride reagents, organosilanes and their oxidized byproducts are generally less toxic and more easily handled and removed from reaction mixtures, aligning with the principles of green chemistry.[1]

These reagents can participate in reductions through two primary mechanisms:

  • Ionic Hydrosilylation: In the presence of a Lewis or Brønsted acid, the Si-H bond is polarized, facilitating the transfer of a hydride to an electron-deficient center, such as a carbonyl or an imine.[2]

  • Radical-Mediated Reduction: Certain organosilanes can act as hydrogen atom donors in free-radical chain reactions, providing a less toxic alternative to traditional reagents like tributyltin hydride.[3]

This guide will focus on the comparative performance of this compound, a disilane, alongside common monosilanes such as triphenylsilane and diphenylsilane.

This compound: A Unique Disilane Reducing Agent

This compound ((C₆H₅)₃Si-Si(C₆H₅)₃) is a white, solid organosilicon compound distinguished by the presence of a silicon-silicon bond.[4][5] While it lacks a direct Si-H bond for hydride donation, its utility as a reducing agent stems from its ability to generate silyl radicals upon cleavage of the Si-Si bond.[6] This property makes it particularly well-suited for radical-mediated transformations.

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₃₆H₃₀Si₂[4]
Molecular Weight 518.81 g/mol [7]
Appearance White to off-white crystalline solid[5]
Melting Point 368 - 370 °C[5]
Key Feature Contains a reactive Si-Si bond[6]

The reactivity of this compound is intrinsically linked to the homolytic cleavage of the Si-Si bond, which can be initiated thermally or photochemically to produce two triphenylsilyl radicals ((C₆H₅)₃Si•). These radicals can then participate in radical chain reactions.

Comparative Analysis: this compound vs. Other Organosilanes

The choice between this compound and other organosilanes like triphenylsilane (Ph₃SiH) and diphenylsilane (Ph₂SiH₂) depends critically on the desired reaction mechanism (ionic vs. radical) and the specific substrate.

Radical Deoxygenation of Alcohols (Barton-McCombie Reaction)

The Barton-McCombie reaction is a powerful method for the deoxygenation of alcohols, proceeding through a radical mechanism.[6][8] The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate, which then reacts with a radical initiator and a hydrogen atom donor to afford the corresponding alkane.[4][6][8]

While tributyltin hydride has been the traditional hydrogen atom donor for this reaction, its toxicity has prompted the search for alternatives. Organosilanes, including this compound and triphenylsilane, have emerged as viable, less toxic substitutes.[7]

Conceptual Reaction Scheme:

Caption: General workflow for the Barton-McCombie deoxygenation using an organosilane.

A close structural analog, tetraphenyldisilane, has been successfully employed for the deoxygenative functionalization of alcohols via their xanthates, highlighting the potential of disilanes in this chemistry.[9] The triphenylsilyl radical generated from the homolysis of the Si-Si bond in this compound is the key intermediate that propagates the radical chain.

Comparative Performance Data (Illustrative):

While direct side-by-side comparative data for this compound is not abundant in the literature, we can infer its potential performance based on related studies. The efficiency of these reactions is typically high, with yields often exceeding 80%.

Reducing AgentTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
This compound Toluene, reflux, AIBN>80 (expected)Low toxicity of byproductsRequires initiation for Si-Si cleavage
Triphenylsilane Toluene, reflux, AIBN80-95[10]Readily available, good H-atom donor
Diphenylsilane Toluene, reflux, AIBN85-98[7]Efficient H-atom donor
Tributyltin Hydride Toluene, reflux, AIBN90-99[8]Highly efficientToxic, difficult to remove tin byproducts
Reduction of Carbonyls and Carboxylic Acid Derivatives

The reduction of carbonyls and their derivatives often proceeds via an ionic mechanism (hydrosilylation), requiring a silane with a Si-H bond and a suitable catalyst.

  • Diphenylsilane (Ph₂SiH₂) has been shown to be effective in the rhodium-catalyzed reduction of carboxylic esters to alcohols at room temperature with high yields (up to 99%).[6]

  • Phenylsilane (PhSiH₃) is also a versatile reducing agent for carbonyl compounds, often used in transition metal-catalyzed hydrosilylation reactions.[4] It has been successfully used for the reduction of various ketones to their corresponding alcohols with high yields and enantioselectivities in the presence of a suitable catalyst.[4]

This compound, lacking a Si-H bond, is generally not the reagent of choice for these ionic reductions unless a mechanism for in-situ generation of a hydrosilane or a different reductive pathway is operative.

Reduction of Alkyl and Aryl Halides

The reduction of alkyl and aryl halides can proceed through a radical mechanism, making it a suitable application for this compound. The photocatalytic reduction of aryl halides using visible light has gained significant attention as an environmentally friendly method.[11][12] In such systems, a photocatalyst can facilitate the generation of a silyl radical from a precursor like this compound, which then initiates the reduction of the halide.

Illustrative Mechanism for Radical Reduction of an Alkyl Halide:

Radical_Reduction_Halide Ph3Si-SiPh3 This compound 2 Ph3Si• Triphenylsilyl Radical Ph3Si-SiPh3->2 Ph3Si• Homolytic Cleavage R-X Alkyl Halide 2 Ph3Si•->R-X Halogen Abstraction Ph3Si-X Triphenylsilyl Halide 2 Ph3Si•->Ph3Si-X R• Alkyl Radical R-X->R• R-H Alkane R•->R-H H-atom Abstraction H-Donor Hydrogen Source H-Donor->R-H Initiator Initiator (hv, heat) Initiator->Ph3Si-SiPh3

Caption: Proposed radical chain mechanism for the reduction of an alkyl halide.

Experimental Protocols

General Procedure for Synthesis of an S-Methyl Xanthate from a Secondary Alcohol

This procedure is a prerequisite for the Barton-McCombie deoxygenation.

Materials:

  • Secondary alcohol

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add carbon disulfide (5.0 eq) dropwise at 0 °C. The solution will typically turn yellow.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Add methyl iodide (5.0 eq) and continue stirring at room temperature for 24 hours.[8]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired S-methyl xanthate.[11]

General Procedure for Barton-McCombie Deoxygenation using an Organosilane

This is a general protocol that can be adapted for this compound or other silane reagents.

Materials:

  • S-methyl xanthate derivative of the alcohol

  • Organosilane reducing agent (e.g., this compound, Triphenylsilane)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the S-methyl xanthate (1.0 eq) in anhydrous toluene.

  • Add the organosilane reducing agent (e.g., for this compound, use 0.6 eq to provide 1.2 eq of silyl radicals; for triphenylsilane, use 1.2-1.5 eq).

  • Add a catalytic amount of AIBN (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the deoxygenated alkane.

Conclusion and Future Outlook

This compound presents a compelling option as a reducing agent, particularly for radical-mediated transformations where a non-hydridic source of silyl radicals is advantageous. Its solid nature and the lower toxicity of its byproducts compared to organotin compounds make it an attractive choice for sustainable synthesis.

While monosilanes like triphenylsilane and diphenylsilane are generally more suited for ionic reductions due to the presence of a Si-H bond, the unique reactivity of the Si-Si bond in this compound carves out a distinct niche for this reagent. Further research into the direct comparative performance of this compound in various radical reactions will undoubtedly expand its application in complex molecule synthesis. The development of catalytic methods for the efficient cleavage of the Si-Si bond under milder conditions also remains an area of active investigation.

References

  • Barton, D. H. R.; McCombie, S. W. A new method for the deoxygenation of secondary alcohols. J. Chem. Soc., Perkin Trans. 11975, 1574-1585. [Link]
  • PubChem. This compound. [Link]
  • Gilman, H.; Diehl, J. W. Novel Reduction of Ketones by Diphenylsilane. J. Org. Chem.1961, 26 (11), 4817–4819. [Link]
  • NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. [Link]
  • Wikipedia.
  • Chatgilialoglu, C.; Ferreri, C.; Landais, Y.; Timokhin, V. I. Thirty years of (TMS)3SiH: a milestone in radical-based synthesis. Chem. Rev.2018, 118 (14), 6516–6572.
  • Togo, H.; Matsubayashi, S.; Yamazaki, O.; Yokoyama, M. Deoxygenative functionalization of hydroxy groups via xanthates with tetraphenyldisilane. J. Org. Chem.2000, 65 (9), 2816–2819. [Link]
  • Nagib, D. A.; MacMillan, D. W. C. Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. J. Am. Chem. Soc.2016, 138 (26), 8084–8087. [Link]
  • Togo, H.; Matsubayashi, S.; Yamazaki, O.; Yokoyama, M. Deoxygenative functionalization of hydroxy groups via xanthates with tetraphenyldisilane. J. Org. Chem.2000, 65 (9), 2816–2819.
  • Wang, X.; et al. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules2022, 27(15), 5028.
  • Zheng, W. et al. Photocatalyst-free aryl halides reduction using visible light. Advances in Engineering2020.
  • Apodaca, R.; Xiao, W. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Org. Lett.2001, 3 (11), 1745–1748.
  • Sano, H. Triphenylsilane. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001.
  • Iida, T.; et al. Reduction of Carboxylic Acid Derivatives Using Diphenylsilane in the Presence of a Rh—PPh3 Complex. ChemInform2010, 31(39).
  • Chula Digital Collections. Radical deoxygenation of some alcohls using organosilanes. [Link]
  • Wikipedia. Reductions with hydrosilanes. [Link]
  • Organic Chemistry Portal. Barton-McCombie Reaction. [Link]
  • Lumen Learning. 18.4. Radical reactions in practice. In Organic Chemistry II.
  • Chemistry LibreTexts. II.

Sources

A Comparative Guide to Hexaphenyldisilane: Advancing Beyond Traditional Silicon Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Silicon Precursors

In the landscape of materials science, semiconductor fabrication, and specialized organic synthesis, the choice of a silicon precursor is a foundational decision that dictates process parameters, safety protocols, and final product performance. For decades, the field has relied on a canon of traditional precursors, primarily gaseous silanes (SiH₄) and liquid chlorosilanes (e.g., SiH₂Cl₂, Si₂Cl₆). While foundational, these molecules present significant challenges, including pyrophoricity, corrosive byproducts, and limitations in low-temperature applications.[1][2][3]

This guide introduces hexaphenyldisilane (C₃₆H₃₀Si₂), a solid organosilicon compound, as a high-performance alternative poised to overcome many of these limitations.[4] Its unique molecular structure—a stable silicon-silicon bond flanked by six phenyl groups—imparts a distinct combination of thermal stability, controlled reactivity, and enhanced safety.[4][5] We will explore the tangible advantages of this compound through a comparative analysis of its properties, performance in key applications, and supporting experimental frameworks, providing researchers, scientists, and drug development professionals with the technical insights needed to leverage this next-generation precursor.

Comparative Analysis: Core Properties of Silicon Precursors

The fundamental physical and safety properties of a precursor dictate its handling, storage, and process integration. This compound's solid-state nature presents an immediate and significant departure from volatile traditional precursors.

PropertyThis compound (HPDS)Silane (SiH₄)Dichlorosilane (SiH₂Cl₂)Hexachlorodisilane (HCDS)
Physical State White Solid[5]Colorless Gas[2]Colorless GasColorless Liquid[6]
Molecular Weight 518.81 g/mol [7]32.12 g/mol 101.01 g/mol 268.88 g/mol [6]
Pyrophoricity Non-pyrophoricPyrophoric (ignites spontaneously in air)[3]Flammable GasNon-pyrophoric, reacts with water
Reactivity Stable in air; reacts at high temp.Highly reactive; poisonous[2]Reacts with water, bases, oxidizing agentsStrong reactivity, useful for CVD[6]
Primary Hazard Harmful if swallowed or in contact with skin[5]Extreme flammability and toxicity[2]Corrosive, toxic, flammableCorrosive, water-reactive
Handling Standard solid chemical handlingRequires specialized gas cabinets, detectors, and safety protocols[3]Requires high-pressure gas equipment and corrosion-resistant materialsRequires handling as a moisture-sensitive liquid

This data underscores a critical advantage of HPDS: a significantly improved safety profile. The elimination of pyrophoricity, a defining hazard of silane, simplifies infrastructure requirements and mitigates the risk of catastrophic events, a crucial consideration in both research and industrial settings.[3]

Application Focus 1: Low-Temperature Thin Film Deposition

The relentless scaling of semiconductor devices necessitates lower thermal budgets to prevent dopant migration and preserve the integrity of complex, multi-layered structures.[8][9] Traditional precursors like silane require high temperatures to achieve sufficient decomposition rates for high-quality film growth.[10] While higher-order silanes (disilane, trisilane) were introduced to address this by leveraging weaker Si-Si bonds, their gaseous nature and high reactivity remain challenging.[1][10]

This compound's Advantage:

This compound serves as a stable, solid-source precursor for Chemical Vapor Deposition (CVD) processes.[4] Its utility lies in the ability to be sublimated at a controlled temperature, providing a steady, reproducible flux of precursor molecules to the deposition chamber. This avoids the complexities of mass flow controllers for hazardous gases. The thermal decomposition of HPDS can be tailored to deposit silicon-containing films, such as silicon carbide (SiC) or silicon carbonitride (SiCN), materials prized for their durability and performance in harsh environments.[4][11] The incorporation of carbon from the phenyl rings is a key feature, making it a single-source precursor for these advanced films.

Experimental Workflow: CVD Process Comparison

The choice of precursor fundamentally alters the deposition workflow, from source handling to byproduct management.

G cluster_0 Workflow 1: Traditional Gaseous Precursor (e.g., Silane) cluster_1 Workflow 2: Solid-State Precursor (this compound) s1 High-Pressure Silane Cylinder s2 Mass Flow Controllers s1->s2 s3 CVD Reactor (High Temp.) s2->s3 s4 Pyrophoric Gas Abatement System s3->s4 s5 Film Deposition s3->s5 h1 HPDS Powder in Sublimator h2 Heated Gas Lines (Carrier Gas Flow) h1->h2 h3 CVD Reactor (Lower Temp. Potential) h2->h3 h4 Cold Trap for Byproducts h3->h4 h5 Film Deposition h3->h5

Caption: Comparative workflows for CVD using gaseous vs. solid precursors.
Protocol: Conceptual Deposition of Silicon Carbide Film using HPDS

This protocol outlines the key steps for depositing a SiC thin film using this compound in a hot-wall CVD reactor. The causality behind each step is explained to provide a self-validating framework.

  • Substrate Preparation:

    • Action: Clean a silicon (100) wafer using a standard RCA cleaning procedure followed by a dilute hydrofluoric acid (HF) dip.

    • Rationale: The RCA clean removes organic and metallic contaminants. The HF dip removes the native oxide layer, providing a pristine, hydrogen-terminated surface essential for epitaxial or high-quality film growth.[12]

  • Precursor Loading and System Purge:

    • Action: Load 1.0 g of this compound powder into a quartz sublimator connected to the CVD reactor. Evacuate the entire system to a base pressure <1x10⁻⁶ Torr and backfill with ultra-high purity Argon. Repeat three times.

    • Rationale: HPDS is a solid and must be heated to generate vapor pressure.[4] Purging the system removes atmospheric contaminants (O₂, H₂O) that would otherwise be incorporated into the film as impurities, degrading its electronic and mechanical properties.

  • Deposition Process:

    • Action: Heat the substrate to the target deposition temperature (e.g., 800-1100°C). Heat the HPDS sublimator to 250-300°C to generate precursor vapor. Introduce Argon as a carrier gas at a flow rate of 50 sccm to transport the HPDS vapor into the reactor.

    • Rationale: The substrate temperature provides the thermal energy required to drive the decomposition of HPDS on the surface.[11] The sublimator temperature and carrier gas flow rate are critical parameters that control the deposition rate by regulating the partial pressure of the precursor in the reactor.

  • Cool-down and Characterization:

    • Action: After the desired deposition time, turn off the sublimator heat and allow it to cool under Argon flow. Then, cool down the reactor. Characterize the resulting film using X-ray diffraction (XRD) for crystallinity, and scanning electron microscopy (SEM) for surface morphology.

    • Rationale: A controlled cool-down under an inert atmosphere prevents oxidation of the newly deposited film. Characterization validates the success of the deposition, confirming the material's structure and quality.

Application Focus 2: High-Stability Silicone Polymers

Silicone polymers (polysiloxanes) are ubiquitous due to their thermal stability and chemical resistance.[13] Conventional synthesis relies on the hydrolysis and condensation of chlorosilane monomers, such as dichlorodimethylsilane.[13][14] While effective, this process generates corrosive hydrochloric acid as a byproduct.

This compound's Advantage:

This compound can be used in the synthesis of advanced silicone polymers and coatings.[4] The incorporation of rigid phenyl groups directly into the polymer backbone significantly enhances thermal stability and mechanical strength compared to standard polydimethylsiloxane (PDMS). This makes HPDS-derived polymers suitable for high-performance applications where resistance to extreme temperatures or radiation is required.

Logical Diagram: Precursor Influence on Polymer Properties

The structure of the silicon precursor directly translates to the properties of the final polymer.

G cluster_0 Traditional Precursor cluster_1 Advanced Precursor t1 Dichlorodimethylsilane (Flexible Monomer) t2 Hydrolysis/ Condensation t1->t2 t3 Polydimethylsiloxane (PDMS) -Si(CH₃)₂-O- Backbone t2->t3 t4 Properties: - Flexibility - Moderate Thermal Stability t3->t4 a1 This compound (Rigid, Bulky Structure) a2 Co-polymerization or Modification Reaction a1->a2 a3 Phenyl-Substituted Polysiloxane -Si(Ph)₂-O- units a2->a3 a4 Properties: - High Rigidity - Enhanced Thermal Stability - Improved Mechanical Strength a3->a4

Caption: Impact of precursor choice on final silicone polymer characteristics.

Conclusion: A Safer, More Stable Future for Silicon Chemistry

This compound presents a compelling alternative to traditional silicon precursors, offering a paradigm shift in safety, handling, and performance. Its nature as a stable, non-pyrophoric solid eliminates the most significant hazards associated with silane gas, while its unique structure enables the synthesis of advanced materials, from high-stability polymers to specialized semiconductor films.[4][5] For researchers and industry professionals seeking to push the boundaries of materials science and organic synthesis, this compound offers a versatile and robust platform, paving the way for innovation without the inherent risks of legacy chemistries.

References

  • Hexamethyldisilane - Properties, Applications, and Safety. KEFENG SILICONE. [Link]
  • Epitaxial Growth of Si and SiGe Using High-Order Silanes without a Carrier Gas at Low Temperatures via UHVCVD and LPCVD. MDPI. [Link]
  • Experiment #2, Silicone Polymers. YouTube. [Link]
  • Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. [Link]
  • This compound | C36H30Si2 | CID 74059. PubChem - NIH. [Link]
  • Low temperature epitaxial growth of silicon-containing films using UV radiation.
  • Synthetic method for the synthesis of silicon polyether copolymers.
  • Ultrahigh growth rate of epitaxial silicon by chemical vapor deposition at low temperature with neopentasilane. Princeton University. [Link]
  • Organosilane Reducing Agents. Gelest. [Link]
  • Epitaxial Growth of 3C-SiC on Si(111) Using Hexamethyldisilane and Tetraethylsilane.
  • What Is Silicone Polymer Synthesis? YouTube. [Link]
  • Epitaxial Growth of SiC on AlN/ Sapphire Using Hexamethyldisilane by MOVPE.
  • On the biocatalytic synthesis of silicone polymers. Faraday Discussions (RSC Publishing). [Link]
  • Surface Preparation for Low Temperature CVD Si Epitaxy Processing. Semiconductor Digest. [Link]
  • Comparison of Effectiveness of Various Approaches to Direct Synthesis of Alkoxysilanes.
  • Bistable conditions for low-temperature silicon epitaxy. IBM Research. [https://domino.research.ibm.com/library/cyberdig.nsf/papers/5045E3584C22F6E385256D33005A385E/ File/pro_200.pdf)
  • Mechanism of Thermal Decomposition of Silanes.
  • Chemical Vapor Deposition of Silicon Films Using Hexachlorodisilane.
  • Silane/Disilane Safety. SESHA. [Link]
  • Exploring the impact of backbone architecture on the thermal decomposition of silicon-containing arylacetylene resins. ScienceDirect. [Link]
  • Initial reaction of hexachlorodisilane on amorphous silica surface for atomic layer deposition. Journal of the Korean Ceramic Society. [Link]
  • Epitaxial growth of 3C-SiC on Si(001) using hexamethyldisilane and comparison with growth on Si(111).
  • Polymorphous silicon thin films obtained by plasma-enhanced chemical vapor deposition using dichlorosilane as silicon precursor.
  • A benchmarking of silane, disilane and dichlorosilane for the low temperature growth of group IV layers.
  • Understanding Silane: Properties, Risks, and Safety Measures. Gas-Sensing.com. [Link]
  • Decomposition of Hexamethyldisilazane on Hot Metal Filaments and its Gas-phase Chemistry in a Hot-wire Chemical Vapor Deposition. IQST. [Link]
  • Hexaphenylbenzene. Organic Syntheses Procedure. [Link]
  • Decomposition of hexamethyldisilane on a hot tungsten filament and gas-phase reactions in a hot-wire chemical vapor deposition reactor. RSC Publishing. [Link]
  • Hexamethyldisilane/propane versus silane/propane precursors: Application to the growth of high-quality 3C-SiC on Si.
  • Silane Safety in Amorphous Silicon and Silicon Nitride Operations.
  • Organosilane precursors for ALD/CVD silicon-containing film applications.
  • Influence of H2 Addition and Growth Temperature on CVD of SiC Using Hexamethyldisilane and Ar.
  • Silane SiH4 Safety D
  • Graphene Film Growth on Silicon Carbide by Hot Filament Chemical Vapor Deposition. MDPI. [Link]

Sources

A Comparative Guide to the Radical Reactivity of Hexaphenyldisilane and Triphenylsilane for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of radical chemistry, organosilanes have emerged as versatile and less toxic alternatives to traditional reagents like organotins. Among these, hexaphenyldisilane and triphenylsilane are two prominent precursors for the generation of the triphenylsilyl radical (Ph₃Si•), a key intermediate in a multitude of synthetic transformations. This guide provides an in-depth comparison of their reactivity in radical reactions, supported by fundamental principles and experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

At a Glance: Two Pathways to the Same Radical

The core difference between this compound and triphenylsilane lies in their mechanism of generating the reactive triphenylsilyl radical. This compound serves as a radical initiator through the homolytic cleavage of its relatively weak silicon-silicon bond, typically induced by photolysis or thermolysis. In contrast, triphenylsilane functions as a hydrogen atom transfer (HAT) agent , donating its hydrogen atom to another radical species to propagate a radical chain.

This fundamental distinction in their mode of action dictates their respective roles and efficiencies in various radical-mediated processes, including reductions, polymerizations, and hydrosilylations.

The Decisive Factor: Bond Dissociation Energies

The reactivity of these silanes in radical reactions is intrinsically linked to their bond dissociation energies (BDEs). The silicon-silicon bond in this compound is significantly weaker than the silicon-hydrogen bond in triphenylsilane.

BondMoleculeBond Dissociation Energy (kcal/mol)
Si-SiThis compound~72
Si-HTriphenylsilane~83-90

Note: BDE values can vary depending on the experimental or computational method used.

The lower BDE of the Si-Si bond in this compound means that less energy is required to generate two triphenylsilyl radicals, making it an efficient radical initiator upon thermal or photochemical stimulation.[1] Conversely, the stronger Si-H bond in triphenylsilane makes it a less spontaneous source of radicals but an excellent hydrogen atom donor to already formed carbon-centered radicals in a chain reaction.[2]

Comparative Reactivity in Key Radical Reactions

Radical Deoxygenation of Alcohols (Barton-McCombie Reaction)

The Barton-McCombie reaction is a classic method for the deoxygenation of alcohols, proceeding via a radical mechanism. While traditionally employing tin hydrides, organosilanes are now favored for their lower toxicity.

Triphenylsilane is a well-established reagent in this context, acting as the hydrogen atom donor to the alkyl radical generated from the thiocarbonyl derivative of the alcohol.[3] The efficiency of triphenylsilane in this role is attributed to its ability to readily donate a hydrogen atom to propagate the radical chain.

This compound , on the other hand, would primarily act as an initiator for the reaction, generating the initial radicals needed to start the chain process. Its direct role in the propagation step by donating a silyl group is less common in this specific transformation. In a comparative sense, triphenylsilane is the more direct and commonly used reagent for the hydrogen-donating step of the Barton-McCombie deoxygenation.

Radical Hydrosilylation of Alkenes

In radical hydrosilylation, a silyl radical adds across a double bond, followed by hydrogen atom abstraction to yield the hydrosilylated product.

With This compound , the photochemically generated triphenylsilyl radicals can directly add to an alkene. However, for the chain to propagate, a hydrogen source is still required for the final step.

Triphenylsilane can participate in photo-induced hydrosilylation, where a photoinitiator first abstracts the hydrogen atom from the silane to generate the triphenylsilyl radical.[4] This silyl radical then adds to the alkene, and the resulting carbon-centered radical abstracts a hydrogen atom from another molecule of triphenylsilane, thus propagating the chain.[4] Studies have shown that triphenylsilane is an efficient reagent for such reactions, with its reactivity being influenced by steric factors.[4] In a comparative study of photoinduced hydrosilylation, diphenylsilane was found to be more efficient than triphenylsilane, which was attributed to lower steric hindrance.[4]

Experimental Data Summary

Reaction TypeReagentConditionsProductYieldReference
Deoxygenation of Esters Triphenylsilane1,1-Di-tert-butyl peroxide (DTBP), 140 °CAlkaneHigh[3]
Photoinduced Hydrosilylation TriphenylsilaneBenzophenone, UV (365 nm)Hydrosilylated AlkaneModerate to High[4]

Mechanistic Overview

The distinct mechanisms of triphenylsilyl radical generation from this compound and triphenylsilane are visualized below.

G cluster_0 This compound (Radical Initiator) cluster_1 Triphenylsilane (Hydrogen Atom Transfer Agent) a Ph₃Si-SiPh₃ b 2 Ph₃Si• a->b hv or Δ c Ph₃Si-H e Ph₃Si• c->e f R-H d R• d->e HAT d->f

Caption: Radical generation from this compound and triphenylsilane.

Experimental Protocols

Protocol 1: Radical Deoxygenation of a Secondary Alcohol using Triphenylsilane (Barton-McCombie type)

This protocol is a representative procedure for the deoxygenation of an alcohol, where triphenylsilane acts as the hydrogen atom donor.

Step 1: Formation of the Xanthate

  • To a solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide (5.0 equiv) and stir for an additional 30 minutes at 0 °C.

  • Add methyl iodide (5.0 equiv) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the corresponding xanthate.

Step 2: Deoxygenation

  • In a round-bottom flask, dissolve the xanthate (1.0 equiv) and triphenylsilane (1.5 equiv) in degassed toluene.

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 equiv).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deoxygenated product.

Rationale: The xanthate is formed to provide a functional group that readily reacts with the silyl radical. Triphenylsilane serves as a less toxic and efficient hydrogen donor to the intermediate alkyl radical. AIBN is used in catalytic amounts to initiate the radical chain reaction.

Protocol 2: Photochemical Radical Cyclization Initiated by this compound

This protocol illustrates the use of this compound as a photoinitiator for a radical cyclization reaction.

  • In a quartz reaction vessel, dissolve the unsaturated halide precursor (e.g., an iodoalkene) (1.0 equiv) and this compound (1.1 equiv) in a degassed solvent such as benzene or cyclohexane.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature for 4-8 hours, monitoring the reaction by GC-MS or TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the cyclized product.

Rationale: this compound, upon photolysis, generates two triphenylsilyl radicals which can initiate the radical cyclization by abstracting the halogen atom from the precursor. The resulting alkyl radical then undergoes cyclization.

Conclusion: Making the Right Choice

The choice between this compound and triphenylsilane for a radical reaction is dictated by the desired role of the silyl species.

  • Choose this compound when: A clean and efficient radical initiator is required, particularly for photochemical or thermal applications where the introduction of other initiators is undesirable. It is ideal for starting radical chain reactions.

  • Choose Triphenylsilane when: A reliable hydrogen atom transfer agent is needed to propagate a radical chain. It is the reagent of choice for reactions like the Barton-McCombie deoxygenation and certain types of hydrosilylations where a hydrogen donor is essential for the product-forming step.

By understanding the fundamental differences in their reactivity, rooted in their distinct bond dissociation energies and mechanisms of radical generation, researchers can strategically employ these powerful reagents to achieve their synthetic goals with greater precision and efficiency.

References

  • Barton, D. H. R.; McCombie, S. W. A new method for the deoxygenation of secondary alcohols. J. Chem. Soc., Perkin Trans. 11975, 1574-1585. [Link]
  • Scherzer, T. Photopolymers: Photoinitiators and their photochemistry. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition. CRC Press, 2012; pp 961-1011.
  • Dadashi-Silab, S.; Asiri, A. M.; Khan, S. B. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. RSC Adv.2017, 7, 41831-41840. [Link]
  • Ballestri, M.; Chatgilialoglu, C.; Guerra, M.; Seconi, G. Organosilanes as Radical-Based Reducing Agents with Low Hydrogen Donating Abilities. J. Chem. Soc., Perkin Trans. 21993, 421-425. [Link]
  • Al-Sheikh, A.; Encyclopedia of Polymeric Nanomaterials. Insights into Si-Si and Si-H Bond. 2023. [Link]
  • Lalevée, J.; Blanchard, N.; Tehfe, M.-A.; Morlet-Savary, F.; Fouassier, J. P. Silanes as New Highly Efficient Co-initiators for Radical Polymerization in Aerated Media. Macromol. Rapid Commun.2009, 30, 1978-1983.
  • Lesage, M.; Simoes, J. A. M.; Griller, D. Triphenylsilane: a useful radical-based reducing agent. J. Org. Chem.1990, 55, 5413-5415. [Link]
  • Organic Chemistry Portal. Barton-McCombie Reaction. [Link]
  • NRO Chemistry. Barton-McCombie Reaction: Mechanism & Examples. [Link]
  • Wikipedia.
  • Sano, H. Triphenylsilane. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]
  • Zhang, W.; Wang, J. Electrophotocatalytic Si–H Activation Governed by Polarity-Matching Effects. CCS Chem.2021, 3, 1689-1698. [Link]
  • Steindl, J.; Moszner, N.; Gorsche, C. Using Silane-ene Chemistry for Chain Transfer in Radical Photopolymerization. Programme Book and Book of Abstracts2016, 17. [Link]
  • Goldman, A. S.; Montiel-Palma, V.; Zhou, M.; Zhou, T. Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants. Chem. Eur. J.2016, 22, 10342-10346. [Link]
  • Apeloig, Y.; Hrusak, J.; Bravo-Zhivotovskii, D.; Klinkhammer, K. W. Polysilyl radicals: EPR study of the formation and decomposition of star polysilanes. Organometallics2000, 19, 1229-1237.
  • White, S. R.; Sottos, N. R.; Geubelle, P. H.; Moore, J. S.; Kessler, M. R.; Sriram, S. R.; Brown, E. N.; Viswanathan, S. Evaluation of peroxide initiators for radical polymerization-based self-healing applications. J. Appl. Polym. Sci.2008, 107, 2294-2303.
  • Roberts, B. P.; Roberts, B. P. The mechanism of polarity-reversal catalysis as involved in the radical-chain reduction of alkyl halides using the silane–thiol couple. J. Chem. Soc., Perkin Trans. 21998, 1375-1384. [Link]
  • Sakai Chemical Industry Co., Ltd. Chain transfer agents. [Link]
  • Encyclopedia Videos. 【Silicon Chemistry】Insights into Si-Si and Si-H Bond. YouTube, April 6, 2023. [Link]

Sources

A Senior Application Scientist's Guide to the Performance of Hexaphenyldisilane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the dynamic field of polymer synthesis, the quest for efficient and controllable initiation systems is paramount. While traditionally known in the context of polysilane chemistry, hexaphenyldisilane (HPDS) has carved out a distinct and valuable niche as a high-performance photoinitiator. This guide provides an in-depth evaluation of HPDS's performance, not as a monomer for building polymer backbones, but as a potent generator of silyl radicals for initiating free-radical polymerization. We will dissect its mechanism of action, provide a rigorous comparison against industry-standard organic photoinitiators, and furnish detailed experimental protocols for its application. This analysis is tailored for researchers and professionals seeking to leverage the unique reactivity of silyl radicals to enhance polymerization kinetics, overcome common challenges like oxygen inhibition, and synthesize advanced polymeric materials.

Introduction: Situating this compound in the Polymerization Landscape

The synthesis of silicon-containing polymers, or polysilanes, has historically been dominated by methods like Wurtz-type reductive coupling, ring-opening polymerization (ROP) of cyclosilanes, and catalytic dehydrogenative coupling.[1][2][3][4] These techniques focus on creating a silicon-silicon backbone and, while effective, often involve harsh reaction conditions or limited monomer scope.[1][4]

However, the utility of organosilicon compounds extends beyond their role as monomers. Certain compounds, upon stimulation, can generate highly reactive species capable of initiating the polymerization of conventional organic monomers like acrylates and methacrylates. This compound (HPDS) is a prime example of such a molecule.[5] Its central silicon-silicon bond is photolabile, meaning it can be precisely cleaved by ultraviolet (UV) light to produce two triphenylsilyl radicals (Ph₃Si•). These silyl radicals are exceptionally effective at initiating free-radical polymerization, offering distinct advantages over traditional carbon-centered radical initiators.[6][7]

This guide will therefore focus on the performance of HPDS as a Type I (cleavage-type) photoinitiator , a role where its true potential in modern polymer synthesis lies. We will compare its efficacy against established organic photoinitiators to provide a clear, data-driven perspective on its operational advantages and limitations.

Mechanism of Action: The Photogeneration of Silyl Radicals

The efficacy of this compound as a photoinitiator is rooted in the homolytic cleavage of its Si-Si bond upon UV irradiation. This process is highly efficient and generates two identical, highly reactive silyl radicals.

G

The triphenylsilyl radical (Ph₃Si•) possesses unique characteristics that make it a superior initiating species compared to many carbon-centered radicals:

  • High Reactivity: Silyl radicals exhibit very high rate constants for addition to carbon-carbon double bonds, leading to rapid polymerization initiation.[8]

  • Oxygen Tolerance: A significant advantage of silyl radicals is their reaction with molecular oxygen. While carbon radicals are typically quenched by oxygen to form unreactive peroxy radicals (a process known as oxygen inhibition), silyl radicals react with O₂ to form silylperoxy radicals (R₃SiOO•). These silylperoxy radicals can subsequently decompose to regenerate reactive radicals, thereby mitigating the detrimental effects of oxygen and enabling efficient polymerization even in ambient (aerobic) conditions.[9] This is a critical advantage for applications where inert atmosphere processing is impractical.

Comparative Performance Analysis: HPDS vs. Commercial Photoinitiators

To objectively evaluate the performance of this compound, we compare it against three widely used commercial photoinitiators representing different classes:

  • Irgacure 819 (BAPO): A highly efficient Type I phosphine oxide-based initiator, known for its deep-curing capabilities and broad UV-Vis absorption.[10][11][12][13][14]

  • Benzophenone (BP): A classic Type II initiator that requires a co-initiator (like an amine) to generate radicals via hydrogen abstraction.[15][16][17][18][19]

  • Camphorquinone (CQ): A Type II initiator predominantly used in dental and biomedical applications due to its absorption in the visible blue light region and good biocompatibility.[20][21][22][23][24]

Photophysical and Chemical Properties

The choice of a photoinitiator is fundamentally dictated by its ability to absorb light from the intended source and efficiently convert that energy into reactive radicals.

PropertyThis compound (HPDS)Irgacure 819BenzophenoneCamphorquinone (CQ)
Initiator Type Type I (Si-Si Cleavage)Type I (P-C Cleavage)Type II (H-Abstraction)Type II (H-Abstraction)
Absorption Max (λₘₐₓ) ~250 nm~370-395 nm~252 nm, ~345 nm~468 nm
Operational Range Deep UV (UVC)Long-wave UV / VioletUV (UVC/UVA)Visible (Blue Light)
Co-initiator Req. NoNoYes (e.g., Amine)Yes (e.g., Amine)
Key Advantage High reactivity, Oxygen toleranceDeep cure, Pigmented systemsLow cost, Good surface cureBiocompatible, Visible light cure
Key Disadvantage Deep UV source requiredCan cause yellowingOxygen sensitive, MigrationLow efficiency, Yellow color

Causality Insight: The short absorption wavelength of HPDS is a direct consequence of the σ → σ* transition of the Si-Si bond. This necessitates the use of high-energy deep UV sources (e.g., 254 nm lamps). In contrast, Irgacure 819's extended π-conjugated system shifts its absorption to longer, more practical wavelengths, making it suitable for LED curing.[12] Type II initiators like Benzophenone and Camphorquinone rely on an n → π* transition, which is less efficient and requires a hydrogen donor to complete the radical generation process.[15][22]

Polymerization Performance Data (Representative for Acrylate Monomers)

The ultimate measure of a photoinitiator's performance is its ability to drive a polymerization reaction to completion efficiently. The following table summarizes expected performance metrics for the photopolymerization of a standard acrylate monomer like trimethylolpropane triacrylate (TMPTA).

Performance MetricThis compound (HPDS)Irgacure 819Benzophenone/AmineCamphorquinone/Amine
Polymerization Rate (Rp) Very HighHighModerateLow to Moderate
Final Conversion (Air) > 90%~80-90%< 60% (Inhibited)< 70% (Inhibited)
Final Conversion (N₂) > 95%> 95%~90%~90%
Oxygen Inhibition LowModerateHighHigh
Curing Depth ModerateVery HighLow (Surface Cure)Moderate

Experimental Rationale: The superior performance of HPDS and other silyl-based initiators in air is a direct result of the unique chemistry of silylperoxy radicals, which can re-initiate polymerization.[9] This contrasts sharply with Type II systems, which are notoriously susceptible to oxygen quenching of their excited triplet state, leading to poor conversion in the presence of air. Irgacure 819's excellent deep-cure ability stems from its photobleaching property; as the initiator is consumed, the formulation becomes more transparent to UV light, allowing it to penetrate deeper.[10]

Contextual Overview: Main Polysilane Synthesis Routes

While HPDS excels as a photoinitiator, it is crucial for a comprehensive guide to understand the primary methods for synthesizing polysilane polymers themselves, as this clarifies the distinct application domains.

G

Experimental Protocols

The following protocols provide a self-validating system for comparing the performance of HPDS against a commercial standard.

Protocol 1: Photopolymerization of TMPTA using this compound (HPDS)
  • Objective: To determine the polymerization kinetics and final conversion of an acrylate monomer using HPDS under UV irradiation.

  • Materials:

    • Trimethylolpropane triacrylate (TMPTA), inhibitor removed

    • This compound (HPDS) (CAS 1450-23-3)[25]

    • Toluene, anhydrous

    • Sample vials, magnetic stir bars

    • UV Curing System with 254 nm lamp

    • Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory

  • Procedure:

    • Preparation of Formulation: In a light-protected vial, prepare a 10 g stock solution. Dissolve 0.2 g (2.0 wt%) of HPDS in 9.8 g of TMPTA. Gentle warming and stirring may be required. Rationale: 2.0 wt% is a typical concentration for ensuring sufficient radical flux.

    • Sample Preparation for FTIR: Place a single drop (~10 µL) of the formulation onto the ATR crystal of the FTIR spectrometer.

    • Baseline Spectrum: Record an initial IR spectrum of the uncured liquid resin. The acrylate C=C peak at ~1635 cm⁻¹ is the primary peak of interest.

    • Initiation: Position the UV lamp at a fixed distance (e.g., 10 cm) from the ATR crystal and begin irradiation. Simultaneously, start time-resolved FTIR data acquisition (e.g., 1 spectrum every 5 seconds).

    • Monitoring: Continue irradiation for a set time (e.g., 300 seconds) or until the acrylate peak height no longer changes.

    • Data Analysis: Calculate the degree of conversion (DC) as a function of time using the following formula: DC(t) (%) = [1 - (PeakArea(t) / PeakArea(0))] * 100 Rationale: This formula tracks the disappearance of the reactive C=C double bonds, providing a direct measure of polymerization progress.[26]

    • Repeat (Optional): Repeat the experiment without a nitrogen purge to evaluate performance in an ambient air atmosphere.

Protocol 2: Comparative Photopolymerization using Irgacure 819
  • Objective: To provide a direct performance benchmark for HPDS using a commercial standard.

  • Materials:

    • Same as Protocol 1, but replace HPDS with Irgacure 819 (CAS 162881-26-7).[11]

    • UV Curing System with 365/395 nm LED lamp.

  • Procedure:

    • Preparation of Formulation: Prepare an analogous formulation by dissolving 0.2 g (2.0 wt%) of Irgacure 819 in 9.8 g of TMPTA.

    • Execution: Follow steps 2-7 from Protocol 1, ensuring to use the appropriate UV source (365/395 nm) that matches the absorption spectrum of Irgacure 819. Causality: Using the wrong light source would lead to inefficient initiation and invalid data. The lamp's emission must overlap with the initiator's absorption.

Conclusion and Field-Proven Insights

This compound is a highly potent, albeit specialized, photoinitiator. Its primary strength lies in the generation of exceptionally reactive silyl radicals that offer a kinetic advantage and, most critically, a robust tolerance to oxygen inhibition.[9] This makes HPDS a compelling choice for applications where rapid curing in ambient air is required, such as in thin film coatings or certain additive manufacturing processes.

However, its practical application is constrained by its deep-UV absorption profile, which requires specialized and higher-energy equipment compared to the near-UV/Visible LED systems compatible with initiators like Irgacure 819 and Camphorquinone.[10][21] For bulk polymerization or pigmented systems, the deep-curing and photobleaching properties of phosphine oxide initiators like Irgacure 819 remain the industry benchmark.[14]

Recommendation for Researchers: Consider this compound or other silyl-generating systems when:

  • Oxygen inhibition is a primary failure mode with your current system.

  • Extremely rapid polymerization rates are required.

  • The application can accommodate a deep-UV (UVC) light source.

The strategic selection of an initiation system is a cornerstone of successful polymer synthesis. By understanding the distinct mechanistic advantages and practical limitations of this compound, researchers and developers can unlock new performance capabilities in their photopolymerization applications.

References

  • Vijjamarri, S., Chidara, V. K., Rousova, J., & Du, G. (2016). Dehydrogenative coupling of alcohols and carboxylic acids with hydrosilanes catalyzed by a salen–Mn(V) complex. RSC Advances.
  • Szczepaniak, G., & Szafert, S. (2018). Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride. MDPI.
  • Unilong Industry Co.,Ltd. (2024). What is irgacure 819.
  • Wikipedia. (n.d.). Dehydrogenative coupling of silanes.
  • Mata, J. A., et al. (2017). Catalytic Dehydrogenative Coupling of Hydrosilanes with Alcohols for the Production of Hydrogen On‐demand. ResearchGate.
  • Ventura-Espinosa, D., et al. (2017). Catalytic Dehydrogenative Coupling of Hydrosilanes with Alcohols for the Production of Hydrogen On-demand. PubMed.
  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators.
  • Jones, R. G., & Holder, S. J. (2000). Synthesis of Polysilanes by the Wurtz Reductive-Coupling Reaction. Kent Academic Repository.
  • Ciba Specialty Chemicals. (2001). Ciba® IRGACURE® 819.
  • BASF. (n.d.). Photoinitiators for UV Curing.
  • Rodrigues, N. C., et al. (2015). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. PMC.
  • Kamoun, E. A., et al. (2014). Carboxylated Camphorquinone as Visible-Light Photoinitiator for Biomedical Application. ResearchGate.
  • Chojnowski, J., et al. (2010). Kinetics of the Anionic Ring Opening Polymerization of Cyclosiloxanes Initiated with a Superbase. ResearchGate.
  • de Oliveira, D. C. R. S., et al. (2022). Effects of photoinitiators on dental composite resins: a narrative review. Semantic Scholar.
  • Holder, S. J. (2012). Synthesis of Polysilanes by the Wurtz Reductive-Coupling Reaction. ResearchGate.
  • Zhang, J., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers.
  • Dadashi-Silab, S., et al. (2017). Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. Polymer Chemistry.
  • Jones, R. G., & Holder, S. J. (2005). High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction. Kent Academic Repository.
  • Liu, J., et al. (2014). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators. Chemical Research in Chinese Universities.
  • Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. MDPI.
  • Laita, V., et al. (2023). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. PubMed.
  • Jones, R. G., & Holder, S. J. (2005). High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction. ResearchGate.
  • Chen, X., et al. (2020). Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators. ResearchGate.
  • Cypryk, M. (2017). Kinetically controlled siloxane ring-opening polymerization. ResearchGate.
  • Scribd. (n.d.). Polysilanes and Related Polymers.
  • Zhang, H., et al. (2023). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. PMC.
  • Lalevée, J., et al. (2009). Silyl Radical Chemistry and Conventional Photoinitiators. ACS Publications.
  • Lalevée, J., et al. (2008). New Photoinitiators Based on the Silyl Radical Chemistry. ACS Publications.
  • Hong, L. (2003). Photopolymerization of Vinyl Monomers Using Organic Initiators. Journal of the Chinese Chemical Society.
  • Al-abdalall, A., et al. (2020). Effect of the photoinitiator system on the polymerization of secondary methacrylamides. PMC.
  • Lalevée, J., et al. (2009). Silyl Radical Chemistry and Conventional Photoinitiators. ResearchGate.
  • Ramdhanie, L., et al. (2021). The photophysical properties of naphthalene bridged disilanes. Semantic Scholar.
  • Lalevée, J., & Fouassier, J. (2012). Photopolymerization Reactions: On the Way to a Green and Sustainable Chemistry. MDPI.
  • Le, C. M., et al. (2019). Silyl Radicals as Single-Electron Reductants. PMC.
  • Li, J., & Stansbury, J. W. (2024). Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives. MDPI.
  • Andrzejewska, E. (2001). Photopolymerization kinetics of multifunctional monomers. Semantic Scholar.
  • Stansbury, J. W., & Dickens, S. H. (2001). Photopolymerization Kinetics of Methacrylate Dental Resins. ResearchGate.
  • PubChem. (n.d.). This compound.
  • Lin, J. T. (2021). Synergic kinetics and strategies for enhanced photopolymerizations for 3D-printing and additive manufacturing. Preprints.org.

Sources

A Comparative Guide to Silicon Carbide Precursors: Benchmarking Hexaphenyldisilane Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Advanced Materials Development

In the pursuit of high-performance silicon carbide (SiC) ceramics, the choice of precursor is a critical determinant of the final material's properties and performance. This guide provides an in-depth technical comparison of hexaphenyldisilane against other widely used precursors—polycarbosilane (PCS), polymethylsilane (PMS), and methyltrichlorosilane (MTS). By examining key performance metrics, experimental protocols, and the underlying chemical transformations, this document serves as a vital resource for researchers selecting the optimal precursor for their specific SiC application.

Introduction: The Pivotal Role of Precursors in Silicon Carbide Synthesis

Silicon carbide is a material of immense industrial importance, prized for its exceptional hardness, high thermal conductivity, and chemical inertness.[1][2] These properties make it indispensable in applications ranging from aerospace components and cutting tools to advanced electronic devices.[3] The synthesis of SiC often relies on the thermal decomposition of organosilicon precursors. The molecular architecture of the precursor dictates the processing pathway, the ceramic yield, and the microstructure and purity of the final SiC product. Therefore, a judicious selection of the precursor is paramount to achieving the desired material characteristics.

This guide focuses on this compound, a molecular precursor, and compares it with pre-ceramic polymers like polycarbosilane and polymethylsilane, as well as a common chemical vapor deposition (CVD) precursor, methyltrichlorosilane.

Precursor Profiles and Decomposition Pathways

A fundamental understanding of each precursor's structure and its decomposition behavior is essential for process optimization and for predicting the quality of the resulting silicon carbide.

This compound: A Molecular Precursor with Aromatic Character

This compound ((C₆H₅)₃Si-Si(C₆H₅)₃) is a crystalline solid characterized by a silicon-silicon bond and six phenyl groups. Its high phenyl content significantly influences its thermal behavior and the composition of the resulting ceramic.

Decomposition Pathway: The thermal decomposition of this compound is expected to proceed via homolytic cleavage of the Si-Si and Si-C bonds at elevated temperatures. The phenyl groups can contribute to a higher carbon content in the final SiC, potentially leading to a carbon-rich ceramic. The decomposition mechanism is complex and can involve the formation of various volatile byproducts.

Polycarbosilane (PCS): The Versatile Polymeric Workhorse

Polycarbosilane is a widely used pre-ceramic polymer with a backbone of alternating silicon and carbon atoms. Its polymeric nature allows for the formation of complex shapes and fibers before pyrolysis.

Decomposition Pathway: The conversion of PCS to SiC involves a series of complex reactions.[4] Initially, cross-linking reactions occur at lower temperatures, which is crucial for retaining the shape of the material and increasing the ceramic yield.[5] As the temperature increases, the organic side groups decompose, releasing gaseous byproducts like methane and hydrogen.[5] At higher temperatures, the amorphous network transforms into crystalline β-SiC.[4][5]

Polymethylsilane (PMS): A Precursor with a High Silicon Content

Polymethylsilane is another polymeric precursor with a silicon-based backbone. It is often considered for applications where a higher silicon content in the final SiC is desired.

Decomposition Pathway: The pyrolysis of PMS also involves cross-linking and subsequent decomposition. The ceramic yield can be influenced by the polymer's molecular weight and structure. Catalysts can be employed to lower the curing temperature and increase the ceramic yield.[6]

Methyltrichlorosilane (MTS): The Industrial Standard for Chemical Vapor Deposition (CVD)

Methyltrichlorosilane (CH₃SiCl₃) is a volatile liquid commonly used as a precursor in the chemical vapor deposition of SiC films and coatings.[7][8]

Decomposition Pathway: In a CVD process, MTS is introduced into a high-temperature reactor, typically with a carrier gas like hydrogen.[7] The MTS molecules decompose in the gas phase into various reactive species. These species then adsorb onto a heated substrate and react to form a SiC film. The deposition rate and film quality are highly dependent on process parameters such as temperature, pressure, and the H₂/MTS ratio.[7][8]

Quantitative Performance Comparison

The selection of a SiC precursor is often driven by quantitative performance metrics that directly impact the efficiency of the synthesis process and the quality of the final product.

PrecursorTypical Ceramic Yield (%)Processing Temperature (°C)Resulting SiC PurityKey AdvantagesKey Disadvantages
This compound Data not readily availableHigh (Pyrolysis)Potentially carbon-richMolecular precursor, potentially high purity starting materialLack of extensive research, potential for high carbon content
Polycarbosilane (PCS) 65 - 89.6[9][10][11]800 - 1200 (Pyrolysis)[4][5]Can contain excess carbon or oxygenVersatile processing (fibers, coatings, bulk), high ceramic yieldOften results in non-stoichiometric SiC, requires curing step
Polymethylsilane (PMS) ~60[12]800 - 1200 (Pyrolysis)Can be tailoredHigh silicon contentLower ceramic yield compared to some PCS
Methyltrichlorosilane (MTS) N/A (CVD process)800 - 1400 (CVD)[7][8]High purity, stoichiometric films possibleHigh-purity films, good control over thickness and propertiesComplex and expensive equipment, corrosive byproducts (HCl)

Experimental Protocols: A Step-by-Step Guide to SiC Synthesis

To provide a practical context for the comparison, this section outlines generalized experimental protocols for synthesizing SiC from each precursor.

Pyrolysis of Polycarbosilane

This protocol describes the conversion of a solid polycarbosilane precursor into silicon carbide ceramic through pyrolysis.

Workflow Diagram:

Pyrolysis_of_PCS PCS Polycarbosilane Precursor Curing Cross-linking (Curing) ~150-250°C in Air or Inert Gas PCS->Curing Shape Formation Pyrolysis Pyrolysis Up to 1200°C in Inert Atmosphere (e.g., Argon) Curing->Pyrolysis Thermal Treatment SiC Silicon Carbide Ceramic Pyrolysis->SiC Ceramization

Caption: Experimental workflow for SiC synthesis from polycarbosilane via pyrolysis.

Methodology:

  • Preparation of the Precursor: Polycarbosilane is shaped into the desired form (e.g., powder, fiber, or bulk).

  • Cross-linking (Curing): The shaped precursor is heated in a controlled atmosphere (e.g., air or argon) at a temperature range of 150-250°C. This step is crucial to prevent the polymer from melting and losing its shape during pyrolysis and to increase the ceramic yield.

  • Pyrolysis: The cured preform is placed in a tube furnace and heated to a high temperature (typically 800-1200°C) under an inert atmosphere (e.g., argon).[4][5] The heating rate and dwell time at the maximum temperature are critical parameters that influence the final microstructure.

  • Characterization: The resulting ceramic is characterized using techniques such as X-ray diffraction (XRD) to determine the crystalline phases, and scanning electron microscopy (SEM) to observe the microstructure.

Chemical Vapor Deposition (CVD) from Methyltrichlorosilane

This protocol outlines the synthesis of a silicon carbide film on a substrate using methyltrichlorosilane as the precursor in a hot-wall CVD reactor.

Workflow Diagram:

CVD_of_MTS MTS Methyltrichlorosilane (MTS) + Carrier Gas (H₂) Reactor Hot-Wall CVD Reactor 800-1400°C MTS->Reactor Introduction Deposition Deposition on Substrate Reactor->Deposition Gas Phase Reactions SiC_Film Silicon Carbide Film Deposition->SiC_Film Surface Reactions

Caption: Experimental workflow for SiC film deposition from methyltrichlorosilane via CVD.

Methodology:

  • Substrate Preparation: A suitable substrate (e.g., silicon wafer) is cleaned to remove any surface contaminants.

  • CVD System Setup: The substrate is placed inside a hot-wall CVD reactor. The reactor is then evacuated and purged with an inert gas.

  • Deposition Process: A mixture of methyltrichlorosilane vapor and a carrier gas (typically hydrogen) is introduced into the heated reactor. The temperature, pressure, and gas flow rates are precisely controlled.[7][8]

  • Film Growth: Inside the reactor, MTS decomposes, and the resulting chemical species react on the surface of the substrate to form a silicon carbide film.

  • Characterization: The deposited film is characterized for its thickness, composition, crystallinity, and surface morphology using appropriate analytical techniques.

Discussion and Future Outlook

The choice of a silicon carbide precursor is a multifaceted decision that depends on the desired final form of the SiC, the required purity, and the available processing infrastructure.

  • Polycarbosilane remains a highly versatile precursor, particularly for the fabrication of SiC fibers and complex-shaped components, offering a high ceramic yield.[4][5]

  • Polymethylsilane provides a route to SiC with a higher silicon content, which can be advantageous in certain applications.

  • Methyltrichlorosilane is the precursor of choice for high-purity, stoichiometric SiC thin films and coatings, essential for the electronics industry.[7][8]

This compound , while less studied as a SiC precursor, presents an interesting avenue for future research. Its well-defined molecular structure could offer better control over the stoichiometry and purity of the resulting SiC compared to polymeric precursors. However, its high carbon content may lead to the formation of a carbon-rich SiC, which could be either a desirable feature or a drawback depending on the application. Further research is needed to quantify its ceramic yield, optimize its pyrolysis conditions, and fully characterize the properties of the derived silicon carbide.

Conclusion

This guide has provided a comparative overview of this compound and other common silicon carbide precursors. While polycarbosilane, polymethylsilane, and methyltrichlorosilane are well-established with extensive research supporting their use, this compound represents a less-explored but potentially valuable alternative. The quantitative data and experimental protocols presented herein offer a solid foundation for researchers to make informed decisions in their pursuit of advanced silicon carbide materials. The development of novel precursors, including further investigation into molecular precursors like this compound, will continue to be a driving force in advancing the field of high-performance ceramics.

References

[4] M. Lodhe, N. Babu, A. Selvam, and M. Balasubramanian, "Synthesis and characterization of high ceramic yield polycarbosilane precursor for SiC," Journal of Advanced Ceramics, vol. 4, no. 4, pp. 307-311, 2015. [Link] [10] L. He, Z. Zhang, X. Yang, L. Jiao, Y. Li, and C. Xu, "Liquid polycarbosilanes: Synthesis and evaluation as precursors for SiC ceramic," Polymer International, vol. 64, no. 10, pp. 1443-1450, 2015. [Link] [9] J. H. Park, "Synthesis and Characterization of Novel Preceramic Polymer for SiC," OSTI.GOV, 2009. [Link] [7] W. Zhang and K. J. Hüttinger, "CVD of SiC from Methyltrichlorosilane. Part I: Deposition Rates," ResearchGate, 2001. [Link] [5] M. Lodhe, N. Babu, A. Selvam, and M. Balasubramanian, "Synthesis and characterization of high ceramic yield polycarbosilane precursor for SiC," SciSpace, 2016. [Link] [8] W. Zhang and K. J. Hüttinger, "CVD of SiC from Methyltrichlorosilane. Part II: Composition of the Gas Phase and the Deposit," ResearchGate, 2001. [Link] [11] Y. Song, C. Feng, and Y. Wang, "Synthesis of Polytitanocarbosilane and Preparation of Si–C–Ti–B Fibers," MDPI, 2023. [Link] [1] Morgan Technical Ceramics, "Silicon Carbide (SiC)," Morgan Advanced Materials. [Link] [13] "Silicon carbide properties and applications," HAINUTECH. [Link] [2] "Silicon Carbide SiC Material Properties," Accuratus. [Link] [6] C. J. Huang, Z. H. Wang, and M. C. Wang, "Polysilane as SiC Precursor: Preparation, Catalytic Cure and Pyrolysis," Scientific.Net, 2016. [Link] [3] "Silicon carbide," Wikipedia. [Link] [12] A. Annelise, "Synthesis of Polysilane Polymer Precursors and their ‎Pyrolysis to Silicon Carbides," An-Najah Staff. [Link]

Sources

Economic Analysis of Hexaphenyldisilane Synthesis Versus Other Organosilanes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of organosilane reagents is a critical decision that balances synthetic efficiency with economic viability. This guide provides an in-depth economic and technical comparison of the synthesis of hexaphenyldisilane against two other widely used organosilanes: tetraphenylsilane and triphenylsilane. By examining the underlying costs of starting materials, reaction yields, and process complexities, this document aims to equip you with the necessary data to make informed decisions for your research and development endeavors.

Introduction to Phenyl-Substituted Organosilanes

Phenyl-substituted organosilanes are a versatile class of compounds extensively used in organic synthesis, materials science, and pharmaceutical development. Their utility stems from the unique properties imparted by the silicon-phenyl bond, including thermal stability, chemical inertness, and the ability to participate in a variety of chemical transformations. Among these, this compound, tetraphenylsilane, and triphenylsilane are workhorse reagents, each with a distinct profile of applications and synthetic accessibility.

This compound is notable for its silicon-silicon bond, making it a precursor for polysilanes and other silicon-rich materials. It also finds application in radical-mediated reactions.

Tetraphenylsilane offers a thermally stable and sterically bulky scaffold, often employed in the synthesis of polymers, as a heat-transfer medium, and in the development of advanced materials.[1][2][3]

Triphenylsilane , a hydrosilane, is a widely used reducing agent in organic synthesis, valued for its selectivity and the stability of the resulting silyl ethers.[4][5][6]

The selection of a particular organosilane is often dictated by the specific requirements of the intended application. However, the economic implications of its synthesis are a crucial factor, especially for large-scale applications and process development.

Comparative Synthesis and Economic Analysis

This section delves into the common laboratory-scale synthesis methods for this compound, tetraphenylsilane, and triphenylsilane, providing a detailed breakdown of the costs associated with each. The economic analysis is based on a cost-per-gram calculation, factoring in the price of starting materials and the reported reaction yields.

This compound: The Wurtz-Fittig Coupling Approach

The most common laboratory synthesis of this compound involves the Wurtz-Fittig coupling of chlorotriphenylsilane using an alkali metal, typically sodium, as the reducing agent.

Reaction: 2 (C₆H₅)₃SiCl + 2 Na → (C₆H₅)₃Si-Si(C₆H₅)₃ + 2 NaCl

This reaction is typically carried out in an inert, anhydrous solvent such as toluene. While seemingly straightforward, the reaction can be sensitive to conditions, and achieving high yields requires careful control of moisture and oxygen.

Experimental Protocol: Synthesis of this compound via Wurtz-Fittig Coupling

  • To a flame-dried three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add dry toluene.

  • Add finely cut sodium metal to the toluene.

  • Heat the mixture to reflux to create a fine dispersion of sodium.

  • Allow the mixture to cool to room temperature.

  • Slowly add a solution of chlorotriphenylsilane in dry toluene to the sodium dispersion with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for several hours.

  • Cool the reaction mixture and cautiously quench the excess sodium with a suitable alcohol (e.g., isopropanol).

  • Filter the reaction mixture to remove sodium chloride and any unreacted sodium.

  • Wash the solid residue with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., benzene/ethanol) to afford pure this compound.

Note: This is a generalized procedure. Yields can vary significantly based on reaction scale and specific conditions. For the purpose of this analysis, we will assume a representative yield of 70%.

Tetraphenylsilane: The Grignard Reaction Pathway

Tetraphenylsilane is commonly synthesized via the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with silicon tetrachloride.[1]

Reaction: 4 C₆H₅MgBr + SiCl₄ → (C₆H₅)₄Si + 4 MgBrCl

This method is a robust and widely used approach for forming multiple carbon-silicon bonds. The Grignard reagent is typically prepared in situ from bromobenzene and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Synthesis of Tetraphenylsilane via Grignard Reaction

  • In a flame-dried, three-necked flask equipped with a reflux condenser, an addition funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of anhydrous diethyl ether to cover the magnesium.

  • In the addition funnel, place a solution of bromobenzene in anhydrous diethyl ether.

  • Add a small amount of the bromobenzene solution to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution in an ice bath.

  • In a separate flask, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.

  • Slowly add the silicon tetrachloride solution to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude tetraphenylsilane from a suitable solvent (e.g., benzene or toluene) to yield the pure product.

Note: Based on literature precedents for similar Grignard reactions, a yield of 85% is assumed for this analysis.[7]

Triphenylsilane: Grignard Reaction with Trichlorosilane

Triphenylsilane can be efficiently prepared by the reaction of a phenyl Grignard reagent with trichlorosilane.

Reaction: 3 C₆H₅MgBr + HSiCl₃ → (C₆H₅)₃SiH + 3 MgBrCl

This reaction is analogous to the synthesis of tetraphenylsilane, but utilizes a silicon source that already contains the desired Si-H bond.

Experimental Protocol: Synthesis of Triphenylsilane via Grignard Reaction

  • Prepare phenylmagnesium bromide as described in the protocol for tetraphenylsilane synthesis.

  • Cool the Grignard solution in an ice bath.

  • In a separate flask, prepare a solution of trichlorosilane in anhydrous diethyl ether.

  • Slowly add the trichlorosilane solution to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up the reaction as described for tetraphenylsilane, including quenching, extraction, and drying.

  • After solvent removal, the crude triphenylsilane can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane.

Note: A representative yield of 80% is assumed for this synthesis.

Economic Comparison Summary

The following table provides a comparative cost analysis for the laboratory-scale synthesis of one gram of each organosilane. Prices for starting materials and solvents are based on currently available catalog prices from major chemical suppliers and are subject to change.

Compound Synthesis Method Key Starting Materials Assumed Yield Estimated Cost per Gram *
This compound Wurtz-Fittig CouplingChlorotriphenylsilane, Sodium Metal, Toluene70%~$25 - $35
Tetraphenylsilane Grignard ReactionBromobenzene, Magnesium, Silicon Tetrachloride, Diethyl Ether85%~$10 - $15
Triphenylsilane Grignard ReactionBromobenzene, Magnesium, Trichlorosilane, Diethyl Ether80%~$12 - $18

*Disclaimer: The estimated cost per gram is an approximation for laboratory-scale synthesis and does not include costs for labor, energy, purification beyond simple recrystallization/distillation, or waste disposal. Bulk purchasing for industrial-scale production would significantly reduce these costs.

Analysis of Economic Factors:

  • This compound exhibits the highest estimated cost per gram, primarily due to the higher cost of its starting material, chlorotriphenylsilane. The use of metallic sodium also requires specific handling procedures, which can add to the overall process complexity and cost, particularly on a larger scale.

  • Tetraphenylsilane presents the most economically favorable synthesis route among the three. Its starting materials—bromobenzene, magnesium, and silicon tetrachloride—are relatively inexpensive and readily available bulk chemicals. The high-yielding Grignard reaction further contributes to its cost-effectiveness.

  • Triphenylsilane has a slightly higher estimated cost than tetraphenylsilane, mainly attributed to the price of trichlorosilane. However, it remains a significantly more economical option compared to this compound.

Visualization of Synthetic Pathways

To further elucidate the synthetic processes, the following diagrams illustrate the key transformations involved in the preparation of each organosilane.

Hexaphenyldisilane_Synthesis cluster_reactants Reactants cluster_reaction Wurtz-Fittig Coupling cluster_products Products Chlorotriphenylsilane 2 (C₆H₅)₃SiCl Reaction Toluene Reflux Chlorotriphenylsilane->Reaction Sodium 2 Na Sodium->Reaction This compound (C₆H₅)₃Si-Si(C₆H₅)₃ Reaction->this compound NaCl 2 NaCl Reaction->NaCl

Fig. 1: Wurtz-Fittig synthesis of this compound.

Tetraphenylsilane_Synthesis cluster_reactants1 Grignard Formation cluster_intermediate Intermediate cluster_reactants2 Coupling cluster_products Products Bromobenzene 4 C₆H₅Br Grignard 4 C₆H₅MgBr Bromobenzene->Grignard Magnesium 4 Mg Magnesium->Grignard Tetraphenylsilane (C₆H₅)₄Si Grignard->Tetraphenylsilane SiCl4 SiCl₄ SiCl4->Tetraphenylsilane MgBrCl 4 MgBrCl

Fig. 2: Grignard synthesis of tetraphenylsilane.

Triphenylsilane_Synthesis cluster_reactants1 Grignard Formation cluster_intermediate Intermediate cluster_reactants2 Coupling cluster_products Products Bromobenzene 3 C₆H₅Br Grignard 3 C₆H₅MgBr Bromobenzene->Grignard Magnesium 3 Mg Magnesium->Grignard Triphenylsilane (C₆H₅)₃SiH Grignard->Triphenylsilane HSiCl3 HSiCl₃ HSiCl3->Triphenylsilane MgBrCl 3 MgBrCl

Fig. 3: Grignard synthesis of triphenylsilane.

Conclusion and Recommendations

This comparative guide demonstrates that for laboratory-scale synthesis, tetraphenylsilane offers the most cost-effective route , followed closely by triphenylsilane . The synthesis of This compound is considerably more expensive , primarily due to the higher cost of its precursor.

For researchers and drug development professionals, these economic considerations are vital for project planning and resource allocation.

  • When the specific properties of the silicon-silicon bond in This compound are essential for your application, the higher synthesis cost may be justified. However, exploring alternative synthetic routes or suppliers for chlorotriphenylsilane could potentially mitigate some of the expense.

  • For applications requiring a thermally stable and sterically demanding scaffold, tetraphenylsilane is an excellent and economically sound choice. Its straightforward and high-yielding synthesis from readily available starting materials makes it ideal for both small-scale research and larger-scale production.

  • When a reliable and cost-effective hydrosilane is needed for reductions or other transformations, triphenylsilane presents a compelling option. Its synthesis is only marginally more expensive than that of tetraphenylsilane and significantly cheaper than this compound.

Ultimately, the choice of organosilane will depend on a balance of synthetic requirements, performance in the desired application, and economic constraints. This guide provides a foundational economic analysis to aid in that decision-making process, empowering you to select the most appropriate and cost-effective organosilane for your scientific endeavors.

References

  • Schumb, W. C., Ackerman, J. L., & Saffer, C. M. (1939). Studies in Organo-silicon Synthesis. II. Reactions of Aryl Grignard Reagents with Silicon Halides. Journal of the American Chemical Society, 61(2), 363–365.
  • Cusa, N. W., & Kipping, F. S. (1933). Organic derivatives of silicon. Part XLVI. The action of sodium on triphenylsilicyl chloride. Journal of the Chemical Society (Resumed), 1040-1044.
  • Oldham, W. J., Lachicotte, R. J., & Bazan, G. C. (1998). Synthesis, Spectroscopy, and Morphology of Tetrastilbenoidmethanes. Journal of the American Chemical Society, 120(12), 2987–2988.
  • Gilman, H., & Lichtenwalter, G. D. (1959). Formation of Tetraphenylsilane from Reactions Involving Triphenylsilylpotassium. Journal of the American Chemical Society, 81(19), 5320–5321.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Tetraphenylsilane: Properties and Manufacturing Insights.
  • Sano, H., Takeda, T., & Migita, T. (1988). A Convenient Method for the Deoxygenation of Alcohols Using Triphenylsilane under Radical Conditions. Synthesis, 1988(05), 402–403.
  • Barton, D. H. R., Blundell, P., Dorchak, J., Jang, D. O., & Jaszberenyi, J. C. (1991). The invention of radical reactions. Part XXIV. The invention of new radical chain reactions with triphenylsilane. Tetrahedron, 47(43), 8969–8984.
  • Zhang, W., Cho, H. M., & Moore, J. S. (2007).
  • MSU Chemistry. (n.d.). Triphenylsilane.
  • PubChem. (n.d.). This compound.
  • LookChem. (n.d.). TETRAPHENYLSILANE|1048-08-4.
  • Shultz, G. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Organic Syntheses. (n.d.). phenylmagnesium bromide.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Tu, Y., Wang, J., & Xi, C. (2007). Study on the one-step synthesis of tetraallylsilane. Frontiers of Chemistry in China, 2(4), 434–436.
  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tetraphenylsilane in Advanced Materials: Properties and Applications.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Triphenylsilane: Advancements in Manufacturing and Safety Data from Leading Suppliers.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Your Trusted Supplier for High Purity Tetraphenylsilane (CAS 1048-08-4).
  • Google Patents. (n.d.). CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method.
  • Google Patents. (n.d.). CN101255172A - 1,3,5-triazine-substituted tetraphenylsilane compound and preparation method thereof.
  • Google Patents. (n.d.). CN102161672A - Preparation method of triphenyl silanol.
  • Google Patents. (n.d.). RU2174124C2 - Method of preparing triphenyl silanol.
  • MDPI. (2022). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. Processes, 10(11), 2345.
  • MDPI. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules, 28(6), 2589.
  • MDPI. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.
  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Scribd. (n.d.). Wurtz Reaction | PDF.
  • Brainly. (2023, April 25). [FREE] A Grignard synthesis begins with 6.00 g of bromobenzene and ends with 3.01 g of benzoic acid. What is the - Brainly.
  • Web Pages. (n.d.). 6. Grignard Reaction.
  • ACS Publications. (1953). THE PREPARATION OF ORGANOSILANES FROM DICHLOROSILANE. The Journal of Organic Chemistry, 18(3), 329–332.
  • MSU Chemistry. (n.d.). Organosilane Chemistry.
  • NIH. (2023). Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. Chemical Science, 14(25), 6834–6840.
  • NIH. (2022). Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles. International Journal of Molecular Sciences, 23(24), 15727.
  • NIH. (2024). Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis. ACS Omega, 9(1), 133–143.
  • SciSpace. (1980). Process for the production of ultrahigh purity silane with recycle from separation columns.
  • Semantic Scholar. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1.
  • iotasilane.com. (n.d.). Silane production process comparison!-*.
  • Wikipedia. (n.d.). Wurtz reaction.
  • ResearchGate. (2025). High‐yield controlled syntheses of polysilanes by the Wurtz‐type reductive coupling reaction | Request PDF.
  • University of Surrey. (2024). Techno-economic analysis and process simulation of alkoxylated surfactant production in a circular carbon economy framework.
  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry.
  • Lucris. (n.d.). Modification of Oxide Surfaces with Functional Organic Molecules, Nanoparticles, and Hetero-Oxide Layers.
  • OUCI. (2025). Synthesis of Organosilanes, Silyl Ethers, and Silanols.
  • ACS Publications. (2023). ON TETRAPHENYLMETHANE.1. Journal of the American Chemical Society.
  • ACS Publications. (1981). Silicon-transition metal chemistry. VI. Kinetics and mechanism of the replacement of triphenylsilane by triphenylphosphine in hydridotriphenylsilyl (.pi.-cyclopentadienyl)dicarbonylmanganese. Journal of the American Chemical Society, 103(24), 7243–7249.
  • UI Scholars Hub. (2014). Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex.
  • ResearchGate. (2022). (PDF) Synthesis and characterization of tetraphenylammonium salts.
  • Sciencemadness.org. (n.d.). SILICOX TETRABENZOATE The method for preparing silicon esters from silicon tetrachloride and sodium salts of organic acids has b.
  • Solved. (n.d.). WRITE A NOTE ON WURTZ REACTION..
  • Springer. (2023). Direct synthesis of alkoxysilanes: current state, challenges and prospects. Russian Chemical Reviews, 92(8), RCR5076.
  • Springer. (2022). Synthesis of Organometallic Compounds.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of hexaphenyldisilane (HPDS), a molecule of significant interest in materials science and electronics, against its monomeric and less-substituted analogues such as triphenylsilane and diphenylsilane. By examining their signatures in UV-Vis, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the Si-Si bond and the degree of phenyl substitution influence their spectroscopic properties.

Introduction: The Significance of Phenyl-Substituted Silanes

Phenyl-substituted silanes are a class of organosilicon compounds that have garnered considerable attention due to their unique electronic and photophysical properties. This compound, in particular, with its central silicon-silicon single bond flanked by six phenyl rings, serves as a fundamental model for understanding σ-conjugation in polysilanes. These materials are explored for applications as UV photoinitiators, charge-transporting layers in organic electronics, and precursors to silicon-based polymers and ceramics.

The spectroscopic differences between HPDS and related silanes like triphenylsilane (TPS) and diphenylsilane (DPS) are primarily dictated by two key structural features:

  • The Si-Si Bond: The presence of the silicon-silicon bond in HPDS introduces low-energy σ-σ* electronic transitions and a characteristic vibrational mode.

  • Number of Phenyl Groups: The extent of phenyl substitution influences the electronic environment of the silicon atoms and the overall molecular symmetry, leading to distinct NMR chemical shifts and vibrational spectra.

This guide will dissect these differences through a multi-technique spectroscopic approach, providing both experimental data and the underlying theoretical principles.

Molecular Structures Under Comparison

To visually represent the molecules discussed, the following diagram illustrates their structures.

G cluster_HPDS This compound (HPDS) cluster_TPS Triphenylsilane (TPS) cluster_DPS Diphenylsilane (DPS) HPDS Ph₃Si-SiPh₃ TPS Ph₃Si-H DPS Ph₂SiH₂ G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis SolidSample Obtain Solid Silane Sample Grind Grind to Fine Powder SolidSample->Grind Dissolve Dissolve in Appropriate Solvent Grind->Dissolve For Solution-Phase IR_Raman FT-IR/Raman Spectroscopy Grind->IR_Raman For Solid-State Filter Filter Solution (if necessary) Dissolve->Filter UVVis UV-Vis Spectroscopy Filter->UVVis NMR NMR Spectroscopy Filter->NMR

Caption: General workflow for preparing silane samples for spectroscopic analysis.

Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the silane and is transparent in the wavelength range of interest (typically >220 nm). Cyclohexane or acetonitrile are common choices.

  • Solution Preparation: Accurately weigh a small amount of the silane and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Dilution: Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance between 0.1 and 1.0 for the main absorption bands. [1]4. Cuvette Preparation: Use a quartz cuvette with a 1 cm path length. Rinse the cuvette with the solvent first, then with the sample solution.

  • Blank Measurement: Fill the cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the UV-Vis spectrum of each diluted sample solution against the solvent blank. [2]

Protocol for ²⁹Si NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-50 mg of the silane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ²⁹Si frequency.

  • Acquisition Parameters:

    • Use a pulse sequence with proton decoupling, such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer), to enhance the low-sensitivity ²⁹Si signal. [3] * Set a sufficient relaxation delay (D1) to allow for full relaxation of the ²⁹Si nuclei (can be long, >30 s).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Reference the spectrum to an external or internal standard, such as tetramethylsilane (TMS) at 0 ppm. [4]

Protocol for FT-IR and Raman Spectroscopy of Solid Samples
  • Sample Preparation (FT-IR):

    • KBr Pellet: Mix a small amount of the finely ground silane sample (1-2 mg) with dry potassium bromide (KBr) powder (~200 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (Raman): Place a small amount of the solid sample on a microscope slide or in a capillary tube.

  • Instrument Setup:

    • FT-IR: Place the KBr pellet or position the ATR crystal in the sample compartment of the FT-IR spectrometer.

    • Raman: Place the sample under the microscope objective of the Raman spectrometer. Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

  • Data Acquisition:

    • FT-IR: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Raman: Acquire the spectrum, ensuring an appropriate laser power and acquisition time to obtain a good signal without causing sample degradation. [5]

Conclusion

The spectroscopic analysis of this compound in comparison to triphenylsilane and diphenylsilane reveals distinct and predictable differences rooted in their molecular structures. The presence of the Si-Si bond in this compound gives rise to a characteristic low-energy σ → σ* electronic transition in its UV-Vis spectrum and a unique Si-Si stretching mode in its Raman spectrum. The varying number of phenyl and hydrogen substituents directly influences the ²⁹Si NMR chemical shifts and the presence or absence of Si-H vibrational modes in the IR spectra.

This guide provides a foundational framework for researchers to interpret the spectroscopic data of these and other related arylsilanes. By understanding these fundamental spectroscopic signatures, scientists can better characterize new materials, monitor reactions, and gain deeper insights into the structure-property relationships of organosilicon compounds.

References

  • Kaupp, M., & Malkin, V. G. (2002). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM, 586(1-3), 265-274.
  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations.
  • Chemistry For Everyone. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. [Link]
  • Chemistry For Everyone. (2024, February 8). How To Prepare Solution For UV Spectroscopy? [Video]. YouTube. [Link]
  • Zhang, C., Patschinski, P., Stephenson, D. S., & Zipse, H. (2014). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Physical Chemistry Chemical Physics, 16(30), 15937-15947.
  • Brodsky, M. H., Cardona, M., & Cuomo, J. J. (1977). Infrared and Raman spectra of the silicon-hydrogen bonds in amorphous silicon prepared by glow discharge and sputtering. Physical Review B, 16(8), 3556–3571.
  • Lang, T. A., Currie, M. T., Lochtefeld, A., & Bulsara, M. T. (2003). SiGe-free strained Si on insulator by wafer bonding and layer transfer. Applied Physics Letters, 82(10), 1568-1570.
  • dos Santos, J. H. Z., et al. (2014). Infrared and Raman spectroscopic characterization of some organic substituted hybrid silicas. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 619-625.
  • University of Calgary. (n.d.). Ultra-violet and visible spectroscopy.
  • Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate.
  • Jobin Yvon. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online.
  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
  • Chemistry For Everyone. (2024, February 8). How To Prepare Solution For UV Spectroscopy? [Video]. YouTube. [Link]
  • Durig, J. R., et al. (2001). Spectra and structure of silicon containing compounds. XXVII. Raman and infrared spectra, conformational stability, vibrational assignment and ab initio calculations of vinyldichlorosilane. Journal of Molecular Structure, 570(1-3), 55-73.
  • IBM Research. (1977). Infrared and Raman spectra of the silicon-hydrogen bonds in amorphous silicon prepared by glow discharge and sputtering for Physical Review B.
  • ResearchGate. (n.d.). Raman spectroscopy scans of the Si-Si bond peaks present in SiGe, strained Si, and bulk Si from Fig. 3.
  • ResearchGate. (n.d.). UV–Vis absorption spectra of triphenylamine-based dyes with the M06-2X/6-31G(d) level of theory.
  • ResearchGate. (n.d.). UV-vis spectra of disilenes 3 (reddish-orange), 4 (purple), and 1 (yellow) in hexane at room temperature.

Sources

Navigating the Silicon Maze: An Environmental Impact Assessment of Hexaphenyldisilane Versus Alternative Silicon Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that extends beyond immediate reaction efficiency to encompass broader environmental and safety implications. In the diverse world of organosilicon chemistry, reagents vary significantly in their synthetic utility and their environmental footprint. This guide offers an in-depth comparison of the environmental impact of hexaphenyldisilane against other common silicon reagents, providing a lifecycle perspective from synthesis to disposal, supported by experimental insights and green chemistry metrics.

The pursuit of sustainable chemical practices necessitates a thorough evaluation of the reagents we employ. Organosilicon compounds are indispensable tools in modern organic synthesis, utilized as protecting groups, reducing agents, and precursors to advanced materials.[1] However, their environmental profiles are not uniform. This guide will dissect the environmental impact of this compound, a versatile yet often overlooked reagent, and contrast it with more conventional silicon-based alternatives such as silanes (e.g., triethylsilane) and silylating agents (e.g., hexamethyldisilazane).

The Lifecycle of a Silicon Reagent: A Multifaceted Environmental Burden

A comprehensive environmental impact assessment extends beyond the immediate chemical transformation. It encompasses the synthesis of the reagent, its application in a chemical process, and its ultimate fate in the environment.[2] This "cradle-to-grave" or ideally "cradle-to-cradle" approach is essential for a holistic understanding of a reagent's green credentials.[2][3]

The Synthetic Footprint: From Precursors to Reagents

The environmental cost of a silicon reagent begins with its synthesis. Many organosilicon compounds, including the precursors to this compound, are derived from energy-intensive processes.[4]

This compound Synthesis: A Tale of Two Methods

The traditional and most cited method for synthesizing symmetrical disilanes like this compound is the Wurtz-type reductive coupling of the corresponding chlorosilane, in this case, chlorotriphenylsilane.[5][6][7] This reaction typically employs highly reactive alkali metals like sodium in an anhydrous ethereal solvent.[5][6][8]

  • Environmental Drawbacks of the Wurtz Reaction:

    • Hazardous Reagents: The use of sodium metal poses significant safety risks due to its high reactivity with moisture and air.[8]

    • Harsh Conditions: The reaction often requires anhydrous conditions and can be difficult to control, leading to potential side reactions and the formation of byproducts.[5][9]

    • Waste Generation: The reaction generates stoichiometric amounts of sodium chloride as a byproduct, which must be separated and disposed of.[5] The use of organic solvents also contributes to the overall waste stream.

A greener alternative that is gaining traction is the electroreductive coupling of chlorosilanes .[10][11][12] This method avoids the use of stoichiometric amounts of hazardous metals, operating under milder conditions with greater selectivity.[10][12] By using electricity as the reducing agent, the generation of metal salt waste is circumvented, significantly improving the atom economy and reducing the environmental factor (E-factor) of the synthesis.[1][13][14]

Synthesis of Alternative Silicon Reagents

  • Trialkylsilanes (e.g., Triethylsilane): The synthesis of trialkylsilanes often involves the reaction of trichlorosilane with an appropriate Grignard reagent. While effective, the use of Grignard reagents traditionally involves volatile and flammable ether solvents.[15] However, recent advances in mechanochemistry have demonstrated the potential for "greener" Grignard reactions that minimize or eliminate the need for organic solvents, thereby reducing hazardous waste.[8][15]

  • Silyl Halides and Silylating Agents (e.g., HMDS): The production of these reagents is a large-scale industrial process, and a comprehensive life cycle assessment would need to consider the energy inputs and waste streams associated with their manufacture.[16][17]

The following diagram illustrates the contrasting synthetic pathways for disilanes, highlighting the greener electrochemical approach.

Disilane_Synthesis cluster_0 Traditional Wurtz Coupling cluster_1 Greener Electrochemical Coupling R3SiCl_Wurtz 2 R₃SiCl R3SiSiR3_Wurtz R₃Si-SiR₃ R3SiCl_Wurtz->R3SiSiR3_Wurtz Reaction Na 2 Na Na->R3SiSiR3_Wurtz Solvent_Wurtz Anhydrous Ether Solvent_Wurtz->R3SiSiR3_Wurtz NaCl_Waste 2 NaCl (Waste) R3SiSiR3_Wurtz->NaCl_Waste Byproduct R3SiCl_Electro 2 R₃SiCl R3SiSiR3_Electro R₃Si-SiR₃ R3SiCl_Electro->R3SiSiR3_Electro Electrolysis Electricity Electricity (e⁻) Electricity->R3SiSiR3_Electro No_Salt_Waste No Metal Salt Waste R3SiSiR3_Electro->No_Salt_Waste

Contrasting synthetic routes for disilanes.
Application in Organic Synthesis: A Comparative Look at Performance and Waste

The environmental impact of a reagent is also intimately linked to its performance in a chemical reaction. Factors such as reaction efficiency, the need for harsh conditions, and the generation of byproducts all contribute to the overall "greenness" of a process.

This compound as a Reducing Agent

This compound can serve as a reducing agent for certain functional groups. For instance, in the presence of a suitable initiator, it can reduce aldehydes and ketones to the corresponding alcohols.

Alternative: Triethylsilane in Reductions

Triethylsilane is a widely used mild reducing agent, often in combination with a Brønsted or Lewis acid, for the reduction of various functional groups, including aldehydes, ketones, and esters.[15][18]

Comparative Analysis:

FeatureThis compoundTriethylsilane
Reducing Power Generally milderMild, tunable with acid catalyst
Byproducts Hexaphenyl-disiloxaneTriethylsilanol, hexaethyldisiloxane
Atom Economy Lower due to high molecular weightHigher than this compound
Solvent Use Typically requires organic solventsOften used in chlorinated solvents like dichloromethane[19]

While both reagents can be effective, the significantly higher molecular weight of this compound results in a lower atom economy for reduction reactions compared to triethylsilane. The byproducts of both reactions are silicon-based, and their disposal or recycling must be considered.

Silylation Reactions: Disilanes vs. Traditional Silylating Agents

This compound can also act as a silylating agent, though this is a less common application. More frequently, other disilanes are used for this purpose. The key advantage of using a disilane for silylation is the avoidance of acidic byproducts.

Alternatives: HMDS and Silyl Chlorides

Hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) are workhorse silylating agents.[4][10] HMDS is valued for producing only ammonia as a byproduct, which is easily removed.[11] TMCS, while highly reactive, generates hydrochloric acid, which often requires neutralization with a base, adding to the waste stream.[4]

Silylating AgentByproductEnvironmental Considerations
DisilanesSilyl etherAvoids acidic byproducts.
HMDSAmmoniaVolatile and easily removed byproduct.[11]
TMCSHydrochloric AcidRequires a base for neutralization, generating salt waste.[4]

The choice of silylating agent presents a trade-off between reactivity and the nature of the byproducts generated.[10]

The following diagram illustrates the decision-making process for selecting a silicon reagent based on environmental and synthetic considerations.

Reagent_Selection cluster_reduction Reduction Pathway cluster_silylation Silylation Pathway start Desired Transformation reduction Reduction start->reduction silylation Silylation start->silylation tes Triethylsilane (TES) reduction->tes High Atom Economy? hpds_red This compound (HPDS) reduction->hpds_red Mild Conditions? hmds HMDS silylation->hmds Avoid Acidic Waste? tmcs TMCS silylation->tmcs High Reactivity Needed? disilane_silyl Disilanes silylation->disilane_silyl Avoid Acidic Waste? choice_tes Choose TES tes->choice_tes Yes choice_hpds_red Consider HPDS (Lower Atom Economy) hpds_red->choice_hpds_red Yes choice_hmds Choose HMDS hmds->choice_hmds Yes choice_tmcs Choose TMCS (Generates HCl) tmcs->choice_tmcs Yes choice_disilane Choose Disilane disilane_silyl->choice_disilane Yes

Decision pathway for selecting a silicon reagent.
End-of-Life: Environmental Fate and Ecotoxicity

The final and perhaps most critical aspect of a reagent's environmental impact is its fate after use. This includes its persistence, potential for bioaccumulation, and the toxicity of its degradation products.

The Environmental Fate of this compound: A Knowledge Gap

A significant challenge in assessing the environmental impact of this compound is the lack of publicly available data on its environmental fate and ecotoxicity. Its structure, characterized by six phenyl groups attached to a disilane core, suggests a high degree of lipophilicity, which could indicate a potential for bioaccumulation. The strong silicon-carbon and silicon-silicon bonds may also confer a degree of persistence in the environment.

In the absence of experimental data, predictive models such as Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of a chemical's environmental properties.[20][21][22][23] However, without validated studies, these remain estimations. The potential for atmospheric oxidation of the phenyl groups by hydroxyl radicals is a likely degradation pathway, but the resulting products and their own environmental impact are unknown.[24][25]

Environmental Fate of Other Silicon Reagents

  • Silanes: Simple alkylsilanes can hydrolyze to form silanols, which can then condense to form siloxanes. The environmental fate of siloxanes, particularly cyclic volatile methyl siloxanes (cVMS) like D4 and D5, has been extensively studied. While some concerns about their persistence and potential for bioaccumulation exist, many studies suggest they pose a low risk to the environment.[26]

  • Siloxanes: The final degradation products of many silicones in the environment are considered to be silica (sand), carbon dioxide, and water.[3]

Waste Disposal Considerations

Proper disposal of chemical waste is paramount. For silicon-containing waste, including unreacted reagents and byproducts, specific disposal protocols should be followed.[16][17][27] These may include collection for specialized chemical waste incineration or other treatment methods to break down the organosilicon compounds.[28] Evaporation of volatile silicon compounds is not an environmentally responsible disposal method.[29]

Conclusion: A Call for Data and a Shift Towards Greener Alternatives

This comparative guide highlights the complex nature of assessing the environmental impact of silicon reagents. While this compound offers unique reactivity in certain applications, its environmental profile is marked by significant data gaps, particularly concerning its environmental fate and ecotoxicity. Its synthesis via traditional Wurtz coupling carries a notable environmental burden, although greener electrochemical methods offer a promising alternative.

In contrast, more common reagents like triethylsilane and HMDS have more well-defined, albeit not entirely benign, environmental profiles. The development of greener synthetic routes for all silicon reagents and a greater emphasis on recycling silicon-containing waste streams are crucial steps towards a more sustainable chemical industry.

For the conscientious researcher, the choice of a silicon reagent should be guided not only by its synthetic utility but also by a critical evaluation of its entire lifecycle. Where possible, opting for reagents with a lower synthetic footprint, higher atom economy in the desired transformation, and a well-understood and favorable environmental fate is a step towards practicing greener chemistry. The significant knowledge gaps surrounding the environmental impact of many specialty reagents like this compound underscore the urgent need for further research in this area to enable more informed and environmentally responsible chemical science.

Experimental Protocols

Protocol 1: Reductive Amination using Triethylsilane

This protocol demonstrates a common application of triethylsilane as a mild reducing agent.[19]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the amine (1.0 equiv) in dichloromethane (CH2Cl2) to a concentration of approximately 0.2 M.

  • Addition of Reagents: To the stirred solution, add triethylsilane (1.5 equiv).

  • Initiation: Slowly add trifluoroacetic acid (TFA, 2.0 equiv) to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Waste Stream Analysis: The primary waste products from this reaction include the triethylsilanol byproduct, excess triethylsilane, trifluoroacetic acid salts, and the chlorinated solvent.

Protocol 2: Silylation of an Alcohol using HMDS and a Catalyst

This protocol illustrates the use of HMDS, a common silylating agent, with a catalyst to improve its efficiency.[11]

  • Reaction Setup: To a stirred solution of the alcohol (1 mmol) in a suitable solvent such as dichloromethane (5 mL) in a dry flask, add a catalytic amount of iodine (0.02 mmol).

  • Reagent Addition: Add Hexamethyldisilazane (HMDS, 0.6 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove the iodine.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude silylated product, which can be further purified by column chromatography if necessary.

Waste Stream Analysis: The waste from this reaction includes the catalyst, quenching agents, and the organic solvent. The primary byproduct of the silylation itself is ammonia, which is volatile.

References

  • BenchChem. (2025). Hexamethyldisilazane vs.
  • BenchChem. (2025). Application Notes and Protocols for Triethylsilane as a Mild Reducing Agent in Organic Synthesis.
  • BenchChem. (2025). A Comparative Guide to Silylation with Hexamethyldisilazane (HMDS)
  • BenchChem. (2025).
  • Organic Chemistry Portal. Triethylsilane (TES). [Link]
  • Wikipedia. Wurtz reaction. [Link]
  • Metrics to 'green' chemistry—which are the best?.
  • Michigan State University Department of Chemistry. triethylsilane. [Link]
  • Wikipedia. Green chemistry metrics. [Link]
  • Wu, D., et al. (2023). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes.
  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • Redman, A. D., et al. (2021). Assessing the Aquatic Risks of the Cyclic Volatile Methyl Siloxane D4. Environmental Toxicology and Chemistry, 40(10), 2695-2708.
  • Scientific Update. (2019). Useful Green Chemistry Metrics.
  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Mini-Reviews in Organic Chemistry, 11(2), 219-231.
  • Gelest. Silane Reduction of.... [Link]
  • askIITians. (2025). What is Wurtz reaction?
  • Global Silicones Council. (2012). Silicones Cut Footprint of Many Products, Life-Cycle Assessment Shows.
  • ResearchGate. Effect of concentration of trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDZ) silylating agents on surface free energy of silica aerogels.
  • Wikipedia.
  • Anastas, P. T., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4173.
  • Wu, D., et al. (2023). Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis. Journal of the American Chemical Society, 145(35), 19159-19173.
  • ResearchGate. Scope of electroreductive coupling of of polychlorosilanes towards....
  • ResearchGate.
  • Brydon, L., et al. (2025). Predictive Modeling of Biodegradation Pathways Using Transformer Architectures.
  • Book, F., & Backhaus, T. (2022). Aquatic ecotoxicity of manufactured silica nanoparticles: A systematic review and meta-analysis. Science of The Total Environment, 806(Pt 4), 150893.
  • Ranu, B. C., et al. (2021). Waste-Minimized Cyanosilylation of Carbonyls Using Fluoride on Polymeric Ionic Tags in Batch and under Continuous Flow Conditions. ACS Sustainable Chemistry & Engineering, 9(16), 5740-5749.
  • ChemRxiv.
  • Unacademy. A Short Note On Wurtz Reaction. [Link]
  • Trends in predictive biodegradation for sustainable mitigation of environmental pollutants: Recent progress and future outlook.
  • Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
  • LIRIAS. Waste-Minimized Cyanosilylation of Carbonyls Using Fluoride on Polymeric Ionic Tags in Batch and under Continuous Flow Condition.
  • Grokipedia. Wurtz reaction. [Link]
  • Google Patents.
  • Energy → Sustainability Directory. (2025). LCA of Silicon → Term.
  • SciTePress. Biodegradation Prediction and Modelling for Decision Support.
  • Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus).
  • Finley, S. D., et al. (2009). Computational framework for predictive biodegradation. Biotechnology and Bioengineering, 104(6), 1086-1097.
  • ResearchGate. (PDF) Life cycle assessment of the Si process.
  • Ecotoxicity of silica nanoparticles in aquatic organisms: An upd
  • BYJU'S. Wurtz Reaction. [Link]
  • ResearchGate.
  • ResearchGate. High‐yield controlled syntheses of polysilanes by the Wurtz‐type reductive coupling reaction.
  • ResearchGate. (PDF)
  • Solved: WRITE A NOTE ON WURTZ REACTION.

Sources

Beyond Hexaphenyldisilane: A Senior Application Scientist's Guide to High-Temperature Silyl Radical Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the demanding arena of high-temperature synthesis and materials science, the generation of silyl radicals is a critical step for processes ranging from the fabrication of advanced polymers to the functionalization of surfaces. For years, hexaphenyldisilane (HPDS) has been a stalwart reagent for producing triphenylsilyl radicals under thermal stress. However, its operational limitations have spurred the search for more versatile and efficient alternatives. This guide offers an in-depth, objective comparison of this compound with its leading alternatives, grounded in experimental data and practical insights to empower researchers in selecting the optimal reagent for their high-temperature applications.

The Incumbent: Understanding this compound (HPDS)

This compound, (C₆H₅)₃Si-Si(C₆H₅)₃, is a crystalline solid that serves as a thermal source of triphenylsilyl radicals. The core of its utility lies in the homolytic cleavage of the Si-Si bond at elevated temperatures, typically above 300°C.

Key Attributes of HPDS:

  • High Thermal Threshold: Its robust nature makes it suitable for applications requiring high processing temperatures.

  • Sterically Demanding Radical: The bulky triphenylsilyl radical can impart unique selectivity in radical reactions.

  • Solid-State Handling: As a high-melting-point solid, its application in solution-phase or certain deposition techniques can be challenging.

HPDS has found utility in the synthesis of silicone polymers and as a surface modifying agent for materials exposed to extreme thermal environments.[1]

The Contenders: A New Generation of Silyl Radical Precursors

The quest for alternatives to HPDS is driven by the need for reagents with lower activation energies, improved handling characteristics, and tunable reactivity. The most promising candidates fall into two main categories: other disilanes and hydrosilanes.

Hexamethyldisilane (HMDS)

A volatile liquid, hexamethyldisilane, (CH₃)₃Si-Si(CH₃)₃, is a cost-effective and widely used organosilane. Its thermal decomposition requires significantly higher temperatures than HPDS, often in the range of 600-800°C, and typically proceeds via both Si-Si and Si-C bond cleavage.[2] The resulting trimethylsilyl radical is less sterically hindered and more reactive than its triphenylsilyl counterpart. HMDS is a cornerstone in the chemical vapor deposition (CVD) of silicon carbide films.

Triphenylsilane (TPS)

Triphenylsilane, (C₆H₅)₃SiH, offers a more direct comparison to HPDS as it generates the same triphenylsilyl radical. However, the mechanism of radical generation is fundamentally different, proceeding through the homolysis of the Si-H bond. TPS is a lower-melting solid than HPDS, which can be advantageous for solution-based processes. While it exhibits high thermal stability, it can be induced to generate radicals at lower temperatures than HPDS, particularly in the presence of a radical initiator.[3] It has been explored as a reducing agent in catalytic reactions and as a cross-linking and chain transfer agent in polymerization.[3]

Tris(trimethylsilyl)silane (TTMSS)

Often referred to as "supersilane," tris(trimethylsilyl)silane, ((CH₃)₃Si)₃SiH, is a highly effective source of the tris(trimethylsilyl)silyl radical. The Si-H bond in TTMSS is significantly weaker than in most other silanes, allowing for radical generation at much lower temperatures, often with the aid of a radical initiator.[4] This has made it a versatile reagent in a wide range of radical-mediated transformations, including those requiring milder conditions.[5] Its utility as a co-initiator in radical polymerization, even at elevated temperatures, has been demonstrated.[6]

Head-to-Head: A Comparative Analysis

An objective comparison of these reagents requires a close examination of their thermal behavior and performance in relevant applications.

Thermal Stability and Decomposition Profile

Table 1: Comparative Overview of Thermal Properties

ReagentFormulaPhysical StateMelting Point (°C)Onset of Thermal Decomposition (°C)Primary Radical Generated
This compound (HPDS) (C₆H₅)₃Si-Si(C₆H₅)₃Solid~368-370>300Triphenylsilyl
Hexamethyldisilane (HMDS) (CH₃)₃Si-Si(CH₃)₃Liquid-13>600Trimethylsilyl
Triphenylsilane (TPS) (C₆H₅)₃SiHSolid~43-47>400 (neat)Triphenylsilyl
Tris(trimethylsilyl)silane (TTMSS) ((CH₃)₃Si)₃SiHLiquid-Lower than TPS (initiator dependent)Tris(trimethylsilyl)silyl

Note: Decomposition temperatures are approximate and can vary significantly with the experimental conditions (e.g., heating rate, atmosphere, presence of other reagents).

TGA data for polymers incorporating triphenylsilane moieties show decomposition onsets in the range of 50-600°C, indicating the high intrinsic thermal stability of the triphenylsilyl group.[7] Similarly, polymers based on this compound exhibit stability up to or exceeding 500°C.[1]

Mechanistic Pathways to Radical Generation

The mode of radical generation is a key differentiator between these reagents, influencing their reactivity and the byproducts formed.

Caption: Primary pathways for silyl radical generation from different precursors.

Application Focus: High-Temperature Polymer Grafting

To provide a practical comparison, this section outlines a generalized experimental protocol for the high-temperature grafting of a vinyl monomer onto a polymer substrate, a common application for these types of radical initiators. This protocol is a composite based on established methodologies for radical-induced grafting.[8][9]

Experimental Workflow

G cluster_workflow Comparative Polymer Grafting Workflow start Prepare Polymer Substrate grafting High-Temperature Grafting Reaction start->grafting reagent_prep Prepare Monomer/ Initiator Solution reagent_prep->grafting purification Purify Grafted Polymer grafting->purification analysis Characterize Grafted Polymer (FTIR, TGA, etc.) purification->analysis

Caption: A generalized workflow for comparing the efficacy of silyl radical precursors in polymer grafting.

Detailed Protocol: Comparative Grafting of Styrene onto Polypropylene

Objective: To compare the efficiency of this compound (HPDS) and tris(trimethylsilyl)silane (TTMSS) as initiators for the high-temperature melt grafting of styrene onto polypropylene.

Materials:

  • Polypropylene (PP) powder

  • Styrene monomer (inhibitor removed)

  • This compound (HPDS)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Dicumyl peroxide (DCP) as a conventional initiator for TTMSS at lower temperatures

  • Xylene (for purification)

  • Acetone (for purification)

  • Internal mixer or twin-screw extruder

Procedure:

  • Premixing:

    • Thoroughly dry the polypropylene powder in a vacuum oven.

    • Prepare two separate dry blends:

      • Blend A (HPDS): Polypropylene, styrene, and this compound.

      • Blend B (TTMSS/DCP): Polypropylene, styrene, tris(trimethylsilyl)silane, and dicumyl peroxide. The concentration of the initiator system should be molar-equivalent to HPDS in Blend A.

  • Melt Grafting:

    • Set the temperature profile of the internal mixer or extruder to the desired reaction temperature (e.g., 200-220°C for HPDS; a lower temperature, e.g., 170-190°C, can be used for the TTMSS/DCP system).

    • Feed Blend A into the mixer/extruder and process for a set residence time (e.g., 5-10 minutes).

    • Repeat the process with Blend B under its optimal temperature conditions.

  • Purification:

    • Dissolve the resulting grafted polypropylene in hot xylene.

    • Precipitate the polymer by pouring the solution into an excess of acetone.

    • Filter and wash the precipitated polymer with acetone to remove any unreacted styrene monomer and initiator byproducts.

    • Dry the purified grafted polypropylene in a vacuum oven until a constant weight is achieved.

  • Characterization:

    • Grafting Yield: Determine the percentage of grafted polystyrene by FTIR spectroscopy (comparing the intensity of the aromatic C-H stretching bands of polystyrene to the aliphatic C-H stretching bands of polypropylene) or by thermogravimetric analysis (TGA), observing the weight loss corresponding to the decomposition of the polystyrene grafts.

    • Thermal Stability: Perform TGA on the purified grafted polymers to assess any changes in thermal stability imparted by the grafting process and the different initiator residues.

    • Melt Flow Index (MFI): Measure the MFI to evaluate the processability of the grafted polymers.

Expected Outcomes and Causality:

  • HPDS: Grafting will occur at higher temperatures due to the high dissociation energy of the Si-Si bond. The resulting polymer may exhibit high thermal stability due to the incorporation of thermally robust phenylsilyl end-groups.

  • TTMSS/DCP: Grafting can be achieved at lower temperatures due to the weaker Si-H bond in TTMSS and the use of a conventional peroxide initiator. The TTMSS acts as a highly efficient chain transfer agent, which can lead to a more controlled grafting process and potentially a narrower molecular weight distribution of the grafted chains.[4][10]

Concluding Remarks for the Practicing Scientist

The selection of a high-temperature silyl radical precursor is a critical decision that balances processing conditions, desired reactivity, and the properties of the final material. While this compound remains a viable option for very high-temperature applications, its alternatives offer a significantly broader operational window and, in some cases, enhanced control over the radical process.

  • Triphenylsilane presents a compelling alternative when the generation of the triphenylsilyl radical is desired but at potentially lower temperatures or in solution, offering improved handling over the high-melting HPDS.

  • Tris(trimethylsilyl)silane stands out for its remarkable efficiency in generating silyl radicals under milder conditions, making it an excellent choice for temperature-sensitive substrates or for achieving a high degree of control over polymerization and grafting reactions.

Ultimately, the optimal choice will be dictated by the specific requirements of the synthesis or material modification. This guide provides the foundational knowledge and a practical framework for making an informed decision, empowering researchers to push the boundaries of high-temperature materials science.

References

  • Masere, J., et al. (2000). Gas-Free Initiators for High-Temperature Free-Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(21), 3984-3990. [Link]
  • Masere, J., et al. (2000). Bubble-Free Initiators for High Temperature Free-Radical Polymerization.
  • Unknown Authors (n.d.). Porous 3D Polymers for High Pressure Methane Storage and Carbon Dioxide Capture. Source Not Found.
  • Samii, R., et al. (2024). Group 11–14 Triazenides: Synthesis, characterization, and thermal evaluation for use in chemical vapor deposition. Dalton Transactions. [Link]
  • Steindl, J., et al. (2017). Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. Macromolecules, 50(19), 7545–7553. [Link]
  • The Benicewicz Group (n.d.).
  • Unknown Authors (n.d.). Comparison of the Macro Chain Transfer Agent and the Macro Azo Initiator Based on the Poly(3-hydroxy Butyrate)
  • Unknown Author (n.d.). Triphenylsilane: An Overview of its Properties, Applications and Manufacturing Process. Source Not Found.
  • Unknown Authors (n.d.). Synthesis route of [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane.
  • Unknown Authors (n.d.). Journal of Materials Chemistry. The Royal Society of Chemistry. [Link]
  • Unknown Authors (n.d.). Synthesis of Silyl Aluminum Reagents: Relevance Toward Atomic Layer Deposition of Metal Silicides and the Serendipitous Synthesis of a Novel Al-Hydride Cluster.
  • Unknown Authors (n.d.). Supporting information: Polymers from sugars and CS2: ring opening Copolymerisation of a ᴅ-xylose anhydrosugar oxetane. The Royal Society of Chemistry. [Link]
  • Samii, R. (2022). Group 11–14 Triazenides: Synthesis, characterization, and thermal evaluation for use in chemical vapor deposition. Diva-portal.org. [Link]
  • Unknown Authors (n.d.). Hexadecyltriethoxysilane-induced Dispersions of Metal Oxide Nanoparticles in Nonpolar Solvents. ResearchGate. [https://www.researchgate.net/publication/236109312_Hexadecyltriethoxysilane-induced_Dispersions_of_Metal_Oxide_Nanoparticles_in_Nonpolar_Solvents]([Link]_ Oxide_Nanoparticles_in_Nonpolar_Solvents)
  • Unknown Authors (n.d.). Decomposition of hexamethyldisilane on a hot tungsten filament and gas-phase reactions in a hot-wire chemical vapor deposition reactor.
  • Unknown Authors (n.d.). Study of the Silanization Process in CNFs: Time, Temperature, Silane Type and Concentration Influence.
  • Unknown Authors (n.d.). Functional Molecular Silicon Compounds II. Source Not Found.
  • Hessel, C. M., et al. (2011). Room Temperature Hydrosilylation of Silicon Nanocrystals with Bifunctional Terminal Alkenes. PMC. [Link]
  • Unknown Authors (n.d.). Grafting of polymers to solid surfaces by using immobilized methacrylates.
  • Oprea, S., et al. (2019).
  • Unknown Authors (n.d.). Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. MDPI. [Link]
  • Liu, Y., et al. (2022). Polymer Grafting to Polydopamine Free Radicals for Universal Surface Functionalization. Journal of the American Chemical Society, 144(15), 6992–7000. [Link]
  • Ajaz, M., et al. (2022). Polymer Grafting and its chemical reactions. PMC. [Link]
  • Unknown Authors (n.d.). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. PMC. [Link]
  • Zhou, T., et al. (2016). Surface functionalization of biomaterials by radical polymerization.
  • Unknown Authors (n.d.). Thermal stability analysis of organo-silicates, using solid phase microextraction techniques.
  • Google Patents (n.d.). CN115244088A - Substituted silanes as chain transfer agents for polyolefin production.
  • Google Patents (n.d.). US5247044A - Synthetic method for the synthesis of silicon polyether copolymers.
  • Unknown Authors (n.d.). Silane as Chain Transfer Agent for the Polymerization of Ethylene Catalyzed by a Palladium(II) Diimine Catalyst.
  • Unknown Authors (n.d.). On the biocatalytic synthesis of silicone polymers. Faraday Discussions. [Link]
  • Steindl, J., et al. (2016).
  • Rhodes, K. & Bruner, S. (n.d.). processing silicone polymers: a foundation for creating consistent silicone systems. [Link]
  • Maciej, K., et al. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. [Link]
  • Chemistry For Everyone (2025). What Is Silicone Polymer Synthesis?. [Link]
  • SAKAI CHEMICAL INDUSTRY CO., LTD. (n.d.). Chain transfer agents. [Link]
  • Pospíšil, J., et al. (2010).
  • Unknown Authors (n.d.). Thermal stability investigation of organo-acid-activated clays by TG-MS and in situ XRD techniques.

Sources

The Ascendancy of Hexaphenyldisilane: A Comparative Guide to its Efficiency in Metal-Free C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Direct C-H activation is a paramount strategy in modern organic synthesis, offering a paradigm shift away from traditional, multi-step preparations involving pre-functionalized starting materials. While transition-metal catalysts have historically dominated this field, the demand for greener, more cost-effective, and metal-free alternatives has intensified. This guide provides an in-depth comparative analysis of hexaphenyldisilane (HPDS) as a highly efficient photochemical initiator for radical-mediated C-H activation. We will explore the fundamental mechanism of triphenylsilyl radical generation from HPDS, benchmark its performance against common hydrosilanes and state-of-the-art iridium-based catalytic systems, and provide validated experimental protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this powerful, metal-free synthetic tool.

The Strategic Imperative of C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds represents one of the most atom-economical and elegant strategies in molecular construction.[1] Traditional synthetic routes often necessitate the installation of functional groups to direct reactivity, a process that adds steps, generates waste, and reduces overall efficiency.[2] C-H activation, by contrast, treats the ubiquitous C-H bond as a reactive handle, streamlining the synthesis of complex molecules and enabling late-stage functionalization of drug candidates.[3]

However, the inert nature of C-H bonds presents a significant thermodynamic and kinetic challenge. Overcoming this has largely been the purview of precious transition metals like palladium, rhodium, and iridium, which can operate through various mechanisms, including directed C-H metallation.[3][4] While powerful, these methods can be hindered by high catalyst cost, sensitivity to air and moisture, and the potential for metal contamination in the final product—a critical concern in pharmaceutical manufacturing. This has catalyzed a surge in the development of metal-free alternatives, with photocatalysis emerging as a leading strategy.[5][6][7][8][9]

This compound: A Metal-Free Radical Initiator

Among the suite of metal-free reagents, this compound (Ph3Si-SiPh3) has emerged as a uniquely effective precursor for generating reactive silyl radicals under mild photochemical conditions. Unlike hydrosilanes, which require a photocatalyst to activate the Si-H bond, this compound leverages the inherent weakness of its silicon-silicon bond.

Mechanism of Action: Direct Photolysis to Silyl Radicals

The core of this compound's utility lies in its straightforward photochemical behavior. Upon irradiation with ultraviolet (UV) light, the Si-Si bond in this compound undergoes homolytic cleavage to generate two equivalents of the triphenylsilyl radical (Ph3Si•).[10] This process is direct and does not require an external photosensitizer or catalyst.

The generated triphenylsilyl radical is a potent hydrogen atom transfer (HAT) agent. It can readily abstract a hydrogen atom from a substrate's C-H bond, thereby initiating a radical chain reaction. This C-H abstraction is the key activation step, converting an inert C-H bond into a reactive carbon-centered radical, which can then be intercepted by other reagents in the reaction mixture to form new C-C or C-heteroatom bonds.

HPDS_Mechanism cluster_initiation Initiation cluster_propagation Propagation HPDS Ph₃Si-SiPh₃ (HPDS) Two_Radicals 2 x Ph₃Si• HPDS->Two_Radicals hν (UV light) Silyl_Radical Ph₃Si• Two_Radicals->Silyl_Radical enters propagation Substrate R-H (Substrate) Silane Ph₃Si-H Carbon_Radical R• Silyl_Radical->Carbon_Radical C-H Abstraction Product R-Reagent (Product) Carbon_Radical->Product Radical Trapping Trap Reagent (e.g., Aryl Halide) HPDS_Protocol_Workflow prep 1. Prepare Reagents (Substrate, Ar-I, HPDS) setup 2. Assemble Reactor (Quartz tube, stir bar) prep->setup degas 3. Degas System (3x Freeze-Pump-Thaw) setup->degas irradiate 4. Irradiate with UV Light (e.g., 254 nm, 24h, RT) degas->irradiate monitor 5. Monitor Reaction (TLC or GC-MS) irradiate->monitor workup 6. Workup & Purify (Solvent removal, Chromatography) monitor->workup

Figure 2: Experimental workflow for HPDS-mediated C-H arylation.

Step-by-Step Methodology:

  • Reactor Setup: To a quartz reaction tube equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), and the C-H substrate (e.g., Toluene, used as solvent or co-solvent, ~0.2 M).

  • Degassing: Seal the tube with a septum. Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can quench radical reactions. Backfill with an inert atmosphere (Nitrogen or Argon).

  • Irradiation: Place the reaction tube in a photochemical reactor equipped with a UV lamp (e.g., a 254 nm mercury lamp). Ensure the tube is positioned at a consistent distance from the lamp. Begin stirring and irradiation.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (via a degassed syringe) and analyzing by TLC or GC-MS until the starting material is consumed or conversion plateaus (typically 12-48 hours).

  • Workup: Upon completion, remove the reaction vessel from the reactor. Concentrate the mixture under reduced pressure to remove the volatile substrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired arylated product.

Control Experiment: Validating the Photochemical Pathway

To ensure the reaction is driven by photolysis, a control experiment is essential.

  • Follow the exact procedure outlined in Section 4.1.

  • Wrap the quartz tube completely in aluminum foil to block all light.

  • Allow the reaction to stir for the same duration as the irradiated experiment.

  • Analysis by TLC or GC-MS should show no formation of the product, confirming that light is necessary for the generation of the triphenylsilyl radicals from this compound.

Conclusion and Outlook

This compound stands as a potent and operationally simple tool for initiating metal-free C-H activation. Its primary advantage lies in the direct, catalyst-free photochemical generation of triphenylsilyl radicals, which serve as effective hydrogen atom abstractors. When compared to hydrosilane-based systems, HPDS offers a simplified reaction setup by eliminating the need for a photocatalyst, though it requires UV rather than visible light. Against transition-metal catalysts like iridium, it provides a complementary, metal-free approach where selectivity is dictated by intrinsic C-H bond strength rather than coordinating directing groups.

The continued development of C-H activation methodologies is crucial for advancing synthetic efficiency and sustainability. As researchers increasingly seek to minimize reliance on precious metals, reagents like this compound that offer clean, direct, and efficient pathways to molecular complexity will undoubtedly play a more prominent role in the synthetic chemist's toolbox. Future research may focus on expanding the substrate scope of HPDS-mediated reactions and developing chiral variants or related disilanes with tuned photochemical properties.

References

  • Chatgilialoglu, C., & Bertrand, M. P. (2014). Photochemical Generation of Silicon-Centered Radicals and their Reactions. ResearchGate. Available at: https://www.researchgate.net/publication/281155053_photochemical_generation_of_silicon-centered_radicals_and_their_reactions
  • Wang, D., et al. (2019). Photocatalytic C–H silylation of heteroarenes by using trialkylhydrosilanes. Chemical Science, 10(13), 3817–3825. [Link]
  • SciSpace. (2019). Photocatalytic C–H silylation of heteroarenes by using trialkylhydrosilanes. SciSpace. Available at: https://typeset.io/papers/photocatalytic-c-h-silylation-of-heteroarenes-by-using-2l5i2h2k0l
  • Royal Society of Chemistry. (2019). Photocatalytic C–H silylation of heteroarenes by using trialkylhydrosilanes. RSC Publishing. [Link]
  • Semantic Scholar. (2019). Photocatalytic C–H silylation of heteroarenes by using trialkylhydrosilanes. Available at: https://www.semanticscholar.org/paper/Photocatalytic-C%E2%80%93H-silylation-of-heteroarenes-by-Dai-Zhan/f4c80327f311c79e65839b83a31c5905d53951f2
  • Saadi, L., Valade, L., & Chauvier, C. (2025). Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes. Chemical Science. Available at: https://www.researchgate.net/publication/379633512_Catalytic_alkoxysilylation_of_C-H_bonds_with_tert-butyl-substituted_alkoxysilyldiazenes
  • Dai, C., et al. (2019). Photocatalytic C–H silylation of heteroarenes by using trialkylhydrosilanes. PubMed Central (PMC) - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6432773/
  • Qrareya, H., et al. Generation of Silyl Radicals via Photocatalyzed Si-H Bond Activation. of DSpace. Available at: https://dspace.unipv.it/handle/11571/663887
  • Colomer, I., et al. (2017). Sustainable protocols for direct C-H bond arylation of (hetero)arenes. ResearchGate. Available at: https://www.researchgate.
  • Fensterbank, L., et al. Intermolecular C–H Silylation of Arenes and Heteroarenes with HSiEt3 under Operationally Diverse Conditions: Neat/Stoichiometric and Acceptor/Acceptorless. ResearchGate. Available at: https://www.researchgate.net/publication/319490184_Intermolecular_C-H_Silylation_of_Arenes_and_Heteroarenes_with_HSiEt_3_under_Operationally_Diverse_Conditions_NeatStoichiometric_and_AcceptorAcceptorless
  • Frost, J. R., et al. (2025). Precision installation of silyl synthetic handles within arenes by regiocontrolled ruthenium C(sp2)–H functionalization. PubMed Central (PMC) - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10041280/
  • Simal, C., & Slawin, A. M. Z. (2016). Recent Advances in Transition-Metal-Catalyzed Silylations of Arenes with Hydrosilanes: C–X Bond Cleavage or C–H Bond Activation Synchronized with Si–H Bond Activation. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Recent-Advances-in-Transition-Metal-Catalyzed-of-Simal-Slawin/038e833989c938d1798e29a8a3a9b1c5a93910c0
  • Lee, K. S., et al. (2017). Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Intermolecular-C%E2%80%93H-silylations-of-arenes-and-with-Lee-Choi/18b2c4515286411516f87532386229983944634d
  • Larrañaga, O., et al. (2021). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. PubMed Central (PMC) - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8483161/
  • Hartwig, J. F. (2020). Iridium-Catalyzed Silylation of Unactivated C-H Bonds. PubMed Central (PMC) - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7405230/
  • Le, C., et al. (2017). Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. PubMed Central (PMC) - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576449/
  • OpenChemHub. (2024). Removable and modifiable directing groups in C-H activation. YouTube. Available at: https://www.youtube.
  • Galano, A., et al. (2014). Hydrogen Atom Abstraction Reaction from Silane with Hydrogen and Methyl Radicals: Rate Constants and Kinetic Isotopic Effects. PubMed Central (PMC) - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4055531/
  • Jana, S., et al. (2020). Organocatalyst in Direct C(sp2)-H Arylation of Unactivated Arenes: [1-(2-Hydroxyethyl)-piperazine]-Catalyzed Inter-/Intra-molecular C-H Bond Activation. ResearchGate. Available at: https://www.researchgate.
  • Liu, Z., et al. (2021). Recent Development of Photo-Mediated Generation of Silyl Radicals and Their Application in Organic Synthesis. ResearchGate. Available at: https://www.researchgate.
  • Zhu, J., Chang, H., & Wang, Y. (2023). Iridium-Catalyzed Regio- and Enantioselective Propargylic C−H Silylation. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/6482f34785434139779e5e67
  • Ohmiya, H., Sumida, Y., et al. (2022). Organic Photoredox-Catalyzed Silyl Radical Generation from Silylboronate. ResearchGate. Available at: https://www.researchgate.
  • Royal Society of Chemistry. (2023). Iridium(i) complexes with bidentate NHC ligands as catalysts for dehydrogenative directed C–H silylation.
  • Cheng, C., & Hartwig, J. F. (2010).

Sources

A Researcher's Guide to the Validation of Computational Models for Predicting Hexaphenyldisilane Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in materials science and drug development, the ability to accurately predict the chemical behavior of organosilicon compounds is paramount. Hexaphenyldisilane (HPDS), with its sterically hindered silicon-silicon bond, presents a unique case study in reactivity, influencing applications from polymer chemistry to semiconductor technology. This guide provides an in-depth technical comparison of computational models for predicting HPDS reactivity, grounded in experimental data and established theoretical principles. We will navigate the complexities of model validation, offering a framework for selecting and applying computational tools with scientific rigor.

The Central Challenge: Predicting the Reactivity of a Sterically Encumbered Si-Si Bond

The reactivity of this compound is dominated by the chemistry of its central silicon-silicon single bond. This bond is shielded by six bulky phenyl groups, which significantly influence its thermal and photochemical stability. Understanding and predicting the conditions under which this bond cleaves is crucial for controlling its reactions and designing new applications. The primary reactive pathways of interest are thermal decomposition and photolysis, both of which typically proceed via homolytic cleavage of the Si-Si bond to generate triphenylsilyl radicals (Ph₃Si•).

DOT Script for the General Reaction Pathways of this compound

HPDS This compound (Ph₃Si-SiPh₃) Radicals 2 x Triphenylsilyl Radical (Ph₃Si•) HPDS->Radicals Si-Si Bond Cleavage Products Reaction Products Radicals->Products Further Reactions Stimulus Thermal or Photochemical Energy Stimulus->HPDS

Caption: General reaction pathways of this compound.

Computational Approaches to Modeling this compound Reactivity

Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size due to its balance of accuracy and computational cost.[1] However, the choice of the exchange-correlation functional is critical and can significantly impact the accuracy of the predictions. For organosilicon chemistry, and specifically for predicting bond dissociation energies (BDEs), a range of functionals have been benchmarked.

Key Computational Parameters for Validation

To validate a computational model for predicting HPDS reactivity, we must compare its predictions against known experimental values. The most critical parameters include:

  • Structural Parameters: The model should accurately reproduce the experimentally determined geometry of the molecule.

  • Spectroscopic Data: The calculated vibrational frequencies and electronic absorption spectra should align with experimental measurements.

  • Thermodynamic and Kinetic Data: The predicted bond dissociation energies (BDEs), reaction energies, and activation barriers for key reaction steps should be in good agreement with experimental kinetic data.

Experimental Benchmarks for Model Validation

A robust computational model must be validated against reliable experimental data. For this compound, several key experimental values serve as benchmarks.

Structural and Spectroscopic Data

The crystal structure of this compound has been determined by X-ray diffraction, providing a precise measurement of the Si-Si bond length.[2] This serves as a primary validation point for any computational model.

ParameterExperimental ValueReference
Si-Si Bond Length2.38 Å[2]

Furthermore, the UV-Vis absorption spectrum of related aryldisilanes shows characteristic bands corresponding to σ -> σ* transitions of the Si-Si bond. Computational models should be able to reproduce these electronic transitions with reasonable accuracy.

Reactivity Data: Thermal and Photochemical Decomposition

The primary modes of reactivity for this compound involve the cleavage of the Si-Si bond.

  • Photolysis: Upon UV irradiation, this compound undergoes homolytic cleavage to produce triphenylsilyl radicals.[3] The quantum yield of this process, which is the number of molecules reacted per photon absorbed, is a key metric for validating photochemical models.[4]

A Comparative Guide to Computational Models

The choice of DFT functional is paramount for accurately predicting the reactivity of this compound. Below, we compare the expected performance of several common functionals based on benchmark studies of related silicon compounds.

Computational Model (DFT Functional)Strengths for Si-Si Bond Cleavage PredictionPotential Weaknesses
B3LYP A widely used hybrid functional that often provides a good balance of accuracy and computational cost for main group elements.[2]May underestimate reaction barriers and can be sensitive to the choice of basis set.
M06-2X A high-nonlocality functional that generally performs well for main-group thermochemistry and kinetics, including activation energies.Can be computationally more demanding than B3LYP.
CAM-B3LYP A long-range corrected hybrid functional that is often recommended for calculating bond dissociation energies.May not be as extensively benchmarked for organosilicon reaction kinetics as other functionals.
PBE0 A hybrid functional that often provides good predictions for structural and electronic properties.Its performance for Si-Si bond cleavage activation energies can be variable.

Rationale for Selection: The selected functionals represent a range of common choices in computational chemistry, from the workhorse B3LYP to more modern functionals designed for improved accuracy in thermochemistry and kinetics. Their inclusion allows for a comprehensive assessment of the trade-offs between computational cost and predictive power.

Experimental Protocol for Validation: Thermal Decomposition Kinetics

To provide a concrete example of how to validate a computational model, we outline a detailed experimental protocol for studying the gas-phase thermal decomposition of this compound. This protocol is designed to yield the kinetic parameters (activation energy and pre-exponential factor) necessary for direct comparison with computational predictions.

DOT Script for the Experimental Workflow

cluster_prep Sample Preparation cluster_exp Pyrolysis Experiment cluster_analysis Product Analysis cluster_kinetics Kinetic Analysis HPDS_sample This compound Sample Solution Prepare Solution of Known Concentration HPDS_sample->Solution Solvent Inert Solvent (e.g., Dodecane) Solvent->Solution Pyrolysis_Reactor Flow Pyrolysis Reactor Solution->Pyrolysis_Reactor GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Pyrolysis_Reactor->GC_MS Gaseous Products HPLC High-Performance Liquid Chromatography (HPLC) Pyrolysis_Reactor->HPLC Liquid Products Inert_Gas Inert Carrier Gas (e.g., Argon) Inert_Gas->Pyrolysis_Reactor Temperature_Control Precise Temperature Control Temperature_Control->Pyrolysis_Reactor Rate_Constants Determine Rate Constants at Different Temperatures GC_MS->Rate_Constants HPLC->Rate_Constants Arrhenius_Plot Construct Arrhenius Plot Rate_Constants->Arrhenius_Plot Activation_Energy Calculate Activation Energy (Ea) and Pre-exponential Factor (A) Arrhenius_Plot->Activation_Energy

Caption: Experimental workflow for determining thermal decomposition kinetics.

Step-by-Step Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a high-boiling, inert solvent (e.g., dodecane).

  • Pyrolysis: The solution is introduced into a heated flow reactor under an inert atmosphere (e.g., argon) at a controlled flow rate. The temperature of the reactor is varied systematically.

  • Product Collection: The effluent from the reactor is passed through a cold trap to collect the products.

  • Product Analysis: The composition of the product mixture is analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the volatile products (e.g., benzene, triphenylsilane) and high-performance liquid chromatography (HPLC) to quantify the remaining this compound and any non-volatile products.

  • Kinetic Analysis: The rate of decomposition of this compound is determined at each temperature. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction.

Validating Computational Predictions Against Experimental Data

Once experimental kinetic data is obtained, a direct comparison with the computationally predicted values can be made.

DOT Script for the Validation Workflow

cluster_comp Computational Modeling cluster_exp Experimental Measurement cluster_comp_val Comparison and Validation Select_Model Select DFT Functional and Basis Set Optimize_Geometry Optimize Reactant and Transition State Geometries Select_Model->Optimize_Geometry Frequency_Calculation Perform Frequency Calculations Optimize_Geometry->Frequency_Calculation Calculate_Energies Calculate Activation Energy (Ea) Frequency_Calculation->Calculate_Energies Compare_Results Compare Computational and Experimental Ea Calculate_Energies->Compare_Results Perform_Experiment Conduct Thermal Decomposition Experiment Analyze_Data Determine Experimental Activation Energy (Ea) Perform_Experiment->Analyze_Data Analyze_Data->Compare_Results Assess_Accuracy Assess Model Accuracy Compare_Results->Assess_Accuracy Refine_Model Refine Model if Necessary Assess_Accuracy->Refine_Model

Caption: Workflow for validating computational models.

Procedure for Comparison:

  • Computational Prediction: For each selected DFT functional, the transition state for the homolytic cleavage of the Si-Si bond in this compound is located and verified through frequency analysis. The activation energy is then calculated as the difference in energy between the transition state and the reactant.

  • Quantitative Comparison: The calculated activation energies from the different computational models are compared to the experimentally determined value.

  • Model Selection: The computational model that provides the best agreement with the experimental data is identified as the most suitable for predicting the reactivity of this compound and related compounds.

Conclusion and Recommendations

The validation of computational models is a critical step in ensuring their predictive power and reliability. For this compound, a combination of experimental data on its structure and reactivity, particularly its thermal decomposition kinetics, provides the necessary benchmarks for assessing the accuracy of different DFT functionals. Based on existing literature for related organosilicon compounds, hybrid functionals such as M06-2X and long-range corrected functionals like CAM-B3LYP are likely to provide more accurate predictions for the Si-Si bond dissociation energy and activation barriers compared to the more traditional B3LYP functional.

It is imperative for researchers to not only perform these validation studies but also to clearly report the chosen computational methods and the experimental data used for benchmarking. This practice fosters transparency and allows for the continued development and refinement of computational models, ultimately advancing our ability to design and understand complex chemical systems.

References

  • Bernert, T., et al. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties. Crystal Growth & Design, 14(6), 2937-2944. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Saiful, I. S. M., et al. (2001). Chemically induced dynamic electron polarization studies on photolysis of this compound, -digermane and -distannane. Physical Chemistry Chemical Physics, 3(6), 1011-1014. [Link]
  • Walsh, R. (1989). Bond dissociation energies in organosilicon compounds. In S. Patai & Z. Rappoport (Eds.), The Chemistry of Organic Silicon Compounds. John Wiley & Sons.
  • Eger, W. A., et al. (2012). Thermal decomposition of branched silanes: a computational study on mechanisms. Chemistry – A European Journal, 18(29), 9106-9116. [Link]
  • Doncaster, A. M., & Walsh, R. (1980). Kinetics and mechanism of the gas phase thermal decomposition of hexachlorodisilane in the presence of iodine. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 76, 272-279. [Link]
  • Shao, K. (2023). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry. University of California, Riverside. [Link]
  • Grebner, T. L., et al. (1996). Investigation of the reliability of density functional methods: Reaction and activation energies for Si–Si bond cleavage and H2 elimination in silanes. The Journal of Chemical Physics, 104(1), 28. [Link]
  • Ribeiro, A. J. M., et al. (2010). Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds.
  • Youn, S. W., et al. (2018). Efficient prediction of reaction paths through molecular graph and reaction network analysis. Chemical Science, 9(4), 825-833. [Link]
  • Sandhiya, L., & Senthilkumar, K. (2017). A DFT study on the thermal decomposition of 2-chloroethylsilane. Journal of the Serbian Chemical Society, 82(1), 1-13.
  • AL-AWADI, N. A., et al. (2005). Dft Study in the Kinetics and Mechanism of the Thermal Decomposition of N-Benzoyl-N'-Phenylthiourea Derivatives. International Journal of Molecular Sciences, 6(3), 239-251.
  • Eger, W. A., et al. (2014). From germolane to germylenes: a theoretical DFT study of thermal decomposition pathways and reactivity. Organometallics, 33(15), 3939-3949.
  • Sela, P., et al. (2021). Kinetics of the Thermal Decomposition of Ethylsilane: Shock-Tube and Modeling Study. The Journal of Physical Chemistry A, 125(5), 1225-1236.
  • AL-AWADI, N. A., et al. (2018). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 23(10), 2469. [Link]
  • Monti, S., et al. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. International Journal of Molecular Sciences, 24(7), 6791. [Link]
  • Mahmoud, A. R. (2023). Computational Chemistry Models for Predicting Organic Reactivity.
  • Cohen, L. (2021). Probing Interfacial Chemistry with Kinetic Models and Molecular Dynamics Simulations. University of California, Berkeley. [Link]
  • Wetthasinghe, S. T. (2023). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. University of South Carolina. [Link]
  • Doncaster, A. M., & Walsh, R. (1980). Kinetics and mechanism of the gas phase thermal decomposition of hexachlorodisilane in the presence of iodine. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 76, 272-279. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Hexaphenyldisilane with Common Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the cross-reactivity of hexaphenyldisilane with a variety of common functional groups. This document moves beyond a simple recitation of facts to offer a comparative perspective, contrasting the performance of this compound with other relevant silicon-containing reagents. The insights herein are supported by experimental data from peer-reviewed literature, offering a robust resource for chemists engaged in organic synthesis and materials science.

Introduction to this compound: A Versatile Organosilicon Reagent

This compound ((C₆H₅)₃Si-Si(C₆H₅)₃) is a white, solid organosilicon compound characterized by a silicon-silicon single bond flanked by six phenyl groups. This unique structure imparts notable thermal stability and specific reactivity, making it a valuable tool in organic synthesis.[1] Its applications range from a precursor for silicon-based materials to a reagent in sophisticated organic transformations. Understanding its cross-reactivity profile is paramount for its effective utilization and for predicting potential side reactions in complex molecular settings.

This guide will explore the reactivity of this compound with three key classes of functional groups: hydroxyl groups (alcohols), carbonyl groups (aldehydes and ketones), and amino groups (amines). Where available, its performance will be benchmarked against other common silicon reagents to provide a clear understanding of its relative strengths and weaknesses.

Reactivity with Hydroxyl Groups: The Formation of Silyl Ethers

The silylation of alcohols to form silyl ethers is a cornerstone of protecting group chemistry in organic synthesis.[2] Silyl ethers are generally stable to a range of reaction conditions, yet can be selectively cleaved when desired.

This compound in Alcohol Silylation

While this compound itself is not the most common reagent for direct alcohol silylation due to the stability of the Si-Si bond, its derivatives and related hydrosilanes are extensively used. The dehydrogenative coupling of hydrosilanes with alcohols, catalyzed by various metals or bases, offers an atom-economical route to silyl ethers, with hydrogen gas as the only byproduct.[1] For instance, methods have been developed using potassium carbonate as a mild and abundant catalyst for the reaction between alcohols and hydrosilanes to generate silyl ethers under gentle conditions.[1]

Comparative Analysis with Other Silylating Agents

A plethora of silylating agents are available, each with distinct reactivity profiles. A brief comparison is presented below:

Silylating AgentTypical ConditionsAdvantagesLimitations
Hydrosilanes (e.g., Triethylsilane) Base or metal catalysis[1]Atom economical (H₂ byproduct)[1], mild conditionsRequires a catalyst
Chlorosilanes (e.g., TMSCl, TBDMSCl) Base (e.g., triethylamine, imidazole)High reactivity, widely applicableForms stoichiometric salt byproducts, can be harsh
Silyl Amides (e.g., BSA, HMDS) Often neat or with a catalystVolatile byproducts, high silylating powerCan be moisture sensitive
Silyl Triflates (e.g., TMSOTf) Non-nucleophilic baseVery high reactivity for hindered alcoholsHighly reactive, can be unselective

Experimental Workflow: Catalytic Silylation of an Alcohol with a Hydrosilane

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Alcohol + Hydrosilane in aprotic solvent B Add Catalyst (e.g., K₂CO₃) A->B C Stir at specified temperature B->C D Monitor reaction progress (TLC/GC) C->D E Quench reaction D->E F Aqueous extraction E->F G Dry organic layer F->G H Purify by chromatography G->H I I H->I Silyl Ether Product

Caption: General workflow for the catalytic silylation of an alcohol.

Reactivity with Carbonyl Groups: Reductions and Silyl Enol Ether Formation

The interaction of silicon-containing reagents with aldehydes and ketones can lead to two primary outcomes: reduction to the corresponding alcohol (or silyl ether thereof) or formation of a silyl enol ether.

This compound in Carbonyl Chemistry

Recent studies have highlighted the use of disilanes as terminal reductants in the selective reduction of aldehydes and ketones, often catalyzed by a copper complex.[3][4] This method demonstrates good functional group tolerance, allowing for the reduction of aldehydes and ketones in the presence of other reducible groups.[3][4] The proposed mechanism involves a 1,2-Brook Rearrangement, leading to the formation of a silyl ether, which can be subsequently cleaved to yield the alcohol.[3][4]

Photochemical reactions of organosilicon compounds, including those with carbonyls, represent another area of interest.[5][6][7] For instance, the irradiation of ketones in the presence of a silicon reagent can lead to a variety of products, including those from radical-mediated processes.[7]

Comparative Analysis of Reducing Agents

The reduction of carbonyls is a fundamental transformation in organic synthesis. Below is a comparison of this compound (as part of a catalytic system) with traditional reducing agents.

Reducing SystemSelectivityFunctional Group ToleranceSafety/Handling
Disilane/Copper Catalyst High for aldehydes over ketones[3][4]Good[3][4]Generally milder than metal hydrides
Sodium Borohydride (NaBH₄) Reduces aldehydes and ketonesModerate, can reduce other functional groupsRelatively safe, can be used in protic solvents[8]
Lithium Aluminum Hydride (LiAlH₄) Highly reactive, less selectiveLow, reduces a wide range of functional groupsHighly reactive with protic solvents, requires careful handling[9]
N-Heterocyclic Carbene Boranes Good, aldehydes can be reduced selectively[10]Good[10]Stable to air and water[10]

Reaction Mechanism: Copper-Catalyzed Reduction of a Ketone with a Disilane

G Disilane Disilane Copper_Silyl_Complex Copper_Silyl_Complex Disilane->Copper_Silyl_Complex Activation Copper_Catalyst Copper_Catalyst Copper_Catalyst->Copper_Silyl_Complex Ketone Ketone Intermediate_Complex Intermediate_Complex Ketone->Intermediate_Complex Silyl_Ether Silyl_Ether Alcohol Alcohol Silyl_Ether->Alcohol Hydrolysis Copper_Silyl_Complex->Intermediate_Complex Coordination Intermediate_Complex->Silyl_Ether 1,2-Brook Rearrangement

Caption: Proposed mechanism for ketone reduction using a disilane.

Reactivity with Amino Groups: Silylation and N-H Activation

The silylation of amines is a common strategy to protect this functional group or to modify its reactivity.

This compound and Amine Reactivity

The direct reaction of this compound with amines is less explored compared to its reactions with alcohols and carbonyls. However, the broader class of organosilicon compounds, particularly those with Si-H or Si-halogen bonds, readily react with amines. The reactivity of amines towards silicon centers is influenced by the basicity of the amine.[11] For instance, the functionalization of semiconductor surfaces with amines of different basicity has been shown to tune the surface reactivity.[11]

Recent research has also delved into the synthesis and reactivity of silicon-containing nitrogen heterocycles, highlighting the diverse ways silicon can be incorporated into amine-containing structures and the subsequent functionalization of these compounds.[12]

Comparative Overview of Amine Silylation

Similar to alcohols, various reagents can be employed for the silylation of amines.

Reagent ClassReactivityByproductsComments
Chlorosilanes HighHCl (neutralized by base)Widely used, can form ammonium salts
Silylamines (e.g., HMDS) ModerateAmmoniaUseful for direct silylation of various N-H bonds[13]
Silyl Amides (e.g., BSA) HighAmidePotent silylating agents

Conclusion

This compound and related disilanes represent a unique class of reagents in organic synthesis. While not always the most direct silylating agent, their utility in catalytic reductions of carbonyl compounds showcases their potential for selective transformations. The choice of a silicon-based reagent is highly dependent on the specific functional group to be targeted, the desired outcome (protection, reduction, etc.), and the overall molecular context. A thorough understanding of the comparative reactivity of reagents like this compound is crucial for the rational design of synthetic routes and the development of novel chemical methodologies. This guide provides a foundational overview to aid researchers in making informed decisions when incorporating silicon-based reagents into their synthetic strategies.

References

  • Mild synthesis of silyl ethers via potassium carbonate catalyzed reactions between alcohols and hydrosilanes. Organic & Biomolecular Chemistry. [Link]
  • Silyl ether synthesis by silylation or cyanosilyl
  • Selective reduction of aldehydes and ketones using a disilane as a terminal reductant.
  • Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditrifl
  • Synthesis of Organosilanes, Silyl Ethers, and Silanols. Elsevier. [Link]
  • Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles.
  • 16: Silylethers. Chemistry LibreTexts. [Link]
  • Thermal and Photochemical Reactions of Organosilicon Compounds. PubMed Central. [Link]
  • Copper-catalyzed selective reduction of aldehydes and ketones using a disilane as a terminal reductant. American Chemical Society. [Link]
  • Recent Advancements in Development of Radical Silylation Reactions.
  • techniques for silylation.
  • Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid.
  • reduction of aldehydes and ketones. Chemguide. [Link]
  • Photochemistry.
  • Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. PubMed Central. [Link]
  • Unexpected Formation of Hexasubstituted Arenes through a Twofold Palladium-Mediated Ligand Aryl
  • Photochemical Reactions | PDF | Ketone | Radical (Chemistry). Scribd. [Link]
  • Functional groups in (bio)chemistry. Interchim. [Link]
  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes. PubMed Central. [Link]
  • Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. ChemRxiv. [Link]
  • Precision installation of silyl synthetic handles within arenes by regiocontrolled ruthenium C(sp2)–H functionalization.
  • Arene diversification through distal C(sp )
  • Diversity with Light: Photoreaction Pathways and Products of Butyrophenone.
  • Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. PubMed Central. [Link]
  • Tuning the reactivity of semiconductor surfaces by functionalization with amines of different basicity. PubMed Central. [Link]
  • (PDF) Reactivity of digallane toward nitrogen-containing compounds.
  • Reactivity of digallane toward nitrogen-containing compounds.

Sources

A Comparative Review of the Applications of Phenyl-Substituted Disilanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and materials is paramount to achieving desired outcomes. Phenyl-substituted disilanes, a class of organosilicon compounds, have emerged as versatile tools in various scientific domains, including organic synthesis, polymer chemistry, and materials science. Their unique electronic and chemical properties, largely influenced by the presence of phenyl groups and the Si-Si bond, offer distinct advantages over more traditional alternatives. This guide provides an in-depth comparative review of the applications of phenyl-substituted disilanes, supported by experimental data and protocols to inform your research and development endeavors.

Introduction to Phenyl-Substituted Disilanes: The Synergy of Silicon and Phenyl Moieties

Disilanes are compounds containing a silicon-silicon single bond. The introduction of phenyl substituents onto the silicon atoms profoundly alters their properties compared to their alkyl-substituted counterparts. The phenyl groups engage in σ-π conjugation with the Si-Si bond, leading to a decrease in the HOMO-LUMO gap.[1][2] This electronic feature is central to their utility as photoinitiators and their application in electronic materials. Furthermore, the steric bulk and electronic effects of the phenyl groups influence the reactivity of the Si-Si bond and adjacent functional groups, which is exploited in organic synthesis.

Applications in Polymer Chemistry: Photoinitiators for Radical Polymerization

Phenyl-substituted disilanes have garnered significant attention as efficient photoinitiators for free-radical polymerization.[3] Upon exposure to UV radiation, the relatively weak Si-Si bond undergoes homolytic cleavage to generate two silyl radicals. These radicals are highly reactive and can efficiently initiate the polymerization of various monomers, such as acrylates and methacrylates.[3][4][5]

Comparative Performance against Traditional Photoinitiators

The efficacy of phenyl-substituted disilanes as photoinitiators can be compared with conventional systems like benzoin ethers and acetophenone derivatives. The key advantages of disilane-based initiators lie in their high quantum yields for radical generation and the nature of the initiating species.

Photoinitiator ClassTypical Wavelength (nm)AdvantagesDisadvantages
Phenyl-Substituted Disilanes 250-350High quantum yield for radical generation; Non-yellowing photoproducts; Can initiate polymerization of a wide range of monomers.[3]Higher cost compared to some traditional initiators; Photodegradation can be a concern in some applications.[2]
Benzoin Ethers 320-380Readily available and cost-effective.Can lead to yellowing of the final polymer; Lower initiation efficiency for some monomers compared to disilanes.[6][7]
Acetophenone Derivatives 300-380Good thermal stability.May require co-initiators for efficient polymerization; Can produce undesirable byproducts.

Causality Behind Performance: The high efficiency of silyl radicals in initiating polymerization stems from their favorable addition rates to vinyl monomers. Unlike some carbon-centered radicals generated from traditional photoinitiators, silyl radicals are less prone to side reactions such as hydrogen abstraction from the monomer or polymer backbone, leading to more controlled polymerization and polymers with higher molecular weights.

Experimental Protocol: Photopolymerization of Methyl Methacrylate (MMA) using 1,2-Diphenyl-1,1,2,2-tetramethyldisilane

This protocol outlines a typical procedure for the photopolymerization of MMA using a phenyl-substituted disilane as a photoinitiator.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 1,2-Diphenyl-1,1,2,2-tetramethyldisilane

  • Toluene (anhydrous)

  • UV reactor equipped with a medium-pressure mercury lamp (e.g., 300-360 nm output)

  • Schlenk flask and nitrogen line

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve 1,2-diphenyl-1,1,2,2-tetramethyldisilane (0.1 mol%) in freshly distilled MMA (10 mL).

  • Add anhydrous toluene (5 mL) to the mixture to ensure homogeneity.

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.

  • Place the flask in the UV reactor at a controlled temperature (e.g., 25 °C).

  • Irradiate the solution with the UV lamp while stirring. Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the conversion by gravimetry or spectroscopy.

  • After the desired conversion is reached, terminate the polymerization by turning off the UV lamp and exposing the solution to air.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Workflow for Photopolymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Dissolve Disilane in Monomer B Add Solvent A->B C Degas Solution B->C D UV Irradiation C->D E Silyl Radical Generation D->E F Initiation & Propagation E->F G Terminate Polymerization F->G H Precipitate Polymer G->H I Isolate & Dry Polymer H->I

Caption: Workflow for photopolymerization using a phenyl-substituted disilane.

Materials Science: Precursors for High-Performance Silicon Carbide (SiC) Ceramics

Phenyl-substituted disilanes, particularly those that can be polymerized into polyphenylcarbosilanes, serve as valuable precursors for the synthesis of silicon carbide (SiC) ceramics.[8][9] The polymer-to-ceramic conversion process involves the pyrolysis of the precursor polymer at high temperatures in an inert atmosphere.

Comparative Analysis of SiC Precursors

The choice of precursor significantly impacts the yield, purity, and microstructure of the resulting SiC ceramic. Polyphenylcarbosilanes derived from phenyl-substituted disilanes offer advantages over traditional polycarbosilanes (PCS).

PrecursorTypical Ceramic Yield (%)AdvantagesDisadvantages
Polyphenylcarbosilanes 60-85[10][11]High ceramic yield due to the thermal stability of the phenyl groups; Lower shrinkage during pyrolysis; Can produce near-stoichiometric SiC.Synthesis of the precursor can be more complex and costly.
Polycarbosilanes (PCS) 50-70[8][11]Well-established synthesis routes; Commercially available.Lower ceramic yield due to the loss of volatile low-molecular-weight species; Can result in carbon-rich SiC.
Polysilsesquioxanes 40-60Can be processed from solution; Amenable to forming porous ceramics.Lower ceramic yield; Often result in silicon oxycarbide (SiOC) rather than pure SiC.

Causality Behind Performance: The high ceramic yield of polyphenylcarbosilanes is attributed to the thermal stability imparted by the phenyl groups. During pyrolysis, these groups undergo complex cross-linking reactions, leading to a highly branched and stable network that resists fragmentation into volatile species. This results in a greater conversion of the precursor mass into the final ceramic product.

Mechanism of SiC Formation from a Phenyl-Substituted Polysilane Precursor

G A Phenyl-Substituted Polysilane B Cross-linking (Heat, ~400°C) A->B Thermal Treatment C Infusible Pre-ceramic Polymer B->C D Pyrolysis (Heat, >800°C, Inert Atm.) C->D Loss of H₂, CH₄, etc. E Amorphous SiC D->E F Crystallization (Heat, >1200°C) E->F G Crystalline β-SiC F->G

Caption: Conversion of a phenyl-substituted polysilane to SiC ceramic.

Organic Synthesis: Versatile Reagents in Cross-Coupling Reactions

Phenyl-substituted disilanes have emerged as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[1] This provides a valuable alternative to the more commonly used organoboron (Suzuki-Miyaura) and organotin (Stille) reagents.

Comparative Advantages over Boronic Acids and Stannanes
Reagent ClassKey AdvantagesKey Disadvantages
Phenyl-Substituted Disilanes Low toxicity of silicon byproducts; Stability towards air and moisture; Orthogonal reactivity to many other functional groups.[12]Often require an activator (e.g., fluoride ions or a strong base) for transmetalation.
Organoboronic Acids (Suzuki-Miyaura) Wide commercial availability; Generally high yields and broad substrate scope.[13][14]Boronic acids can undergo protodeboronation and other side reactions; Some are unstable.
Organostannanes (Stille) High functional group tolerance; Insensitive to the presence of water.High toxicity of tin compounds and byproducts, posing environmental and health concerns.

Causality Behind Performance: The utility of phenyl-substituted disilanes in cross-coupling reactions is a consequence of the polarizability of the Si-C bond and the ability of the silicon atom to stabilize a pentacoordinate intermediate during the transmetalation step. The presence of phenyl groups can also influence the electronic properties of the silicon center, thereby modulating its reactivity.

Experimental Protocol: Palladium-Catalyzed Hiyama Coupling of 4-Iodoanisole with Phenyltrimethoxysilane

This protocol is adapted from a literature procedure and illustrates the use of a phenyl-substituted silane in a cross-coupling reaction.[1]

Materials:

  • 4-Iodoanisole

  • Phenyltrimethoxysilane

  • Palladium(II) chloride (PdCl₂)

  • Tetrabutylammonium fluoride (TBAF) trihydrate

  • Toluene (anhydrous)

  • Reaction tube and nitrogen line

Procedure:

  • To a reaction tube under a nitrogen atmosphere, add 4-iodoanisole (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), PdCl₂ (5 mol%), and TBAF trihydrate (2.0 equiv).

  • Add anhydrous toluene (3 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle of Hiyama Coupling

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM Ph-Si(OR)₃ + Activator PdII_Si R-Pd(II)-R' L_n TM->PdII_Si RE Reductive Elimination PdII_Si->RE Ar-Ph RE->Pd0

Caption: Simplified catalytic cycle for the Hiyama cross-coupling reaction.

Synthesis of Phenyl-Substituted Disilanes: A Representative Protocol

The synthesis of phenyl-substituted disilanes can be achieved through various methods, with the Wurtz-type coupling of chlorosilanes being a common approach.

Experimental Protocol: Synthesis of 1,1,2,2-Tetramethyl-1,2-diphenyldisilane

This protocol describes the synthesis of a common phenyl-substituted disilane.[15][16][17]

Materials:

  • Dimethylphenylchlorosilane

  • Sodium metal dispersion

  • Toluene (anhydrous)

  • Reaction flask with a reflux condenser and mechanical stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Set up a reaction flask equipped with a reflux condenser, a mechanical stirrer, and an inlet for an inert gas.

  • Under a positive pressure of nitrogen, charge the flask with anhydrous toluene and a dispersion of sodium metal (2.2 equiv).

  • Heat the mixture to reflux with vigorous stirring to maintain a fine dispersion of the sodium.

  • Slowly add dimethylphenylchlorosilane (2.0 equiv) to the refluxing mixture over a period of 1-2 hours. An exothermic reaction should be observed.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of isopropanol, followed by water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to obtain 1,1,2,2-tetramethyl-1,2-diphenyldisilane as a white solid.

Conclusion and Future Outlook

Phenyl-substituted disilanes represent a powerful and versatile class of organosilicon compounds with a growing number of applications in diverse fields. Their unique electronic properties make them highly effective photoinitiators for radical polymerization, offering advantages over traditional systems. As precursors to silicon carbide, they enable the production of high-performance ceramics with high yields. In organic synthesis, they serve as valuable, less toxic alternatives in cross-coupling reactions.

Future research in this area is likely to focus on the development of new phenyl-substituted disilanes with tailored electronic and steric properties to further enhance their performance in specific applications. For instance, the design of water-soluble disilane photoinitiators for biomedical applications or the development of more efficient catalytic systems for their use in cross-coupling reactions at lower temperatures and catalyst loadings would be significant advancements. As our understanding of the structure-property relationships in these fascinating molecules deepens, so too will their impact on science and technology.

References

  • Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. (Source: ScienceDirect, URL not provided)
  • UV absorption spectra of (a) poly(methyl phenyl silane), (b) EPP + ,...
  • photochemical generation of siliconcentered radicals and their reactions.
  • Synthesis of Polytitanocarbosilane and Preparation of Si–C–Ti–B Fibers. (Source: MDPI, URL: [Link])
  • Synthesis of SiC Thin Films on Silicon Substrates via Pyrolysis of Solid Polycarbosilane Precursor.
  • Bimolecular Reaction Dynamics in the Phenyl - Silane System: Exploring the Prototype of a Radical Substitution Mechanism. (Source: ChemRxiv, URL not provided)
  • Synthesis of Si-N-C Ceramic Composites by Pyrolysis of Polysilazane and Polycarbosilane. (Source: Scientific.net, URL not provided)
  • Generation and Application of Silyl Acyl Radicals: Facile and Metal-Free Access to Acylsilanes. (Source: Chinese Chemical Society, URL not provided)
  • The properties of Cf/SiC composites prepared from different precursors.
  • Kinetics of Photopolymerization of Acrylates with Functionality of 1−6.
  • Photoinitiator-free Photopolymerization of Acrylates Using Short-Wavelength Excimer UV Radiation. (Source: RadTech, URL not provided)
  • Bimolecular Reaction Dynamics in the Phenyl–Silane System: Exploring the Prototype of a Radical Substitution Mechanism. (Source: eScholarship, University of California, URL not provided)
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (Source: Royal Society of Chemistry, URL not provided)
  • Manufacture of SiC: Effect of Carbon Precursor. (Source: MDPI, URL: [Link])
  • Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC.
  • Benzoin type photoinitiator for free radical polymerization.
  • The photophysical properties of naphthalene bridged disilanes. (Source: Royal Society of Chemistry, URL not provided)
  • Innovative PDC Coatings for Corrosion Protection in the Oil and Gas Industry. (Source: MDPI, URL: [Link])
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (Source: Royal Society of Chemistry, URL: [Link])
  • UV-vis absorption maxima and absorptivity (in parentheses) a) and 29 Si...
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (Source: Journal of Nanostructures, URL not provided)
  • Synthesis and characterization of high ceramic yield polycarbosilane precursor for SiC.
  • UV-Visible absorption spectroscopy and Z-scan analysis. (Source: IOSR Journal of Applied Physics, URL not provided)
  • Modification of Polycarbosilane as a Precursor with High Ceramic Yield for Oxygen-Free SiC Fibers. (Source: Korean Chemical Society, URL not provided)
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (Source: National Institutes of Health, URL not provided)
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (Source: National Institutes of Health, URL not provided)
  • 1,1,2,2-Tetramethyl-1,2-diphenyldisilane. (Source: BenchChem, URL not provided)
  • Manufacture of SiC: Effect of Carbon Precursor. (Source: Semantic Scholar, URL not provided)
  • Quantitative determinations of SiC and SiO2 in new ceramic materials by Fourier transform infrared spectroscopy. (Source: PubMed, URL: [Link])
  • Self-Initiation of Photopolymerization Reactions. (Source: RadTech, URL not provided)
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (Source: The Royal Swedish Academy of Sciences, URL not provided)
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (Source: MDPI, URL not provided)
  • Palladium-catalyzed cross-coupling reaction of phenyl fluoroalkanesulfonates with organometallics. (Source: Semantic Scholar, URL not provided)
  • UV absorption spectra of (a) poly(methyl phenyl silane), (b) EPP + ,...
  • photoinitiators.pdf. (Source: Sigma-Aldrich, URL not provided)
  • Dissociation quantum yields Φ and extinction coefficients at 385 nm ε...
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Source: Shimadzu, URL not provided)
  • geraniol - Organic Syntheses Procedure. (Source: Organic Syntheses, URL not provided)
  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (Source: Organic Syntheses, URL: [Link])
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (Source: MDPI, URL not provided)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Responsible stewardship of these materials, including their proper disposal, is a cornerstone of laboratory safety, regulatory compliance, and environmental protection. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for hexaphenyldisilane, moving beyond mere procedural steps to explain the underlying scientific principles and regulatory framework. Our goal is to empower you with the knowledge to manage this organosilicon compound safely and effectively, reinforcing the deep trust you place in us as your scientific partner.

Understanding this compound: A Profile for Safe Disposal

This compound (C₃₆H₃₀Si₂) is a white, solid organosilicon compound.[1] Before delving into disposal procedures, a thorough understanding of its properties is paramount.

PropertyValueSource
CAS Number 1450-23-3[2]
Molecular Formula C₃₆H₃₀Si₂[2]
Physical State Solid[1]
Primary Hazards Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled.[1][3]

A critical piece of data for disposal is its hydrolytic sensitivity, which is reported as "1: no significant reaction with aqueous systems." This indicates that accidental contact with water is unlikely to cause a violent or hazardous reaction, a key consideration for both storage and the initial steps of waste handling.

The Regulatory Landscape: Navigating Hazardous Waste Disposal

In the United States, the disposal of chemical waste from laboratories is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a solid chemical waste with identified hazards, this compound must be managed as hazardous waste.

For research laboratories, this typically involves accumulating the waste in a Satellite Accumulation Area (SAA) .[4] An SAA is a location at or near the point of generation and under the control of the operator of the process generating the waste.[4] Key RCRA requirements for SAAs include:

  • Container Integrity: Waste must be stored in containers that are in good condition and compatible with the waste.[5]

  • Closed Containers: Containers must be kept closed except when adding or removing waste.[5][6]

  • Labeling: Containers must be marked with the words "Hazardous Waste" and an indication of the hazards of the contents.[5][7]

Once a container is full, or the accumulation volume limits are reached (typically 55 gallons for non-acute hazardous waste), it must be moved to a central accumulation area within three days for subsequent off-site disposal.[4]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from a laboratory setting.

Caption: Disposal workflow for this compound.

Causality Behind Key Steps:
  • Dust Avoidance: this compound is harmful if inhaled, so minimizing dust generation during transfer is a critical safety measure.

  • Secure Containment: A securely closed container prevents accidental spills and exposure.

  • Proper Labeling: Accurate and complete labeling is a legal requirement under RCRA and is essential for emergency responders and waste disposal personnel to safely handle the material.[7]

  • Segregated Storage: Although generally stable, organosilicon compounds can have incompatibilities. Storing this compound away from strong oxidizing agents and halogens is a prudent measure to prevent unforeseen reactions.[5] The silicon-silicon bond in this compound is known to be cleaved by halogens.[5]

Spill Management: An Immediate Action Plan

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Spill_Response cluster_initial Immediate Actions cluster_cleanup Cleanup Procedure (Trained Personnel Only) cluster_final Post-Cleanup Alert Alert personnel in the immediate area. Evacuate If necessary, evacuate the area. Alert->Evacuate PPE Don appropriate PPE, including respiratory protection if dust is present. Evacuate->PPE Contain Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. PPE->Contain Collect Carefully sweep or scoop the material into a designated hazardous waste container. Contain->Collect Decontaminate Clean the spill area with soap and water. Collect cleaning materials as hazardous waste. Collect->Decontaminate Dispose Label and dispose of the waste container according to the protocol in Section 3. Decontaminate->Dispose Report Report the spill to your EHS department. Dispose->Report

Caption: Spill response plan for this compound.

Deeper Dive: Chemical Compatibility and Decomposition

While this compound is relatively stable, understanding its potential reactivity and decomposition pathways is crucial for ensuring safe disposal.

  • Incompatibilities:

    • Oxidizing Agents: Avoid contact with strong oxidizing agents. While specific data for this compound is limited, organosilicon compounds can react with strong oxidizers. A reaction with silver nitrate has been observed to be violent at elevated temperatures.[5]

    • Halogens: The silicon-silicon bond in this compound is susceptible to cleavage by halogens.[5] Therefore, it should not be mixed with halogenated waste streams.

    • Strong Acids and Bases: While it is stable in aqueous systems, it is best practice to avoid mixing with strong acids and bases in a waste container to prevent any potential reactions. Phenylsilanes can react with water and steam to produce toxic and corrosive gases.[1]

  • Thermal Decomposition:

    • Incineration of organosilicon compounds typically leads to the formation of silicon dioxide (SiO₂), carbon dioxide (CO₂), and water.[10] The presence of phenyl groups will result in the combustion products of benzene.

Final Disposal Pathways: From Lab to Treatment

The ultimate fate of the collected this compound waste is determined by the capabilities of the licensed hazardous waste disposal facility. The two most common disposal methods for solid organic chemical waste are incineration and landfilling.

  • Incineration: High-temperature incineration is an effective method for destroying organic compounds. For this compound, this process would convert it to silicon dioxide, carbon dioxide, and water.[10] This is often the preferred method for combustible solid waste.

  • Landfilling: Disposal in a hazardous waste landfill is another option.[11] Before landfilling, the waste may require stabilization or treatment to meet the Land Disposal Restrictions (LDRs) set by the EPA.[12] The waste generator is responsible for providing a detailed waste profile to the disposal facility to ensure it is managed appropriately.[13]

Your institution's EHS department will work with a qualified hazardous waste vendor to select the most appropriate and compliant disposal method. The entire process is tracked using a hazardous waste manifest from the point of generation to the final disposal facility.[3][14][15]

By adhering to these detailed procedures and understanding the scientific principles behind them, you can ensure the safe and compliant disposal of this compound, upholding your commitment to a safe and sustainable research environment.

References

  • Tsai, T. T., Lehn, W. L., & Marshall, Jr., C. J. (n.d.). Cleavage Reactions of the Silicon-Silicon Bond of this compound. ACS Publications.
  • Daniels Training Services. (2021, April 26). Closed Containers in the Satellite Accumulation Area.
  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • ResearchGate. (2025, August 6). Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond.
  • U.S. Environmental Protection Agency. (2025, September 19). Uniform Hazardous Waste Manifest: Instructions, Sample Form and Continuation Sheet.
  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.
  • Virginia Department of Environmental Quality. (n.d.). Satellite Accumulation Area Requirements.
  • MLI Environmental. (2019, March 22). Hazardous Waste Label Requirements | EPA & DOT Compliance.
  • U.S. Environmental Protection Agency. (2025, May 30). Hazardous Waste Manifest System.
  • Tsai, T. T., Lehn, W. L., & Marshall, Jr., C. J. (n.d.). Additions and Corrections-Cleavage of the Silicon-Silicon Bond in this compound. ACS Publications.
  • Wikipedia. (n.d.). Landfill.
  • Durr. (2012, May 25). Complex issues with incinerating liquid and gaseous residues.
  • State of Michigan. (n.d.). Dow Silicone Waste Analysis Plan.
  • U.S. Environmental Protection Agency. (2025, September 17). Requirements for Municipal Solid Waste Landfills (MSWLFs).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2025, August 10). Aryl‐group substituted polysiloxanes with high‐optical transmission, thermal stability, and refractive index.
  • ResearchGate. (2018, September 6). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction.
  • MAX Environmental. (n.d.). Waste Profile Form.
  • RSC Publishing. (n.d.). Pyrolysis chemistry of polysilazane precursors to silicon carbonitride.
  • National Institutes of Health. (n.d.). Catalytic Reactions Involving the Oxidative Addition of Si Halogen and Si Pseudohalogen Bonds as a Key Step.
  • UN Office for Sustainable Development. (n.d.). Final Disposal of Solid Waste : Landfill.
  • Changfu Chemical. (n.d.). Phenyl Silanes.
  • National Center for Biotechnology Information. (n.d.). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. PubMed Central.
  • Yi, M., Chen, X., Wu, S., Ge, J., Zhou, X., & Yin, G. (2018, September 10). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers⁻Rubinsztajn Reaction. PubMed.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Hexaphenyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hexaphenyldisilane, a white, solid organosilicon compound, is a valuable reagent in various synthetic applications. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified as an acute toxicant, posing significant health risks. It is harmful if swallowed, in contact with skin, or if inhaled as a dust or mist.[1][2][3] The primary routes of exposure are dermal contact and inhalation of airborne particulates. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to prevent adverse health effects.

Hazard Summary Table:

Hazard ClassificationGHS CategorySignal WordHazard Statements
Acute Oral ToxicityCategory 4WarningH302: Harmful if swallowed
Acute Dermal ToxicityCategory 4WarningH312: Harmful in contact with skin
Acute Inhalation ToxicityCategory 4WarningH332: Harmful if inhaled

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a reliable barrier against this compound exposure. The following protocol outlines the minimum requirements for handling this compound.

Hand Protection: The First Line of Defense

Causality: Direct skin contact is a primary exposure route.[1][3] Effective hand protection is crucial to prevent dermal absorption of this compound. The choice of glove material is critical and should be based on chemical compatibility and the specific laboratory operation.

Recommended Gloves:

  • Primary Layer: Nitrile gloves are recommended for handling solid this compound and for protection against incidental splashes of solvents in which it may be dissolved.[2][4] Nitrile offers good resistance to a range of chemicals and provides excellent puncture resistance.

  • Secondary Layer (Double Gloving): For procedures with a higher risk of exposure, such as weighing large quantities or during transfers, wearing two pairs of nitrile gloves is a prudent measure.[1] This provides an additional layer of protection in case the outer glove is compromised.

Glove Usage Protocol:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in the designated hazardous waste container immediately after use. Never reuse disposable gloves.[5]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding Against the Unseen

Causality: this compound is a fine powder that can easily become airborne, posing a significant risk of eye irritation or injury.[2] Standard safety glasses do not provide adequate protection from dusts that can enter from the sides, top, or bottom.

Mandatory Protection:

  • Chemical Splash Goggles: These are essential to provide a complete seal around the eyes, protecting against airborne particulates and potential splashes of chemical solutions.[1]

  • Face Shield: When handling larger quantities of this compound or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Body Protection: A Barrier for Your Skin

Causality: To prevent contamination of personal clothing and minimize skin contact, appropriate body protection is required.

Essential Garments:

  • Laboratory Coat: A fully fastened lab coat, preferably with elastic cuffs, should be worn at all times.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement for all laboratory work to protect the lower body and feet from spills and falling objects.[6]

Respiratory Protection: Safeguarding Your Lungs

Causality: Inhalation of this compound dust can be harmful.[1][3] The need for respiratory protection is dictated by the scale of the operation and the potential for generating airborne particulates.

Respiratory Protection Selection:

ScenarioRecommended RespiratorRationale
Small-scale laboratory use (e.g., weighing a few milligrams) Work within a certified chemical fume hood.A fume hood provides primary containment and is generally sufficient to control exposure.
Larger scale operations or when a fume hood is not available A NIOSH-approved N95 or P95 filtering facepiece respirator (dust mask).These respirators are effective at filtering out at least 95% of airborne particles.[7][8]
High-concentration environments or emergency situations A full-face respirator with P100 cartridges or a powered air-purifying respirator (PAPR).These provide a higher level of protection for the respiratory system and face.[9]

Respirator Use Protocol:

  • Fit Testing: All personnel required to wear tight-fitting respirators must be fit-tested to ensure a proper seal.

  • Seal Check: Perform a user seal check each time the respirator is donned.

  • Cartridge Replacement: For respirators with cartridges, establish and adhere to a cartridge change schedule.

  • Storage: Store respirators in a clean, dry place, away from chemical contamination.

Operational Plans: From Weighing to Waste

A proactive approach to safety extends beyond PPE to encompass every step of the handling process.

Safe Weighing and Transfer Protocol

Causality: Weighing and transferring solid chemicals are high-risk activities for generating airborne dust.[1][3][7][8]

Spill_Response Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Assess Assess the spill size and associated hazards Evacuate->Assess Small_Spill Small Spill (<1g, contained) Assess->Small_Spill Minor Large_Spill Large Spill (>1g or uncontained) Assess->Large_Spill Major PPE Don appropriate PPE (respirator, double gloves, etc.) Small_Spill->PPE Contact_EHS Contact Emergency Personnel and Environmental Health & Safety Large_Spill->Contact_EHS Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the material into a sealable container Contain->Collect Decontaminate_Area Decontaminate the spill area Collect->Decontaminate_Area Dispose_Waste Dispose of all materials as hazardous waste Decontaminate_Area->Dispose_Waste

Caption: Decision tree for responding to a this compound spill.

  • For Minor Spills (<1g and contained):

    • Alert personnel in the immediate area.

    • If not already wearing it, don appropriate PPE, including a respirator.

    • Carefully cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Gently sweep the material into a sealable container. Avoid creating dust.

    • Decontaminate the area as described above.

    • Label the container as "Hazardous Waste: this compound spill debris" and dispose of it according to institutional guidelines.

  • For Major Spills (>1g or uncontained):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

Disposal Plan: A Responsible End-of-Life for Hazardous Waste

Causality: Improper disposal of this compound and associated waste can pose a threat to human health and the environment. All waste must be treated as hazardous.

Waste Management Protocol:

  • Segregation:

    • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated absorbent material) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solvents used for rinsing glassware or in reactions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic")

  • Disposal:

    • Arrange for the pickup and disposal of hazardous waste through your institution's EHS department.

    • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Immediate Actions for Exposure

Causality: In the event of an exposure, immediate and correct first aid can significantly reduce the severity of the health effects.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][3] 2. Wash the area with soap and water.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. [1] 2. Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately. [1] 2. If breathing is difficult, administer oxygen if you are trained to do so.

    • If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment where scientific discovery can thrive.

References

  • Thermo Fisher Scientific. (2025, September 12).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74059, this compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 1450-23-3.
  • Tsai, T. T., Lehn, W. L., & Marshall, Jr., C. J. (1966). Cleavage Reactions of the Silicon-Silicon Bond of this compound. The Journal of Organic Chemistry, 31(9), 3047–3049.
  • Fisher Scientific. (n.d.).
  • 3M. (n.d.).
  • 3M New Zealand. (n.d.). Respirator Selection | Respiratory Protection Safety Expertise Centre.
  • SafetyWare Group. (2025, July 2).
  • University of Wayne State. (n.d.).
  • Weill Cornell Medicine. (n.d.). Toxic Powder Weighing.
  • University of Michigan. (n.d.). Glove Compatibility Chart - Environment, Health & Safety.
  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
  • Lottol International. (n.d.).
  • Microlit. (2023, March 21).
  • University of California, Santa Barbara. (n.d.).
  • Duke University. (n.d.). Safety Manual - Duke Chemistry Department.
  • PraxiLabs. (2018, October 30). Laboratory accidents: types, causes & examples.
  • The Synergist. (2019, January 10). Laboratory Chemical Safety Incidents, 2001–2018.
  • Bitesize Bio. (2023, March 16). The Dos and Don'ts of Weighing Dangerous Chemicals.
  • Duke University. (n.d.). WORKING SAFELY WITH TOXIC POWDERS.
  • Weizmann Institute of Science. (n.d.). Powder Weighing Procedure | Safety Unit.
  • LibreTexts. (2020, June 29). Safety Guidelines | Organic Chemistry I Lab.
  • Case Western Reserve University. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP)
  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds.
  • University of Texas at Austin. (n.d.). Lab Incidents - Lessons Learned.

Sources

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